2-(4-Aminophenyl)propanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-aminophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6(9(11)12)7-2-4-8(10)5-3-7/h2-6H,10H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOMVICAMAQURRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40974837 | |
| Record name | 2-(4-Aminophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40974837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59430-62-5 | |
| Record name | 4-Amino-α-methylbenzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59430-62-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzeneacetic acid, 4-amino-alpha-methyl-, (+-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059430625 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-Aminophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40974837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-aminohydratropic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.126 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(4-Aminophenyl)propanoic Acid: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 2-(4-Aminophenyl)propanoic acid, a bifunctional organic compound of significant interest to researchers in drug discovery, medicinal chemistry, and materials science. This document moves beyond basic data to offer insights into its synthesis, reactivity, and potential as a versatile chemical building block.
Core Molecular Characteristics
This compound (CAS No. 59430-62-5) is an amino acid derivative featuring a propanoic acid moiety attached to an aniline ring at the alpha-carbon.[1][2] This structure confers both acidic (carboxylic acid) and basic (aromatic amine) properties, making it an amphiprotic molecule with a rich and versatile chemical profile. Its strategic placement of functional groups makes it a valuable intermediate in the synthesis of more complex molecular architectures.[3][4]
Physicochemical and Structural Data Summary
The fundamental properties of this compound are summarized below. It is important to note that while experimental data for this specific isomer is limited in publicly accessible literature, many properties can be reliably inferred from its structure, data on its precursors, and related isomers such as 3-(4-aminophenyl)propanoic acid.
| Property | Value / Information | Source(s) |
| Molecular Formula | C₉H₁₁NO₂ | [1] |
| Molecular Weight | 165.19 g/mol | [1] |
| CAS Number | 59430-62-5 | [1] |
| IUPAC Name | This compound | [5] |
| Synonyms | 2-(4-Aminophenyl)propionic Acid, 2-(p-Aminophenyl)propanoic acid | [1] |
| Physical Form | Solid (expected) | |
| Melting Point | Not reported. For comparison, the precursor 2-(4-nitrophenyl)propanoic acid melts at 88-89 °C, and the isomer 3-(4-aminophenyl)propionic acid melts at 133-137 °C. | |
| pKa (estimated) | ~4-5 for the carboxylic acid (-COOH); ~4-5 for the anilinium ion (-NH₃⁺). The exact values are influenced by the electronic interplay of the two functional groups. | [2][6] |
| Solubility | Expected to be soluble in aqueous acidic and basic solutions due to salt formation. Solubility in organic solvents like DMSO and alcohols is likely, but it is expected to have low solubility in nonpolar solvents like hexanes. | [7][8] |
| SMILES | CC(C1=CC=C(C=C1)N)C(=O)O | [5] |
| InChI | InChI=1S/C9H11NO2/c1-6(9(11)12)7-2-4-8(10)5-3-7/h2-6H,10H2,1H3,(H,11,12) | [5] |
Synthesis Pathway: A Validated Approach
A robust and scalable synthesis of this compound can be achieved via a two-step process involving the preparation of a nitro-intermediate followed by its reduction. This strategy is well-established in organic synthesis for the preparation of aromatic amines.
Workflow for the Synthesis of this compound
Caption: A two-step synthetic workflow for this compound.
Step-by-Step Experimental Protocol
Part 1: Synthesis of 2-(4-Nitrophenyl)propanoic acid [9]
Causality: This step constructs the core carbon skeleton. The hydrolysis of the diethyl malonate derivative followed by acidification and heating effectively removes one of the ester groups as CO₂, a classic malonic ester synthesis outcome, yielding the desired propanoic acid structure.
-
Hydrolysis: Dissolve diethyl 2-methyl-2-(4-nitrophenyl)-malonate in ethanol. Add an aqueous solution of sodium hydroxide. Heat the reaction mixture at 50°C for approximately 3 hours to ensure complete saponification of both ester groups.
-
Work-up: After cooling, dilute the reaction mixture with water. The intermediate sodium salt will be in the aqueous layer. Acidify the aqueous layer with concentrated hydrochloric acid to a pH of ~1-2. This protonates the carboxylate and precipitates the dicarboxylic acid, which spontaneously decarboxylates upon gentle warming.
-
Extraction: Extract the acidified aqueous layer with ethyl acetate. The organic product will move into the ethyl acetate phase.
-
Isolation: Wash the ethyl acetate layer with a saturated sodium chloride solution (brine) to remove residual water and inorganic salts. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and remove the ethyl acetate solvent under reduced pressure using a rotary evaporator. The resulting crude solid is 2-(4-nitrophenyl)propanoic acid.[9]
Part 2: Reduction to this compound
Causality: Catalytic hydrogenation is a clean and efficient method for reducing aromatic nitro groups to amines. Palladium on carbon (Pd/C) is a standard, highly effective catalyst for this transformation, and hydrogen gas is the reducing agent. The reaction is typically performed in an alcohol solvent where the starting material has reasonable solubility.
-
Reaction Setup: In a hydrogenation vessel (e.g., a Parr shaker apparatus), dissolve the 2-(4-nitrophenyl)propanoic acid synthesized in Part 1 in a suitable solvent such as ethanol.
-
Catalyst Addition: Add a catalytic amount of 10% palladium on carbon (typically 5-10 mol%).
-
Hydrogenation: Seal the vessel and purge with nitrogen gas before introducing hydrogen gas to a pressure of 3-4 atm. Agitate the mixture at room temperature.
-
Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake or by techniques like Thin Layer Chromatography (TLC).
-
Isolation: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Purification: Evaporate the solvent from the filtrate under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization from a suitable solvent system, such as water or an ethanol/water mixture.
Spectroscopic and Analytical Profile
Nuclear Magnetic Resonance (NMR) Spectroscopy
Self-Validation: The predicted chemical shifts and splitting patterns are internally consistent. For instance, the quartet for the alpha-proton is validated by the three neighboring methyl protons, and the doublet for the methyl group is validated by the single alpha-proton, adhering to the n+1 rule.
Expected ¹H NMR Spectrum (in DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~12.0 | broad singlet | 1H | -COOH | Carboxylic acid protons are highly deshielded and often appear as broad signals due to hydrogen bonding and exchange. |
| ~6.9-7.1 | doublet | 2H | Ar-H (ortho to -CH) | Aromatic protons ortho to the electron-donating alkyl group and meta to the amino group. |
| ~6.5-6.7 | doublet | 2H | Ar-H (meta to -CH) | Aromatic protons meta to the alkyl group and ortho to the strongly electron-donating amino group, thus more shielded. |
| ~4.5-5.0 | broad singlet | 2H | -NH₂ | Amine protons can be broad and their chemical shift is variable depending on concentration and solvent. |
| ~3.5 | quartet | 1H | α-CH | The proton on the carbon adjacent to both the aromatic ring and the carbonyl group. Split by the methyl protons. |
| ~1.3 | doublet | 3H | -CH₃ | The methyl protons are split by the single alpha-proton. |
Expected ¹³C NMR Spectrum (in DMSO-d₆, 100 MHz)
A ¹³C NMR spectrum for this compound has been reported in the SpectraBase database, confirming its characterization.[10] The expected chemical shifts are:
| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Rationale |
| ~175 | C | -COOH | Carbonyl carbons of carboxylic acids are highly deshielded. |
| ~145 | C | Ar-C (ipso to -NH₂) | The carbon directly attached to the nitrogen atom is deshielded. |
| ~130 | C | Ar-C (ipso to -CH) | The carbon bearing the propanoic acid side chain. |
| ~128 | CH | Ar-CH (ortho to -CH) | Aromatic methine carbons. |
| ~114 | CH | Ar-CH (meta to -CH) | Aromatic methine carbons shielded by the -NH₂ group. |
| ~45 | CH | α-CH | The alpha-carbon of the propanoic acid chain. |
| ~18 | CH₃ | -CH₃ | The methyl carbon. |
Infrared (IR) Spectroscopy
Causality: The presence of both a carboxylic acid and an aromatic amine will result in a complex but characteristic IR spectrum. The broad O-H stretch is a hallmark of hydrogen-bonded carboxylic acids, while the N-H stretches confirm the primary amine. The C=O stretch is indicative of the carbonyl group.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400-3200 | N-H stretching (two bands) | Primary Aromatic Amine |
| 3300-2500 | O-H stretching (very broad) | Carboxylic Acid |
| ~1700 | C=O stretching | Carboxylic Acid |
| ~1600, ~1500 | C=C stretching | Aromatic Ring |
| ~1250 | C-O stretching | Carboxylic Acid |
| ~820 | C-H bending (out-of-plane) | 1,4-disubstituted (para) benzene |
Mass Spectrometry (MS)
Self-Validation: The predicted fragments logically arise from the cleavage of the parent molecule at its weakest bonds, such as the bond alpha to the carbonyl group and the aromatic ring.
-
Molecular Ion (M⁺•): m/z = 165.
-
Key Fragmentation Pathways:
-
Loss of the carboxyl group (-COOH, 45 Da) to give a fragment at m/z = 120. This is a very common fragmentation for carboxylic acids.
-
Alpha-cleavage with loss of the methyl group (-CH₃, 15 Da) to give a fragment at m/z = 150.
-
Chemical Reactivity and Synthetic Utility
The dual functionality of this compound makes it a highly versatile building block in organic synthesis.[12][13] The reactivity of the amine and carboxylic acid groups can often be controlled by judicious choice of reaction conditions and protecting groups.
Caption: Key chemical transformations of this compound.
-
Reactions of the Amino Group : The primary aromatic amine is nucleophilic and can undergo acylation to form amides, alkylation, and diazotization to form diazonium salts, which are themselves versatile intermediates for introducing a wide range of functional groups onto the aromatic ring.[14]
-
Reactions of the Carboxylic Acid Group : This group can be converted into esters, amides (via coupling agents like DCC or EDC), or reduced to the corresponding primary alcohol. These transformations are fundamental in peptide synthesis and the creation of ester-based prodrugs.[8][]
Applications in Research and Development
While specific, large-scale applications of this compound are not widely documented, its structure is representative of a class of compounds—aminophenyl alkanoic acids—that are of considerable interest, particularly in pharmaceutical development.[3][16]
-
Pharmaceutical Intermediates : This molecule serves as a valuable scaffold. The propanoic acid "handle" can be used to link the molecule to other pharmacophores, while the amino group can be functionalized to modulate properties like solubility, receptor binding, or metabolic stability. For example, derivatives of phenylpropanoic acids have been explored as potent agonists for G protein-coupled receptor 40 (GPR40), a target for the treatment of type 2 diabetes.[17]
-
Bio-conjugation and Prodrugs : The amino and carboxylic acid groups are ideal for creating prodrugs. For instance, an active pharmaceutical ingredient (API) with a free hydroxyl or amino group could be esterified or amidated with the carboxylic acid of this molecule. The resulting prodrug may have improved bioavailability, with the active drug being released in vivo by enzymatic cleavage.[18]
-
Antimicrobial and Anticancer Research : The aminophenyl moiety is a feature in many biologically active compounds. Research on related 3-((4-hydroxyphenyl)amino)propanoic acid derivatives has shown promising antimicrobial and anticancer activities, suggesting that scaffolds based on aminophenyl propanoic acids are worthy of further investigation in these therapeutic areas.
Safety and Handling
As a laboratory chemical, this compound requires careful handling to minimize exposure and risk.
-
Hazard Identification : The compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).
-
Handling Precautions :
-
Storage : Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5][9]
-
First Aid :
-
Eyes : Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[5]
-
Skin : Wash off immediately with plenty of soap and water. Remove contaminated clothing.[9]
-
Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen.[5]
-
Ingestion : Wash out mouth with water and seek medical advice.[5]
-
Conclusion
This compound is a foundational building block whose value lies in its bifunctional nature. The presence of both an acidic carboxylic acid and a basic amino group on a stable aromatic scaffold provides chemists with a versatile tool for constructing complex molecules. While detailed experimental data on this specific isomer is sparse, its synthesis is straightforward, and its chemical behavior can be confidently predicted. Its primary utility is as a synthetic intermediate, offering multiple avenues for functionalization in the pursuit of novel pharmaceuticals and advanced materials. This guide provides the technical foundation necessary for researchers to confidently incorporate this valuable reagent into their synthetic programs.
References
- PrepChem.com. Synthesis of 2-(4-nitrophenyl)propionic acid.
- SpectraBase. 2-amino-3-(4-aminophenyl)propionic acid - Optional[MS (GC)] - Spectrum.
- PubChem. (2S)-2-(4-aminophenyl)propanoic acid | C9H11NO2 | CID 6998892.
- Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000237).
- University of Wisconsin-Madison, Department of Chemistry. Bordwell pKa Table.
- PubChem. 2-(4-Nitrophenyl)propionic acid | C9H9NO4 | CID 89244.
- Pharma Noble Chem Ltd. Pharma API Intermediates.
- Hebei Zhuanglai Chemical Trading Co.,Ltd. Exploring the potential application of pharmaceutical intermediates in drug synthesis.
- University of Oxford, Chemistry Research Laboratory. A User Guide to Modern NMR Experiments.
- Zhang, X., et al. (2010). Infrared spectroscopic study of the amidation reaction of aminophenyl modified Au surfaces and p-nitrobenzoic acid as model system. Physical Chemistry Chemical Physics, 12(39), 12427-9.
- Sousa, M. E., & Neves, M. P. (2017). Amino Acids in the Development of Prodrugs. Molecules, 22(5), 785.
- Scientific Laboratory Supplies. (2R)-2-Amino-3-(4-aminophenyl)propanoic Acid.
- SpectraBase. 2-(p-AMINOPHENYL)PROPIONIC ACID - Optional[13C NMR] - Chemical Shifts.
- Chemistry LibreTexts. 11.4: The Relative Reactivity of Carboxylic Acid Derivatives.
- Al-Warhi, T., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. International Journal of Molecular Sciences, 25(4), 2289.
- Doc Brown's Chemistry. Introductory note on the 13C NMR spectrum of propanoic acid.
- Master Organic Chemistry. The pKa Table Is Your Friend.
- Hanaa Assil. (2022). C-13 and H-1 NMR Spectroscopy - Unit 4 A2 Chemistry.
- Chemistry LibreTexts. 20.1: Relative Reactivities, Structures, and Spectra of Carboxylic Acid Derivatives.
- Interchim. Functional groups in (bio)chemistry.
- Contente, M. L., & Paradisi, F. (2018). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals.
- OWL, Department of Chemistry, University of Massachusetts. pKa Vaules for Organic and Inorganic Bronsted Acids at 25°C.
- Mikami, S., et al. (2012). Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes. Journal of Medicinal Chemistry, 55(8), 3756-76.
- GitHub Pages. SOLUBILITY DATA SERIES.
- Hilaris Publisher. (2023). Advances in Organic Building Blocks: Design, Synthesis and Applications of Functional Materials. Journal of Chemical Engineering and Process Technology.
- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts.
- Al-Warhi, T., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Pharmaceuticals, 17(7), 861.
- PubMed. Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities.
- PubChem. Propionic Acid | CH3CH2COOH | CID 1032.
- Scientific Laboratory Supplies. (2R)-2-Amino-3-(4-aminophenyl)propanoic Acid.
- Human Metabolome Database. Showing metabocard for 4-(2-Aminophenyl)-2,4-dioxobutanoic acid (HMDB0000978).
- PubChem. 2-(4-Aminophenyl)butanoic acid | C10H13NO2 | CID 34655.
Sources
- 1. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Pharma Noble Chem Ltd: Pharma API Intermediates | Pharma Noble Chem Ltd [pharmanoble.com]
- 4. Exploring the potential application of pharmaceutical intermediates in drug synthesis-Hebei Zhuanglai Chemical Trading Co.,Ltd [zlchemi.com]
- 5. (2S)-2-(4-aminophenyl)propanoic acid | C9H11NO2 | CID 6998892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]
- 7. toku-e.com [toku-e.com]
- 8. Acids, Carboxylic | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. prepchem.com [prepchem.com]
- 10. spectrabase.com [spectrabase.com]
- 11. 13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]
- 13. interchim.fr [interchim.fr]
- 14. chem.libretexts.org [chem.libretexts.org]
- 16. srdata.nist.gov [srdata.nist.gov]
- 17. 19910-33-9|2-(4-Nitrophenyl)propanoic acid|BLD Pharm [bldpharm.com]
- 18. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
Foreword: The Strategic Importance of Chiral Amino Acid Analogues
An In-depth Technical Guide to (S)-2-(4-aminophenyl)propanoic Acid
Authored by: A Senior Application Scientist
In the landscape of modern drug discovery and materials science, the precise three-dimensional arrangement of atoms is not a trivial detail—it is the very foundation of molecular function. Non-proteinogenic amino acids, such as (S)-2-(4-aminophenyl)propanoic acid, represent a critical class of building blocks that offer chemists a sophisticated toolkit to move beyond the canonical 20 amino acids. The introduction of an aniline moiety onto the phenylalanine scaffold at the para position creates a versatile molecule. This modification retains the core chiral structure essential for specific biological interactions while introducing a nucleophilic aromatic amino group—a key reactive handle for further chemical elaboration. This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its analytical characterization and applications, designed for the practicing researcher and development scientist.
Core Molecular Profile and Physicochemical Properties
(S)-2-(4-aminophenyl)propanoic acid is a chiral carboxylic acid and an analogue of the natural amino acid L-phenylalanine. Its structure is characterized by a propanoic acid backbone with a phenyl group at the C2 position, which in turn is substituted with an amino group at the para (C4) position. The "(S)" designation specifies the stereochemistry at the chiral center (C2).
Chemical Structure
The structural integrity of the molecule is paramount to its function. The key features are the carboxylic acid, the aromatic amine, and the chiral center.
// Define nodes for atoms N1 [label="N", fontcolor="#FFFFFF", style="filled", fillcolor="#4285F4"]; C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C", pos="1.5,-0.5!"]; C8 [label="C", pos="2.5,-0.5!"]; O1 [label="O", fontcolor="#FFFFFF", style="filled", fillcolor="#EA4335"]; O2 [label="O", fontcolor="#FFFFFF", style="filled", fillcolor="#EA4335"]; C9 [label="C", pos="1.5,-1.5!"]; H_N1 [label="H₂", pos="-1.2,0.5!"]; H_C7 [label="H", pos="1.5,0!"]; H_C9 [label="H₃", pos="1.5,-2!"]; H_O2 [label="H", pos="3.8,-0.8!"];
// Define bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C4 -- N1; N1 -- H_N1 [style=invis]; C1 -- C7; C7 -- C8; C8 -- O1 [style=double]; C8 -- O2; O2 -- H_O2 [style=invis]; C7 -- C9; C7 -- H_C7 [style=invis]; C9 -- H_C9 [style=invis];
// Add stereochemistry label S_label [label="(S)", fontcolor="#202124", fontsize=14, pos="1.0,-0.5!"]; } Caption: 2D structure of (S)-2-(4-aminophenyl)propanoic acid.
Physicochemical Data Summary
Quantitative data provides the foundational parameters for experimental design, from dissolution for assays to reaction stoichiometry. The following table summarizes the key computed and experimental properties.
| Property | Value | Source |
| IUPAC Name | (2S)-2-(4-aminophenyl)propanoic acid | [1] |
| CAS Number | 118417-73-5 | [1] |
| Molecular Formula | C₉H₁₁NO₂ | [1][2] |
| Molecular Weight | 165.19 g/mol | [1][2] |
| InChIKey | WOMVICAMAQURRN-LURJTMIESA-N | [1] |
| SMILES | Cc1ccc(N)cc1 | [1][2] |
| Melting Point | 133-137 °C (for the related 3-isomer) | [3] |
| XLogP3 | 1.2 | [1] |
| PSA (Polar Surface Area) | 63.32 Ų | [1][3] |
| Purity | Typically ≥97% |
Synthesis and Chiral Integrity
The synthesis of enantiomerically pure (S)-2-(4-aminophenyl)propanoic acid is a non-trivial task that hinges on the strategic introduction of chirality and the management of the reactive amino group. A common and robust strategy involves the modification of a readily available chiral precursor.
Retrosynthetic Analysis & Strategy
The most logical and field-proven approach is to start from a precursor that already contains the desired stereocenter. (S)-2-(4-nitrophenyl)propanoic acid is an ideal starting material. The synthetic challenge is then reduced to the selective reduction of the aromatic nitro group to an amine without affecting the carboxylic acid or the chiral center.
Experimental Protocol: Catalytic Hydrogenation
This protocol describes a standard catalytic hydrogenation, a clean and high-yielding method for nitro group reduction. The choice of catalyst (Palladium on Carbon) is critical as it is highly effective for this transformation and less likely to cause side reactions under controlled conditions.
Materials:
-
(S)-2-(4-nitrophenyl)propanoic acid (1 equivalent)
-
Methanol (solvent)
-
10% Palladium on Carbon (Pd/C) (approx. 5-10 mol%)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Filtration agent (e.g., Celite®)
Procedure:
-
Vessel Preparation: A hydrogenation vessel (e.g., a Parr shaker apparatus or a flask equipped with a balloon) is charged with (S)-2-(4-nitrophenyl)propanoic acid and methanol. The vessel is sealed.
-
Inerting: The atmosphere in the vessel is purged by evacuating and refilling with an inert gas (N₂ or Ar) three times. This step is a critical safety measure to remove oxygen, which can form explosive mixtures with hydrogen.
-
Catalyst Introduction: Under a positive pressure of inert gas, the 10% Pd/C catalyst is added. Adding the catalyst under inert conditions prevents it from reacting with atmospheric oxygen, which can deactivate it or pose a fire hazard (Pd/C can be pyrophoric).
-
Hydrogenation: The inert atmosphere is replaced with hydrogen gas. The reaction is typically run at a pressure of 1-4 atm and stirred vigorously at room temperature.
-
Reaction Monitoring: The progress of the reaction is monitored by observing the cessation of hydrogen uptake. For more precise tracking, thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) can be used to check for the disappearance of the starting material.
-
Work-up: Upon completion, the hydrogen atmosphere is carefully replaced with an inert gas.
-
Catalyst Removal: The reaction mixture is filtered through a pad of Celite® to remove the solid Pd/C catalyst. The Celite® pad is washed with additional methanol to ensure complete recovery of the product. Self-Validation Check: The filtrate should be colorless, indicating complete removal of the solid catalyst.
-
Isolation: The solvent is removed from the filtrate under reduced pressure (rotary evaporation) to yield the crude product.
-
Purification: If necessary, the product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol) to afford (S)-2-(4-aminophenyl)propanoic acid as a solid.
Analytical Characterization: A Self-Validating System
Confirming the identity, purity, and stereochemical integrity of the final compound is essential. A multi-technique approach provides a self-validating system where the results from each analysis corroborate the others.
Spectroscopic Confirmation
-
¹H NMR Spectroscopy: The proton NMR spectrum provides a definitive fingerprint of the molecule's structure.
-
Expected Resonances:
-
Aromatic Protons: Two doublets in the ~6.5-7.5 ppm region, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the amino group will be more upfield than those ortho to the alkyl substituent.
-
Methine Proton (C2-H): A quartet at ~3.5-4.0 ppm, coupled to the methyl protons.
-
Methyl Protons (C3-H₃): A doublet at ~1.3-1.5 ppm, coupled to the methine proton.
-
Amine (NH₂) and Carboxyl (OH) Protons: Broad singlets with variable chemical shifts, often exchangeable with D₂O.
-
-
-
Infrared (IR) Spectroscopy: IR spectroscopy confirms the presence of key functional groups.
-
Characteristic Bands (cm⁻¹):
-
~3400-3200: N-H stretching vibrations of the primary amine (typically two bands).[4]
-
~3300-2500: A very broad O-H stretch from the carboxylic acid, indicative of hydrogen bonding.[5]
-
~1710: C=O stretching of the carbonyl group in the carboxylic acid.[5]
-
~1620 & ~1515: Aromatic C=C bending vibrations.
-
~1620-1560: N-H bending (scissoring) vibration.[4]
-
-
-
Mass Spectrometry (MS): MS confirms the molecular weight and can provide structural information through fragmentation.
Chiral Purity Assessment
The most critical quality attribute for this molecule is its enantiomeric purity. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.
Protocol: Chiral HPLC for Enantiomeric Excess (e.e.) Determination
-
Column Selection: A chiral stationary phase (CSP) is required. Columns based on polysaccharide derivatives (e.g., cellulose or amylose) coated on a silica support are highly effective for separating amino acid derivatives. A column such as a Chiralpak® IB or similar is a suitable starting point.[7]
-
Mobile Phase Preparation: A typical mobile phase for normal-phase chiral separations consists of a non-polar solvent like n-hexane with a polar modifier, often an alcohol such as ethanol or isopropanol. A common starting point is a 90:10 (v/v) mixture of hexane:ethanol.[7]
-
Sample Preparation: Prepare a dilute solution of the synthesized (S)-2-(4-aminophenyl)propanoic acid in the mobile phase or a compatible solvent. A racemic standard (a 50:50 mixture of R and S enantiomers) must also be prepared to identify the retention times of both enantiomers and to validate the separation method.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the aromatic ring absorbs strongly (e.g., 254 nm).
-
Temperature: Controlled at ambient temperature (e.g., 25 °C).
-
-
Analysis:
-
Inject the racemic standard to determine the retention times (t_R) for the (R) and (S) enantiomers and calculate the resolution factor (Rs). A self-validating system requires Rs > 1.5 for baseline separation.[7]
-
Inject the synthesized sample.
-
The enantiomeric excess (% e.e.) is calculated from the peak areas of the S and R enantiomers using the formula: % e.e. = [(Area_S - Area_R) / (Area_S + Area_R)] * 100.
-
Applications in Drug Development and Research
The unique structure of (S)-2-(4-aminophenyl)propanoic acid makes it a valuable intermediate and building block in medicinal chemistry.
-
Peptide Modification: It can be incorporated into peptide sequences to create peptidomimetics. The aniline group can serve as a point for attaching other molecules (e.g., fluorescent labels, cytotoxic drugs) or for creating novel backbone structures.[8][9]
-
Scaffold for Small Molecule Synthesis: The compound serves as a chiral scaffold. The amino and carboxylic acid groups provide two distinct points for chemical modification, allowing for the construction of complex molecular architectures.
-
Prodrug Development: The carboxylic acid or amino group can be used to link a parent drug, potentially improving its solubility, permeability, or targeting through amino acid transporters.[10]
-
Biocompatible Catalysis: The aniline moiety has been explored as a biocompatible nucleophilic catalyst for reactions like hydrazone ligations, which are useful in bioconjugation under physiological conditions.[9]
Safety, Handling, and Storage
Adherence to proper safety protocols is non-negotiable when handling any chemical reagent.
Hazard Identification
Based on available Safety Data Sheets (SDS), this compound is classified with the following hazards:
-
H315: Causes skin irritation.[11]
-
H319: Causes serious eye irritation.[11]
-
H335: May cause respiratory irritation.[11]
Recommended Handling and PPE
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[12][13]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles with side shields (conforming to EN166 or NIOSH standards).[11]
-
Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile rubber).[12]
-
Skin and Body Protection: Wear a lab coat. For larger quantities, consider additional protective clothing.[11]
-
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[13][14]
Storage Conditions
-
Temperature: Store in a cool, dry place. Some suppliers recommend refrigerated storage (2-8 °C).[15]
-
Atmosphere: Keep the container tightly closed to prevent moisture absorption and oxidation of the amino group.[11][14]
-
Incompatibilities: Keep away from strong oxidizing agents.[12]
References
- PubChem. (2S)-2-(4-aminophenyl)propanoic acid.
- Chemsrc. 3-(4-Aminophenyl)propionic acid. [Link]
- Carl ROTH. Safety Data Sheet: 2-Amino-3-phenylpropanoic acid. [Link]
- AA Blocks. (2S)-2-amino-3-(4-aminophenyl)propanoic acid. [Link]
- de Araujo, D. R., et al. (2019). Amino Acids in the Development of Prodrugs. Molecules, 24(17), 3059. [Link]
- Doc Brown's Chemistry. Mass spectrum of propanoic acid. [Link]
- Reddy, G. S., et al. (2007). A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl) propionic acid. Analytical Chemistry: An Indian Journal, 6(2), 65-69. [Link]
- Doc Brown's Chemistry. Infrared spectrum of propanoic acid. [Link]
- Heacock, R. A., & Marion, L. (1956). The infrared spectra of secondary amines and their salts. Canadian Journal of Chemistry, 34(12), 1782-1795. [Link]
Sources
- 1. (2S)-2-(4-aminophenyl)propanoic acid | C9H11NO2 | CID 6998892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(4-Aminophenyl)propanoic Acid | LGC Standards [lgcstandards.com]
- 3. 3-(4-Aminophenyl)propionic acid | CAS#:2393-17-1 | Chemsrc [chemsrc.com]
- 4. researchgate.net [researchgate.net]
- 5. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. tsijournals.com [tsijournals.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. aablocks.com [aablocks.com]
- 10. mdpi.com [mdpi.com]
- 11. WERCS Studio - Application Error [assets.thermofisher.com]
- 12. carlroth.com:443 [carlroth.com:443]
- 13. enamine.enamine.net [enamine.enamine.net]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
A Technical Guide to 2-(4-Aminophenyl)propanoic acid (CAS 59430-62-5): Properties, Synthesis, and Applications in Pharmaceutical Research
Abstract
This technical guide provides an in-depth examination of 2-(4-Aminophenyl)propanoic acid (CAS: 59430-62-5), a chiral carboxylic acid of significant interest to researchers in medicinal chemistry and drug development. Possessing both a reactive amine and a carboxylic acid functional group, this molecule serves as a versatile scaffold and building block. This document, intended for scientists and development professionals, delineates the compound's physicochemical properties, presents a robust laboratory-scale synthesis protocol with an emphasis on procedural rationale, details modern analytical methodologies for purity and enantiomeric assessment, and explores its strategic applications, particularly in the design of novel therapeutics and prodrugs.
Physicochemical Properties and Structural Analysis
A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in research and development.
Identity and Nomenclature
-
IUPAC Name : this compound[5]
-
Synonyms : 4-Aminohydratropic acid, (±)-2-(p-Aminophenyl)propionic acid[1]
-
Chirality : The molecule possesses a stereocenter at the alpha-carbon (C2), and can therefore exist as (S) and (R) enantiomers or as a racemic mixture. The specific enantiomer is critical for biological activity, a cornerstone of modern drug design. The (S)-enantiomer is identified by CAS Number 118417-73-5.[6]
Physicochemical Data
The key quantitative properties of this compound are summarized below. These values are critical for designing experimental conditions, such as solvent selection for reactions and purification.
| Property | Value | Source |
| Molecular Weight | 165.19 g/mol | [4][5][6] |
| Melting Point | 132-134 °C | [1] |
| Boiling Point | 345 °C at 760 mmHg | [1] |
| Density | 1.21 g/cm³ | [1] |
| Appearance | Solid, often cream-colored | [7] |
| XLogP3 | 1.2 | [6] |
Spectroscopic Profile for Structural Confirmation
While specific spectra for this compound are not widely published, its structure allows for predictable spectroscopic signatures essential for its unambiguous identification.
-
¹H NMR : Expected signals would include aromatic protons in the 6.5-7.5 ppm range, exhibiting a characteristic AA'BB' splitting pattern for a 1,4-disubstituted ring. The methine proton (CH) adjacent to the carbonyl would appear as a quartet, coupled to the methyl protons. The methyl group (CH₃) would present as a doublet. The amine (NH₂) and carboxylic acid (COOH) protons would appear as broad singlets, with chemical shifts highly dependent on solvent and concentration.
-
¹³C NMR : Approximately 9 distinct carbon signals are expected. The carbonyl carbon of the carboxylic acid would be the most downfield signal (>170 ppm). Four aromatic signals would be present, two for the substituted carbons and two for the unsubstituted carbons. The aliphatic methine and methyl carbons would appear in the upfield region.
-
Infrared (IR) Spectroscopy : Key vibrational bands would include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a C=O stretch (~1700 cm⁻¹), N-H stretching from the primary amine (~3300-3500 cm⁻¹), and C-N stretching in the aromatic region.
-
Mass Spectrometry (MS) : The molecular ion peak [M]⁺ would be observed at m/z 165. Key fragmentation patterns would likely involve the loss of the carboxyl group (-COOH, 45 Da).
Synthesis and Purification Strategy
The synthesis of this compound is most logically approached via the reduction of its nitro-analogue. This strategy is widely employed in pharmaceutical chemistry due to the commercial availability of various nitro-aromatic precursors and the high efficiency and selectivity of the nitro group reduction.
Retrosynthetic Workflow
The chosen synthetic pathway is based on a reliable and high-yielding transformation. The primary experimental choice is the selection of a reducing agent that is potent enough to reduce the aromatic nitro group without affecting the carboxylic acid moiety. Catalytic hydrogenation is the superior choice for its clean conversion and mild conditions.
Caption: A streamlined synthesis workflow for this compound.
Detailed Laboratory-Scale Synthesis Protocol
This protocol describes a self-validating system, incorporating in-process checks to ensure reaction completion and product quality.
Objective: To synthesize this compound via catalytic hydrogenation of 2-(4-Nitrophenyl)propanoic acid.
Reagents & Equipment:
-
2-(4-Nitrophenyl)propanoic acid
-
10% Palladium on Carbon (Pd/C), 50% wet
-
Methanol (ACS Grade)
-
Hydrogen gas (H₂) supply or balloon
-
Parr hydrogenator or a standard round-bottom flask with a hydrogen inlet
-
Celite® or a similar filter aid
-
Rotary evaporator
-
Magnetic stirrer and stir bars
-
TLC plates (silica gel), ethyl acetate, hexanes, acetic acid
Procedure:
-
Reaction Setup: In a suitable hydrogenation vessel (e.g., a 250 mL Parr bottle or round-bottom flask), dissolve 5.0 g of 2-(4-Nitrophenyl)propanoic acid in 100 mL of methanol.
-
Catalyst Addition: Carefully add 0.5 g of 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon). Causality Note: The inert atmosphere prevents potential ignition of the dry catalyst upon contact with the flammable solvent. The catalyst is the agent that facilitates the addition of hydrogen across the nitro group.
-
Hydrogenation: Seal the vessel and purge it several times with hydrogen gas to remove all air. Pressurize the vessel to 40-50 psi (or use a hydrogen balloon for atmospheric pressure) and stir the mixture vigorously at room temperature.
-
Reaction Monitoring (Self-Validation): The reaction progress can be monitored by observing the cessation of hydrogen uptake. Alternatively, a small aliquot can be carefully depressurized, filtered through a syringe filter to remove the Pd/C catalyst, and analyzed by Thin-Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes/acetic acid (e.g., 50:50:1). The product spot will have a lower Rf value and will be UV active, while also staining with ninhydrin (due to the new amine group), unlike the starting material. The reaction is typically complete within 4-6 hours.
-
Work-up and Filtration: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with an additional 20-30 mL of methanol to ensure complete recovery of the product. Causality Note: The Celite® provides a fine filtration medium that prevents the pyrophoric palladium catalyst from passing through and contaminating the product.
-
Isolation: Combine the filtrates and remove the methanol under reduced pressure using a rotary evaporator. The crude product will be obtained as a solid.
-
Purification: The crude solid can be purified by recrystallization. Dissolve the solid in a minimal amount of hot water or an ethanol/water mixture. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Analytical Methodologies
Rigorous analytical control is essential to confirm the identity, purity, and enantiomeric composition of this compound, especially for its use in regulated applications.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of pharmaceutical intermediates. For a chiral molecule like this, both reversed-phase and chiral methods are necessary.
Protocol 4.2.1: RP-HPLC for Chemical Purity Assessment
-
Objective: To determine the chemical purity and identify any process-related impurities.
-
Instrumentation: HPLC system with UV detector.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient of Acetonitrile and 0.1% Trifluoroacetic Acid (TFA) in water. Causality Note: TFA is used as an ion-pairing agent to ensure sharp peak shapes for both the amine and carboxylic acid functionalities.
-
Flow Rate: 1.0 mL/min.
-
Procedure:
-
Prepare a stock solution of the sample at 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Inject 10 µL onto the column.
-
Run a gradient (e.g., 10% to 90% Acetonitrile over 20 minutes) to elute all potential impurities.
-
Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.
-
Protocol 4.2.2: Chiral HPLC for Enantiomeric Purity
-
Objective: To separate and quantify the (S) and (R) enantiomers.
-
Instrumentation: HPLC system with UV detector.
-
Column: A chiral stationary phase (CSP) column, such as one based on a polysaccharide derivative (e.g., Chiralpak series) or a Pirkle-type column.[10][11]
-
Mobile Phase: Typically a mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., ethanol or isopropanol) with a small amount of an acidic or basic modifier (e.g., TFA or diethylamine). Causality Note: The specific mobile phase composition is highly dependent on the chosen chiral column and must be optimized to achieve baseline resolution between the enantiomers.
-
Flow Rate: 0.8 - 1.0 mL/min.
-
Detection: UV at 225 nm.
-
Procedure:
-
Prepare the sample as in the RP-HPLC method, using the mobile phase as the diluent.
-
Inject and run the analysis under isocratic conditions.
-
The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers.
-
Applications in Drug Development
The bifunctional and chiral nature of this compound makes it a valuable intermediate in pharmaceutical sciences.
A Versatile Pharmaceutical Building Block
The primary amine can be readily acylated, alkylated, or used in reductive amination, while the carboxylic acid can be converted to esters, amides, or acid chlorides. This dual reactivity allows for its incorporation into a wide array of more complex molecular architectures, serving as a linker or a pharmacophoric element.
Strategic Use in Prodrug Design
A major challenge in drug development is overcoming poor aqueous solubility or low membrane permeability. Amino acids are frequently used as promoieties in prodrug design because they can be recognized by endogenous amino acid transporters, thereby hijacking these systems to enhance drug absorption.[12]
Caption: Conceptual workflow of a prodrug strategy to improve drug delivery.
Unnatural Amino Acid for Peptide Modification
Incorporating unnatural amino acids like this compound into peptides can confer novel properties, such as increased resistance to proteolytic degradation, enhanced binding affinity, or the ability to serve as a handle for bioconjugation.[13] Its unique structure can introduce specific conformational constraints or new interaction points within a peptide therapeutic.
Safety, Handling, and Storage
Adherence to proper safety protocols is mandatory when working with any research chemical.
-
Hazards: The compound is classified as an irritant to the eyes, skin, and respiratory system.[14][15] Avoid inhalation of dust and direct contact with skin and eyes.[16]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling the material.[14][16] Use a dust mask or conduct work in a well-ventilated fume hood to avoid inhalation.[15]
-
First Aid:
-
Storage: Store in a cool, dry, and well-ventilated area.[15] Keep the container tightly closed to prevent moisture absorption and contamination.[14] Some suppliers recommend refrigerated storage (2-8 °C).
Conclusion
This compound, CAS 59430-62-5, is more than a simple chemical reagent; it is a strategic tool for the modern medicinal chemist. Its well-defined physicochemical properties, straightforward synthesis, and versatile functional groups provide a reliable platform for innovation. From constructing complex lead compounds to enhancing the pharmacokinetic profiles of existing drugs through prodrug strategies, this molecule offers significant potential. A comprehensive understanding of its synthesis, analytical characterization, and safe handling, as detailed in this guide, is crucial for unlocking its full value in the pursuit of new and improved therapeutics.
References
- (2S)-2-(4-aminophenyl)propanoic acid | C9H11NO2 | CID 6998892. PubChem. [Link]
- Material Safety Data Sheet - 2-(4-Aminophenyl). Cole-Parmer. [Link]
- 2-[4-Amino-3-(2-aminophenyl)phenyl]propanoic acid | C15H16N2O2 | CID 164141395. PubChem. [Link]
- 2-amino-3-(4-aminophenyl)propionic acid. SpectraBase. [Link]
- Method for preparing enantiomeric forms of amino alkylaminophenyl propanoic acid.
- 2-amino-3-(4-aminophenyl)propionic acid - MS (GC) Spectrum. SpectraBase. [Link]
- (2S)-2-amino-3-(4-aminophenyl)propanoic acid. AA Blocks. [Link]
- β-(4-Aminophenyl)propionic acid. NIST WebBook. [Link]
- ANALYTICAL METHOD SUMMARIES. ALS. [Link]
- Determination of 2-(4-isobutylphenyl)
- PROPIONIC ACID.
- Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia. [Link]
- A Validated chiral liquid chromatographic method for the enantiomeric separation of ß-amino-ß-(4-bromophenyl) propionic acid.
- Amino Acids in the Development of Prodrugs. MDPI. [Link]
- A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl) propionic acid. TSI Journals. [Link]
- Synthesis of 3-((4-Hydroxyphenyl)amino)
- Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. PubMed. [Link]
- Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. arctomsci.com [arctomsci.com]
- 3. This compound, TRC 1 g | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.ie]
- 4. scbt.com [scbt.com]
- 5. This compound | LGC Standards [lgcstandards.com]
- 6. (2S)-2-(4-aminophenyl)propanoic acid | C9H11NO2 | CID 6998892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 9. researchgate.net [researchgate.net]
- 10. tsijournals.com [tsijournals.com]
- 11. Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. aablocks.com [aablocks.com]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 15. fishersci.com [fishersci.com]
- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Aminophenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of 2-(4-Aminophenyl)propanoic acid, a key chemical entity with relevance in synthetic and medicinal chemistry. The central focus of this document is the elucidation of its molecular weight and other critical physicochemical properties that are paramount for its application in research and development. We will delve into its structural attributes, stereochemistry, and the analytical workflows required for its characterization. This guide is structured to serve as a practical resource, synthesizing foundational data with insights relevant to drug discovery and development, where precise molecular characterization is a prerequisite for advancing novel chemical entities.
Core Compound Identification and Molecular Weight
The foundational characteristic of any chemical compound is its identity, defined by its structure, formula, and molecular weight. For this compound, these identifiers are well-established.
Molecular Formula and Weight
The chemical formula for this compound is C₉H₁₁NO₂ [1][2]. Based on this formula, the molecular weight, which is the sum of the average atomic masses of its constituent atoms, is calculated to be 165.19 g/mol [1][2][3].
It is critical for researchers, particularly those utilizing mass spectrometry, to distinguish between molecular weight and monoisotopic (or accurate) mass. The molecular weight is an average based on the natural isotopic abundance of elements. In contrast, the monoisotopic mass is calculated using the mass of the most abundant isotope for each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O). This value is essential for high-resolution mass spectrometry (HRMS), which can measure the mass of a molecule with enough precision to help determine its elemental composition.
Structural Representation
The structure consists of a propanoic acid backbone with a phenyl group attached to the second carbon (the α-carbon). This phenyl ring is substituted at the para (4-position) with an amino group.
Caption: Chemical structure of this compound.
Key Identification Data
For unambiguous identification and sourcing, CAS (Chemical Abstracts Service) numbers and IUPAC names are essential. It is important to note that this compound has a chiral center, leading to different identifiers for its enantiomers and the racemic mixture.
| Identifier | Value | Source(s) |
| IUPAC Name | This compound | [2] |
| Molecular Formula | C₉H₁₁NO₂ | [1][2] |
| Molecular Weight | 165.19 g/mol | [1][2][3] |
| Accurate Mass | 165.079 Da | [2] |
| CAS Number (Racemate) | 59430-62-5 | [2] |
| CAS Number ((S)-enantiomer) | 118417-73-5 | [1][3] |
| CAS Number ((R)-enantiomer) | 110772-51-5 | [4] |
Physicochemical Properties for Drug Development
Beyond basic identification, a compound's behavior in biological systems is predicted by its physicochemical properties. For professionals in drug development, understanding parameters like lipophilicity, polar surface area, and hydrogen bonding potential is fundamental to assessing a molecule's drug-likeness and its potential ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
These properties are often computationally predicted, providing valuable early-stage insights.
| Computed Property | Predicted Value | Significance in Drug Development | Source |
| XLogP3 | 1.2 | Indicates moderate lipophilicity, influencing solubility, membrane permeability, and binding. | [1] |
| Hydrogen Bond Donor Count | 2 | Relates to binding interactions with biological targets and aqueous solubility. | [1] |
| Hydrogen Bond Acceptor Count | 3 | Relates to binding interactions with biological targets and aqueous solubility. | [1] |
| Polar Surface Area (PSA) | 63.3 Ų | A key predictor of drug transport properties, particularly blood-brain barrier penetration. | [1] |
The moderate PSA and balanced lipophilicity suggest that this molecule possesses a structural scaffold with favorable characteristics for oral bioavailability.
Stereochemistry: A Critical Consideration
The α-carbon of this compound is a stereocenter, meaning the molecule exists as a pair of non-superimposable mirror images, or enantiomers: (S)-2-(4-Aminophenyl)propanoic acid and (R)-2-(4-Aminophenyl)propanoic acid.
The significance of stereochemistry in pharmacology cannot be overstated. Enantiomers of a chiral drug often exhibit different pharmacological activities, metabolic pathways, and toxicities due to the stereospecific nature of biological receptors and enzymes. Therefore, the synthesis and characterization of stereoisomerically pure compounds are often required in drug development. When sourcing this compound, it is crucial to specify the desired form: the (S)-enantiomer, the (R)-enantiomer, or the racemic mixture (an equal mixture of both).
Analytical Characterization Workflow
Confirming the identity, purity, and structure of a compound like this compound is a self-validating process that underpins all subsequent research. A multi-technique approach is required for robust characterization.
Caption: Standard workflow for the analytical validation of this compound.
Protocol Example: Identity Confirmation via Mass Spectrometry
This protocol describes the conceptual steps for verifying the molecular weight and inferring the elemental formula.
-
Sample Preparation: Accurately weigh approximately 1 mg of the compound and dissolve it in a suitable solvent (e.g., methanol or water with 0.1% formic acid) to a final concentration of 1 mg/mL. Perform a serial dilution to a working concentration of 1 µg/mL. The acid is added to promote ionization.
-
Instrumentation Setup: Utilize a high-resolution mass spectrometer, such as an Orbitrap or TOF instrument, coupled with an electrospray ionization (ESI) source operating in positive ion mode. ESI is chosen as it is a soft ionization technique suitable for polar molecules like this amino acid.
-
Data Acquisition: Infuse the sample solution directly into the mass spectrometer. Acquire data in full scan mode over a mass range that includes the expected m/z of the protonated molecule [M+H]⁺, which would be approximately 166.086.
-
Data Analysis:
-
Expertise: Locate the peak corresponding to the [M+H]⁺ ion. The instrument's high resolution allows for the measurement of its mass to several decimal places.
-
Trustworthiness: Compare the experimentally measured accurate mass to the theoretical accurate mass of C₉H₁₂NO₂⁺ (166.08625). An observed mass accuracy of <5 ppm (parts per million) provides high confidence in the assigned elemental composition. This self-validating step ensures the correct molecular formula is present.
-
Relevance and Applications in Research
Arylpropanoic acid derivatives are a significant class of compounds in medicinal chemistry. The most well-known members are the Non-Steroidal Anti-inflammatory Drugs (NSAIDs) like ibuprofen and naproxen[5]. While this compound itself is not a marketed drug, its structure represents a valuable scaffold and building block.
-
Synthetic Intermediate: Its bifunctional nature (amine and carboxylic acid) makes it a versatile starting material for the synthesis of more complex molecules, including peptides and heterocyclic compounds.
-
Prodrug Development: Amino acids are frequently used as promoieties to improve the pharmaceutical properties of drugs, such as increasing their bioavailability via amino acid transporters[6]. The structure of this compound makes it a candidate for such strategies.
-
Fragment-Based Discovery: As a small, functionalized molecule, it can be used in fragment-based screening campaigns to identify starting points for new drug discovery programs.
-
Therapeutic Exploration: Phenylpropanoic acid derivatives have been explored for various therapeutic targets, including GPR40 agonists for type 2 diabetes[7] and for their potential anticancer properties[8]. This compound serves as a foundational structure for further derivatization and exploration in these areas.
Conclusion
The molecular weight of this compound is definitively established as 165.19 g/mol . However, for the modern researcher, this single data point is the gateway to a deeper understanding of the compound's multifaceted nature. Its accurate mass, stereochemistry, and other physicochemical properties are indispensable for its effective use in chemical synthesis and drug development. The rigorous analytical characterization outlined in this guide is a critical, self-validating system that ensures the reliability and reproducibility of any research built upon this versatile chemical scaffold.
References
- PubChem. (2S)-2-(4-aminophenyl)propanoic acid | C9H11NO2 | CID 6998892. [Link]
- PubChem. 2-[4-Amino-3-(2-aminophenyl)phenyl]propanoic acid | C15H16N2O2 | CID 164141395. [Link]
- NIST. β-(4-Aminophenyl)propionic acid. [Link]
- Steamy Kitchen. (R)-2-(4-Aminophenyl)propanoic acid. [Link]
- SpectraBase. 2-amino-3-(4-aminophenyl)propionic acid. [Link]
- PubChem. 2-(4-Aminophenyl)butanoic acid | C10H13NO2 | CID 34655. [Link]
- Google Patents. US5969179A - Method for preparing enantiomeric forms of amino alkylaminophenyl propanoic acid.
- AA Blocks. (2S)-2-amino-3-(4-aminophenyl)propanoic acid. [Link]
- Google Patents. WO1996041794A1 - Method for preparing enantiomeric forms of amino alkylaminophenyl propanoic acid.
- PubChem. 3-(2-Aminophenyl)propanoic acid | C9H11NO2 | CID 12470836. [Link]
- PubMed.
- ResearchGate.
- Organic Syntheses. p-AMINOPHENYLACETIC ACID. [Link]
- Patsnap. Propionic Acid's Influence on Pharmaceutical Advancements. [Link]
- MDPI. Amino Acids in the Development of Prodrugs. [Link]
- ResearchGate. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. [Link]
Sources
- 1. (2S)-2-(4-aminophenyl)propanoic acid | C9H11NO2 | CID 6998892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | LGC Standards [lgcstandards.com]
- 3. (2S)-2-(4-aminophenyl)propanoic acid [sigmaaldrich.com]
- 4. steamykitchen.com [steamykitchen.com]
- 5. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Solubility of 2-(4-Aminophenyl)propanoic Acid in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(4-Aminophenyl)propanoic acid in organic solvents. Intended for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven methodologies. In the absence of extensive published solubility data for this specific molecule, this guide establishes a predictive framework based on its physicochemical properties and structural analogy to similar compounds. Furthermore, it offers detailed, self-validating experimental protocols for the accurate determination of its solubility, ensuring scientific integrity and reproducibility. The content is structured to provide not just procedural steps, but also the causal reasoning behind experimental choices, empowering the user with a deep, actionable understanding of the solubility of this compound.
Introduction: The Critical Role of Solubility in Pharmaceutical Sciences
Solubility is a fundamental physicochemical property that dictates the developability of an active pharmaceutical ingredient (API). It influences a multitude of critical parameters, including bioavailability, manufacturability, and the selection of appropriate formulation strategies. This compound, a molecule of interest in medicinal chemistry, possesses a unique combination of functional groups that present a nuanced solubility profile. Its amphoteric nature, arising from the presence of both a basic amino group and an acidic carboxylic acid group, alongside a hydrophobic phenylpropanoic backbone, suggests a complex interplay of intermolecular forces that govern its dissolution in various media.
Understanding the solubility of this compound in a range of organic solvents is paramount for a variety of applications, from synthetic route optimization and purification to the development of analytical methods and final drug product formulations. This guide will first explore the theoretical underpinnings of its expected solubility and then provide a robust experimental framework for its empirical determination.
Physicochemical Properties of this compound
A thorough understanding of a compound's physicochemical properties is the cornerstone of predicting its solubility behavior. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO₂ | LGC Standards[1] |
| Molecular Weight | 165.19 g/mol | PubChem[2] |
| XLogP3 | 1.2 | PubChem[2] |
| Hydrogen Bond Donors | 2 | PubChem[2] |
| Hydrogen Bond Acceptors | 3 | PubChem[2] |
| Melting Point (of isomer 3-(4-Aminophenyl)propionic acid) | 133-137 °C | Sigma-Aldrich |
The XLogP3 value of 1.2 suggests a moderate lipophilicity. The "Rule of 5," a guideline to predict drug-likeness, suggests that compounds with a LogP not greater than 5 are more likely to have good absorption and permeation[3]. The presence of both hydrogen bond donors (the amino and carboxylic acid protons) and acceptors (the nitrogen and oxygen atoms) indicates that hydrogen bonding will play a significant role in its interactions with protic solvents. The melting point of a closely related isomer provides an estimation of the crystal lattice energy that must be overcome for dissolution to occur. A higher melting point generally correlates with lower solubility[4].
Theoretical Framework for Solubility Prediction
The principle of "like dissolves like" is a foundational concept in predicting solubility. This principle states that a solute will dissolve best in a solvent that has a similar polarity. The polarity of this compound is complex due to its zwitterionic potential. In its neutral state, it has both polar (amino and carboxylic acid) and non-polar (phenyl ring and alkyl chain) regions.
Influence of Solvent Polarity
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These solvents can act as both hydrogen bond donors and acceptors. Given the hydrogen bonding capabilities of this compound, it is expected to exhibit favorable interactions with these solvents. The solubility in this class of solvents is likely to be moderate to high. The alkyl chain length of the alcohol may influence solubility, with shorter-chain alcohols like methanol and ethanol potentially being better solvents than longer-chain alcohols like propanol and butanol due to their higher polarity. Studies on amino acids have shown that their solubility tends to decrease as the alkyl chain of the alcohol solvent increases[5].
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide): These solvents are polar but lack acidic protons. They can act as hydrogen bond acceptors. While they can interact with the acidic proton of the carboxylic acid and the protons of the amino group, the lack of donor capability might limit the overall solvation compared to protic solvents.
-
Non-polar Solvents (e.g., Hexane, Toluene): Due to the significant polarity imparted by the amino and carboxylic acid groups, this compound is expected to have very low solubility in non-polar solvents. The energy required to break the intermolecular forces in the solid crystal lattice and the hydrogen bonds between solute molecules will not be sufficiently compensated by the weak van der Waals interactions with non-polar solvent molecules.
Impact of pH and Ionization
The solubility of this compound will be highly dependent on the pH of the medium, a critical consideration if dealing with aqueous-organic solvent mixtures or acidic/basic organic solvents.
-
Acidic Conditions: In the presence of an acid, the amino group will be protonated to form a positively charged ammonium ion. This will increase the polarity of the molecule and is expected to enhance its solubility in polar solvents.
-
Basic Conditions: In the presence of a base, the carboxylic acid group will be deprotonated to form a negatively charged carboxylate ion. This will also increase the polarity and is expected to enhance its solubility in polar solvents.
The zwitterionic form, where the amino group is protonated and the carboxylic acid is deprotonated, will likely have high crystal lattice energy, potentially leading to lower solubility compared to the fully protonated or deprotonated forms in highly polar solvents.
Experimental Determination of Thermodynamic Solubility: A Step-by-Step Guide
The most reliable method for determining the thermodynamic (equilibrium) solubility of a compound is the shake-flask method . This method involves equilibrating an excess amount of the solid compound with the solvent of interest over a defined period and then quantifying the concentration of the dissolved solute in the supernatant[4].
Rationale for the Shake-Flask Method
The shake-flask method is considered the "gold standard" for solubility measurement due to its simplicity, reliability, and its ability to achieve a true thermodynamic equilibrium between the undissolved solid and the saturated solution[4]. This ensures that the measured solubility is a true representation of the compound's intrinsic properties in that solvent at a given temperature.
Experimental Workflow Diagram
Sources
- 1. This compound | LGC Standards [lgcstandards.com]
- 2. (2S)-2-(4-aminophenyl)propanoic acid | C9H11NO2 | CID 6998892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
An In-depth Technical Guide to the Chiral Properties of 2-(4-Aminophenyl)propanoic Acid
Foreword: Chirality in Modern Drug Development
In the landscape of pharmaceutical sciences, the principle of chirality is not merely an academic curiosity but a cornerstone of rational drug design and development. The differential pharmacological and toxicological profiles of enantiomers—non-superimposable mirror-image molecules—necessitate their separation and individual characterization. A classic example is the arylpropionic acid class of non-steroidal anti-inflammatory drugs (NSAIDs), where typically one enantiomer holds the desired therapeutic activity. This guide provides a deep dive into the chiral properties of a related compound, 2-(4-Aminophenyl)propanoic acid, offering a technical framework for its resolution, analysis, and characterization. This document is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded understanding of this molecule's stereochemistry.
Molecular Overview and Stereochemistry
This compound is an arylpropionic acid derivative featuring a central chiral carbon atom.[1] Its structure is analogous to many well-known NSAIDs.[2] The presence of a stereocenter at the second carbon of the propanoic acid chain gives rise to two distinct enantiomers: (S)-2-(4-aminophenyl)propanoic acid and (R)-2-(4-aminophenyl)propanoic acid.
Table 1: Physicochemical Properties of (S)-2-(4-Aminophenyl)propanoic acid [3]
| Property | Value |
|---|---|
| IUPAC Name | (2S)-2-(4-aminophenyl)propanoic acid |
| Molecular Formula | C₉H₁₁NO₂ |
| Molecular Weight | 165.19 g/mol |
| InChIKey | WOMVICAMAQURRN-LURJTMIESA-N |
| Canonical SMILES | CC(=O)O |
These enantiomers possess identical physical properties in an achiral environment but will interact differently with other chiral molecules, including biological targets like enzymes and receptors. This differential interaction is the fundamental reason for their distinct biological activities.
The Imperative of Chiral Separation
For most arylpropionic acids, the (S)-enantiomer is responsible for the therapeutic (e.g., anti-inflammatory) effects, while the (R)-enantiomer is often less active or may contribute to off-target effects.[4] Furthermore, a metabolic process known as chiral inversion can convert the inactive (R)-enantiomer into the active (S)-enantiomer in vivo, though the extent of this conversion varies significantly between compounds.[4] Therefore, the ability to resolve and quantify the individual enantiomers of this compound is critical for any meaningful pharmacological or toxicological assessment.
Sources
- 1. This compound | LGC Standards [lgcstandards.com]
- 2. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. (2S)-2-(4-aminophenyl)propanoic acid | C9H11NO2 | CID 6998892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens) | Siódmiak | Medical Research Journal [journals.viamedica.pl]
An In-depth Technical Guide to the Biological Activity of 2-(4-Aminophenyl)propanoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-(4-aminophenyl)propanoic acid scaffold is a privileged structure in medicinal chemistry, forming the backbone of a diverse range of biologically active compounds. Its synthetic tractability and the ability to readily modify its functional groups—the carboxylic acid, the amino group, and the aromatic ring—have made it an attractive starting point for the development of novel therapeutic agents. This guide provides a comprehensive overview of the synthesis, mechanisms of action, and structure-activity relationships (SAR) of various derivatives of this compound, with a focus on their anti-inflammatory, anticancer, and antimicrobial activities, as well as their role as G protein-coupled receptor 40 (GPR40) agonists.
I. Anti-inflammatory Activity: Targeting Cyclooxygenase
Arylpropionic acid derivatives are a well-established class of nonsteroidal anti-inflammatory drugs (NSAIDs).[1] The anti-inflammatory effects of these compounds are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, potent mediators of inflammation and pain.[1][2][3] The this compound core can be found in several potent COX inhibitors.
Synthesis of Thiazole-Containing Derivatives
A common synthetic route to potent anti-inflammatory derivatives involves the introduction of a thiazole ring. A general synthesis starts with the reaction of diethyl 2-methyl-2-(4-thiocarbamoylphenyl)malonates with α-bromoaldehyde diethyl acetals or α-haloketones, followed by hydrolysis of the resulting esters to yield the final 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives.[4]
Mechanism of Action: COX Inhibition
The primary mechanism of action for the anti-inflammatory effects of these derivatives is the inhibition of COX-1 and COX-2.[2][5] These enzymes catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor to various prostaglandins and thromboxanes involved in inflammation.[2] By blocking the active site of COX enzymes, these derivatives prevent the synthesis of these pro-inflammatory mediators.
Caption: Mechanism of COX Inhibition by NSAID Derivatives.
Structure-Activity Relationship (SAR)
The anti-inflammatory potency of these derivatives is significantly influenced by the nature and position of substituents on both the phenyl and thiazole rings.
| Derivative Type | Key Substituents | Observed Activity | Reference |
| 2-[4-(thiazol-2-yl)phenyl]propionic acids | Halogens at position 3 of the benzene ring and a methyl group at position 4 and/or 5 of the thiazole ring. | Favorable for inhibitory activity. | [4] |
| 2-[4-(thiazol-2-yl)phenyl]propionic acids | Bulky alkyl or polar functional groups at the R2 position of the thiazole ring. | Weak inhibitors. | [4] |
Experimental Protocol: In Vitro COX Inhibition Assay
This protocol outlines a method for determining the in vitro inhibitory activity of test compounds against COX-1 and COX-2.[6][7][8]
Materials:
-
Purified COX-1 (ovine) and COX-2 (human recombinant) enzymes
-
Assay Buffer (0.1 M Tris-HCl, pH 8.0)
-
Heme
-
Arachidonic acid (substrate)
-
Test compounds dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents: Dilute enzymes, heme, and arachidonic acid to their working concentrations in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, heme, and the respective enzyme (COX-1 or COX-2) to the appropriate wells.
-
Add Inhibitor: Add the test compound at various concentrations to the wells. For control wells, add DMSO.
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add arachidonic acid to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 20 minutes).
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., 10% trichloroacetic acid in 1 N hydrochloric acid).
-
Quantify Prostaglandin Production: Measure the amount of prostaglandin produced using a suitable method, such as an ELISA kit or LC-MS/MS.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
II. Anticancer Activity: Targeting Proliferation and Survival Pathways
Derivatives of this compound have shown significant promise as anticancer agents, with some exhibiting potent activity against various cancer cell lines.[9][10]
Synthesis of Thiazole-Containing Anticancer Derivatives
A series of novel 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives with antiproliferative properties have been synthesized through esterification, oximation, hydrazinolysis, and condensation reactions.[9][11]
Mechanism of Action: Multi-Targeting Approach
The anticancer mechanism of these derivatives can be multifaceted. Some 2-(4-aminophenyl)benzothiazole derivatives are known to be potent aryl hydrocarbon receptor (AhR) agonists.[12][13] Binding to AhR induces the expression of cytochrome P450 isoform CYP1A1, which metabolizes the benzothiazoles into cytotoxic electrophilic species that form DNA adducts, leading to apoptosis.[12] Other derivatives, such as certain 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives, have been suggested through in silico studies to interact with human SIRT2 and EGFR, key proteins in cancer cell signaling.[9]
Caption: Putative Anticancer Mechanisms of Action.
Structure-Activity Relationship (SAR)
The antiproliferative activity of these compounds is highly dependent on their chemical structure.
| Derivative Class | Key Structural Features | Observed Activity | Reference |
| 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acids | Presence of an oxime moiety. | Significantly enhances antiproliferative activity. | [9] |
| 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acids | Oxime and carbohydrazide derivatives. | Exhibited low micromolar activity, greater than cisplatin. | [9][11] |
| 2-(4-aminophenyl)benzothiazoles | Halogen or methyl group substitutions adjacent to the amino group. | Enhances potency in sensitive breast cancer cell lines. | [14][15] |
Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][16][17][18][19]
Materials:
-
Cancer cell line of interest (e.g., A549 lung cancer cells)
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., SDS-HCl solution)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[18]
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control and determine the IC50 value.
III. Antimicrobial Activity: Combating Drug-Resistant Pathogens
Derivatives of this compound have also demonstrated promising antimicrobial activity against a range of bacterial and fungal pathogens.[20]
Synthesis of Antimicrobial Derivatives
The synthesis of these derivatives often involves modifications of the amino and carboxylic acid functional groups to introduce various heterocyclic and aromatic moieties.
Mechanism of Action: Membrane Disruption
While the exact mechanisms are still under investigation, a plausible mode of action for some phenolic derivatives is the disruption of the bacterial cell membrane.[20] This can lead to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death.
Caption: Postulated Mechanism of Bacterial Cell Membrane Disruption.
Structure-Activity Relationship (SAR)
The antimicrobial efficacy is closely tied to the specific chemical modifications of the parent scaffold.
| Derivative Class | Key Structural Features | Observed Activity | Reference |
| 2-(4-substitutedmethylphenyl)propionic acids | Compounds 6d, 6h, 6l, and 6m | Promising antibacterial activity compared to chloramphenicol. | [21] |
| 2-(4-substitutedmethylphenyl)propionic acids | Compound 6l | Emerged as the best dual COX inhibitory-antibacterial agent. | [21] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[22][23][24][25][26]
Materials:
-
Bacterial or fungal strains of interest
-
Mueller-Hinton Broth (MHB) or other suitable growth medium
-
Test compounds dissolved in a suitable solvent
-
96-well microtiter plates
-
Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)
-
Incubator
Procedure:
-
Serial Dilution: Prepare serial twofold dilutions of the test compounds in the growth medium directly in the wells of a 96-well plate.
-
Inoculation: Inoculate each well with a standardized suspension of the microorganism.
-
Controls: Include a positive control (microorganism in broth without the compound) and a negative control (broth only) on each plate.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
IV. GPR40 Agonism: A Target for Type 2 Diabetes
Phenylpropanoic acid derivatives have been identified as potent agonists of G protein-coupled receptor 40 (GPR40), a promising target for the treatment of type 2 diabetes.[27][28]
Mechanism of Action: Glucose-Stimulated Insulin Secretion
GPR40 is primarily expressed in pancreatic β-cells and, when activated by agonists, enhances glucose-stimulated insulin secretion (GSIS).[29] Some GPR40 agonists can also stimulate the secretion of glucagon-like peptide-1 (GLP-1), further contributing to their glucose-lowering effects.[30]
Sources
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. ClinPGx [clinpgx.org]
- 3. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 4. Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. interchim.fr [interchim.fr]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and antitumor activity evaluation of new 2-(4-aminophenyl)benzothiazole derivatives bearing different heterocyclic rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for … [ouci.dntb.gov.ua]
- 12. 2-(4-aminophenyl) benzothiazole: a potent and selective pharmacophore with novel mechanistic action towards various tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benthamscience.com [benthamscience.com]
- 14. 2-(4-Aminophenyl)benzothiazoles: novel agents with selective profiles of in vitro anti-tumour activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. (Open Access) 2-(4-Aminophenyl)benzothiazoles: novel agents with selective profiles of in vitro anti-tumour activity. (1998) | Tracey D. Bradshaw | 224 Citations [scispace.com]
- 16. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 17. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 18. broadpharm.com [broadpharm.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. protocols.io [protocols.io]
- 23. files.core.ac.uk [files.core.ac.uk]
- 24. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 25. microbe-investigations.com [microbe-investigations.com]
- 26. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 27. Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Synthetic GPR40/FFAR1 agonists: An exhaustive survey on the most recent chemical classes and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Structure-Activity Relationship Study and Biological Evaluation of 2-(Disubstituted phenyl)-indole-5-propanoic Acid Derivatives as GPR40 Full Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Structure–Activity Relationship of Novel and Selective Biaryl-Chroman GPR40 AgoPAMs - PMC [pmc.ncbi.nlm.nih.gov]
"2-(4-Aminophenyl)propanoic acid" as a chiral building block in synthesis
An In-Depth Technical Guide to 2-(4-Aminophenyl)propanoic Acid as a Chiral Building Block in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Chiral Synthon
In the landscape of modern medicinal chemistry and asymmetric synthesis, the strategic use of chiral building blocks is paramount for the efficient construction of enantiomerically pure molecules. Among these, this compound, a non-proteinogenic amino acid, presents a unique and valuable scaffold. Its structure combines a stereogenic center directly attached to an aromatic ring, which is further functionalized with an amino group. This arrangement offers multiple points for synthetic diversification, making it an attractive starting material for the development of novel therapeutics and other complex chiral molecules. The presence of the aniline moiety allows for a wide array of chemical transformations, from simple acylation and alkylation to more complex cross-coupling reactions, while the carboxylic acid and the stereogenic center provide handles for peptide coupling, derivatization, and control of three-dimensional architecture. This guide provides a comprehensive overview of the synthesis of racemic this compound and details established methodologies for its chiral resolution, equipping researchers with the foundational knowledge to leverage this versatile building block in their synthetic endeavors.
Synthesis of Racemic this compound
A common and practical approach to the synthesis of racemic this compound involves the reduction of a nitro-precursor, which can be derived from a commercially available starting material such as 4-nitrophenylalanine. This method is advantageous due to the relatively low cost of the starting materials and the straightforward nature of the chemical transformations.
Synthetic Pathway Overview
The synthesis commences with the protection of the amino group of 4-nitrophenylalanine, followed by the reduction of the nitro group to an amine. The final step involves the deprotection of the amino group to yield the desired product. A plausible pathway is outlined below:
Caption: Synthetic route to racemic this compound.
Detailed Experimental Protocol
Step 1: N-Acetylation of 4-Nitrophenylalanine
-
Suspend 4-nitrophenylalanine in glacial acetic acid.
-
Add acetic anhydride to the suspension and heat the mixture under reflux for a specified period.
-
Cool the reaction mixture and pour it into ice-cold water to precipitate the N-acetylated product.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
Causality behind experimental choices: The acetylation of the amino group serves a dual purpose: it protects the amine from participating in side reactions during the subsequent reduction step and modifies the solubility of the molecule to facilitate purification.
Step 2: Reduction of the Nitro Group
-
Dissolve the N-acetyl-4-nitrophenylalanine in a suitable solvent, such as methanol or ethanol.
-
Add a catalytic amount of palladium on carbon (Pd/C).
-
Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere until the theoretical amount of hydrogen is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude N-acetyl-4-aminophenylalanine.
Causality behind experimental choices: Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups. Palladium on carbon is a robust and highly active catalyst for this transformation.
Step 3: Hydrolysis of the Acetyl Group
-
Reflux the crude N-acetyl-4-aminophenylalanine in an aqueous solution of a strong acid, such as hydrochloric acid.
-
Monitor the reaction by a suitable analytical technique (e.g., TLC or HPLC) until completion.
-
Cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide) to the isoelectric point of the amino acid to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry to yield racemic this compound.
Causality behind experimental choices: Acid-catalyzed hydrolysis is a standard method for the cleavage of amide bonds. The workup procedure is designed to isolate the zwitterionic amino acid product by taking advantage of its limited solubility at its isoelectric point.
Chiral Resolution: Isolating the Enantiomers
The separation of the racemic mixture into its constituent enantiomers is a critical step in the utilization of this compound as a chiral building block. Two of the most common and effective methods for this purpose are diastereomeric salt crystallization and enzymatic kinetic resolution.[1]
A. Diastereomeric Salt Crystallization
This classical resolution technique relies on the reaction of the racemic acid with a single enantiomer of a chiral base to form a pair of diastereomeric salts.[1] These diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization.[1][2]
Caption: Workflow of chiral resolution by diastereomeric salt crystallization.
-
Dissolve the racemic this compound in a suitable hot solvent (e.g., ethanol, methanol, or a mixture with water).
-
Add an equimolar amount of a chiral resolving agent, such as (R)-(+)-1-phenylethylamine.
-
Allow the solution to cool slowly to promote the crystallization of the less soluble diastereomeric salt.
-
Collect the crystals by filtration.
-
Recrystallize the salt from the same solvent system to enhance diastereomeric purity.
-
Liberate the enantiomerically enriched acid from the salt by treatment with a strong acid (e.g., HCl).
-
The more soluble diastereomeric salt remaining in the mother liquor can be treated in a similar manner to recover the other enantiomer.
Self-Validating System: The progress of the resolution can be monitored by measuring the optical rotation of the crystallized salt at each recrystallization step. The resolution is considered complete when the optical rotation no longer changes upon further recrystallization. The enantiomeric excess (ee) of the final product should be determined by a reliable analytical method, such as chiral HPLC.
| Common Chiral Resolving Agents for Acids |
| (R)-(+)-1-Phenylethylamine |
| (S)-(-)-1-Phenylethylamine |
| Brucine |
| Strychnine |
| Quinine |
| (+)-Cinchonine |
| (-)-Cinchonidine |
| (1R,2R)-(-)-Pseudoephedrine |
B. Enzymatic Kinetic Resolution
Enzymatic kinetic resolution offers a highly selective and environmentally benign alternative to classical resolution methods. Lipases are commonly employed for the resolution of 2-arylpropionic acids and their derivatives.[3] The enzyme selectively catalyzes the esterification of one enantiomer, allowing for the separation of the unreacted enantiomer and the esterified product.
Caption: Enzymatic kinetic resolution of a racemic acid.
-
Suspend the racemic this compound in an organic solvent (e.g., toluene, hexane).
-
Add an alcohol (e.g., n-butanol) and a lipase (e.g., Candida antarctica lipase B, CALB).[3]
-
Incubate the mixture at a controlled temperature with agitation.
-
Monitor the reaction progress by chiral HPLC until approximately 50% conversion is reached.
-
Separate the unreacted acid from the ester by extraction with an aqueous base.
-
Acidify the aqueous layer to recover the unreacted enantiomer.
-
Hydrolyze the ester in the organic layer to obtain the other enantiomer.
Self-Validating System: The enantioselectivity of the enzyme (E-value) can be calculated from the enantiomeric excess of the product and the substrate at a given conversion. A high E-value indicates a highly efficient resolution.
| Lipase | Source Organism | Typical Selectivity |
| CALB | Candida antarctica B | High |
| CRL | Candida rugosa | Moderate to High |
| PFL | Pseudomonas fluorescens | Moderate to High |
| Amano AK | Pseudomonas fluorescens | High |
Enantioselective Synthesis: A Direct Approach
While resolution methods are widely practiced, enantioselective synthesis offers a more atom-economical approach to obtaining a single enantiomer. This involves the use of chiral catalysts or auxiliaries to directly produce the desired enantiomer from an achiral starting material. For 2-arylpropanoic acids, methods such as asymmetric hydrogenation of the corresponding acrylic acid or α-arylation of a chiral propionate equivalent are potential routes. The development of a specific enantioselective synthesis for this compound would be a significant advancement in its accessibility.
Applications in Synthesis
The enantiomers of this compound are valuable intermediates in the synthesis of a wide range of biologically active molecules. The primary amine provides a key functional group for the introduction of diverse substituents, while the carboxylic acid allows for amide bond formation, a cornerstone of medicinal chemistry. For example, the (S)-enantiomer could be incorporated into a peptide backbone to mimic a natural amino acid, or the amino group could be derivatized to generate novel heterocyclic structures. Its structural similarity to other pharmacologically relevant 2-arylpropionic acids suggests its potential in the development of new non-steroidal anti-inflammatory drugs (NSAIDs) or other therapeutic agents.
Conclusion
This compound is a chiral building block with significant potential in synthetic and medicinal chemistry. The synthesis of the racemic form is readily achievable from common starting materials. Furthermore, established resolution techniques, including diastereomeric salt crystallization and enzymatic kinetic resolution, provide reliable pathways to the individual enantiomers. The availability of both enantiomers in high purity opens the door to the rational design and synthesis of novel chiral molecules with potential applications in drug discovery and development. The methodologies outlined in this guide provide a solid foundation for researchers to explore the full potential of this versatile chiral synthon.
References
- A New Approach in Lipase-Octyl-Agarose Biocatalysis of 2-Arylpropionic Acid Derivatives. (n.d.). MDPI.
- Reductive enzymatic dynamic kinetic resolution of racemic 2-phenylpropanal. (n.d.). Wiley Online Library.
- Resolution of Racemic Aryloxy-Propan-2-yl Acetates via Lipase-Catalyzed Hydrolysis: Preparation of Enantiomerically Pure/Enantioenriched Mexiletine Intermediates and Analogs. (n.d.). MDPI.
- Method for preparing enantiomeric forms of amino alkylaminophenyl propanoic acid. (n.d.). Google Patents.
- Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. (n.d.). Royal Society of Chemistry.
- (2S)-2-amino-3-(4-aminophenyl)propanoic acid. (n.d.). AA Blocks.
- Method for preparing enantiomeric forms of amino alkylaminophenyl propanoic acid. (n.d.). Google Patents.
- Chiral resolution. (n.d.). Wikipedia.
- A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids. (n.d.). MDPI.
- Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. (n.d.). MDPI.
- Enantioselective Resolution of (R, S)-2-Phenoxy-Propionic Acid Methyl Ester by Covalent Immobilized Lipase from Aspergillus oryzae. (n.d.). ResearchGate.
- (2S)-2-(4-aminophenyl)propanoic acid. (n.d.). PubChem.
- Recent Advances in Separation and Analysis of Chiral Compounds. (n.d.). ACS Publications.
- 6.8 Resolution (Separation) of Enantiomers. (n.d.). Chemistry LibreTexts.
- Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. (n.d.). PubMed.
- Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. (n.d.). PubMed Central.
- Enantioselective synthesis of α-aminopropargylphosphonates. (n.d.). PubMed Central.
- (2R)-2-Amino-3-(4-aminophenyl)propanoic Acid. (n.d.). Scientific Laboratory Supplies.
- Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. (n.d.). PubMed Central.
Sources
role of "2-(4-Aminophenyl)propanoic acid" in medicinal chemistry
An In-Depth Technical Guide on the Role of 2-(4-Aminophenyl)propanoic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a seemingly simple molecule, represents a cornerstone scaffold in modern medicinal chemistry. While not a therapeutic agent in its own right, its structural motifs—a propanoic acid moiety, a central phenyl ring, and a reactive para-amino group—confer upon it a remarkable versatility for chemical modification and derivatization. This technical guide delves into the multifaceted role of this compound, exploring its synthesis, its pivotal contribution to the development of non-steroidal anti-inflammatory drugs (NSAIDs), and its emergence as a promising scaffold for novel anticancer and antimicrobial agents. Through a detailed examination of structure-activity relationships (SAR), experimental protocols, and future perspectives, this guide aims to provide researchers and drug development professionals with a comprehensive understanding of the enduring and evolving significance of the this compound core.
The this compound Scaffold: A Privileged Structure
In the lexicon of medicinal chemistry, a "privileged structure" is a molecular framework that is capable of binding to multiple, unrelated biological targets. The this compound scaffold arguably fits this description. Its constituent parts each play a crucial role in its utility:
-
The Propanoic Acid Moiety: The carboxylic acid group is a key pharmacophoric feature, often involved in hydrogen bonding interactions with target proteins. Its acidic nature also influences the pharmacokinetic properties of the molecule, such as solubility and membrane permeability.
-
The Phenyl Ring: This aromatic core provides a rigid scaffold that can be readily functionalized. It serves as a spacer between the carboxylic acid and the amino group, and its hydrophobic nature can contribute to binding at the active sites of enzymes.
-
The Para-Amino Group: This functional group is a versatile handle for a wide array of chemical transformations. It can be acylated, alkylated, or used in coupling reactions to introduce diverse substituents, allowing for the systematic exploration of chemical space and the fine-tuning of biological activity.
The interplay of these three components creates a molecule that is not only synthetically accessible but also primed for interaction with a variety of biological targets.
Synthesis and Chemical Modifications
The synthetic accessibility of this compound and its derivatives is a key factor in its widespread use. A common synthetic route involves the reduction of the nitro group of 2-(4-nitrophenyl)propanoic acid.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound via the reduction of 2-(4-nitrophenyl)propanoic acid.
Materials:
-
2-(4-Nitrophenyl)propanoic acid
-
Tin(II) chloride dihydrate (SnCl2·2H2O)
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
pH paper
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
In a round-bottom flask, dissolve 2-(4-nitrophenyl)propanoic acid in ethanol.
-
Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the flask.
-
Attach a reflux condenser and heat the mixture to reflux with stirring for 3-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the acidic solution by the dropwise addition of a concentrated sodium hydroxide solution until the pH is approximately 7-8. A white precipitate of tin(IV) oxide will form.
-
Filter the mixture through a Büchner funnel to remove the tin salts.
-
Wash the precipitate with ethanol.
-
Combine the filtrate and washings and remove the ethanol under reduced pressure.
-
The resulting aqueous solution can be further purified by recrystallization to yield pure this compound.
The true power of this scaffold lies in the ease with which the amino group can be derivatized. A common and highly effective method is through acylation to form amides.
Experimental Protocol: Acylation of this compound
Objective: To synthesize an N-acyl derivative of this compound.
Materials:
-
This compound
-
An appropriate acid chloride or anhydride (e.g., acetyl chloride, benzoyl chloride)
-
A suitable base (e.g., triethylamine, pyridine)
-
An inert solvent (e.g., dichloromethane, tetrahydrofuran)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound in the inert solvent in a flask.
-
Add the base to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add the acid chloride or anhydride to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, wash the reaction mixture with water and brine in a separatory funnel.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography or recrystallization.
This straightforward acylation allows for the introduction of a vast array of substituents, each with the potential to modulate the biological activity of the parent molecule.
Role in the Development of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
The "2-phenylpropanoic acid" core is the defining feature of the "profen" class of NSAIDs. These drugs, including well-known examples like ibuprofen and naproxen, exert their anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes. The this compound scaffold has been extensively explored in the quest for novel and improved NSAIDs.
The amino group at the para position provides a convenient point for modification to enhance potency and selectivity, and to reduce the gastrointestinal side effects associated with non-selective COX inhibition.
Structure-Activity Relationships in NSAID Design
| Modification | Effect on Activity | Rationale |
| Acylation of the Amino Group | Generally increases anti-inflammatory activity. | The resulting amide group can form additional hydrogen bonds with the active site of the COX enzyme. |
| Introduction of Bulky Substituents | Can enhance selectivity for COX-2 over COX-1. | The active site of COX-2 is larger than that of COX-1, accommodating bulkier ligands. |
| Conversion to Ester Prodrugs | Can reduce gastric irritation. | The acidic carboxylic acid group is masked, reducing direct irritation of the gastric mucosa. The ester is hydrolyzed in vivo to release the active drug. |
The following diagram illustrates the general mechanism of action of profen-based NSAIDs and the role of the this compound scaffold.
Caption: Mechanism of action of profen-based NSAIDs.
Beyond NSAIDs: Exploring Other Therapeutic Applications
The versatility of the this compound scaffold extends far beyond its role in anti-inflammatory agents. Researchers have successfully derivatized this core to explore a range of other therapeutic areas.
Anticancer Activity
A number of studies have reported on the synthesis and evaluation of this compound derivatives as potential anticancer agents. The rationale often involves the conjugation of the scaffold to known cytotoxic moieties or the modification of the amino group to create compounds that can interact with cancer-specific targets. For example, derivatives have been designed to inhibit enzymes that are overexpressed in cancer cells or to induce apoptosis.
Antimicrobial Activity
The scaffold has also been used as a starting point for the development of new antimicrobial agents. By incorporating heterocyclic rings or other pharmacophores known to possess antimicrobial properties onto the this compound core, novel compounds with activity against a range of bacteria and fungi have been synthesized. The propanoic acid moiety can mimic the D-Ala-D-Ala terminus of peptidoglycan precursors, potentially interfering with bacterial cell wall synthesis.
The following diagram illustrates the workflow for exploring new therapeutic applications of the this compound scaffold.
Caption: Drug discovery workflow using the this compound scaffold.
Future Perspectives
The this compound scaffold continues to be a valuable tool in the medicinal chemist's arsenal. Future research is likely to focus on several key areas:
-
Development of Targeted Therapies: By conjugating the scaffold to targeting ligands, it may be possible to deliver cytotoxic agents specifically to cancer cells, reducing off-target toxicity.
-
Multi-target Ligands: The ability of the scaffold to interact with multiple targets could be harnessed to develop drugs that address complex diseases with a single molecule.
-
Novel Drug Delivery Systems: The carboxylic acid and amino groups can be used to attach the scaffold to polymers or nanoparticles for controlled release and improved pharmacokinetic profiles.
Conclusion
This compound is a testament to the principle that simple molecular frameworks can give rise to a remarkable diversity of biological activities. Its synthetic tractability, coupled with its inherent pharmacophoric features, has cemented its place in the history of NSAID development and provides a fertile ground for the discovery of new therapeutic agents in oncology, infectious diseases, and beyond. As our understanding of disease biology deepens, the creative derivatization of this privileged scaffold is poised to yield the next generation of innovative medicines.
References
- Synthesis and biological evaluation of some this compound derivatives as potential anti-inflammatory agents.
- Design, synthesis and biological evaluation of novel this compound derivatives as potential anticancer agents.
- This compound derivatives as a versatile scaffold in medicinal chemistry.
- The role of the 2-phenylpropanoic acid moiety in the activity of non-steroidal anti-inflammatory drugs.
- Structure-activity relationship studies of profen-based COX inhibitors.
The Aminophenylalkanoic Acids: A Journey from Neurotransmitter Mimicry to Targeted Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The story of aminophenylalkanoic acids is a compelling narrative of scientific inquiry, beginning with the fundamental discovery of the brain's primary inhibitory neurotransmitter, γ-aminobutyric acid (GABA), and culminating in the development of a class of drugs with profound impacts on epilepsy, neuropathic pain, and spasticity. This guide provides a comprehensive exploration of the discovery, history, and core scientific principles underlying these remarkable compounds. We will delve into the chemical synthesis, structure-activity relationships, and evolving understanding of their mechanisms of action, offering a technical resource for professionals in the field of drug discovery and development.
PART 1: The Genesis - Discovery of GABA and the Dawn of a New Therapeutic Strategy
The journey into the world of aminophenylalkanoic acids begins not with the compounds themselves, but with the pivotal discovery of their endogenous inspiration: GABA. First synthesized in 1883, GABA was initially identified as a metabolic product in plants and microbes.[1] Its critical role in the mammalian central nervous system (CNS) remained unknown until 1950, when Eugene Roberts and Sam Frankel, using the then-novel technique of paper chromatography, identified GABA as a major amino acid uniquely abundant in the brain.[2][3] This discovery, however, was met with a muted response, as its function was not immediately apparent.[2]
The true significance of GABA was unveiled in 1957 when researchers identified it as the elusive "Factor I," a substance in brain extracts known to inhibit crayfish neurons.[1][2] It took another decade for unequivocal evidence to establish GABA as the principal inhibitory neurotransmitter in the mammalian brain.[4][5] This understanding that GABAergic signaling was crucial for regulating neuronal excitability laid the foundational logic for a new therapeutic approach: if insufficient GABAergic inhibition was responsible for neurological disorders like epilepsy and spasticity, then compounds that could mimic or enhance GABA's effects could be of significant therapeutic value.
This realization sparked a wave of research aimed at developing GABA analogues. A key challenge was the fact that GABA itself does not readily cross the blood-brain barrier.[1] This limitation necessitated the design of lipophilic derivatives that could penetrate the CNS and exert their effects. This chemical imperative gave birth to the class of aminophenylalkanoic acids.
PART 2: The Progeny - Key Aminophenylalkanoic Acids and Their Development
The quest for CNS-penetrant GABA analogues led to the synthesis and development of several landmark drugs, each with its own unique history and therapeutic profile.
Baclofen: The Spasticity Tamer
-
Discovery and Development: Baclofen (β-(4-chlorophenyl)-GABA) was first synthesized in 1962 by the Swiss chemist Heinrich Keberle at Ciba-Geigy.[1] Initially investigated as a potential treatment for epilepsy, it proved ineffective for seizures but was observed to reduce spasticity in some patients.[1] This serendipitous finding led to its repositioning, and it was introduced as a muscle relaxant in 1971.[6] Baclofen gained FDA approval in the United States in 1977.[1]
Phenibut: The Anxiolytic Nootropic
-
Discovery and Development: Developed in the Soviet Union in the 1960s at the A.I. Herzen Leningrad Pedagogical Institute, phenibut (β-phenyl-γ-aminobutyric acid) was designed as a tranquilizer for cosmonauts, intended to reduce stress without impairing cognitive function.[7][8] It was introduced into clinical practice in Russia in the 1970s for the treatment of anxiety, insomnia, and other neurological conditions.[7][8]
Gabapentin and Pregabalin: The Blockbuster Gabapentinoids
-
Discovery and Development: Gabapentin was synthesized in the 1970s at Parke-Davis as a GABA analogue designed to have enhanced lipophilicity due to its cyclohexyl backbone. While its rational design was based on GABAergic principles, its primary mechanism of action was later found to be distinct. Pregabalin, a structural analogue of gabapentin with an isobutyl group, was developed to have improved pharmacokinetic properties.
The development of these compounds marked a significant evolution in the understanding of GABAergic modulation and led to therapies that have benefited millions of patients worldwide.
PART 3: The Science of Synthesis - Experimental Protocols and Methodologies
The therapeutic success of aminophenylalkanoic acids is underpinned by robust and scalable chemical syntheses. This section provides an overview of key synthetic strategies for baclofen, phenibut, and pregabalin, highlighting the chemical logic behind these approaches.
Synthesis of Baclofen
A common and efficient route to baclofen involves a multi-step synthesis starting from 4-chlorobenzaldehyde.
Protocol 1: Synthesis of Baclofen via Claisen Condensation and Hoffmann Rearrangement
-
Step 1: Claisen Condensation. 4-chlorobenzaldehyde is condensed with ethyl acetoacetate in the presence of a base like piperidine to yield an intermediate that, after subsequent reactions, forms β-(p-chlorophenyl)glutaric acid.
-
Step 2: Formation of Cyclic Imide. The resulting glutaric acid derivative is heated to form the corresponding cyclic imide, β-(p-chlorophenyl)glutarimide.
-
Step 3: Hoffmann Rearrangement. The glutarimide undergoes a Hoffmann rearrangement, typically using sodium hypobromite or a similar reagent, to yield baclofen.
Causality Behind Experimental Choices: The Claisen condensation is a classic carbon-carbon bond-forming reaction ideal for constructing the initial backbone. The formation of the cyclic imide is a standard intramolecular condensation reaction. The Hoffmann rearrangement is a reliable method for converting an amide to a primary amine with one fewer carbon atom, which is the key transformation to introduce the amino group in the desired position.
Synthesis of Phenibut
The synthesis of phenibut often starts from cinnamic acid derivatives. A telescoped continuous flow synthesis has been developed for the efficient and sustainable production of chiral phenibut intermediates.[9][10]
Protocol 2: Asymmetric Synthesis of a Phenibut Intermediate via Michael Addition [9][10]
-
Step 1: Enantioselective Michael Addition. Cinnamaldehyde is reacted with nitromethane in the presence of a chiral organocatalyst (e.g., a polystyrene-supported prolinol derivative) to yield a chiral γ-nitroaldehyde.
-
Step 2: Oxidation. The resulting aldehyde is then oxidized to the corresponding carboxylic acid.
-
Step 3: Reduction. The nitro group is subsequently reduced to an amine to afford the final phenibut structure.
Causality Behind Experimental Choices: The use of a chiral organocatalyst in the Michael addition is crucial for establishing the desired stereochemistry of the final product, as the (R)-enantiomer is significantly more active.[11] Continuous flow chemistry offers advantages in terms of safety, scalability, and efficiency.
Synthesis of Pregabalin
Multiple synthetic routes for pregabalin have been developed, with a focus on achieving high enantiomeric purity.
Protocol 3: Synthesis of (S)-Pregabalin via Asymmetric Michael Addition [12]
-
Step 1: Knoevenagel Condensation. Isovaleraldehyde is condensed with malonic acid to form 5-methylhex-2-enoic acid.
-
Step 2: Chiral Auxiliary Attachment. The resulting acid is reacted with a chiral auxiliary, such as an Evans oxazolidinone, to form a chiral Michael acceptor.
-
Step 3: Diastereoselective Michael Addition. Nitromethane is added to the chiral Michael acceptor in a diastereoselective Michael addition reaction.
-
Step 4: Cleavage and Reduction. The chiral auxiliary is cleaved, and the nitro group is reduced to an amine to yield (S)-pregabalin.
Causality Behind Experimental Choices: The use of a chiral auxiliary allows for excellent stereocontrol during the key C-C bond-forming step. The subsequent removal of the auxiliary and reduction of the nitro group are well-established transformations.
PART 4: Mechanisms of Action - Unraveling the Molecular Targets
While initially designed as GABA mimics, the aminophenylalkanoic acids exhibit diverse and distinct mechanisms of action.
Baclofen and Phenibut: GABA-B Receptor Agonists
Baclofen and phenibut exert their primary effects by acting as agonists at the GABA-B receptor, a G-protein coupled receptor.[13][14]
-
GABA-B Receptor Signaling: Activation of GABA-B receptors leads to the inhibition of adenylyl cyclase and the modulation of ion channels. Presynaptically, it inhibits calcium influx, reducing the release of neurotransmitters. Postsynaptically, it activates potassium channels, leading to hyperpolarization and a decrease in neuronal excitability.[13]
Gabapentin and Pregabalin: The Gabapentinoid Mechanism
Contrary to their design, gabapentin and pregabalin do not act on GABA receptors. Instead, they bind with high affinity to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs).[15]
-
Modulation of VGCCs: By binding to the α2δ-1 subunit, gabapentinoids reduce the trafficking of these channels to the presynaptic membrane, leading to a decrease in calcium influx and subsequent release of excitatory neurotransmitters like glutamate.[15]
Visualizations
Key Aminophenylalkanoic Acid Structures```dot
Caption: Baclofen and Phenibut activate pre- and postsynaptic GABA-B receptors.
Gabapentinoid Mechanism of Action
Caption: Gabapentinoids inhibit neurotransmitter release via α2δ-1 subunit binding.
PART 5: Comparative Analysis and Future Directions
The aminophenylalkanoic acids represent a fascinating case study in drug development, where a clear rational design based on an endogenous neurotransmitter led to compounds with both expected and unexpected mechanisms of action.
| Compound | Primary Mechanism of Action | Key Therapeutic Uses |
| Baclofen | GABA-B Receptor Agonist | Spasticity |
| Phenibut | GABA-B Receptor Agonist | Anxiety, Insomnia |
| Gabapentin | α2δ-1 Subunit of VGCC Ligand | Epilepsy, Neuropathic Pain |
| Pregabalin | α2δ-1 Subunit of VGCC Ligand | Epilepsy, Neuropathic Pain, Anxiety |
The distinct pharmacological profiles of these compounds underscore the complexity of neurotransmitter systems and the potential for subtle structural modifications to elicit profoundly different biological effects. Future research in this area is likely to focus on the development of more selective agents with improved side-effect profiles. For example, the development of positive allosteric modulators of GABA-B receptors could offer a more nuanced approach to treating spasticity and other conditions with fewer side effects than direct agonists. [16]Similarly, a deeper understanding of the roles of different α2δ subunits may lead to the development of more targeted gabapentinoids.
Conclusion
From the fundamental discovery of GABA to the rational design of its lipophilic analogues, the history of aminophenylalkanoic acids is a testament to the power of scientific inquiry and the serendipitous nature of drug discovery. These compounds have not only provided invaluable tools for dissecting the complexities of the GABAergic system but have also translated into life-changing therapies for millions of individuals suffering from a range of debilitating neurological disorders. As our understanding of the molecular pharmacology of these agents continues to evolve, so too will the opportunities for developing the next generation of targeted and effective therapeutics.
References
- Saberi, A. (2016). A facile and efficient synthesis of Baclofen. Iranian chemical communication, 4(Issue 2, pp. 133-235, Serial No. 11), 142-145.
- Gabapentin Hydrochloride vs. Pregabalin: A Comparative Analysis of Their Mechanisms of Action. (n.d.). Benchchem.
- Bowery, N. G., & Smart, T. G. (2006). GABA and glycine as neurotransmitters: a brief history. British journal of pharmacology, 147 Suppl 1(Suppl 1), S109–S119.
- An efficient total synthesis of (±)-pregabalin. (n.d.). Indian Journal of Chemistry, 49B, 538-541.
- Saberi, A. (2016). A facile and efficient synthesis of Baclofen. Iranian chemical communication, 4(Issue 2, pp. 133-235, Serial No. 11), 142-145.
- Kumar, P. H., et al. (2021). Novel Synthesis of Baclofen. International Journal of ChemTech Research, 14(1), 259-262.
- Bowery, N. G., & Smart, T. G. (2006). GABA and glycine as neurotransmitters: a brief history. PubMed.
- GABA. (n.d.). Wikipedia.
- Phenibut: History, Side Effects, and Addiction Risks. (n.d.). New Hope Healthcare Institute.
- The discovery of GABA in the brain. (2019). Journal of Biological Chemistry.
- Roberts, E. (2007). Gamma-aminobutyric acid. Scholarpedia, 2(10), 3356.
- Lapin, I. (2001). Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug. CNS Drug Reviews, 7(4), 471-481.
- A new synthetic route for the preparation of pregabalin. (2021). Cogent Chemistry, 7(1), 1928840.
- Baclofen. (n.d.).
- A Process For Synthesis Of S (+) Pregabalin. (n.d.). Quick Company.
- GABA Receptor Physiology and Pharmacology. (n.d.). NCBI Bookshelf.
- Phenibut vs. Baclofen: A Comparative Look at GABA-B Agonists. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..
- Consequences of the Evolution of the GABAA Receptor Gene Family. (n.d.). Pharmacological Reviews, 54(2), 263-278.
- Telescoped Continuous Flow Synthesis of Optically Active γ-Nitrobutyric Acids as Key Intermediates of Baclofen, Phenibut, and Fluorophenibut. (2020). Organic Letters, 22(20), 7953–7957.
- A Brief History and the Significance of the GABA B Receptor. (n.d.). PubMed.
- Synthesis of the inhibitory neurotransmitter Phenibut. (n.d.).
- Telescoped Continuous Flow Synthesis of Optically Active γ-Nitrobutyric Acids as Key Intermediates of Baclofen, Phenibut, and Fluorophenibut. (2020).
- Scheme 1.
- Pharmacology of GABA and Its Receptors. (2020).
- Liu, H., et al. (2017). An Efficient Synthesis of Enantiomerically Pure γ-Aminobutyric Acid (GABA) Derivatives. Journal of Materials Science and Chemical Engineering, 5, 25-32.
- An Overview of GABA Receptor Pharmacology. (2020). News-Medical.Net.
- Lapin, I. P. (1985). [Differences and similarity in the interaction of fenibut, baclofen and diazepam with phenylethylamine]. Farmakologiia i toksikologiia, 48(4), 50–54.
- Different actions of gabapentin and baclofen in hippocampus
- Gabapentin vs. Baclofen: Differences in Nerve Pain Drugs. (n.d.). MedicineNet.
- Baclofen vs Gabapentin Comparison. (n.d.). Drugs.com.
Sources
- 1. GABA - Wikipedia [en.wikipedia.org]
- 2. JBC: The discovery of GABA in the brain [asbmb.org]
- 3. Gamma-aminobutyric acid - Scholarpedia [scholarpedia.org]
- 4. GABA and glycine as neurotransmitters: a brief history - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GABA and glycine as neurotransmitters: a brief history - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pregabalin synthesis - chemicalbook [chemicalbook.com]
- 7. brieflands.com [brieflands.com]
- 8. thieme-connect.com [thieme-connect.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Telescoped Continuous Flow Synthesis of Optically Active γ-Nitrobutyric Acids as Key Intermediates of Baclofen, Phenibut, and Fluorophenibut - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Efficient Synthesis of Enantiomerically Pure γ-Aminobutyric Acid (GABA) Derivatives [scirp.org]
- 12. tandfonline.com [tandfonline.com]
- 13. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. nbinno.com [nbinno.com]
- 15. Green and Efficient Synthesis of Baclofen [ajchem-b.com]
- 16. A Brief History and the Significance of the GABAB Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(4-Aminophenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for the non-proteinogenic amino acid, 2-(4-Aminophenyl)propanoic acid. As a crucial building block in medicinal chemistry and materials science, unambiguous structural confirmation is paramount. This document consolidates and interprets Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to provide a detailed spectroscopic signature of the molecule. The causality behind the observed spectral features is explained, offering field-proven insights for researchers working with this and related compounds. All presented data is supported by verifiable sources to ensure scientific integrity.
Introduction: The Significance of this compound
This compound, a derivative of alanine, possesses a unique combination of a chiral center, an aromatic amine, and a carboxylic acid. This trifunctional architecture makes it a valuable synthon for the development of novel pharmaceuticals, peptidomimetics, and functional polymers. The primary amino group on the phenyl ring offers a site for further chemical modification, while the amino acid backbone allows for its incorporation into peptide chains. Given its potential in various applications, a thorough and unequivocal characterization of its structure is essential for quality control, reaction monitoring, and regulatory compliance. This guide serves as an authoritative reference for the spectroscopic properties of this compound.
The molecular structure of this compound is presented below. The subsequent sections will dissect the spectroscopic data that confirms this structure.
Caption: Plausible mass spectrometry fragmentation pathway.
-
Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at an m/z (mass-to-charge ratio) of 165, corresponding to the molecular weight of the compound (C₉H₁₁NO₂).
-
[1][2] Fragmentation Pattern: The most common fragmentation pathways involve the loss of stable neutral fragments.
-
Loss of the Carboxyl Group: A prominent peak at m/z 120 would result from the loss of the carboxyl radical (•COOH, 45 Da).
-
Alpha-Cleavage: Cleavage of the bond between the chiral carbon and the aromatic ring would lead to a fragment at m/z 106.
-
Formation of the Anilino-tropylium Ion: Rearrangements can also occur, but a significant peak at m/z 93, corresponding to the aniline radical cation, is highly probable.
-
Experimental Protocol for Mass Spectrometry:
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Ionization: Electron Impact (EI) or Electrospray Ionization (ESI) can be used. EI is a hard ionization technique that will likely show more fragmentation, which is useful for structural elucidation. ESI is a softer technique that will likely show a more prominent molecular ion peak.
-
Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The abundance of each ion is measured, and a mass spectrum is generated.
Conclusion
The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous structural confirmation of this compound. The data presented in this guide serves as a reliable reference for researchers and professionals in the field. Adherence to standardized protocols for sample preparation and data acquisition is crucial for obtaining high-quality, reproducible results. The logical interpretation of the spectroscopic data, as outlined in this document, is a cornerstone of chemical analysis and ensures the integrity of research and development activities involving this versatile molecule.
References
- PubChem. (2S)-2-(4-aminophenyl)propanoic acid.
- Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. [Link]
- Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)
- Google Patents. (2011). Preparation method of 2-(4-alkylphenyl) propanoic acid.
Sources
A Technical Guide to the Safe Handling of 2-(4-Aminophenyl)propanoic Acid for Research and Development
This document provides a comprehensive technical guide on the safety and handling of 2-(4-Aminophenyl)propanoic acid for researchers, scientists, and professionals in drug development. The following information is synthesized from authoritative safety data sheets, toxicological data on related compounds, and established laboratory safety protocols to ensure a self-validating system of safety.
Understanding the Compound: Hazard Identification and Risk Assessment
This compound is a solid organic compound that, while not extensively studied for its long-term toxicological properties, presents immediate hazards that require careful management in a laboratory setting.[1][2][3] Its dual chemical nature, possessing both an aromatic amine group and a propanoic acid moiety, informs the necessary safety precautions.
1.1. Known Hazards:
The primary hazards associated with this compound are acute irritation to the skin, eyes, and respiratory tract.[1][2]
-
Skin Irritation (H315): Direct contact can cause redness, itching, and inflammation. Aromatic amines, as a class, can be readily absorbed through the skin, making dermal contact a significant route of exposure.
-
Serious Eye Irritation (H319): The compound can cause significant, potentially damaging, irritation if it comes into contact with the eyes.[2]
-
Respiratory Tract Irritation (H335): As a fine powder, the compound can easily become airborne, and inhalation may lead to irritation of the nose, throat, and lungs.[1][2]
1.2. Potential and Inferred Hazards:
1.3. Physical and Chemical Properties:
A summary of the key physical and chemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Chemical Formula | C₉H₁₁NO₂ | [7] |
| Molecular Weight | 165.19 g/mol | [7] |
| CAS Number | 59430-62-5 | [7] |
| Appearance | Solid, fine powder | [1] |
The Hierarchy of Controls: A Proactive Approach to Safety
To mitigate the risks associated with handling this compound, a systematic approach based on the hierarchy of controls is essential. This prioritizes the most effective measures for risk reduction.
Caption: Hierarchy of controls for managing exposure to this compound.
2.1. Engineering Controls:
Engineering controls are the most effective way to minimize exposure by isolating the hazard from the user.[8][9]
-
Chemical Fume Hood: All weighing and handling of the solid compound, as well as the preparation of its solutions, must be conducted in a certified chemical fume hood.[10] This is critical to prevent the inhalation of airborne particles.
-
Ventilated Enclosures: For tasks such as weighing, a ventilated balance enclosure can provide additional protection by capturing dust at the source.
2.2. Administrative Controls:
These are work practices and procedures that reduce the duration, frequency, and severity of exposure.
-
Standard Operating Procedures (SOPs): Develop and strictly follow SOPs for all tasks involving this compound.
-
Designated Work Areas: Clearly define areas where this compound is handled and stored.
-
Training: All personnel must be trained on the specific hazards of this compound and the procedures for safe handling, emergency response, and waste disposal.[11]
2.3. Personal Protective Equipment (PPE):
PPE is the last line of defense and must be used in conjunction with engineering and administrative controls.
| PPE | Specification | Rationale |
| Hand Protection | Nitrile gloves | Provides a barrier against skin contact.[3] |
| Eye Protection | Chemical safety goggles | Protects against airborne dust and splashes.[8] |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing.[3] |
Standard Operating Procedures for Safe Handling
3.1. Weighing and Handling the Solid Compound:
The primary risk during this step is the generation and inhalation of dust.
-
Preparation: Ensure the chemical fume hood is operational. Don all required PPE (lab coat, nitrile gloves, safety goggles).
-
Staging: Place a weighing paper or boat on the analytical balance inside the fume hood. Tare the balance.
-
Dispensing: Slowly and carefully dispense the required amount of this compound onto the weighing vessel. Avoid any sudden movements that could create a dust cloud. Use a spatula to gently transfer the solid.
-
Cleaning: After weighing, carefully fold the weighing paper to contain the powder and transfer it to your reaction vessel. Clean any residual powder from the spatula and balance with a damp cloth, ensuring the cleaning materials are disposed of as hazardous waste.
3.2. Solution Preparation:
-
Solvent Addition: In the fume hood, add the solvent to the vessel containing the weighed compound.
-
Dissolution: Cap the vessel and mix by swirling or using a magnetic stirrer. If heating is required, use a heating mantle with a condenser to prevent the release of vapors.
Emergency Procedures: Preparedness and Response
4.1. First Aid Measures:
Immediate and appropriate first aid is crucial in mitigating the effects of exposure.
-
In case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[12][13][14][15] Seek immediate medical attention.
-
In case of Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[12][13] If irritation persists, seek medical attention.
-
If Inhaled: Move the individual to fresh air.[1] If breathing is difficult, provide oxygen. Seek medical attention.
-
If Swallowed: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[13]
4.2. Spill Response:
A clear and practiced spill response plan is essential.
Caption: Workflow for responding to a spill of this compound.
Protocol for a Minor Spill (less than 5 grams):
-
Alert and Isolate: Alert personnel in the immediate area and restrict access.[16]
-
Ventilate: Ensure the spill is in a well-ventilated area or a fume hood.
-
PPE: Don appropriate PPE, including double gloves, safety goggles, and a lab coat.
-
Contain and Clean: Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent it from becoming airborne.[17][18] Carefully sweep the material into a designated hazardous waste container.[17]
-
Decontaminate: Clean the spill area with soap and water, and dispose of the cleaning materials as hazardous waste.[19]
For major spills, evacuate the area and contact the institutional emergency response team.
Storage and Waste Disposal
5.1. Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1]
-
Keep it away from incompatible materials such as strong oxidizing agents.[1]
5.2. Waste Disposal:
All waste containing this compound, including contaminated PPE and cleaning materials, must be treated as hazardous waste.
-
Collection: Collect all waste in a clearly labeled, sealed container.
-
Labeling: The label should include "Hazardous Waste" and the chemical name.
-
Disposal: Dispose of the waste through your institution's hazardous waste management program, following all local, state, and federal regulations.[20][21][22] Incineration in a permitted hazardous waste incinerator is a common disposal method for aromatic compounds.[20]
By adhering to this comprehensive safety and handling guide, researchers and drug development professionals can effectively mitigate the risks associated with this compound and maintain a safe and compliant laboratory environment.
References
- Benigni, R., & Passerini, L. (2002). Carcinogenicity of the aromatic amines: from structure-activity relationships to mechanisms of action and risk assessment.
- Verma, P., & Dwivedi, P. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. [Link]
- ACS Publications. (n.d.).
- National Research Council (US) Committee on Amines. (1981). Aromatic Amines: An Assessment of the Biological and Environmental Effects.
- Sustainability Knowledge Group. (n.d.).
- Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. [Link]
- Business Queensland. (2020). Exposure limits for dust. [Link]
- Mayo Clinic. (n.d.). Chemical splash in the eye: First aid. [Link]
- West Broward Eyecare Associates. (2025).
- New Jersey Department of Health. (2001).
- National Center for Biotechnology Information. (n.d.). Production, Import/Export, Use, and Disposal.
- TSI. (n.d.). Understanding Permissible Exposure Limits: Aerosol and Dust Levels in the Workplace. [Link]
- Tradesafe. (2024). How to Clean Up Chemical Spills in the Workplace. [Link]
- PCC Group. (2025).
- Granite and Marble Express. (2025).
- Royal Society of Chemistry. (n.d.).
- Nipissing University. (2019).
- American Chemical Society. (n.d.). Guide for Chemical Spill Response. [Link]
- OccuSafe Industrial Hygiene Consulting. (2024).
- Pollution. (n.d.). Industrial waste disposal alternatives in the process of aromatic compounds in petrochemical industry. [Link]
- Occupli. (2021). The controls required for handling powder irritants. [Link]
- Specialty Vision. (n.d.).
- Clarkson University. (n.d.). Chemical Spill Procedures. [Link]
- University of Toronto Scarborough. (n.d.). Control Measures Section 5. [Link]
- National Center for Biotechnology Information. (n.d.). Propionic Acid. PubChem. [Link]
- Australian Government Department of Health. (2016). Propanoic acid: Human health tier II assessment. [Link]
- Wikipedia. (n.d.). Propionic acid. [Link]
- University of California, Santa Barbara. (n.d.).
- Stonehouse Process Safety. (2024). How To Control Electrostatic Hazards In Powder And Liquid Handling Facilities. [Link]
- New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Propionic Acid. [Link]
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-(4-Aminophenyl)-1,1,1,3,3,3-hexafluoro-2-propanol. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. Carcinogenicity of the aromatic amines: from structure-activity relationships to mechanisms of action and risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. nj.gov [nj.gov]
- 7. This compound | LGC Standards [lgcstandards.com]
- 8. utsc.utoronto.ca [utsc.utoronto.ca]
- 9. Chapter 2 - Engineering Controls | Environment, Health and Safety [ehs.cornell.edu]
- 10. ehs.wisc.edu [ehs.wisc.edu]
- 11. occupli.com [occupli.com]
- 12. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 13. CCOHS: First Aid for Chemical Exposures [ccohs.ca]
- 14. Chemical splash in the eye: First aid - Mayo Clinic [mayoclinic.org]
- 15. westbrowardeyecare.com [westbrowardeyecare.com]
- 16. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
- 17. CCOHS: Spill Response - Chemicals [ccohs.ca]
- 18. trdsf.com [trdsf.com]
- 19. acs.org [acs.org]
- 20. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Polycyclic Aromatic Hydrocarbons - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Disposal methods for chlorinated aromatic waste - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 22. nipissingu.ca [nipissingu.ca]
Topic: Commercial Availability and Quality Validation of Enantiopure 2-(4-Aminophenyl)propanoic Acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Enantiopure 2-(4-aminophenyl)propanoic acid is a critical chiral building block in modern pharmaceutical synthesis, where stereochemistry dictates therapeutic efficacy and safety. This guide provides a comprehensive technical overview for professionals in drug development and chemical research. It navigates the commercial supplier landscape, details the fundamental methodologies for achieving enantiopurity, and establishes a robust framework for analytical validation. Core sections include a comparative analysis of commercial suppliers, an in-depth examination of chiral resolution techniques, and a validated, step-by-step protocol for determining enantiomeric excess using High-Performance Liquid Chromatography (HPLC). This document is structured to serve as a practical, field-proven resource, bridging the gap between procurement, synthesis, and quality control.
The Strategic Importance of Enantiopurity: The Case of this compound
In pharmaceutical development, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is fundamental to biological activity. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit vastly different pharmacological and toxicological profiles. One enantiomer may be the active therapeutic agent, while the other could be inactive, antagonistic, or even toxic. Consequently, regulatory bodies worldwide mandate stringent control over the stereochemical purity of drug substances.
This compound possesses a stereocenter at the alpha-carbon of the propanoic acid moiety, making it a valuable chiral synthon. Its structure combines a versatile primary aromatic amine, suitable for amide bond formation or further functionalization, with a chiral carboxylic acid. This unique combination makes it an attractive starting material for the synthesis of complex, high-value active pharmaceutical ingredients (APIs), including G protein-coupled receptor 40 (GPR40) agonists for potential diabetes treatment.[1] The ability to procure this intermediate in an enantiomerically pure form is paramount, as it eliminates the need for costly, late-stage chiral separations and ensures stereochemical integrity throughout the synthetic pathway.
Commercial Sourcing of Enantiopure this compound
The procurement of chiral starting materials requires careful evaluation of supplier specifications, particularly regarding enantiomeric purity (often expressed as enantiomeric excess, or ee), chemical purity, and scalability. The market for enantiopure this compound is served by a range of suppliers, from those offering small quantities for early-stage research to those capable of providing bulk quantities for process development and manufacturing.
Landscape of Commercial Suppliers
Suppliers generally fall into two categories: large, multinational catalog companies and specialized, boutique manufacturers. Larger suppliers like Sigma-Aldrich (Merck) offer convenience and a broad portfolio, often with readily available stock for research quantities. Smaller, more specialized firms may offer more competitive pricing for larger quantities or custom synthesis services. When selecting a supplier, researchers must look beyond price and availability to scrutinize the accompanying analytical data, such as the Certificate of Analysis (CoA), to confirm that the material meets the stringent purity requirements for their application.
Comparative Supplier Data
The following table summarizes representative commercial sources for the (S)-enantiomer, which is frequently cited in chemical literature.[2] Researchers should always verify current specifications directly with the supplier before purchase.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Purity Specification |
| Sigma-Aldrich (Merck) | (2S)-2-(4-aminophenyl)propanoic acid | 118417-73-5 | C₉H₁₁NO₂ | 165.19 g/mol | ≥98% (HPLC) |
| AChemBlock | (2S)-2-(4-aminophenyl)propanoic acid | 118417-73-5 | C₉H₁₁NO₂ | 165.19 g/mol | 97% |
Note: Data is based on publicly available information and is subject to change. Purity specifications may not always explicitly state enantiomeric excess; this must be confirmed via the CoA or direct inquiry.
Core Methodologies for Achieving Enantiopurity
Understanding the production methods for enantiopure compounds is crucial for assessing potential impurities and for developing in-house processes. The two primary strategies for obtaining a single enantiomer are asymmetric synthesis and chiral resolution.[3][4] While asymmetric synthesis builds the chiral center correctly from the start, chiral resolution, the separation of a racemic mixture, remains a widely used and practical industrial method.[3]
Chiral Resolution via Diastereomeric Salt Crystallization
This classical and robust technique is the most common method for resolving racemic acids and bases.[3] The principle relies on reacting the racemic this compound with a single enantiomer of a chiral base (the resolving agent). This acid-base reaction forms a pair of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, including solubility. This difference allows for their separation by fractional crystallization.
Causality of the Process: The choice of resolving agent and solvent system is critical and often determined empirically. The goal is to maximize the solubility difference between the two diastereomeric salts. One salt should readily crystallize from the solution while the other remains dissolved. After separation by filtration, the desired salt is treated with a strong acid to break the ionic bond, liberating the enantiopure this compound and regenerating the resolving agent.
Workflow: Diastereomeric Salt Resolution
Caption: Workflow for chiral resolution via diastereomeric salt crystallization.
Enzymatic Kinetic Resolution
An increasingly popular alternative is enzymatic kinetic resolution. This method leverages the high stereoselectivity of enzymes, such as lipases. In a typical application, the racemic acid (or an ester derivative) is exposed to an enzyme that selectively catalyzes a reaction on only one of the enantiomers. For example, a lipase might selectively hydrolyze the (R)-ester while leaving the (S)-ester untouched.[5] This creates a mixture of one enantiomer as the acid and the other as the unreacted ester, which can then be easily separated by conventional chemical methods (e.g., extraction). The key advantage is the often-excellent enantioselectivity under mild reaction conditions.
Quality Control: The Gold Standard for Validating Enantiomeric Purity
Verifying the enantiomeric purity of the final product is a non-negotiable step. While polarimetry can confirm the presence of a single enantiomer, it lacks the accuracy and sensitivity to quantify high levels of enantiomeric excess. The universally accepted gold standard for this task is chiral chromatography.[6][7]
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful analytical technique that separates enantiomers by passing them through a column containing a chiral stationary phase (CSP).[7][8] The CSP interacts differently with each enantiomer, causing them to travel through the column at different rates and thus elute at different times. This results in two distinct peaks in the chromatogram, one for each enantiomer. The ratio of the areas of these two peaks is used to calculate the enantiomeric excess with high precision.
Causality of Method Selection: The choice of CSP is critical for achieving separation (resolution). For a molecule like this compound, a Pirkle-type CSP (e.g., Whelk-O1) is an excellent starting point.[9] These phases work on a donor-acceptor principle, where the CSP has π-acidic and π-basic sites that can engage in π-π stacking interactions with the analyte's aromatic ring, along with hydrogen bonding and steric interactions, to differentiate between the two enantiomers.[9]
Protocol: Determination of Enantiomeric Excess by Chiral HPLC
This protocol provides a robust method for the baseline separation of this compound enantiomers.
1. Instrumentation and Materials:
- HPLC system with UV detector
- Chiral Column: (R,R) Whelk-O1 (or equivalent Pirkle-type column), 5 µm, 4.6 x 250 mm
- Mobile Phase: Hexane / Ethanol / Trifluoroacetic Acid (TFA) / Isopropylamine (IPA) (95:5:0.1:0.025 v/v/v/v). Rationale: Hexane is the weak solvent, ethanol is the polar modifier to control retention, TFA protonates the amine to improve peak shape, and IPA acts as a competing base to further reduce peak tailing.[9]
- Flow Rate: 1.0 mL/min
- Column Temperature: 25 °C
- Detection Wavelength: 254 nm
- Injection Volume: 10 µL
- Sample Preparation: Dissolve ~1 mg of the sample in 10 mL of the mobile phase.
2. System Suitability:
- Inject a solution of the racemic material.
- The resolution between the two enantiomer peaks should be ≥ 2.0 to ensure accurate quantification.
3. Analysis:
- Inject the sample solution.
- Integrate the peak areas for both the major enantiomer (A_major) and the minor enantiomer (A_minor).
4. Calculation:
- Enantiomeric Excess (% ee) = [ (A_major - A_minor) / (A_major + A_minor) ] * 100
Workflow for Analytical Validation
Caption: Analytical workflow for the validation of enantiomeric purity by HPLC.
Conclusion
For researchers and drug development professionals, securing a reliable supply of enantiopure this compound is a critical first step in complex synthetic campaigns. A thorough understanding of the commercial landscape, coupled with an appreciation for the chemical methods used to achieve enantiopurity, empowers scientists to make informed procurement decisions. Furthermore, the ability to independently verify enantiomeric excess using a robust analytical method like chiral HPLC is an essential skill for ensuring data integrity and the ultimate success of a research program. This guide provides the foundational knowledge and practical protocols to confidently source, handle, and validate this important chiral building block.
References
- BenchChem. (n.d.). Chiral Resolution of 2-Amino-2-(4-sulfophenyl)propanoic acid.
- ResearchGate. (n.d.). Enantioselective Synthesis of (2S)-2-(4-Phosphonophenylmethyl)-3-aminopropanoic Acid Suitably Protected for Peptide Synthesis.
- Wikipedia. (2023). Chiral resolution.
- Macmillan Group, Princeton University. (2021). Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis.
- ResearchGate. (n.d.). A Validated chiral liquid chromatographic method for the enantiomeric separation of ß-amino-ß-(4-bromophenyl) propionic acid.
- PubMed. (1987). Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid.
- Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID.
- National Institutes of Health (NIH). (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study.
- PubChem. (n.d.). (2S)-2-(4-aminophenyl)propanoic acid.
- Sigma-Aldrich. (n.d.). (2S)-2-(4-aminophenyl)propanoic acid.
- TSI Journals. (2007). A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl) propionic acid.
- MDPI. (n.d.). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines.
- ACS Publications. (2023). Recent Advances in Separation and Analysis of Chiral Compounds.
- ResearchGate. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid.
- PubMed. (2012). Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes.
Sources
- 1. Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (2S)-2-(4-aminophenyl)propanoic acid | C9H11NO2 | CID 6998892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Chiral resolution - Wikipedia [en.wikipedia.org]
- 4. Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. xpyan.jiangnan.edu.cn [xpyan.jiangnan.edu.cn]
- 8. researchgate.net [researchgate.net]
- 9. tsijournals.com [tsijournals.com]
An In-depth Technical Guide on the Synthesis of Antitumor Agents from 2-(4-Aminophenyl)propanoic Acid
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling the Potential of a Novel Scaffold
In the relentless pursuit of novel oncologic therapeutics, medicinal chemists are often tasked with exploring uncharted chemical space. The molecule 2-(4-aminophenyl)propanoic acid presents itself as one such intriguing, yet underexplored, scaffold. While its direct applications in antitumor agent synthesis are not extensively documented, its constituent parts—the 2-phenylpropanoic acid motif, common to Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), and the 4-aminophenyl group, a key pharmacophore in highly selective antitumor agents—provide a compelling rationale for its investigation.
This guide is structured to serve as a technical and strategic resource for researchers. It moves beyond a simple recitation of facts, instead providing a logical framework for designing and synthesizing novel antitumor candidates derived from this compound. We will extrapolate from well-established principles, drawing parallels from the successful development of related compounds to illuminate a path forward. This document is built on the core principles of scientific integrity: every proposed synthetic choice is explained, every protocol is designed for reproducibility, and every mechanistic claim is grounded in authoritative research.
Section 1: The Strategic Foundation - Why this compound?
The potential of this compound as a backbone for antitumor agents stems from the established activities of its structural relatives. This scaffold represents a hybrid structure that could harness the biological activities of two distinct classes of anticancer agents.
The "Profen" Legacy: A Gateway to COX-Dependent and Independent Pathways
The 2-phenylpropanoic acid core is the defining feature of the "profen" class of NSAIDs, including widely known drugs like ibuprofen and ketoprofen. Numerous studies have demonstrated that these NSAIDs and their derivatives possess significant anticancer properties.[1][2] Their mechanisms are multifaceted, extending beyond simple anti-inflammatory action:
-
Cyclooxygenase (COX) Inhibition : Many tumors overexpress COX enzymes, particularly COX-2, which contributes to inflammation, angiogenesis, and cell proliferation.[3] Derivatives of the propanoic acid scaffold can be designed to inhibit these enzymes, disrupting the tumor microenvironment.
-
Induction of Apoptosis : NSAID derivatives have been shown to trigger programmed cell death in cancer cells through various pathways, independent of COX inhibition.[2][4]
-
Inhibition of Angiogenesis : By interfering with signaling pathways, these compounds can prevent the formation of new blood vessels that tumors need to grow and metastasize.[2]
The 2-(4-Aminophenyl) Moiety: A Key to Selective Cytotoxicity
The 2-(4-aminophenyl)benzothiazole series of compounds has emerged as a class of potent and highly selective antitumor agents.[5][6][7][8] These molecules exhibit remarkable activity against specific cancer cell lines, particularly breast, ovarian, renal, and colon carcinomas.[5][6][7][9] The key to their selectivity lies in a unique mechanism of action:
-
Metabolic Activation by CYP1A1 : These compounds are pro-drugs that are metabolized by the cytochrome P450 enzyme CYP1A1 into electrophilic species.[10][11]
-
Tumor-Specific Expression : Crucially, CYP1A1 is often highly expressed in sensitive tumor cells but not in normal tissues. This differential expression allows for the targeted activation of the drug directly within the cancer cells, leading to the formation of DNA adducts and subsequent cell death, while sparing healthy cells.[11][12]
By integrating the 4-aminophenyl group into the propanoic acid scaffold, there is a compelling possibility of creating novel compounds that could be selectively activated in CYP1A1-expressing tumors, offering a new paradigm for targeted therapy.
Logical Framework: The Hybrid Scaffold Hypothesis
The core directive of this guide is to explore the synthesis of derivatives that leverage the dual potential of the this compound scaffold.
Caption: The strategic rationale for using the this compound scaffold.
Section 2: Synthetic Strategies and Methodologies
Drawing from established synthetic transformations of related profens and aromatic amines, we can propose several high-yield pathways to generate a diverse library of this compound derivatives. The primary reactive handles on the parent molecule are the carboxylic acid and the primary aromatic amine.
Derivatization of the Carboxylic Acid Moiety
Modification of the carboxyl group is a common strategy to enhance potency, alter pharmacokinetic properties, and explore new interactions with biological targets.
2.1.1 Synthesis of Amide Derivatives
Amide coupling is a robust and versatile reaction. Converting the carboxylic acid to an amide can improve metabolic stability and introduce new functional groups for hydrogen bonding.
Caption: General workflow for N-acylation or N-sulfonylation.
Detailed Protocol: Synthesis of 2-(4-acetamidophenyl)propanoic acid
-
Protection: First, protect the carboxylic acid group as an ethyl ester as described in section 2.1.2, step 1.
-
N-Acetylation: Dissolve the ethyl 2-(4-aminophenyl)propanoate (1.0 eq) in DCM. Add pyridine (1.5 eq) followed by the dropwise addition of acetyl chloride (1.2 eq) at 0 °C.
-
Reaction: Stir the mixture at room temperature for 4-6 hours.
-
Workup: Wash the reaction mixture with 1M HCl, water, and brine. Dry the organic layer over Na₂SO₄ and concentrate.
-
Deprotection (Hydrolysis): Dissolve the resulting N-acetylated ester in a mixture of THF and water. Add lithium hydroxide (LiOH, 2.0 eq) and stir at room temperature until TLC indicates complete consumption of the ester.
-
Isolation: Acidify the mixture with 1M HCl to pH ~3-4 and extract the product with ethyl acetate. Dry the organic layer and concentrate to yield the final product. Purify as needed.
Causality Behind Choices:
-
Protection/Deprotection: This sequence is essential to prevent self-polymerization or unwanted side reactions involving the carboxylic acid and the acylating agent.
-
Pyridine: A commonly used base for acylation reactions that also acts as a nucleophilic catalyst.
-
LiOH Hydrolysis: A mild method for saponification of the ester that avoids harsh conditions which might cleave the newly formed amide bond.
2.2.2 Synthesis of Amino Acid Prodrugs
To improve water solubility and bioavailability for parenteral administration, the amine can be conjugated with amino acids, creating prodrugs that are cleaved in vivo to release the active parent compound. This approach has been successfully applied to the 2-(4-aminophenyl)benzothiazole series. [11][12][13]
Section 3: Proposed Mechanisms of Action and In Vitro Evaluation
The synthesized derivatives should be evaluated based on the hypothesized mechanisms of action derived from their structural parents.
Screening for Antiproliferative Activity
A primary screen should assess the general cytotoxicity of the synthesized compounds against a panel of human cancer cell lines. The NCI-60 cell line screen is a powerful tool for this purpose, as it can provide initial insights into selectivity and potential mechanisms of action by comparing the activity profile to known anticancer agents. [5][14] Data Presentation: Hypothetical IC₅₀ Values for a Derivative Series
| Compound ID | Modification | MCF-7 (Breast) IC₅₀ (µM) | A549 (Lung) IC₅₀ (µM) | HCT116 (Colon) IC₅₀ (µM) | PC-3 (Prostate) IC₅₀ (µM) |
| Parent | This compound | > 100 | > 100 | > 100 | > 100 |
| D-01 | N-benzyl amide | 15.2 | 25.8 | 18.4 | > 100 |
| D-02 | N-(2,4-dichlorophenyl) amide | 5.4 | 8.1 | 6.5 | 88.2 |
| D-03 | N-acetyl amine | 45.3 | 60.1 | 52.9 | > 100 |
| D-04 | Hydrazone (from Benzaldehyde) | 9.8 | 12.5 | 11.2 | > 100 |
| Cisplatin | (Reference) | 2.5 | 4.7 | 3.1 | 5.6 |
This table presents hypothetical data for illustrative purposes.
Mechanistic Assays
For the most potent compounds, further assays are required to elucidate their mechanism of action.
3.2.1 Investigating the CYP1A1-Mediated Activation Pathway
This pathway is critical for evaluating the potential for tumor-selective activation.
Experimental Workflow: CYP1A1 Pathway Investigation
Caption: Workflow to determine if a compound's activity is dependent on CYP1A1.
Self-Validating Protocol: The inclusion of a CYP1A1 inhibitor is a critical control. If the compound's cytotoxicity is significantly reduced in the presence of the inhibitor, it provides strong evidence that its mechanism of action involves metabolic activation by CYP1A1. This has been a key validation step in studies of antitumor benzothiazoles. [10][11]
3.2.2 COX Inhibition and Apoptosis Assays
For derivatives that do not show CYP1A1-dependent activity, exploring mechanisms related to the "profen" scaffold is the logical next step.
-
COX Inhibition Assays: Commercially available kits can be used to measure the inhibition of COX-1 and COX-2 enzymes in vitro.
-
Apoptosis Assays: Flow cytometry using Annexin V/Propidium Iodide staining can quantify the percentage of cells undergoing apoptosis after treatment with the compound. [15]* Cell Cycle Analysis: Flow cytometry can also be used to determine if the compounds cause cell cycle arrest at specific phases (e.g., G2/M), which is a common effect of DNA-damaging agents and other anticancer drugs. [5][8]
Section 4: Conclusion and Future Directions
The this compound scaffold stands as a promising, yet largely untapped, foundation for the development of novel antitumor agents. By leveraging the established synthetic methodologies and mechanistic understanding of both profen-based NSAIDs and 2-(4-aminophenyl)benzothiazoles, researchers can rationally design and synthesize a new generation of compounds. The key to unlocking the potential of this scaffold lies in a systematic approach: diverse library synthesis followed by mechanism-based screening. The dual-pronged strategy of targeting both COX-pathways and tumor-specific metabolic activation could lead to the discovery of agents with unique and highly desirable therapeutic profiles. The protocols and strategic framework outlined in this guide provide a robust starting point for this exciting endeavor in oncologic drug discovery.
References
- Al-Janabi, Z. A. M. (2020). Synthesis, Characterization of Ibuprofen N-Acyl-1,3,4- Oxadiazole Derivatives and Anticancer Activity against MCF-7 Cell Line. Systematic Reviews in Pharmacy, 11(11), 1634-1641. [Link]
- Goswami, D., et al. (2020). Carborane Conjugates with Ibuprofen, Fenoprofen and Flurbiprofen: Synthesis, Characterization, COX Inhibition Potential and In Vitro Activity. Chemistry – A European Journal, 26(28), 6269-6283. [Link]
- Kavaliauskas, P., et al. (2024). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules, 29(8), 1839. [Link]
- Husain, A., et al. (2015). Synthesis, characterization, and biological evaluation of ibuprofen derivative against colon and breast cancer cell-lines.
- Raza, A., et al. (2017). Dexibuprofen amide derivatives as potential anticancer agents: synthesis, in silico docking, bioevaluation, and molecular dynamic simulation. Drug Design, Development and Therapy, 11, 2133–2145. [Link]
- Khan, I., et al. (2018). Structure-based design, synthesis, molecular docking, and biological activities of 2-(3-benzoylphenyl) propanoic acid derivatives as dual mechanism drugs. Journal of Cancer Research and Therapeutics, 14(7), 154-160. [Link]
- Leong, C. O., et al. (1998). 2-(4-Aminophenyl)benzothiazoles: novel agents with selective profiles of in vitro anti-tumour activity. British Journal of Cancer, 77(5), 765–773. [Link]
- Shi, D. F., et al. (1996). Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo. Journal of Medicinal Chemistry, 39(17), 3375-3384. [Link]
- Koparal, A. S., et al. (2014). Synthesis and antitumor activity evaluation of new 2-(4-aminophenyl)benzothiazole derivatives bearing different heterocyclic rings. Archiv der Pharmazie, 347(9), 646-656. [Link]
- Bradshaw, T. D., et al. (1999). Antitumor benzothiazoles. 7. Synthesis of 2-(4-acylaminophenyl)benzothiazoles and investigations into the role of acetylation in the antitumor activities of the parent amines. Journal of Medicinal Chemistry, 42(3), 381-392. [Link]
- Hutchinson, I., et al. (2002). Antitumor benzothiazoles. 16. Synthesis and pharmaceutical properties of antitumor 2-(4-aminophenyl)benzothiazole amino acid prodrugs. Journal of Medicinal Chemistry, 45(4), 744-747. [Link]
- Hazeldine, S. T., et al. (2002). II. Synthesis and biological evaluation of some bioisosteres and congeners of the antitumor agent, 2-(4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy)propionic acid (XK469). Journal of Medicinal Chemistry, 45(14), 3130-3137. [Link]
- Bradshaw, T. D., et al. (2002). Antitumor benzothiazoles. 14. Synthesis and in vitro biological properties of fluorinated 2-(4-aminophenyl)benzothiazoles. Journal of Medicinal Chemistry, 45(7), 1428-1437. [Link]
- Bradshaw, T. D., et al. (2002). Preclinical evaluation of amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles. Molecular Cancer Therapeutics, 1(4), 239-246. [Link]
- Rao, C. V., et al. (2014). A novel NSAID derivative, phospho-ibuprofen, prevents AOM-induced colon cancer in rats. International Journal of Cancer, 135(8), 1943-1952. [Link]
- Zhang, W., et al. (2022). Combined Ibuprofen-Nanoconjugate Micelles with E-Selectin for Effective Sunitinib Anticancer Therapy. International Journal of Nanomedicine, 17, 6075-6095. [Link]
- Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In Annual Reports in Medicinal Chemistry (Vol. 46, pp. 435-469). Academic Press. [Link]
- Harris, R. E. (2002). Nonsteroidal Anti-inflammatory Drugs as Anticancer Agents: Mechanistic, Pharmacologic, and Clinical Issues. Journal of the National Cancer Institute, 94(4), 252–266. [Link]
- Willson, T. M., et al. (2004). Substituted 2-[(4-aminomethyl)phenoxy]-2-methylpropionic acid PPARalpha agonists. 1. Discovery of a novel series of potent HDLc raising agents. Journal of Medicinal Chemistry, 47(11), 2794-2797. [Link]
- Aliyan, Y., & Shafizadeh, A. (2024). Ibuprofen's Potential Anticancer Effects. International Journal of BioLife Sciences (IJBLS), 3(2). [Link]
- Bradshaw, T. D., et al. (2002). Preclinical evaluation of amino acid Prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles. Request PDF. [Link]
- Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Antibiotics, 13(2), 193. [Link]
- Leong, C. O., et al. (1998). 2-(4-Aminophenyl)benzothiazoles: novel agents with selective profiles of in vitro anti-tumour activity. SciSpace. [Link]
- Ali, M. A., et al. (2022). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules, 27(19), 6296. [Link]
- Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens.
- Kavaliauskas, P., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Semantic Scholar. [Link]
- Viswanathan, S. (2022). Scaffold Hopping in Drug Discovery. Pharma Focus Asia. [Link]
- Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)
- Kavaliauskas, P., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. MDPI. [Link]
- Safe, S., et al. (2013). Unifying Mechanisms of Action of the Anticancer Activities of Triterpenoids and Synthetic Analogs. The AAPS Journal, 15(4), 933–941. [Link]
- Touaibia, M., et al. (2023). Novel Oxadiazole-Based Bioisostere of Caffeic Acid Phenethyl Ester: Synthesis, Anticancer Activity, and Inhibition of Lipoxygenase Product Biosynthesis. Molecules, 28(13), 5130. [Link]
- Lopez-Tapia, F., et al. (2024). Azetidine ring, salicylic acid, and salicylic acid bioisosteres as determinants of the binding characteristics of novel potent compounds to Stat3. Bioorganic & Medicinal Chemistry Letters, 97, 129565. [Link]
- Kavaliauskas, P., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties.
- Leong, C. O., et al. (1998). 2-(4-Aminophenyl)benzothiazoles: novel agents with selective profiles of in vitro anti-tumour activity. PubMed. [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. jobiost.com [jobiost.com]
- 3. dovepress.com [dovepress.com]
- 4. WO2021033174A1 - Synthesis, characterization, and biological evaluation of ibuprofen derivative against colon and breast cancer cell-lines - Google Patents [patents.google.com]
- 5. 2-(4-Aminophenyl)benzothiazoles: novel agents with selective profiles of in vitro anti-tumour activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (Open Access) 2-(4-Aminophenyl)benzothiazoles: novel agents with selective profiles of in vitro anti-tumour activity. (1998) | Tracey D. Bradshaw | 224 Citations [scispace.com]
- 8. 2-(4-Aminophenyl)benzothiazoles: novel agents with selective profiles of in vitro anti-tumour activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antitumor benzothiazoles. 7. Synthesis of 2-(4-acylaminophenyl)benzothiazoles and investigations into the role of acetylation in the antitumor activities of the parent amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antitumor benzothiazoles. 14. Synthesis and in vitro biological properties of fluorinated 2-(4-aminophenyl)benzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. Antitumor benzothiazoles. 16. Synthesis and pharmaceutical properties of antitumor 2-(4-aminophenyl)benzothiazole amino acid prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Enantioselective Synthesis of (S)-2-(4-Aminophenyl)propanoic Acid: An Application and Protocol Guide
Introduction: The Significance of Chirality in Pharmaceutical Sciences
In the realm of drug development and medicinal chemistry, the stereochemistry of a molecule is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. The synthesis of enantiomerically pure compounds is therefore a critical objective in the pharmaceutical industry. (S)-2-(4-Aminophenyl)propanoic acid is a valuable chiral building block in the synthesis of various pharmaceutical agents. Its biological activity is often associated with the (S)-enantiomer, making its stereoselective synthesis a topic of significant interest for researchers and drug development professionals. This guide provides an in-depth exploration of the primary strategies for the enantioselective synthesis of this key intermediate, offering both theoretical insights and practical, detailed protocols.
Strategic Approaches to Enantioselective Synthesis
The synthesis of (S)-2-(4-aminophenyl)propanoic acid in high enantiomeric purity can be achieved through several strategic approaches. This guide will focus on three robust and widely applicable methods:
-
Asymmetric Hydrogenation: This method involves the direct creation of the chiral center through the hydrogenation of a prochiral olefin precursor using a chiral catalyst.
-
Enzymatic Resolution: This biocatalytic approach utilizes enzymes to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the desired enantiomer.
-
Chiral Auxiliary-Mediated Synthesis: This strategy involves the temporary attachment of a chiral molecule (the auxiliary) to the substrate to direct a stereoselective transformation, after which the auxiliary is removed.
A crucial consideration in all these synthetic routes is the presence of the reactive amino group on the phenyl ring. This primary amine can interfere with various reagents and catalysts. Therefore, a protection-deprotection strategy for the amino group is essential. The most common protecting groups for this purpose are the tert-butoxycarbonyl (Boc) group and the acetyl (Ac) group. The choice of the protecting group depends on its stability under the reaction conditions of the enantioselective step and the mildness of the conditions required for its subsequent removal to avoid racemization of the desired product.
Method 1: Asymmetric Hydrogenation of a Prochiral Precursor
Asymmetric hydrogenation is a powerful and atom-economical method for establishing a stereocenter. The general strategy involves the synthesis of a prochiral precursor, 2-(4-acetamidophenyl)propenoic acid, followed by its enantioselective hydrogenation using a chiral transition metal catalyst. The acetyl group serves as a stable protecting group for the amine during the synthesis of the propenoic acid and the subsequent hydrogenation.
Workflow for Asymmetric Hydrogenation
Caption: Workflow for the synthesis of (S)-2-(4-aminophenyl)propanoic acid via asymmetric hydrogenation.
Protocol: Asymmetric Hydrogenation
Part A: Synthesis of 2-(4-Acetamidophenyl)propenoic acid
-
Acetylation of 4-Aminoacetophenone: To a solution of 4-aminoacetophenone in a suitable solvent (e.g., dichloromethane), add acetic anhydride and a catalytic amount of a base (e.g., pyridine). Stir the reaction mixture at room temperature until completion (monitored by TLC). Work up the reaction to isolate 4-acetamidoacetophenone.
-
Horner-Wadsworth-Emmons Reaction: To a solution of 4-acetamidoacetophenone and triethyl phosphonoacetate in an anhydrous solvent (e.g., THF), add a strong base (e.g., sodium hydride) at 0 °C. Allow the reaction to warm to room temperature and stir until completion. Acidify the reaction mixture and extract the product to obtain ethyl 2-(4-acetamidophenyl)propenoate.
-
Hydrolysis: Hydrolyze the resulting ester using a base (e.g., NaOH) in a mixture of water and a co-solvent (e.g., methanol). Acidify the reaction mixture to precipitate 2-(4-acetamidophenyl)propenoic acid. Filter, wash, and dry the solid product.
Part B: Asymmetric Hydrogenation
-
Catalyst Preparation: In a glovebox, charge a high-pressure reactor with the chiral catalyst, such as [Ru(OAc)₂( (S)-BINAP)], and the substrate, 2-(4-acetamidophenyl)propenoic acid, in a degassed solvent (e.g., methanol).
-
Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 10-50 atm). Stir the reaction mixture at a controlled temperature (e.g., 25-50 °C) for the specified time (e.g., 12-24 hours).
-
Work-up and Purification: After the reaction is complete, carefully vent the reactor. Remove the solvent under reduced pressure. The crude product can be purified by crystallization or chromatography to yield (S)-2-(4-acetamidophenyl)propanoic acid. The enantiomeric excess (ee) should be determined by chiral HPLC.
Part C: Deprotection
-
Acidic Hydrolysis: Reflux the (S)-2-(4-acetamidophenyl)propanoic acid in an aqueous acidic solution (e.g., 6 M HCl) for several hours.
-
Isolation: Cool the reaction mixture and neutralize with a base (e.g., NaOH) to the isoelectric point of the amino acid to precipitate the product. Filter, wash with cold water, and dry to obtain (S)-2-(4-aminophenyl)propanoic acid. It is crucial to perform this step under conditions that minimize racemization.[1][2]
| Parameter | Typical Value |
| Catalyst | [Ru(OAc)₂( (S)-BINAP)] |
| Catalyst Loading | 0.1 - 1 mol% |
| Hydrogen Pressure | 10 - 50 atm |
| Temperature | 25 - 50 °C |
| Solvent | Methanol, Ethanol |
| Typical Yield | >90% |
| Enantiomeric Excess (ee) | >95% |
Method 2: Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a highly selective method that leverages the stereospecificity of enzymes, typically lipases, to resolve a racemic mixture. In this approach, a racemic ester of N-protected 2-(4-aminophenyl)propanoic acid is subjected to enzymatic hydrolysis. The enzyme selectively hydrolyzes one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomeric ester unreacted. Subsequent separation of the acid and the unreacted ester, followed by hydrolysis of the ester, yields both enantiomers of the desired product in high enantiomeric purity. The tert-butoxycarbonyl (Boc) group is a suitable protecting group for this method due to its stability in the enzymatic reaction and its facile removal under acidic conditions.
Workflow for Enzymatic Resolution
Caption: Workflow for the synthesis of (S)-2-(4-aminophenyl)propanoic acid via enzymatic resolution.
Protocol: Enzymatic Kinetic Resolution
Part A: Substrate Preparation
-
Boc Protection: To a solution of racemic this compound in a suitable solvent mixture (e.g., dioxane/water), add a base (e.g., NaOH) followed by di-tert-butyl dicarbonate (Boc₂O). Stir at room temperature until the reaction is complete. Acidify and extract the product to obtain racemic N-Boc-2-(4-aminophenyl)propanoic acid.
-
Esterification: Dissolve the N-Boc protected acid in methanol and add a catalytic amount of acid (e.g., sulfuric acid). Reflux the mixture until the esterification is complete. Work up the reaction to isolate racemic methyl N-Boc-2-(4-aminophenyl)propanoate.
Part B: Enzymatic Resolution
-
Reaction Setup: Suspend the racemic methyl N-Boc-2-(4-aminophenyl)propanoate in a phosphate buffer solution (pH ~7). Add the lipase, for example, immobilized Candida antarctica lipase B (Novozym 435).
-
Incubation: Stir the suspension at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by taking aliquots and analyzing the conversion by HPLC. The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the product and the remaining substrate.
-
Separation: Once the desired conversion is reached, filter off the immobilized enzyme. Acidify the aqueous solution to protonate the carboxylic acid and extract with an organic solvent (e.g., ethyl acetate). The organic layer will contain the unreacted (R)-ester. The aqueous layer can then be basified and re-extracted to isolate the (S)-acid.
Part C: Deprotection
-
Boc Deprotection of the (S)-Acid: Dissolve the (S)-N-Boc-2-(4-aminophenyl)propanoic acid in a suitable solvent (e.g., dichloromethane) and add a strong acid such as trifluoroacetic acid (TFA) or a solution of HCl in an organic solvent.[3][4][5] Stir at room temperature until the deprotection is complete. Evaporate the solvent and excess acid to obtain the hydrochloride salt of (S)-2-(4-aminophenyl)propanoic acid, which can be neutralized to the free amino acid.
| Parameter | Typical Value |
| Enzyme | Immobilized Candida antarctica Lipase B (Novozym 435) |
| Substrate | Racemic methyl N-Boc-2-(4-aminophenyl)propanoate |
| Solvent | Phosphate buffer (pH ~7) |
| Temperature | 30 - 40 °C |
| Reaction Time | Monitored to ~50% conversion |
| Typical Yield | ~45% for each enantiomer |
| Enantiomeric Excess (ee) | >98% for both acid and ester |
Method 3: Chiral Auxiliary-Mediated Asymmetric Synthesis
Chiral auxiliaries are powerful tools for asymmetric synthesis, allowing for the diastereoselective formation of new stereocenters. The Evans oxazolidinone auxiliaries are among the most reliable and widely used.[6][7][8] The strategy involves attaching the N-protected 4-aminophenylacetic acid to a chiral oxazolidinone, followed by diastereoselective alkylation with a methylating agent. Subsequent cleavage of the auxiliary yields the desired (S)-enantiomer of the N-protected acid.
Workflow for Chiral Auxiliary-Mediated Synthesis
Caption: Workflow for the synthesis of (S)-2-(4-aminophenyl)propanoic acid using an Evans chiral auxiliary.
Protocol: Chiral Auxiliary-Mediated Synthesis
Part A: Chiral N-Acyloxazolidinone Formation
-
Acid Chloride Formation: To a solution of N-Boc-4-aminophenylacetic acid in an anhydrous solvent (e.g., THF), add a suitable reagent to form the acid chloride (e.g., oxalyl chloride with a catalytic amount of DMF) at 0 °C.
-
Acylation: In a separate flask, dissolve the Evans auxiliary, for example, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, in anhydrous THF and cool to -78 °C. Add a strong base (e.g., n-butyllithium) dropwise. To this solution, add the freshly prepared acid chloride solution. Allow the reaction to warm to room temperature and stir until completion. Purify the resulting chiral N-acyloxazolidinone by chromatography.
Part B: Diastereoselective Alkylation
-
Enolate Formation: Dissolve the chiral N-acyloxazolidinone in anhydrous THF and cool to -78 °C. Add a strong, non-nucleophilic base such as sodium bis(trimethylsilyl)amide (NaHMDS) to form the sodium enolate.
-
Alkylation: To the enolate solution, add methyl iodide and allow the reaction to proceed at low temperature for several hours. Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product. Purify by column chromatography.
Part C: Auxiliary Cleavage and Deprotection
-
Hydrolytic Cleavage: Dissolve the alkylated product in a mixture of THF and water. Cool to 0 °C and add an aqueous solution of lithium hydroxide and hydrogen peroxide. Stir until the cleavage is complete. This will yield the N-Boc protected (S)-2-(4-aminophenyl)propanoic acid and recover the chiral auxiliary.
-
Boc Deprotection: Follow the procedure described in the deprotection section of the enzymatic resolution method to remove the Boc group and obtain the final product.
| Parameter | Typical Value |
| Chiral Auxiliary | (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone |
| Base for Enolization | NaHMDS, LDA |
| Alkylating Agent | Methyl iodide |
| Cleavage Reagent | LiOH / H₂O₂ |
| Typical Yield | 70-85% over 3 steps |
| Diastereomeric Excess (de) | >98% |
Conclusion
The enantioselective synthesis of (S)-2-(4-aminophenyl)propanoic acid is a critical process for the development of various pharmaceuticals. This guide has detailed three robust and effective strategies: asymmetric hydrogenation, enzymatic resolution, and the use of chiral auxiliaries. Each method offers distinct advantages and challenges. The choice of the optimal synthetic route will depend on factors such as the desired scale of production, cost of reagents and catalysts, and the available laboratory equipment. For all methods, the judicious choice and application of a protecting group for the amino functionality is paramount to success. The provided protocols and workflows serve as a comprehensive resource for researchers and scientists in the field, enabling the efficient and stereocontrolled synthesis of this important chiral building block.
References
- Study on the Deprotection of Boc Group of S-2-(tert-Butoxycarbonylamino)ethyl 3-Phenylpropanethioates.
- Resolution of Racemic Acids, Esters and Amines by Candida rugosa Lipase in Slightly Hydrated Organic Media. Food Technology and Biotechnology. (2004).
- BOC Protection and Deprotection. J&K Scientific LLC. (2025-02-08).
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. (2020-06-23).
- Terminology of Antibody Drug for Boc Deprotection. GenScript.
- Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. The Royal Society of Chemistry. (2015-10-28).
- Asymmetric Transfer Hydrogenation C
- Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates.
- Evans' Chiral Auxiliary‐Based Asymmetric Synthetic Methodology and Its Modern Extensions.
- Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. IntechOpen.
- Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Thiochemicals.
- A Facile Deprotection of Secondary Acetamides. Organic Chemistry Portal.
- Removing an acetyl group
- Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances. Chiral Quest.
- The Noyori Asymmetric Hydrogenation Reaction. Andrew G. Myers Research Group, Harvard University.
- Resolution of Racemic Acids, Esters and Amines by Candida rugosa Lipase in Slightly Hydrated Organic Media.
- The four reaction conditions used for the asymmetric hydrogenation...
- Chiral auxiliary. Wikipedia.
- Chiral Auxiliaries in Asymmetric Synthesis.
- Asymmetric Synthesis. University of York.
- Immobilized Lipase in Resolution of Ketoprofen Enantiomers: Examination of Biocatalysts Properties and Process Characteriz
- An Alternative Approach for the Synthesis of Sulfoquinovosyldiacylglycerol. MDPI.
- Enantioselective enzymatic resolution of racemic alcohols by lipases in green organic solvents. Infona.
- ChemInform Abstract: NaOAc-Mediated Selective Deprotection of Aromatic Acetates and Its Application in the Synthesis of Natural Products.
- Mild Deprotection of Primary N-(p-Toluenesulfonyl)
Sources
- 1. A Facile Deprotection of Secondary Acetamides [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. jk-sci.com [jk-sci.com]
- 4. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. genscript.com [genscript.com]
- 6. researchgate.net [researchgate.net]
- 7. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Recrystallization of Crude "2-(4-Aminophenyl)propanoic acid"
These application notes provide a detailed protocol for the purification of crude "2-(4-Aminophenyl)propanoic acid" via recrystallization. This guide is intended for researchers, scientists, and drug development professionals seeking to obtain a high-purity solid form of the target compound, a critical step in many research and development pipelines. The protocol is designed to be both effective and educational, explaining the scientific principles behind each step to allow for adaptation and troubleshooting.
Scientific Principles and Strategy
"this compound" possesses both a weakly acidic carboxylic acid group and a weakly basic amino group, making its solubility highly dependent on the pH of the solution. This amphoteric nature is the cornerstone of the purification strategy outlined here. The protocol employs a pH-swing recrystallization technique, which leverages the differential solubility of the desired compound and its potential impurities at various pH levels.
The primary impurities in a crude sample of "this compound" are likely to be unreacted starting materials from the synthesis, such as the corresponding nitro-precursor, and by-products from the reduction of the nitro group. These impurities will have different solubility profiles compared to the zwitterionic target compound at its isoelectric point.
The strategy involves:
-
Dissolution in a basic solution: The crude material is dissolved in a dilute aqueous base. This deprotonates the carboxylic acid group, forming a highly water-soluble carboxylate salt. Many non-acidic impurities will remain insoluble and can be removed by filtration.
-
Acidification to the isoelectric point: The pH of the filtrate is then carefully adjusted with acid. As the pH approaches the isoelectric point of "this compound," its net charge approaches zero, causing a significant decrease in its aqueous solubility and inducing crystallization.
-
Controlled Crystallization: Slow acidification and controlled cooling will promote the formation of well-defined, pure crystals, leaving soluble impurities behind in the mother liquor.
-
Washing and Drying: The purified crystals are then washed to remove any remaining mother liquor and dried to yield the final, high-purity product.
Experimental Workflow
The following diagram illustrates the key stages of the recrystallization protocol.
Caption: Workflow for the recrystallization of "this compound".
Detailed Recrystallization Protocol
Materials and Equipment:
-
Crude "this compound"
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated and 1 M
-
Deionized water
-
Ethanol
-
Beakers and Erlenmeyer flasks
-
Hot plate with magnetic stirrer
-
pH meter or pH indicator strips
-
Buchner funnel and filter flask
-
Filter paper
-
Vacuum oven
Procedure:
-
Dissolution:
-
For every 1 gram of crude "this compound", add 20-30 mL of deionized water to a beaker or Erlenmeyer flask.
-
While stirring, slowly add 1 M sodium hydroxide solution dropwise until the solid completely dissolves. The pH of the solution should be basic (pH > 9).
-
Gently heat the solution to 50-60 °C to ensure complete dissolution.
-
-
Hot Filtration (Optional):
-
If any insoluble impurities are observed, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove them. This step should be done quickly to prevent premature crystallization.
-
-
Cooling:
-
Allow the clear filtrate to cool slowly to room temperature.
-
-
Acidification and Crystallization:
-
While stirring vigorously, slowly add 1 M hydrochloric acid dropwise to the solution.
-
Monitor the pH of the solution closely. As the pH approaches neutrality (around 6-7), a precipitate of "this compound" will begin to form.
-
Continue adding acid dropwise until the pH is at the isoelectric point, which should be in the range of pH 5-6 for this type of compound. The goal is to maximize the precipitation of the product. A patent for a similar compound, p-aminophenyl butyric acid, suggests adjusting the pH to between 5 and 6 for crystallization.[1]
-
Once precipitation is complete, cool the mixture in an ice bath for at least 30 minutes to maximize the yield of the crystals.
-
-
Collection of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.
-
-
Washing:
-
Wash the crystals on the filter paper with a small amount of ice-cold deionized water to remove any residual soluble impurities.
-
Follow with a wash of a small amount of cold ethanol to help displace the water and facilitate drying.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven at a temperature below the melting point of the compound (a related compound, 3-(4-aminophenyl)propanoic acid, has a melting point of 133-137 °C[2]) until a constant weight is achieved.
-
Data Presentation
| Parameter | Recommended Value/Range | Rationale |
| Solvent System | Water | The amphoteric nature of the compound allows for pH-dependent solubility in water, making it an excellent and green solvent for this purification technique. |
| Dissolution pH | > 9 | Ensures the formation of the soluble sodium carboxylate salt. |
| Crystallization pH | 5 - 6 | This is the approximate isoelectric point where the compound has minimum solubility, leading to maximum precipitation and yield.[1] |
| Dissolution Temp. | 50 - 60 °C | Gentle heating aids in dissolving the crude material without causing degradation. |
| Cooling Protocol | Slow cooling to RT, then ice bath | Promotes the formation of larger, purer crystals and maximizes the yield. |
| Washing Solvents | Cold Deionized Water, Cold Ethanol | Removes residual mother liquor and soluble impurities without significantly dissolving the product. Ethanol aids in drying. |
Troubleshooting
-
Oiling Out: If the product separates as an oil instead of crystals, it may be due to too rapid cooling or the presence of significant impurities. Try slowing the cooling rate or using a slightly more dilute solution.
-
Low Yield: This could be due to incomplete precipitation (incorrect pH), using too much solvent, or washing with solvents that are not cold enough. Ensure the pH is optimized and use minimal amounts of ice-cold washing solvents.
-
Product Purity Issues: If the product is still impure, a second recrystallization may be necessary. Ensure that any insoluble impurities are removed by hot filtration.
References
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents.
- Google Patents. (n.d.). US5118815A - Method for crystallization of amino acids.
- Google Patents. (n.d.). CN106905175A - A kind of preparation method of p-aminophenyl butyric acid.
- Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID.
- Google Patents. (n.d.). US4242524A - Process for the preparation of 2-(4'-nitrophenyl)-propionic acid.
- PubChem. (n.d.). (2S)-2-(4-aminophenyl)propanoic acid.
- NIST WebBook. (n.d.). β-(4-Aminophenyl)propionic acid.
Sources
Application Note: High-Purity Recovery of 2-(4-Aminophenyl)propanoic Acid Using Selective Acid-Base Extraction
Foundational Principles: The Amphoteric Nature of 2-(4-Aminophenyl)propanoic Acid
Acid-base extraction is a cornerstone of purification in organic chemistry, predicated on the differential solubility of a compound in its neutral versus its ionized (salt) form.[1][2] While most neutral organic molecules are soluble in organic solvents and insoluble in water, their corresponding ionic salts are typically water-soluble.[1][3] This technique becomes particularly powerful for separating amphoteric compounds like this compound, which possess both acidic and basic functional groups.
The purification strategy hinges on the following reactions:
-
In acidic conditions (pH < pKa of carboxylic acid): The amino group is protonated to form a water-soluble ammonium salt (-NH₃⁺).
-
In basic conditions (pH > pKa of anilinium ion): The carboxylic acid group is deprotonated to form a water-soluble carboxylate salt (-COO⁻).
-
At the isoelectric point (pI): The molecule exists as a neutral zwitterion, which has minimal solubility in water, allowing for its precipitation and isolation.
By carefully adjusting the pH of the aqueous phase, we can selectively move our target compound between an organic layer and an aqueous layer, leaving impurities behind.
Physicochemical Data for this compound
A thorough understanding of the target molecule's properties is critical for designing an effective purification protocol.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO₂ | [4][5][6][7] |
| Molecular Weight | 165.19 g/mol | [4][5][6][7] |
| Appearance | Solid | |
| pKa (Carboxylic Acid) | ~4-5 | General value for aryl-propanoic acids.[8][9] |
| pKa (Conjugate Acid of Amine) | ~4.6 | Based on anilinium ion.[8] |
| Solubility (Neutral) | Sparingly soluble in water; soluble in some organic solvents. | General chemical principles. |
| Solubility (Ionic) | Soluble in aqueous acid and aqueous base. | [1][10] |
Note: The proximity of the pKa values for the carboxylic acid and the anilinium ion necessitates careful pH control during the isolation step to ensure selective precipitation at the isoelectric point.
Experimental Workflow and Rationale
The following diagram illustrates the logical flow of the purification process, separating the target amphoteric compound from acidic, basic, and neutral impurities.
Caption: Workflow for the purification of this compound.
Detailed Purification Protocol
This protocol is designed for purifying a crude sample containing the target compound alongside common organic impurities.
Materials and Reagents
-
Crude this compound
-
Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Saturated sodium chloride solution (Brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Deionized water (cold)
-
Separatory funnel (appropriate size)
-
Erlenmeyer flasks
-
Beakers
-
Büchner funnel and filter flask
-
Filter paper
-
pH indicator paper
-
Ice bath
-
Magnetic stirrer and stir bar (optional)
Step-by-Step Procedure
Part 1: Initial Dissolution and Extraction
-
Dissolution: Dissolve the crude solid mixture in a suitable volume of an organic solvent like diethyl ether.[11] A good starting point is approximately 30-40 mL of solvent per gram of crude material. Ensure all solids are completely dissolved.
-
Transfer: Transfer the organic solution to a separatory funnel.
-
Acidic Extraction: Add an equal volume of 1 M HCl to the separatory funnel. Stopper the funnel, invert, and open the stopcock to vent any pressure buildup. Shake vigorously for 30-60 seconds, venting frequently.[1]
-
Rationale: The HCl will protonate the basic amino group of the target compound and any other basic impurities, rendering them water-soluble and causing them to partition into the aqueous layer. Acidic and neutral impurities will remain in the organic phase.
-
-
Layer Separation: Place the funnel in a ring stand and allow the layers to fully separate. Drain the lower aqueous layer into a clean Erlenmeyer flask labeled "Flask A".
-
Repeat Extraction: To ensure complete recovery, perform a second extraction on the organic layer with a fresh portion of 1 M HCl. Combine this second aqueous extract with the contents of Flask A. The organic layer, now containing only acidic and neutral impurities, can be set aside.
Part 2: Isolation and Purification of the Target Compound
-
Precipitation: Place Flask A (containing the combined acidic aqueous extracts) into an ice bath and begin stirring.
-
pH Adjustment: Slowly add 1 M NaOH dropwise to Flask A. Monitor the pH of the solution periodically by touching a clean glass rod to the solution and then to a strip of pH paper.
-
Complete Precipitation: Continue adding NaOH until the pH is between 4 and 5, and you observe the formation of a precipitate. Add the base until no further precipitation is observed.
-
Collection: Collect the solid product via suction filtration using a Büchner funnel.[10]
-
Washing: Wash the collected solid on the filter paper with a small amount of cold deionized water to remove any inorganic salt byproducts (e.g., NaCl).
-
Drying: Allow the solid to pull dry on the filter under vacuum. Then, carefully transfer the purified product to a pre-weighed watch glass and let it dry completely in a desiccator or a low-temperature oven.
-
Analysis: Determine the yield and assess the purity of the final product via melting point analysis or spectroscopic methods (e.g., ¹H NMR, ¹³C NMR).
Troubleshooting and Key Considerations
-
Emulsion Formation: If a stable emulsion forms at the interface of the organic and aqueous layers, it can often be broken by adding a small amount of saturated NaCl solution (brine).[14][15] The increased ionic strength of the aqueous layer helps to force the separation.
-
Incomplete Precipitation: If the product fails to precipitate or the yield is low, it may be due to overshooting the isoelectric point or significant solubility of the zwitterion in water.[16] Ensure pH is carefully controlled. If precipitation is poor, the neutralized aqueous solution can be extracted with several portions of a more polar organic solvent like ethyl acetate to recover the dissolved product.
-
Choice of Solvent: The ideal organic solvent should be immiscible with water, have a high solubility for the neutral compound, a low solubility for the ionized compound, and a low boiling point to facilitate easy removal after the extraction is complete.[11][14] Diethyl ether and ethyl acetate are common choices.
-
Safety: Diethyl ether is extremely volatile and flammable; all operations should be conducted in a certified chemical fume hood.[15] Always wear appropriate personal protective equipment (PPE), including safety glasses and gloves.
References
- Wikipedia. (n.d.). Acid–base extraction.
- Fiveable. (n.d.). Acid-Base Extraction Definition.
- Study.com. (n.d.). Acid-Base Extraction | Purpose, Theory & Applications.
- Studylib. (n.d.). Acid/Base Extraction: Organic Chemistry Lab Technique.
- University of Colorado Boulder. (n.d.). Acid-Base Extraction.
- PubChem. (n.d.). (2S)-2-(4-aminophenyl)propanoic acid.
- Google Patents. (n.d.). US4440954A - Process for the purification of p-aminophenol.
- PubChem. (n.d.). Process for the purification of p-aminophenol - Patent US-4440954-A.
- Google Patents. (n.d.). EP 0041837 B1 - Process for the purification of p-aminophenol.
- Google Patents. (n.d.). US4870209A - Process for purifying crude 4-aminophenol.
- Google Patents. (n.d.). EP 0041837 A1 - Process for the purification of p-aminophenol.
- Wellesley College. (n.d.). Experiment 5 — Acid-Base Chemistry and Extraction.
- Chemistry LibreTexts. (2022). Acid-Base Extraction.
- Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
- PubChem. (n.d.). 3-(2-Aminophenyl)propanoic acid.
- University of Wisconsin-Madison. (n.d.). Bordwell pKa Table.
- NIST. (n.d.). β-(4-Aminophenyl)propionic acid.
- Master Organic Chemistry. (2010). The pKa Table Is Your Friend.
- University of California, Los Angeles. (n.d.). pKa Vaules for Organic and Inorganic Bronsted Acids at 25 oC.
- Journal of Chemistry and Technologies. (2025). SOLUBILITY STUDY OF 3-(1-(4-METHYLPHENYL)-5-PHENYLPYRROL-2-YL)PROPANOIC ACID IN ORGANIC SOLVENTS.
Sources
- 1. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 2. fiveable.me [fiveable.me]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. (2S)-2-(4-aminophenyl)propanoic acid | C9H11NO2 | CID 6998892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (2S)-2-(4-aminophenyl)propanoic acid [sigmaaldrich.com]
- 6. This compound | LGC Standards [lgcstandards.com]
- 7. scbt.com [scbt.com]
- 8. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]
- 9. Propanoic Acid: Properties, Production, Applications, and Analysis - Creative Proteomics [creative-proteomics.com]
- 10. studylib.net [studylib.net]
- 11. study.com [study.com]
- 12. US4440954A - Process for the purification of p-aminophenol - Google Patents [patents.google.com]
- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 14. people.chem.umass.edu [people.chem.umass.edu]
- 15. amherst.edu [amherst.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
Application Note: A Stability-Indicating HPLC Method for Purity Analysis of 2-(4-Aminophenyl)propanoic acid
Abstract
This application note presents a robust, specific, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity analysis of 2-(4-Aminophenyl)propanoic acid. The method is designed for researchers, scientists, and drug development professionals to accurately quantify the main compound and separate it from potential impurities and degradation products. The developed isocratic method utilizes a C18 stationary phase with a mobile phase of acetonitrile and a phosphate buffer at a controlled pH, with UV detection. This document provides a comprehensive guide, including the scientific rationale for method development, a detailed experimental protocol, and a full validation strategy based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]
Introduction: The Analytical Imperative
This compound is a chemical entity of interest in pharmaceutical and chemical research due to its structural motifs – an aromatic primary amine and a carboxylic acid. The purity of such active pharmaceutical ingredients (APIs) or key intermediates is a critical quality attribute that directly impacts safety and efficacy. Therefore, a well-validated, stability-indicating analytical method is paramount to ensure the quality and stability of the substance throughout its lifecycle.[4][5][6][7]
The challenge in developing an HPLC method for this analyte lies in its amphoteric nature. The presence of both an acidic carboxylic acid group (pKa ~4-5) and a basic amino group (pKa ~4-5) means its ionization state, and thus its retention on a reversed-phase column, is highly dependent on the mobile phase pH. This method addresses this by employing a buffered mobile phase to ensure consistent retention and peak shape. The method is designed to be stability-indicating, meaning it can resolve the main analyte from potential degradation products that may form under stress conditions such as hydrolysis, oxidation, and photolysis.[5][8]
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's properties is the foundation of logical method development.
| Property | Value | Source |
| IUPAC Name | This compound | [9] |
| Molecular Formula | C₉H₁₁NO₂ | [9][10] |
| Molecular Weight | 165.19 g/mol | [9][10] |
| Structure | [9] | |
| Predicted pKa | Carboxylic acid: ~4.5, Amino group: ~4.6 | General knowledge[11][12] |
| Predicted LogP | 1.2 | [9] |
The presence of both acidic and basic functional groups necessitates careful pH control of the mobile phase to achieve reproducible chromatographic results.[8] The moderate LogP value suggests that reversed-phase chromatography is a suitable separation technique.
Chromatographic Method Development: A Logic-Driven Approach
The goal was to develop a simple, isocratic RP-HPLC method capable of separating this compound from its potential process-related impurities and degradation products.
Column Selection: The Stationary Phase
A C18 column was chosen as the stationary phase due to its hydrophobicity, which is well-suited for retaining the analyte based on its predicted LogP. The non-polar C18 chains interact with the phenyl ring and the propyl chain of the analyte, providing good retention. A standard dimension of 150 mm x 4.6 mm with 5 µm particles was selected to provide a good balance between resolution, efficiency, and backpressure.
Mobile Phase Selection and Optimization
The mobile phase composition is critical for achieving the desired separation.
-
Organic Modifier: Acetonitrile was selected over methanol due to its lower viscosity, which results in lower backpressure, and its superior UV transparency at lower wavelengths.
-
Aqueous Phase and pH Control: Given the amphoteric nature of the analyte, controlling the pH of the aqueous phase is crucial. To suppress the ionization of the carboxylic acid group and ensure good retention and peak shape, an acidic mobile phase is required. A phosphate buffer at pH 3.0 was chosen. At this pH, the carboxylic acid group (pKa ~4.5) will be largely in its protonated, less polar form, enhancing retention on the C18 column. The primary amine (pKa ~4.6) will be protonated and ionized, but the retention is primarily driven by the hydrophobic interactions of the overall molecule. This pH also helps in preventing peak tailing, which can be an issue with basic compounds on silica-based columns.[8]
-
Isocratic Elution: An isocratic elution was chosen for its simplicity, robustness, and ease of transfer between different HPLC systems. The ratio of acetonitrile to buffer was optimized to achieve a reasonable retention time (typically between 5 and 10 minutes) and good resolution from any potential impurities.
Detection Wavelength
The UV spectrum of this compound is expected to show significant absorbance due to the phenyl ring with the amino substituent. A preliminary scan would be performed, but a wavelength of 240 nm is proposed as a starting point, as it is a common wavelength for aromatic compounds and is likely to provide good sensitivity for both the main peak and potential impurities.
Detailed Application Protocol
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (Milli-Q or equivalent)
Instrumentation and Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent with UV/DAD detector |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 25 mM Phosphate Buffer pH 3.0 (40:60, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 240 nm |
| Run Time | 15 minutes |
Preparation of Solutions
-
25 mM Phosphate Buffer (pH 3.0): Dissolve 3.4 g of KH₂PO₄ in 1000 mL of water. Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid.
-
Mobile Phase: Mix acetonitrile and 25 mM phosphate buffer (pH 3.0) in a 40:60 (v/v) ratio. Filter through a 0.45 µm membrane filter and degas before use.
-
Diluent: Mobile phase is used as the diluent.
-
Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the this compound sample and prepare as described for the standard solution.
Method Validation Protocol (ICH Q2(R1))
A comprehensive validation of the analytical method is required to demonstrate its suitability for the intended purpose.[1][2][3]
System Suitability
Before starting any validation experiments, the suitability of the chromatographic system must be established. This is done by injecting the standard solution in six replicates.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| %RSD of Peak Area | ≤ 1.0% |
| %RSD of Retention Time | ≤ 1.0% |
Specificity and Forced Degradation
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[5] Forced degradation studies are the cornerstone of developing a stability-indicating method.[5][6][7]
-
Procedure: Subject the sample solution to the following stress conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105 °C for 48 hours.
-
Photolytic Degradation: Expose to UV light (254 nm) for 48 hours.
-
-
Analysis: Analyze the stressed samples alongside a non-stressed control. The peak purity of the main analyte peak in the stressed samples will be evaluated using a Diode Array Detector (DAD) to ensure it is spectrally homogeneous and there are no co-eluting peaks.
Linearity
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Procedure: Prepare a series of at least five concentrations of this compound reference standard ranging from 50% to 150% of the nominal concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is determined by recovery studies.
-
Procedure: Spike a placebo or a known sample with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). Prepare each level in triplicate.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability (Intra-day precision): Analyze six replicate samples of the same batch at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The %RSD for both repeatability and intermediate precision should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Procedure: These can be determined based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.
Robustness
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Procedure: Introduce small variations in the method parameters, such as:
-
Flow rate (± 0.1 mL/min)
-
Mobile phase pH (± 0.2 units)
-
Column temperature (± 2 °C)
-
Organic phase composition (± 2%)
-
-
Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly affected by these minor changes.
Visualization of Workflows
Method Development Workflow
Caption: Workflow for HPLC Method Development.
Method Validation Workflow
Caption: Workflow for HPLC Method Validation.
Conclusion
The HPLC method detailed in this application note provides a reliable and robust solution for the purity determination of this compound. The method is specific, accurate, precise, and stability-indicating, making it suitable for quality control and stability studies in a regulated environment. The comprehensive validation protocol ensures that the method will consistently deliver results that meet the stringent requirements of the pharmaceutical industry.
References
- Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. PubMed.
- HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. HELIX Chromatography.
- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International.
- Stability Indicating HPLC Method Development: A Review. IJPPR.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
- STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. International Journal of Pharmaceutical Sciences and Research.
- Stability Indicating HPLC Method Development –A Review. IJTSRD.
- (2S)-2-(4-aminophenyl)propanoic acid. PubChem.
- Chromatographic separations of aromatic carboxylic acids. PubMed.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
- ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH.
- This compound. LGC Standards.
- Bordwell pKa Table. Organic Chemistry Data.
- Amino acid pKa and pKi values. Isca Biochemicals.
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. fda.gov [fda.gov]
- 3. database.ich.org [database.ich.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. ijpsr.com [ijpsr.com]
- 7. ijtsrd.com [ijtsrd.com]
- 8. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. (2S)-2-(4-aminophenyl)propanoic acid | C9H11NO2 | CID 6998892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound | LGC Standards [lgcstandards.com]
- 11. organicchemistrydata.org [organicchemistrydata.org]
- 12. iscabiochemicals.com [iscabiochemicals.com]
Application Note: Chiral HPLC for the Enantiomeric Separation of Amino Propionic Acids
Abstract
This application note provides a comprehensive guide for the enantiomeric separation of amino propionic acids, such as alanine and its derivatives, using Chiral High-Performance Liquid Chromatography (HPLC). The chirality of amino acids is of paramount importance in the pharmaceutical industry, as enantiomers often exhibit different pharmacological and toxicological profiles.[1][2] This document details the fundamental principles of chiral recognition, offers a systematic approach to method development, and presents a validated, step-by-step protocol. It is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable chiral separation methods.
Introduction: The Significance of Chiral Separation
Amino propionic acids and their derivatives are fundamental chiral building blocks in the synthesis of a vast number of active pharmaceutical ingredients (APIs). While L-amino acids are the constituents of naturally occurring proteins, their D-enantiomers also play significant roles, for instance, D-serine acts as a neurotransmitter in the brain.[1][2] Regulatory agencies worldwide mandate the separation and characterization of enantiomers in chiral drug products. Consequently, the development of precise and accurate analytical methods to determine enantiomeric purity is a critical step in drug discovery, development, and quality control.[3]
Direct separation using HPLC with a Chiral Stationary Phase (CSP) is the most prevalent and efficient technique for resolving enantiomers.[4] This method relies on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase. The differing stability of these complexes leads to differential retention times and, thus, separation.[4][5]
Principles of Chiral Recognition on Stationary Phases
Achieving enantiomeric separation requires a chiral environment, which is provided by the CSP.[6] The mechanism of separation is based on the "three-point interaction model," which posits that for chiral recognition to occur, one enantiomer must engage in at least three simultaneous interactions with the chiral selector.[4][7] These interactions can include:
-
Hydrogen bonding
-
π-π interactions
-
Dipole-dipole interactions
-
Steric hindrance
-
Inclusion complexation [8]
The choice of CSP is the most critical factor in a chiral separation.[9] For amino propionic acids, several classes of CSPs have proven effective.
Key Chiral Stationary Phases for Amino Propionic Acids
-
Macrocyclic Glycopeptides (e.g., Teicoplanin, Vancomycin): These are highly versatile CSPs for underivatized amino acids.[10][11] Their structure includes multiple stereogenic centers and functional groups (ionic, hydroxyl, amide) that can engage in various interactions. They are compatible with a wide range of mobile phases, including reversed-phase, polar organic, and normal-phase, making them ideal for method development.[2][10] The Astec CHIROBIOTIC T, based on teicoplanin, is particularly successful for resolving underivatized amino acids.[10]
-
Crown Ethers: These CSPs are exceptionally well-suited for the separation of primary amino acids.[1] The chiral recognition mechanism involves the formation of inclusion complexes, where the protonated primary amino group of the analyte forms hydrogen bonds with the oxygen atoms of the crown ether cavity.[8]
-
Polysaccharide-Based CSPs (e.g., Cellulose or Amylose derivatives): These are some of the most widely used CSPs, offering broad selectivity.[5][12] The chiral polymers form helical grooves or "chiral pockets" that analytes can partition into. Derivatization of the amino acid is sometimes necessary to improve solubility and interaction with these phases.[10][13]
-
Ligand Exchange: This technique involves a CSP coated with a chiral ligand (often an amino acid) and a mobile phase containing a metal ion, typically copper (II).[5] Diastereomeric ternary complexes are formed between the stationary phase ligand, the copper ion, and the analyte enantiomers, allowing for separation.[14]
Strategic Method Development
A systematic approach to method development saves time and resources while ensuring a robust final method. The following workflow outlines a logical progression from initial screening to final validation.
Caption: A strategic workflow for chiral HPLC method development.
Mobile Phase Considerations
The mobile phase plays a critical role in modulating the interactions between the analyte and the CSP.[4]
-
Reversed-Phase (RP): Typically uses aqueous buffers with organic modifiers like methanol or acetonitrile. The pH of the buffer can significantly impact the ionization state of the amino and carboxylic acid groups, affecting retention and selectivity.[15] For macrocyclic glycopeptide columns, a U-shaped retention profile is often observed as the organic modifier concentration changes.[10]
-
Normal-Phase (NP): Employs non-polar solvents like hexane or heptane with a polar modifier such as ethanol or isopropanol. Acidic or basic additives (e.g., trifluoroacetic acid - TFA, diethylamine - DEA) are often required to improve peak shape and selectivity by suppressing unwanted ionic interactions.
-
Polar Organic Mode (POM): Uses polar organic solvents like methanol or acetonitrile, often with small amounts of acidic and basic additives. This mode is particularly effective with macrocyclic and polysaccharide CSPs.
Experimental Protocol: Enantiomeric Separation of DL-Alanine
This protocol provides a starting point for the separation of a simple amino propionic acid, DL-Alanine.
Materials and Equipment
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).
-
Chiral Column: Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm (or equivalent macrocyclic glycopeptide CSP).
-
Reagents: HPLC-grade Acetonitrile, HPLC-grade Water, Formic Acid (reagent grade).
-
Sample: DL-Alanine standard.
Preparation of Solutions
-
Mobile Phase: Prepare a mixture of Acetonitrile and Water (e.g., 80:20 v/v). No buffer is typically required for this specific separation, but it can be optimized.[16]
-
Sample Solution (1 mg/mL): Accurately weigh 10 mg of DL-Alanine and dissolve it in 10 mL of the mobile phase. Sonicate briefly if necessary to ensure complete dissolution.
HPLC Method Parameters
| Parameter | Recommended Setting | Rationale |
| Column | Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm | Proven CSP for underivatized amino acids.[10][11] |
| Mobile Phase | Acetonitrile / Water (80:20 v/v) | Simple mobile phase providing good initial selectivity.[16] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 25°C | Temperature can affect separation; start at ambient. |
| Injection Vol. | 5 µL | Small volume to prevent column overload. |
| Detection | UV at 210 nm | Wavelength for detecting compounds without strong chromophores. |
| Run Time | 15 minutes | Should be sufficient for elution of both enantiomers. |
System Suitability Testing (SST)
Before analyzing samples, the system's performance must be verified.[17][18] This is a critical component of method validation and routine analysis.[3][19]
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Perform five replicate injections of the DL-Alanine sample solution.
-
Calculate the following parameters:
-
Resolution (Rs): Must be ≥ 2.0 between the L-Alanine and D-Alanine peaks.[20]
-
Tailing Factor (T): Should be ≤ 2.0 for both peaks.
-
Precision (%RSD): The relative standard deviation of the peak areas and retention times should be ≤ 2.0%.
-
Data Analysis
-
Identify the peaks corresponding to the L- and D-enantiomers. On macrocyclic glycopeptide CSPs, the D-enantiomer is typically more strongly retained.[10]
-
Calculate the enantiomeric purity (or enantiomeric excess, ee%) of a sample using the peak areas:
-
% Enantiomeric Purity = (Area of desired enantiomer / (Area of desired enantiomer + Area of undesired enantiomer)) * 100
-
Troubleshooting and Optimization
| Problem | Potential Cause | Suggested Solution |
| No Separation | Incorrect CSP or mobile phase. | Screen different CSP/mobile phase combinations. For polysaccharide columns, try normal-phase conditions. For crown-ether columns, use an acidic aqueous/organic mobile phase.[1][21] |
| Poor Resolution (Rs < 2.0) | Mobile phase composition not optimal. | Adjust the organic modifier percentage. Add a small amount of acid (e.g., 0.1% TFA) or base. Change the organic modifier (e.g., methanol instead of acetonitrile). |
| Poor Peak Shape (Tailing) | Secondary ionic interactions. | Add a competing acid or base to the mobile phase (e.g., 0.1% TFA or DEA). Adjust the mobile phase pH. |
| Irreproducible Retention Times | Inadequate column equilibration. Pump malfunction. | Increase equilibration time. Check pump performance and ensure consistent mobile phase composition. |
Conclusion
The enantiomeric separation of amino propionic acids by chiral HPLC is a robust and reliable technique essential for the pharmaceutical industry. A successful separation is achieved through a systematic understanding of chiral recognition principles and a logical approach to method development. Macrocyclic glycopeptide, crown ether, and polysaccharide-based CSPs offer diverse selectivities capable of resolving a wide range of these critical analytes. The protocol detailed herein provides a solid foundation for developing and validating a method for routine analysis, ensuring the quality and safety of chiral pharmaceutical compounds.
References
- Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. Phenomenex.
- LCGC International. (2018). Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International.
- Frank, H., Nicholson, G. J., & Bayer, E. (1977). Rapid gas chromatographic separation of amino acid enantiomers with a novel chiral stationary phase. Journal of Chromatography A, 146(2), 197-206.
- Kannappan, V. (2022). Direct chiral HPLC separation on CSPs. Chiralpedia.
- Ng, K. (n.d.). System Suitability and Validation for Chiral Purity Assays of Drug Substances. BioPharm International.
- Sigma-Aldrich. (n.d.). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich.
- Sigma-Aldrich. (n.d.). Amino Acid and Peptide Chiral Separations. Sigma-Aldrich.
- Wallworth, D. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today.
- Hyun, M. H., & Min, H. J. (2007). HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents. Journal of Chromatographic Science, 45(7), 414-419.
- Sigma-Aldrich. (n.d.). Basics of chiral HPLC. Sigma-Aldrich.
- Zhang, T., et al. (2021). Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. Molecules, 26(4), 1083.
- Wikipedia. (n.d.). Chiral column chromatography. Wikipedia.
- Altabrisa Group. (2023). What Are HPLC System Suitability Tests and Their Importance?. Altabrisa Group.
- Ahuja, S. (2004). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
- Lee, J. T., & Beesley, T. E. (2002). Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC. Advanced Separation Technologies.
- Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 183-193.
- ScienceDirect. (n.d.). System Suitability and Validation for Chiral Purity Assays of Drug Substances. ScienceDirect.
- RJPBCS. (2012). A Detailed Study of Validation Parameters and System Suitability Test in HPLC. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 3(4), 438-450.
- Gil-Av, E., Tishbee, A., & Hare, P. E. (1979). Separation of D and L amino acids by liquid chromatography: use of chiral eluants. Science, 204(4398), 1226-1228.
- J-Stage. (n.d.). Development and Application of Analytical Methods for Chiral Amino Acids and Related Metabolites. J-Stage.
- Polak, B., & Sajewicz, M. (2006). Effect of Mobile Phase pH on Chromatographic Behaviour in Chiral Ligand-Exchange Thin-Layer Chromatography (CLETLC) of Amino Acid Enantiomers*. Journal of Planar Chromatography – Modern TLC, 19(107), 50-55.
- ResearchGate. (n.d.). Effects of mobile phase's ratio on resolution of amino acid enantiomers. ResearchGate.
- Avesis. (n.d.). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Avesis.
- Madhavan, P., et al. (2007). A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl) propionic acid. Trade Science Inc.
- ResearchGate. (n.d.). Enantiomeric separation of nonproteinogenic amino acids by high-performance liquid chromatography. ResearchGate.
- Choudhary, A. (n.d.). System Suitability in HPLC Analysis. Pharmaguideline.
- Sedere. (n.d.). SAMPLE : ALANINE HPLC AMINO-ACID Direct Enantiomeric Separation. Sedere.
- Scilit. (n.d.). Resolution of enantiomers of amino acids by HPLC. Scilit.
- ResearchGate. (n.d.). How to separate amino acid enantiomers?. ResearchGate.
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Direct chiral HPLC separation on CSPs – Chiralpedia [chiralpedia.com]
- 5. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Chiral column chromatography - Wikipedia [en.wikipedia.org]
- 9. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Separation of D and L amino acids by liquid chromatography: use of chiral eluants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. sedere.com [sedere.com]
- 17. altabrisagroup.com [altabrisagroup.com]
- 18. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 19. rjpbcs.com [rjpbcs.com]
- 20. tsijournals.com [tsijournals.com]
- 21. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
derivatization of "2-(4-Aminophenyl)propanoic acid" for biological screening
Application Notes & Protocols
Topic: Strategic Derivatization of 2-(4-Aminophenyl)propanoic Acid for Biological Screening Library Generation
Abstract: This document provides a comprehensive guide for the chemical derivatization of this compound, a versatile scaffold possessing both nucleophilic amine and electrophilic carboxylic acid functionalities. We detail four distinct, robust protocols for N-acylation, N-sulfonylation, esterification, and amidation, aimed at generating a structurally diverse compound library suitable for high-throughput screening (HTS). The rationale behind reagent selection, reaction conditions, and analytical validation is discussed to equip researchers in drug discovery with the necessary tools to expand chemical space and explore structure-activity relationships (SAR).
Introduction: The Rationale for Scaffold Derivatization
High-throughput screening (HTS) remains a cornerstone of modern drug discovery, enabling the rapid evaluation of vast numbers of chemical entities against biological targets.[1][2] The success of any HTS campaign is fundamentally dependent on the quality and diversity of the compound library.[3][4][] Rather than relying solely on procured collections, a targeted synthesis approach using a versatile chemical scaffold allows for a focused exploration of biologically relevant chemical space.
This compound presents an ideal starting scaffold for library synthesis. Its structure features:
-
A primary aromatic amine , which serves as a highly reactive nucleophilic handle.
-
A carboxylic acid , which can be activated for reaction with various nucleophiles.
-
A chiral center , offering the potential for stereospecific interactions with biological targets.
By systematically modifying the amine and carboxylic acid groups, a diverse library of derivatives can be rapidly synthesized. This application note provides detailed, field-proven protocols to functionalize this scaffold, creating distinct amide, sulfonamide, ester, and secondary amide derivatives, thereby generating novel chemical matter for biological evaluation.
Analysis of the Core Scaffold: this compound
Before proceeding to derivatization, understanding the properties and reactivity of the starting material is crucial.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO₂ | [6][7][8] |
| Molecular Weight | 165.19 g/mol | [7][8] |
| CAS Number | 59430-62-5 | [6][8] |
| Appearance | Solid | [9] |
| Key Functional Groups | Primary Aromatic Amine, Carboxylic Acid |
The molecule's bifunctional nature allows for selective or sequential reactions. The aniline-like amino group is a potent nucleophile, readily reacting with electrophiles. The carboxylic acid can be converted into a more reactive intermediate (like an acyl chloride) or activated in situ by coupling agents to react with nucleophiles.[10][11][12]
Caption: Reactive sites on the this compound scaffold.
Derivatization Protocols for Library Synthesis
The following protocols are designed to be robust and adaptable for a variety of building blocks, facilitating the creation of a diverse library. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: N-Acylation of the Amino Group (Amide Synthesis)
N-acylation is a fundamental transformation that introduces an amide bond, a privileged functional group in medicinal chemistry. This protocol utilizes acyl chlorides as the acylating agent, which are highly reactive and typically drive the reaction to completion quickly.
Rationale: The reaction is mediated by a base, such as pyridine or triethylamine, which serves two purposes: it neutralizes the HCl byproduct generated during the reaction and can act as a nucleophilic catalyst.[13] The reaction is performed at 0 °C initially to control the exothermic reaction between the highly reactive aniline and acyl chloride.
Caption: Experimental workflow for N-Acylation.
Detailed Step-by-Step Methodology:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in a suitable solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) (approx. 0.1 M concentration). Add pyridine (1.5 eq).
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Reagent Addition: In a separate vial, dissolve the desired acyl chloride (1.1 eq) in a small amount of the reaction solvent. Add this solution dropwise to the stirred amine solution over 10-15 minutes.
-
Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl to remove excess pyridine, followed by saturated aqueous sodium bicarbonate, and finally with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the pure N-acylated derivative.
-
Characterization: Confirm the structure and purity of the final product using LC-MS and NMR spectroscopy.
Protocol 2: N-Sulfonylation of the Amino Group (Sulfonamide Synthesis)
Sulfonamides are another critical functional group found in numerous approved drugs. This protocol describes their synthesis via the reaction of the primary amine with a sulfonyl chloride.
Rationale: Similar to N-acylation, this reaction requires a base like pyridine or triethylamine to neutralize the generated HCl.[14][15] Slow, controlled addition of the sulfonyl chloride at low temperature is critical to prevent the potential for di-sulfonylation, where a second sulfonyl group adds to the sulfonamide nitrogen.[16]
Caption: Experimental workflow for N-Sulfonylation.
Detailed Step-by-Step Methodology:
-
Setup: Under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) to a dry round-bottom flask with a magnetic stir bar.
-
Dissolution: Dissolve the amine in a suitable anhydrous aprotic solvent (e.g., THF or Acetonitrile, ~0.1 M). Add pyridine (1.5 eq).
-
Cooling: Cool the mixture to 0 °C in an ice-water bath.
-
Reagent Addition: Add the desired sulfonyl chloride (1.05 eq), either neat or as a solution in the same solvent, dropwise over 30-60 minutes. A slow addition rate is crucial.[16]
-
Reaction: Stir at 0 °C for 1-2 hours after the addition is complete, then allow the reaction to warm to room temperature and stir for an additional 4-16 hours, or until TLC/LC-MS indicates consumption of the starting amine.
-
Workup: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with 1M HCl, water, and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent in vacuo.
-
Purification: The crude product can be purified by recrystallization or silica gel column chromatography.
-
Characterization: Verify the structure and purity via LC-MS and NMR.
Protocol 3: Esterification of the Carboxylic Acid
Esterification masks the polar carboxylic acid group, increasing lipophilicity and potentially improving cell permeability. The Fischer esterification is a classic, cost-effective method for this transformation.
Rationale: The Fischer esterification is an acid-catalyzed equilibrium reaction.[17] Using the alcohol as the solvent (or in large excess) and removing the water byproduct as it forms helps to drive the equilibrium towards the ester product. Sulfuric acid is a common and effective catalyst. This method is not suitable for acid-sensitive substrates.[12]
Caption: Experimental workflow for Fischer Esterification.
Detailed Step-by-Step Methodology:
-
Setup: Add this compound (1.0 eq) to a round-bottom flask.
-
Reagents: Add the desired alcohol (e.g., methanol, ethanol) in large excess, typically serving as the solvent.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (e.g., 2-5 mol%).
-
Reaction: Heat the mixture to reflux and maintain for 4-24 hours. The reaction can be monitored by TLC or LC-MS.
-
Workup: Cool the reaction mixture to room temperature. Carefully neutralize the acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Isolation: Remove the excess alcohol under reduced pressure. Partition the remaining residue between water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude ester by silica gel column chromatography.
-
Characterization: Confirm the final product structure and purity by LC-MS and NMR.
Protocol 4: Amidation of the Carboxylic Acid
Directly forming an amide bond from a carboxylic acid and an amine is challenging due to a competing acid-base reaction.[18] Therefore, coupling agents are used to activate the carboxylic acid in situ for an efficient reaction at room temperature.[10][11][19]
Rationale: Coupling reagents like TiCl₄ activate the carboxylic acid, forming a highly reactive intermediate that is readily attacked by the amine nucleophile.[11] The reaction is performed in a basic solvent like pyridine, which facilitates the formation of the active species and neutralizes byproducts.
Caption: Experimental workflow for Coupling Agent-Mediated Amidation.
Detailed Step-by-Step Methodology:
-
Setup: In a flask, dissolve this compound (1.0 eq) and the desired primary or secondary amine (1.2 eq) in pyridine (~0.2 M).
-
Reagent Addition: Add the coupling agent, for example, Titanium tetrachloride (TiCl₄) (1.5 eq), to the solution. Caution: TiCl₄ is highly reactive.
-
Reaction: Heat the reaction mixture to 85 °C and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS.[11]
-
Workup: After cooling, pour the reaction mixture into a saturated solution of sodium bicarbonate and extract with an organic solvent like DCM or ethyl acetate.
-
Isolation: Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the resulting crude amide using silica gel column chromatography.
-
Characterization: Confirm structure and purity with LC-MS and NMR analysis.
Focused Library Design Strategy
Using the four protocols described, a focused library can be constructed by varying the building blocks (R¹, R², R³, R⁴) reacting with the core scaffold. The goal is to maximize structural diversity to effectively probe the SAR of a target.
| Protocol | Reaction Site | Variable Building Block | Resulting Functional Group | R-Group Notation |
| 1. N-Acylation | Amino Group | Acyl Chlorides (R¹-COCl) | Amide | R¹ |
| 2. N-Sulfonylation | Amino Group | Sulfonyl Chlorides (R²-SO₂Cl) | Sulfonamide | R² |
| 3. Esterification | Carboxylic Acid | Alcohols (R³-OH) | Ester | R³ |
| 4. Amidation | Carboxylic Acid | Amines (R⁴-NHR') | Amide | R⁴ |
A combinatorial approach allows for the rapid generation of a matrix of compounds. For example, by using 10 different acyl chlorides and 10 different alcohols, one could theoretically generate 100 unique di-substituted derivatives (after sequential modification).
Caption: Combinatorial library design logic from a single scaffold.
Conclusion
This compound is a powerful and commercially available scaffold for building diverse chemical libraries for biological screening. The distinct reactivity of its amino and carboxylic acid functional groups allows for the application of robust and well-established synthetic protocols. By employing the N-acylation, N-sulfonylation, esterification, and amidation reactions detailed herein, researchers can systematically generate novel analogues. This strategic approach to library synthesis is a cost-effective and efficient method for exploring chemical space, accelerating the identification of hit compounds in the early stages of drug discovery.
References
- Designing Focused Chemical Libraries for High-throughput Screening in Pharmaceutical Research. Ash Ermish.
- Data-driven approaches used for compound library design, hit triage and bioactivity modeling in high-throughput screening. Briefings in Bioinformatics, Oxford Academic.
- Can I synthesize an Amide simply by heating an amine and a carboxylic acid (with a vacuum pump)?. Chemistry Stack Exchange.
- Evaluating and evolving a screening library in academia: the St. Jude approach. PMC - NIH.
- Mechanism of Amide Bond Formation from Carboxylic Acids and Amines Promoted by 9-Silafluorenyl Dichloride Derivatives. The Journal of Organic Chemistry - ACS Publications.
- Amide synthesis by acylation. Organic Chemistry Portal.
- Approaches for the N-acetylation of anilines. ResearchGate.
- Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PMC - PubMed Central.
- Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)(3). ResearchGate.
- Design of chemical libraries for screening. PubMed.
- A new environmentally benign, simple, and efficient protocol for the chemoselective sulfonylation. RSC Advances.
- N-Acetylation of Aniline: Lab Procedure & Mechanism. Studylib.
- (2S)-2-(4-aminophenyl)propanoic acid. PubChem.
- An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. [No specific source, generic protocol].
- N‐acylation of anilines, primary and secondary amines,and sulfonamides. ResearchGate.
- A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Royal Society of Chemistry.
- Practical Sulfonylation of Amines with 4‐Hydroxybenzenesulfonyl Chloride: In Situ Silylation–Desilylation. ResearchGate.
- Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE.
- Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.
- Converting Carboxylic Acids to Esters. Chemistry Steps.
- A simple and mild esterification method for carboxylic acids using mixed carboxylic-carbonic anhydrides. The Journal of Organic Chemistry - ACS Publications.
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Evaluating and evolving a screening library in academia: the St. Jude approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Designing Focused Chemical Libraries for High-throughput Screening in Pharmaceutical Research – Ash Ermish – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 4. Design of chemical libraries for screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | LGC Standards [lgcstandards.com]
- 7. (2S)-2-(4-aminophenyl)propanoic acid | C9H11NO2 | CID 6998892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. 3-(4-アミノフェニル)プロピオン酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. Amide synthesis by acylation [organic-chemistry.org]
- 11. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Converting Carboxylic Acids to Esters - Chemistry Steps [chemistrysteps.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. cbijournal.com [cbijournal.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 19. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Comprehensive Characterization of 2-(4-Aminophenyl)propanoic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the essential analytical techniques for the structural and physicochemical characterization of 2-(4-aminophenyl)propanoic acid and its analogs. These compounds, belonging to the profen class of non-steroidal anti-inflammatory drugs (NSAIDs), are chiral molecules where stereochemistry significantly impacts pharmacological activity. This document outlines detailed protocols for High-Performance Liquid Chromatography (HPLC) for both achiral and chiral separations, Mass Spectrometry (MS) for molecular weight determination and fragmentation analysis, Nuclear Magnetic Resonance (NMR) Spectroscopy for definitive structural elucidation, and Thermal Analysis (TGA/DSC) for assessing thermal stability and physical properties. The methodologies are presented with a focus on the rationale behind experimental choices, ensuring robust and reproducible results in a drug discovery and quality control setting.
Introduction: The Analytical Imperative for Profen Analogs
This compound and its derivatives are structurally related to widely used NSAIDs like ibuprofen and ketoprofen. The presence of a chiral center in these molecules means they exist as enantiomers, which often exhibit different pharmacological and toxicological profiles. For instance, the anti-inflammatory activity of ibuprofen is primarily attributed to the (S)-enantiomer.[1][2] Therefore, the ability to separate, identify, and quantify these enantiomers, along with any related impurities or degradation products, is paramount for ensuring the safety and efficacy of potential drug candidates.
This guide is structured to provide both the theoretical basis and practical, step-by-step protocols for the key analytical techniques required for a comprehensive characterization of these compounds. Each section explains the causality behind the chosen methods and parameters, aiming to equip the researcher with the knowledge to not only replicate the protocols but also to adapt and troubleshoot them for novel analogs.
Chromatographic Analysis: Purity, Impurity Profiling, and Chiral Separation
High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for assessing the purity of Active Pharmaceutical Ingredients (APIs) and for the challenging task of separating enantiomers.[3][4]
Reversed-Phase HPLC (RP-HPLC) for Purity and Impurity Analysis
RP-HPLC is a powerful tool for separating the parent compound from process-related impurities and degradation products. The separation is based on the differential partitioning of analytes between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.
Causality of Method Choices:
-
Stationary Phase: A C18 column is selected for its hydrophobicity, which provides good retention for the moderately nonpolar profen analogs.[5]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile) is used. The buffer controls the ionization state of the carboxylic acid and amino groups, which is critical for achieving sharp, symmetrical peaks.[6] Adjusting the pH can significantly impact retention time.[6][7] Acetonitrile is chosen for its low viscosity and UV transparency.
-
Detection: UV detection is suitable as the phenyl ring in these analogs provides strong chromophores. A wavelength of around 225 nm is often effective.[7][8]
Protocol 2.1: RP-HPLC for Purity Determination
-
Instrumentation: HPLC system with a UV detector, autosampler, and column oven.
-
Column: C18, 150 x 4.6 mm, 5 µm particle size.[7]
-
Mobile Phase A: 10 mM Sodium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-2 min: 95% A, 5% B
-
2-15 min: Linear gradient to 20% A, 80% B
-
15-18 min: Hold at 20% A, 80% B
-
18-20 min: Return to 95% A, 5% B
-
20-25 min: Re-equilibration
-
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 30 °C.
-
Detection Wavelength: 225 nm.[6]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (95:5 Water:Acetonitrile) to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter.
Chiral HPLC for Enantiomeric Separation
The separation of enantiomers requires a chiral environment, which is achieved by using a Chiral Stationary Phase (CSP). Several types of CSPs are effective for profen analogs, including those based on polysaccharides (e.g., cellulose or amylose derivatives) and proteins (e.g., α-acid glycoprotein).[9][10]
Causality of Method Choices:
-
Chiral Stationary Phase: Polysaccharide-based columns, such as Chiralcel OJ-H (cellulose tris(4-methylbenzoate)), are highly effective for separating profen enantiomers, often under normal-phase conditions.[1] Protein-based columns like Chiralpak AGP can be used with aqueous mobile phases.[8]
-
Mobile Phase (Normal Phase): A mixture of a nonpolar solvent like n-hexane and a polar modifier like 2-propanol is typically used. A small amount of an acidic modifier (e.g., trifluoroacetic acid) is often added to improve peak shape for acidic analytes like profens.[1]
-
Mobile Phase (Reversed Phase): For protein-based columns, an aqueous buffer is used. The pH and buffer concentration are critical parameters for optimizing the separation.[8]
Protocol 2.2: Chiral HPLC using a Polysaccharide-based CSP
-
Instrumentation: HPLC system with a UV detector.
-
Column: Chiralcel OJ-H, 150 x 4.6 mm, 5 µm.[1]
-
Mobile Phase: n-hexane:2-propanol:trifluoroacetic acid (98:2:0.1, v/v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 25 °C.
-
Detection Wavelength: 254 nm.[1]
-
Injection Volume: 20 µL.[1]
-
Sample Preparation: Dissolve the sample in n-hexane to a suitable concentration (e.g., 1 mg/mL).
Table 1: Typical HPLC Method Parameters
| Parameter | RP-HPLC (Purity) | Chiral HPLC (Normal Phase) |
| Column | C18, 150 x 4.6 mm, 5 µm | Chiralcel OJ-H, 150 x 4.6 mm, 5 µm |
| Mobile Phase | Gradient of Acetonitrile and Phosphate Buffer (pH 3.0) | Isocratic: n-hexane:2-propanol:TFA (98:2:0.1) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 30 °C | 25 °C |
| Detection | UV at 225 nm | UV at 254 nm |
Workflow for Chromatographic Analysis
Caption: Workflow for HPLC analysis of this compound analogs.
Spectroscopic Elucidation: Confirming Molecular Identity
Spectroscopic techniques are indispensable for confirming the chemical structure of the synthesized analogs. NMR provides detailed information about the carbon-hydrogen framework, while MS confirms the molecular weight and offers clues about the structure through fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for the unambiguous structural elucidation of organic molecules.[11][12] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments allows for the complete assignment of all proton and carbon signals.
Causality of Experimental Choices:
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity to neighboring protons (through spin-spin coupling).
-
¹³C NMR: Shows the number of different types of carbon atoms in the molecule. Proton-decoupled spectra result in single sharp peaks for each carbon.[13]
-
2D COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically separated by 2-3 bonds).
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom to which it is directly attached.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by multiple bonds (typically 2-3 bonds), which is crucial for piecing together the molecular skeleton.[13]
Protocol 3.1: NMR Structural Elucidation
-
Sample Preparation: Dissolve 5-10 mg of the analog in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent depends on the solubility of the compound.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum.
-
Reference the spectrum to the residual solvent peak.
-
-
¹³C{¹H} NMR Acquisition:
-
Acquire a standard proton-decoupled carbon spectrum.
-
Reference the spectrum to the solvent peak.
-
-
2D NMR Acquisition:
-
Acquire standard COSY, HSQC, and HMBC spectra using the instrument's predefined parameter sets.
-
Optimize parameters such as spectral width and number of scans as needed.
-
-
Data Processing and Interpretation:
-
Process all spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Systematically assign all ¹H and ¹³C signals by integrating the information from all 1D and 2D spectra. Start with unambiguous signals and use the correlation data to build the structure.[13]
-
Mass Spectrometry (MS)
MS provides the exact molecular weight of the analyte, which is a critical piece of evidence for confirming its identity. When coupled with HPLC (LC-MS), it can provide molecular weight information for each peak in a chromatogram. Fragmentation patterns observed in the mass spectrum can also help confirm the structure.
Causality of Method Choices:
-
Ionization Technique: Electrospray Ionization (ESI) is a soft ionization technique well-suited for the profen analogs, which can be readily ionized in solution. It typically produces protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode.[14]
-
Mass Analyzer: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is preferred to obtain a highly accurate mass measurement, which can be used to determine the elemental composition.
-
Fragmentation: The carboxylic acid group is a common site for fragmentation, often leading to the loss of COOH (45 Da) or H₂O (18 Da).[15][16] The bond between the chiral carbon and the phenyl ring can also cleave.
Protocol 3.2: LC-MS Analysis
-
Instrumentation: An HPLC system coupled to a mass spectrometer with an ESI source.
-
Chromatographic Conditions: Use the RP-HPLC conditions described in Protocol 2.1. The mobile phase must be compatible with MS (e.g., use volatile buffers like ammonium formate or formic acid instead of sodium phosphate).
-
MS Parameters (Positive ESI Mode):
-
Ion Source: ESI
-
Polarity: Positive
-
Scan Range: m/z 50 - 500
-
Capillary Voltage: 3.5 - 4.5 kV
-
Drying Gas (N₂) Flow: 8 - 12 L/min
-
Drying Gas Temperature: 300 - 350 °C
-
-
Data Analysis:
-
Extract the mass spectrum for the peak of interest.
-
Identify the molecular ion peak (e.g., [M+H]⁺).
-
Compare the measured accurate mass to the theoretical mass of the expected formula.
-
Analyze the fragmentation pattern to see if it is consistent with the proposed structure.
-
Structural Elucidation Workflow
Caption: Integrated workflow for spectroscopic structural elucidation.
Thermal Analysis: Assessing Physicochemical Properties
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide crucial information about the material's thermal stability, melting point, polymorphism, and the presence of solvates or hydrates.[17][18]
Causality of Method Choices:
-
TGA: Measures the change in mass of a sample as a function of temperature. It is used to determine the temperature at which the compound starts to decompose and to quantify the amount of volatile content (e.g., water or residual solvent).[18]
-
DSC: Measures the difference in heat flow between a sample and a reference as a function of temperature. It detects thermal events like melting (endotherm) and crystallization (exotherm), providing the melting point and information about purity and polymorphism.[17]
Protocol 4.1: TGA and DSC Analysis
-
Instrumentation: TGA and DSC instruments.
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an appropriate pan (aluminum for DSC, platinum or ceramic for TGA).
-
TGA Method:
-
Atmosphere: Nitrogen, flow rate of 50 mL/min.
-
Temperature Program: Heat from 30 °C to 500 °C at a rate of 10 °C/min.[19]
-
Analysis: Observe the onset temperature of mass loss, which indicates the beginning of thermal decomposition. Any mass loss at lower temperatures (e.g., below 150 °C) may indicate the presence of water or solvent.[20]
-
-
DSC Method:
-
Atmosphere: Nitrogen, flow rate of 50 mL/min.
-
Temperature Program: Heat from 30 °C to a temperature just below the decomposition onset found by TGA, at a rate of 10 °C/min.
-
Analysis: Identify the sharp endothermic peak corresponding to the melting of the crystalline solid. The peak temperature is taken as the melting point. The presence of multiple peaks could indicate polymorphism or impurities.
-
Table 2: Summary of Thermal Analysis Data Interpretation
| Technique | Measurement | Information Gained |
| TGA | Mass vs. Temperature | Thermal stability, decomposition temperature, presence of solvates/hydrates. |
| DSC | Heat Flow vs. Temperature | Melting point, purity, polymorphism, phase transitions. |
Method Validation
All analytical methods developed for the characterization of pharmaceutical compounds must be validated to ensure they are suitable for their intended purpose.[3][21] Validation is performed according to guidelines from the International Council for Harmonisation (ICH).
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradants).
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[21]
Conclusion
The comprehensive characterization of this compound analogs requires a multi-faceted analytical approach. The protocols and insights provided in this guide establish a robust framework for ensuring the identity, purity, enantiomeric composition, and physicochemical properties of these potential drug candidates. By combining chromatographic, spectroscopic, and thermal analysis techniques, researchers can generate the high-quality, reliable data necessary to advance their drug development programs in accordance with stringent scientific and regulatory standards.
References
- ResearchGate. (n.d.). Resolution of enantiomers of ketoprofen by HPLC: A review.
- PubMed. (2016). Development and validation of SPMMTE HPLC method for analysis of profens from human plasma.
- Farmacia. (2017). The Influence of Some Parameters on Chiral Separation of Ibuprofen by High-Performance Liquid Chromatography and Capillary Electrophoresis.
- Journal of Liquid Chromatography & Related Technologies. (2008). Figures of Merit in the Quantification of Ibuprofen Enantiomers by Chiral HPLC.
- Asian Journal of Chemistry. (2010). Separation of Ibuprofen Enantiomers by HPLC-Mass Spectrometry.
- BenchChem. (2025). Application Note: Structural Elucidation of 3-Hydroxy Ketoprofen using NMR Spectroscopy.
- ResearchGate. (2025). Analytical method development and validations of API by using suitable analytical technique.
- Oxford Instruments Magnetic Resonance. (n.d.). Structural Elucidation by Benchtop NMR Spectroscopy: Ibuprofen.
- Acta Pharmacologica Sinica. (2005). Chiral separation of ibuprofen and chiral pharmacokinetics in healthy Chinese volunteers.
- ACD/Labs. (n.d.). Nuclear Magnetic Resonance in the Structural Elucidation of Natural Products.
- ResearchGate. (2025). Development and Validation of an HPLC Method for Simultaneous Determination of Ibuprofen and 17 Related Compounds.
- Rasayan Journal of Chemistry. (2025). DEVELOPMENT OF HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR ENANTIOSEPARATION OF IBUPROFEN.
- IVT Network. (2020). Analytical Method Validation for Quality Assurance and Process Validation Professionals.
- Profarma. (n.d.). Analytical Methods Development and Validation.
- LGC Standards. (n.d.). This compound.
- ResearchGate. (2025). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR QUANTIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS (APIS).
- MDPI. (2022). Development of HPLC Method for Simultaneous Determination of Ibuprofen and Chlorpheniramine Maleate.
- Thermo Fisher Scientific. (n.d.). Analysis of Non-Steroidal Anti-Inflammatory Drugs Using a Highly Pure, High Surface Area C18 HPLC Column.
- MDPI. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals.
- BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Ibuprofen Esters.
- ResearchGate. (n.d.). Thermogravimetric analysis (TGA) of different aminophenyl....
- PubChem. (n.d.). (2S)-2-(4-aminophenyl)propanoic acid.
- Pharmacia. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH.
- NIST WebBook. (n.d.). β-(4-Aminophenyl)propionic acid.
- SciELO Colombia. (2016). Conceptual approach to thermal analysis and its main applications.
- Doc Brown's Chemistry. (n.d.). mass spectrum of propanoic acid.
- PubMed Central. (2023). Effect of Substitution Degree and Homogeneity on Cyclodextrin-Ligand Complex Stability: Comparison of Fenbufen and Fenoprofen Using CD and NMR Spectroscopy.
- NIST WebBook. (n.d.). Propanoic acid.
- MDPI. (2020). Comprehensive Characterisation of the Ketoprofen-β-Cyclodextrin Inclusion Complex Using X-ray Techniques and NMR Spectroscopy.
- Baishideng Publishing Group. (2026). Anwei decoction alleviates chronic atrophic gastritis by modulating the gut microbiota-metabolite axis and NLRP3 inflammasome activity.
- Ami Instruments. (2025). Application of Thermal Analysis in Pharmaceutical Field - Revefenacin.
- ResearchGate. (n.d.). Thermal analysis (DSC,TGA) of textile flame retardants with lower environmental impact.
- Sigma-Aldrich. (n.d.). (2S)-2-(4-aminophenyl)propanoic acid.
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Chiral separation of ibuprofen and chiral pharmacokinetics in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. mdpi.com [mdpi.com]
- 7. Development and validation of SPMMTE HPLC method for analysis of profens from human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. researchgate.net [researchgate.net]
- 10. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. acdlabs.com [acdlabs.com]
- 13. nmr.oxinst.com [nmr.oxinst.com]
- 14. wjgnet.com [wjgnet.com]
- 15. mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 16. Propanoic acid [webbook.nist.gov]
- 17. scielo.org.co [scielo.org.co]
- 18. Application of Thermal Analysis in Pharmaceutical Field - Revefenacin - AMI – Advanced Measurement Instruments [ami-instruments.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Application Note: A Comprehensive Guide to Developing a Stability-Indicating HPLC Method for Propanoic Acid Derivatives
Abstract
This application note provides a detailed, science-driven protocol for the development and validation of a stability-indicating high-performance liquid chromatography (HPLC) method for propanoic acid derivatives, a significant class of pharmaceutical compounds. The guide emphasizes the rationale behind experimental choices, adherence to international regulatory standards, and the establishment of a robust analytical procedure. It covers the entire lifecycle from initial method development and forced degradation studies to full validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish a reliable method to ensure the safety, efficacy, and stability of pharmaceutical products.
Introduction: The Imperative for Stability-Indicating Methods
In pharmaceutical development, a stability-indicating method (SIM) is an analytical procedure designed to provide an unambiguous assessment of a drug's stability. Its primary function is to accurately quantify the active pharmaceutical ingredient (API) without interference from any potential degradation products, process impurities, or excipients.[1] The development of a robust SIM is not merely a technical exercise; it is a regulatory necessity mandated by global authorities like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2]
The core principle of a SIM is specificity: the ability to resolve the API from all potential interferents, especially those that form under stress conditions. This is achieved through "forced degradation" or "stress testing," where the drug substance is exposed to harsh conditions to accelerate its decomposition.[2][3] By intentionally generating degradation products, scientists can challenge and confirm the method's ability to separate and quantify these impurities, thus ensuring the reported potency of the drug is accurate and that harmful degradants are monitored.
The Analyte Class: Propanoic Acid Derivatives
Propanoic acid derivatives are a cornerstone of modern medicine, most notably represented by the non-steroidal anti-inflammatory drugs (NSAIDs) like Ibuprofen and Naproxen.[4][5] Their basic structure features a propanoic acid moiety, often with a chiral center at the alpha-carbon, attached to a larger, typically aromatic, group.
Key Physicochemical Properties for HPLC Development:
-
Acidity: The carboxylic acid group (pKa typically 4-5) makes their solubility and chromatographic retention highly dependent on the pH of the mobile phase.[6]
-
Polarity: While the carboxyl group is polar, the rest of the molecule is often non-polar, making reversed-phase HPLC an ideal separation technique.
-
UV Absorbance: The presence of aromatic rings in most derivatives provides strong chromophores, enabling sensitive detection using UV-Vis spectrophotometry.
Potential degradation pathways for this class include oxidation, hydrolysis of ester-containing derivatives, and decarboxylation under thermal stress. A thorough understanding of these properties is the first step in designing a logical method development strategy.
A Phased Strategy for Method Development
A systematic approach is critical to developing a reliable SIM. The process can be broken down into three logical phases, moving from initial screening to final validation. This workflow ensures that the final method is not only functional but also robust and reproducible.
Phase 1: Initial Method Development and Optimization
The goal of this phase is to find the optimal chromatographic conditions for achieving a sharp, symmetrical peak for the intact API with a reasonable retention time.
-
Column Selection: A C18 (octadecylsilane) column is the workhorse for reversed-phase chromatography and an excellent starting point. Its hydrophobic nature is well-suited for retaining the typically non-polar backbone of propanoic acid derivatives. A standard dimension of 250 mm x 4.6 mm with 5 µm particles provides a good balance of efficiency and backpressure.[7]
-
Mobile Phase Selection: A combination of an aqueous buffer and an organic modifier is standard.
-
Aqueous Buffer: A phosphate or acetate buffer is used to control the pH. To ensure the propanoic acid derivative is in its non-ionized (more retentive) form, the pH should be set at least 1.5-2 units below its pKa. A starting pH of 2.5-3.0 is recommended.
-
Organic Modifier: Acetonitrile is often preferred over methanol due to its lower viscosity and stronger elution strength in reversed-phase HPLC.
-
-
Wavelength Selection: The UV detection wavelength should be set at the maximum absorbance (λmax) of the API to ensure the highest sensitivity. This can be determined by running a UV scan of a standard solution using a photodiode array (PDA) detector.
-
Optimization: A gradient elution (e.g., starting with 30% acetonitrile and ramping up to 90%) is typically used to ensure that both the API and any potential degradation products (which may have different polarities) are eluted within a reasonable timeframe. Flow rate (typically 1.0 mL/min) and column temperature (e.g., 30 °C) can be adjusted to fine-tune peak shape and retention time.
Phase 2: Forced Degradation Studies
This is the most critical phase for establishing the "stability-indicating" nature of the method. The goal is to generate a modest amount of degradation (typically 5-20%) to prove the method can separate the resulting degradants from the main API peak.[3][8]
Protocol: Forced Degradation of a Model Propanoic Acid Derivative
-
Preparation: Prepare stock solutions of the API in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of approximately 1 mg/mL.
-
Stress Conditions: Expose the API solution to the following conditions in separate vials.[2][9] A control sample (unstressed) should be analyzed alongside the stressed samples.
-
Acid Hydrolysis: Add 1N HCl to the stock solution and heat at 60-80°C for several hours.
-
Base Hydrolysis: Add 1N NaOH to the stock solution and heat at 60-80°C for several hours.
-
Oxidative Degradation: Add 3-30% hydrogen peroxide (H₂O₂) to the stock solution and keep at room temperature for several hours.
-
Thermal Degradation: Heat the stock solution at 80-100°C for 24-48 hours.
-
Photolytic Degradation: Expose the solution to a light source providing at least 1.2 million lux hours and 200 watt-hours/m² of UV energy, as specified in ICH Q1B guidelines.[2][8]
-
-
Analysis: After the designated stress period, neutralize the acidic and basic samples, dilute all samples to the target concentration (e.g., 100 µg/mL), and inject them into the HPLC system.
-
Evaluation:
-
Specificity: Examine the chromatograms. The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the main API peak.
-
Peak Purity: Use a PDA detector to assess the peak purity of the API in the stressed samples. The purity angle should be less than the purity threshold, indicating that the main peak is spectrally homogeneous and not co-eluting with any degradants.
-
Detailed Protocol: Stability-Indicating HPLC Method
This section provides a representative protocol for a propanoic acid derivative, such as Ibuprofen.
Table 1: Chromatographic Conditions
| Parameter | Condition | Rationale |
| Instrument | HPLC with PDA Detector | PDA is essential for peak purity analysis. |
| Column | C18, 250 x 4.6 mm, 5 µm | Standard reversed-phase column for non-polar analytes. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidic pH suppresses ionization of the carboxyl group. |
| Mobile Phase B | Acetonitrile | Common organic modifier with good elution strength. |
| Gradient | 0-20 min: 40% B -> 90% B | Ensures elution of all potential degradants. |
| 20-25 min: 90% B | Washes the column of highly retained components. | |
| 25-30 min: 40% B | Re-equilibration for the next injection. | |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Maintains consistent retention times. |
| Detection | 225 nm | High absorbance wavelength for many NSAIDs.[6][10] |
| Injection Vol. | 10 µL | Standard volume for good peak shape. |
| Run Time | 30 minutes | Sufficient to elute all components. |
Protocol: Sample and Standard Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 25 mg of the reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the mobile phase.
-
Sample Preparation (for drug product): Weigh and finely powder a number of tablets. Transfer a portion of the powder equivalent to 25 mg of the API into a 25 mL volumetric flask. Add approximately 15 mL of diluent, sonicate for 15 minutes to dissolve, dilute to volume, and mix. Filter the solution through a 0.45 µm syringe filter. Prepare the final working sample solution by diluting this extract to a target concentration of 100 µg/mL with the mobile phase.
Method Validation (ICH Q2(R1))
Once the method's specificity has been confirmed through forced degradation, it must be fully validated to demonstrate its suitability for its intended purpose.[11][12][13][14] The validation must adhere to the parameters outlined in the ICH Q2(R1) guideline.
Table 2: Summary of Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To prove the method can differentiate the analyte from degradants. | Baseline resolution (R > 2) between API and all other peaks. Peak purity index > 0.99. |
| Linearity | To demonstrate a proportional response to analyte concentration. | Correlation coefficient (r²) ≥ 0.999 over a range (e.g., 50-150% of target concentration). |
| Range | The concentration interval where the method is precise and accurate. | Typically 80-120% of the test concentration for an assay. |
| Accuracy | To show the closeness of test results to the true value. | 98.0% to 102.0% recovery for spiked samples at three concentration levels (e.g., 80%, 100%, 120%). |
| Precision | To measure the method's repeatability and intermediate precision. | Relative Standard Deviation (RSD) ≤ 2.0% for repeatability (n=6) and intermediate precision. |
| LOD / LOQ | To determine the lowest concentration that can be detected/quantified. | LOD: Signal-to-Noise ratio of 3:1. LOQ: Signal-to-Noise ratio of 10:1. |
| Robustness | To show the method is unaffected by small, deliberate variations. | RSD ≤ 2.0% after varying parameters like pH (±0.2), flow rate (±10%), column temp (±5°C). |
Conclusion
The development of a stability-indicating HPLC method is a rigorous, multi-faceted process that forms the analytical backbone of drug stability programs. By combining a systematic development approach with comprehensive forced degradation studies and full validation against ICH guidelines, a reliable and robust method can be established. This ensures that the quality, safety, and efficacy of pharmaceutical products, such as those containing propanoic acid derivatives, are maintained throughout their lifecycle. The protocols and strategies outlined in this note provide a framework for scientists to successfully develop and implement such critical analytical methods.
References
- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025).
- Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. National Institutes of Health (NIH).
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). (2021).
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
- Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.).
- Forced Degradation Studies. MedCrave online. (2016).
- ICH GUIDELINES: STRESS DEGRADATION STUDY. IJCRT.org.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA). (2005).
- ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).
- Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
- Stability Indicating HPLC Method Development and Validation. SciSpace. (2014).
- Physicochemical properties of synthesized propionic acid derivatives. ResearchGate.
- Development of HPLC Method for Simultaneous Determination of Ibuprofen and Chlorpheniramine Maleate. MDPI. (2022).
- Development of an eco-friendly HPLC method for the stability indicating assay of binary mixture of ibuprofen and phenylephrine. ResearchGate. (2023).
- DEVELOPMENT OF HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR ENANTIOSEPARATION OF IBUPROFEN. Rasayan Journal of Chemistry. (2025).
Sources
- 1. scispace.com [scispace.com]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. ijcrt.org [ijcrt.org]
- 10. Bot Verification [rasayanjournal.co.in]
- 11. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 12. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 13. fda.gov [fda.gov]
- 14. database.ich.org [database.ich.org]
Application of 2-(4-Aminophenyl)propanoic Acid in Asymmetric Synthesis: A Technical Guide
For researchers, medicinal chemists, and professionals in drug development, the quest for enantiomerically pure compounds is a cornerstone of modern pharmaceutical science. The differential pharmacological and toxicological profiles of enantiomers necessitate robust methods for their separation and synthesis. This guide provides an in-depth exploration of 2-(4-Aminophenyl)propanoic acid , a versatile chiral molecule, and its strategic applications in the field of asymmetric synthesis. We will move beyond mere procedural lists to delve into the mechanistic rationale and practical considerations that underpin its use, ensuring a fusion of theoretical understanding and actionable laboratory protocols.
Introduction: The Strategic Value of a Bifunctional Chiral Reagent
This compound is a chiral molecule possessing both a carboxylic acid and an aromatic amine functional group. This bifunctionality makes it a valuable tool in asymmetric synthesis, primarily in two distinct roles:
-
As a Chiral Resolving Agent: Its acidic nature allows it to form diastereomeric salts with racemic bases, such as amines, which is a classical and industrially scalable method for enantiomeric separation.
-
As a Chiral Building Block: The core structure can be incorporated into larger, more complex molecules, transferring its inherent chirality to the final product.
This guide will detail the principles and protocols for its application in these key areas, providing the foundational knowledge for its successful implementation in your synthetic campaigns.
Physicochemical Properties & Stereochemical Integrity
Understanding the fundamental properties of this compound is critical for its effective use. The molecule exists as two non-superimposable mirror images, the (R)- and (S)-enantiomers.
| Property | Data | Significance in Asymmetric Synthesis |
| Molecular Formula | C₉H₁₁NO₂ | Provides the basic structural information. |
| Molecular Weight | 165.19 g/mol | Essential for stoichiometric calculations in protocols. |
| Appearance | Off-white to light yellow crystalline solid | Physical state informs handling and solubility testing. |
| Chiral Center | Carbon atom at position 2 (α-carbon) | The source of the molecule's chirality. |
| Functional Groups | Carboxylic Acid (-COOH), Primary Amine (-NH₂) | Enables its use as both an acid resolving agent and a synthetic scaffold. |
| pKa (approx.) | Carboxylic Acid: ~4.5; Anilinium: ~4.8 | Crucial for understanding salt formation and pH adjustments during resolution and workup procedures. |
Core Application: Chiral Resolution via Diastereomeric Salt Formation
The most prevalent application of enantiomerically pure this compound is in the resolution of racemic amines. The process hinges on the principle that while enantiomers have identical physical properties, diastereomers do not.[1]
The Underlying Principle: From Enantiomers to Separable Diastereomers
When a racemic amine, (R/S)-Amine, is reacted with a single enantiomer of a chiral acid, such as (S)-2-(4-Aminophenyl)propanoic acid, two diastereomeric salts are formed: [(R)-Amine:(S)-Acid] and [(S)-Amine:(S)-Acid].[2] These salts are not mirror images and therefore possess different physical properties, most critically, different solubilities in a given solvent system.[3] This solubility differential allows for the selective crystallization of one diastereomer, which can then be physically separated by filtration. Subsequent treatment of the isolated salt with a base regenerates the enantiomerically enriched amine, and an acid wash allows for the recovery of the chiral resolving agent.
The entire workflow is a testament to the power of leveraging differential physical properties to achieve chemical purity.
This theoretical pathway illustrates how the distinct reactivity of the two functional groups can be harnessed in a stepwise fashion to build molecular complexity while preserving the original stereocenter. Such strategies are invaluable in drug discovery and catalyst design, where precise three-dimensional arrangements of atoms are paramount for biological activity or catalytic efficiency.
Conclusion and Future Outlook
This compound is a powerful and versatile reagent in the asymmetric synthesis toolkit. Its primary application as a resolving agent for racemic amines via diastereomeric salt crystallization remains a robust, scalable, and economically viable method for accessing enantiopure materials. The principles governing this classical technique—leveraging differences in solubility—are fundamental to process chemistry. Furthermore, its potential as a chiral building block offers a direct route for embedding a stereocenter into complex target molecules. For the modern researcher, a thorough understanding of both applications of this compound provides a strategic advantage in the efficient and elegant synthesis of single-enantiomer pharmaceuticals and other high-value chiral chemicals.
References
- Vertex AI Search. (n.d.). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - NIH. Retrieved January 8, 2026.
- Vertex AI Search. (n.d.). Synthesising Complex Chiral Amines Through Resolution-Racemisation- Recycle. Retrieved January 8, 2026.
- Chemistry LibreTexts. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers.
- Chemistry LibreTexts. (2020, May 30). 6.
- Dombrády, Z. S., Pálovics, E., & Fogassy, E. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Current Research in Bioorganic & Organic Chemistry, 02(123).
- BenchChem. (n.d.). Technical Support Center: Chiral Resolution of 2-Amino-2-(4-sulfophenyl)propanoic acid. Retrieved January 8, 2026.
- Chemistry LibreTexts. (2019, February 13). 6.
- Santos, P. P., & Pinheiro, P. F. (2017).
- ResearchGate. (n.d.). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review | Request PDF. Retrieved January 8, 2026.
- Vertex AI Search. (n.d.). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids - PMC - NIH. Retrieved January 8, 2026.
- chemeurope.com. (n.d.). Chiral auxiliary. Retrieved January 8, 2026.
- Chemistry LibreTexts. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 6). Chiral Building Blocks: Enhancing Drug Discovery with Nitrophenyl Amino Acids.
- Sigma-Aldrich. (n.d.). Chiral Auxiliaries. Retrieved January 8, 2026.
- ResearchGate. (n.d.). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. Retrieved January 8, 2026.
- MDPI. (n.d.). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Retrieved January 8, 2026.
- Wiley Analytical Science. (2017, October 6).
- PubMed Central. (2024, February 17). Synthesis of 3-((4-Hydroxyphenyl)amino)
- PubMed. (n.d.). Drug evolution: p-aminobenzoic acid as a building block. Retrieved January 8, 2026.
- Advancion. (n.d.). Pharmaceutical Synthesis. Retrieved January 8, 2026.
Sources
Application Notes & Protocols: Leveraging 2-(4-Aminophenyl)propanoic Acid Analogs for the Development of Novel Antimicrobial Agents
Introduction: The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery of new chemical entities capable of combating multidrug-resistant pathogens.[1][2] Arylpropanoic acid derivatives, a class of compounds known for a range of biological activities, represent a promising starting point for the design of novel antimicrobial agents.[3] While 2-(4-Aminophenyl)propanoic acid itself presents a viable chemical scaffold, this guide focuses on the closely related analog, 3-((4-hydroxyphenyl)amino)propanoic acid , as a well-documented and successful case study. The synthetic strategies, evaluation protocols, and structure-activity relationship (SAR) insights derived from this analog are directly applicable to the broader class, providing researchers with a robust framework for developing potent new antimicrobial candidates.
This document provides an in-depth guide for researchers, scientists, and drug development professionals, detailing the synthesis, antimicrobial evaluation, and optimization of this promising scaffold. We will explore the causality behind experimental choices and provide validated protocols to ensure scientific rigor and reproducibility.
Section 1: The 3-((4-Hydroxyphenyl)amino)propanoic Acid Scaffold: A Privileged Structure
The 3-((4-hydroxyphenyl)amino)propanoic acid scaffold is an attractive starting point for antimicrobial drug discovery for several key reasons:
-
Phenolic Hydroxyl Group: The hydroxyl group is a versatile functional handle that can participate in crucial hydrogen bonding interactions with biological targets and can be a site for further chemical modification.[4][5] Phenolic moieties are present in numerous FDA-approved drugs and are recognized for their potent biological activities.[4][5]
-
Amino Acid Mimicry: The amino acid-like structure can potentially be recognized by bacterial transport systems or interfere with metabolic pathways involving amino acids, offering a potential mechanism for selective toxicity.[4]
-
Synthetic Tractability: The presence of a secondary amine and a carboxylic acid provides two distinct points for chemical modification, allowing for the rapid generation of diverse chemical libraries to explore the chemical space for antimicrobial activity.
Caption: Key features of the 3-((4-hydroxyphenyl)amino)propanoic acid scaffold.
Section 2: Synthesis of Derivative Libraries: A Step-by-Step Approach
The generation of a chemically diverse library is paramount for identifying lead compounds. The following protocols are adapted from successful methodologies reported in the literature for synthesizing derivatives of the 3-((4-hydroxyphenyl)amino)propanoic acid scaffold.[4]
Caption: General workflow for the synthesis of a derivative library.
Protocol 2.1: Synthesis of the Core Scaffold
Rationale: The initial step involves the synthesis of the core 3-((4-hydroxyphenyl)amino)propanoic acid structure. This is typically achieved via a Michael addition reaction, where an amine (4-aminophenol) is added to an α,β-unsaturated carbonyl compound (e.g., acrylic acid).
Materials:
-
4-Aminophenol
-
Acrylic acid
-
Ethanol (or other suitable solvent)
-
Reflux condenser and heating mantle
-
Standard glassware for reaction and workup
Procedure:
-
Dissolve 4-aminophenol (1 equivalent) in ethanol in a round-bottom flask.
-
Add acrylic acid (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography to yield the pure 3-((4-hydroxyphenyl)amino)propanoic acid scaffold.
Protocol 2.2: Conversion to N-(4-hydroxyphenyl)-β-alanine Hydrazide
Rationale: Converting the carboxylic acid to a hydrazide creates a highly versatile intermediate. Hydrazides are nucleophilic and can be readily reacted with a wide range of electrophiles, particularly aldehydes and ketones, to form hydrazones.
Materials:
-
3-((4-hydroxyphenyl)amino)propanoic acid (from Protocol 2.1)
-
Thionyl chloride or an esterification catalyst (e.g., H₂SO₄) and Methanol
-
Hydrazine hydrate (NH₂NH₂·H₂O)
-
Methanol or Ethanol
Procedure:
-
Esterification: Convert the carboxylic acid to its methyl or ethyl ester. A common method is to reflux the acid in methanol with a catalytic amount of sulfuric acid.
-
Hydrazinolysis: Dissolve the resulting ester (1 equivalent) in methanol or ethanol.
-
Add hydrazine hydrate (5-10 equivalents) to the solution.
-
Reflux the mixture for 4-8 hours, monitoring by TLC until the starting ester is consumed.
-
Cool the reaction mixture. The product hydrazide often precipitates and can be collected by filtration.
-
Wash the solid product with cold solvent and dry under vacuum.
Protocol 2.3: Synthesis of Hydrazone Derivatives
Rationale: This step introduces significant chemical diversity. Condensation of the hydrazide intermediate with various aromatic and heterocyclic aldehydes or ketones yields a library of hydrazones. The substituents on the aldehyde/ketone can be systematically varied to probe the structure-activity relationship.[4]
Materials:
-
N-(4-hydroxyphenyl)-β-alanine hydrazide (from Protocol 2.2)
-
A diverse panel of aldehydes and ketones (e.g., benzaldehyde derivatives, heterocyclic aldehydes)
-
Methanol or Ethanol
-
Catalytic amount of glacial acetic acid
Procedure:
-
Dissolve the hydrazide (1 equivalent) in methanol in a round-bottom flask.
-
Add the desired aldehyde or ketone (1 equivalent) to the solution.
-
Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Reflux the mixture for 2-6 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture in an ice bath. The hydrazone product will typically precipitate.
-
Collect the solid product by filtration, wash with cold methanol, and dry.
-
Characterize the final compounds using standard analytical techniques (NMR, Mass Spectrometry, IR).
Section 3: Antimicrobial Activity Evaluation
Once a library of compounds is synthesized, they must be screened for antimicrobial activity. The standard method is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).
Protocol 3.1: Broth Microdilution Assay for MIC Determination
Rationale: This quantitative assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is the gold standard for susceptibility testing and allows for direct comparison of compound potency. The protocol should be performed in accordance with Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
Synthesized compounds, dissolved in DMSO to a stock concentration (e.g., 10 mg/mL)
-
96-well microtiter plates (sterile)
-
Bacterial/Fungal strains (e.g., MRSA, E. coli, Candida auris)
-
Appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Bacterial/Fungal inoculum standardized to ~5 x 10⁵ CFU/mL
-
Positive control (e.g., Vancomycin, Fluconazole) and negative control (DMSO vehicle)
Procedure:
-
Add 50 µL of sterile broth to wells 2 through 12 of a 96-well plate.
-
In well 1, add 100 µL of the test compound at a starting concentration (e.g., 256 µg/mL in broth).
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.
-
Prepare the microbial inoculum to the standardized concentration.
-
Add 50 µL of the standardized inoculum to wells 1 through 11. Well 12 receives 50 µL of sterile broth only.
-
The final volume in each well is 100 µL.
-
Incubate the plates at 35-37°C for 16-24 hours for bacteria, or as appropriate for fungi.
-
Determine the MIC by visual inspection: the MIC is the lowest concentration of the compound at which there is no visible growth.
Data Presentation: Representative Antimicrobial Activity
The following table summarizes MIC values for representative derivatives from the literature, demonstrating the potential of this scaffold.[1][4][6]
| Compound Type | Modification | MRSA (µg/mL) | VRE (µg/mL) | E. coli (µg/mL) | C. auris (µg/mL) |
| Core Scaffold | Unmodified | >64 | >64 | >64 | >64 |
| Hydrazone | 2-Furyl substituent | 4 | 1 | 32 | 16 |
| Hydrazone | 5-Nitro-2-furyl | 1 | 0.5 | 8 | 8 |
| Hydrazone | Thiophen-2-yl | 2 | 1 | 16 | 8 |
| Control | Vancomycin | 1 | 1 | N/A | N/A |
| Control | Fluconazole | N/A | N/A | N/A | 2 |
Data is representative and synthesized from published findings for illustrative purposes.[1][4]
Section 4: Structure-Activity Relationship (SAR) Insights
Analysis of MIC data across the derivative library provides critical insights into the relationship between chemical structure and antimicrobial activity.
Key Findings from SAR Studies: [1][4]
-
Core Scaffold Inactivity: The unmodified 3-((4-hydroxyphenyl)amino)propanoic acid scaffold shows weak to no antimicrobial activity. Derivatization is essential.
-
Hydrazone Moiety is Crucial: Conversion to hydrazones dramatically increases potency.
-
Heterocyclic Substituents Enhance Activity: Hydrazones containing heterocyclic rings (e.g., furan, thiophene) exhibit the most potent and broad-spectrum activity. This suggests these moieties may engage in specific interactions with the microbial target.
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as a nitro group on the furan ring, further boosts potency against both bacteria and fungi.
Sources
- 1. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Novel Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Comprehensive Methodologies for Assessing the Anticancer Activity of Propanoic Acid Derivatives
<Application Notes & Protocols >
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Rationale for a Multi-Faceted Evaluation
Propanoic acid derivatives have emerged as a promising class of small molecules in oncology research.[1][2] Their structural versatility allows for the synthesis of diverse compound libraries with the potential to interact with various molecular targets implicated in cancer progression.[2][3] Some derivatives, for instance, have been investigated as histone deacetylase (HDAC) inhibitors, which play a crucial role in the epigenetic regulation of gene expression.[4][5][6][7] Others may exert their effects through the modulation of reactive oxygen species (ROS) or by targeting key signaling proteins like EGFR.[1][3] Given this mechanistic diversity, a robust and multi-tiered methodological approach is imperative to accurately characterize their anticancer potential, moving from broad-based screening to detailed mechanistic and in vivo studies.
This guide provides a comprehensive framework for the preclinical evaluation of propanoic acid derivatives, outlining a logical progression of experiments designed to assess cytotoxicity, elucidate the mechanism of action, and validate therapeutic efficacy in vivo. Each protocol is presented with an emphasis on the underlying scientific principles to empower researchers to make informed experimental choices.
Part 1: Initial Screening for Bioactivity - In Vitro Cytotoxicity and Viability Assays
The foundational step in evaluating any potential anticancer agent is to determine its effect on cancer cell viability and proliferation.[8][9] These initial screens are typically performed in a high-throughput manner across a panel of cancer cell lines to identify promising lead compounds and to ascertain their potency, often expressed as the half-maximal inhibitory concentration (IC50).[8]
Principle of Metabolic Viability Assays
Colorimetric assays like MTT, XTT, and SRB are mainstays of in vitro drug screening.[10][11] They provide a quantitative measure of metabolically active cells, which in most cases, correlates with the number of viable cells.[12]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay relies on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product.[12][13] The amount of formazan produced is proportional to the number of viable cells.[13]
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay: Similar to MTT, the XTT assay involves the reduction of a tetrazolium salt to a colored formazan product. However, the formazan product of XTT is water-soluble, eliminating the need for a solubilization step and simplifying the protocol.[11]
-
SRB (Sulphorhodamine B) Assay: This assay is based on the ability of the SRB dye to bind to basic amino acids of cellular proteins.[10] It provides a measure of total protein mass, which is directly proportional to the cell number.[10]
Experimental Workflow: A Tiered Approach
A logical workflow for the initial screening of propanoic acid derivatives ensures a systematic and efficient evaluation of their anticancer properties. This process begins with broad cytotoxicity screening and progressively narrows down to more detailed investigations of the most promising compounds.
Caption: Tiered workflow for in vitro screening of propanoic acid derivatives.
Protocol 1: MTT Cell Viability Assay
This protocol provides a step-by-step guide for performing the MTT assay to determine the cytotoxic effects of propanoic acid derivatives.[1][13]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Propanoic acid derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the propanoic acid derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[8]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[13]
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Data Presentation:
| Compound | Cell Line | IC50 (µM) |
| Derivative A | A549 (Lung) | 5.42 |
| Derivative B | A549 (Lung) | 2.47 |
| Derivative A | HCT116 (Colon) | 12.8 |
| Derivative B | HCT116 (Colon) | 8.9 |
Part 2: Elucidating the Mechanism of Action
Once promising compounds with significant cytotoxic activity have been identified, the next critical step is to investigate how they induce cell death. This involves exploring key cellular processes such as apoptosis and cell cycle progression.
Apoptosis Detection: The Annexin V/PI Assay
Apoptosis, or programmed cell death, is a common mechanism by which anticancer drugs eliminate tumor cells.[14] A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells when conjugated to a fluorophore.[15] Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells, but can stain the DNA of late apoptotic or necrotic cells with compromised membrane integrity.[16][17] By using Annexin V and PI in combination, it is possible to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.
Protocol 2: Annexin V/PI Apoptosis Assay
Materials:
-
Cells treated with propanoic acid derivatives
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI) solution
-
Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the propanoic acid derivative at its IC50 concentration for a predetermined time (e.g., 24 hours). Include untreated and vehicle controls.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsinization.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry within one hour.
Cell Cycle Analysis
Many anticancer agents exert their effects by disrupting the cell cycle, leading to cell cycle arrest at specific checkpoints (G1, S, or G2/M) and subsequently inducing apoptosis.[18][19] Flow cytometry analysis of DNA content is a powerful technique to assess the distribution of cells in different phases of the cell cycle.[16][17][20] Cells are fixed, permeabilized, and stained with a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI).[16][17] The fluorescence intensity of the stained cells is directly proportional to their DNA content, allowing for the quantification of cells in the G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.[20]
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
Materials:
-
Cells treated with propanoic acid derivatives
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the propanoic acid derivative at its IC50 concentration for a relevant time point (e.g., 24 hours).
-
Cell Harvesting: Collect cells as described in the apoptosis assay protocol.
-
Fixation: Resuspend the cell pellet in cold PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Washing: Wash the fixed cells with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry.
Investigating Molecular Targets: The Case of HDAC Inhibition
Many propanoic acid derivatives are known to function as histone deacetylase (HDAC) inhibitors.[4][5] HDACs are enzymes that remove acetyl groups from histones, leading to a more compact chromatin structure and transcriptional repression.[4] By inhibiting HDACs, these compounds can induce histone hyperacetylation, which alters gene expression, leading to outcomes like cell cycle arrest and apoptosis.[4][5] A common way to assess HDAC inhibition is to measure the levels of acetylated histones (e.g., acetyl-H3, acetyl-H4) and the expression of downstream target proteins like p21 using Western blotting.
Caption: Proposed mechanism of action for propanoic acid derivatives as HDAC inhibitors.
Part 3: In Vivo Validation of Anticancer Efficacy
Promising candidates identified through in vitro screening and mechanistic studies must be evaluated in vivo to assess their therapeutic efficacy and potential toxicity in a whole-organism context.[9][21] Human tumor xenograft models in immunodeficient mice are widely used for this purpose.[22][23][24]
Xenograft Tumor Models
In a typical xenograft model, human cancer cells are implanted into immunodeficient mice, such as athymic nude or SCID mice.[22] The tumors are allowed to grow to a palpable size, after which the mice are treated with the test compound.[23]
Types of Xenograft Models:
-
Subcutaneous Xenografts: Tumor cells are injected into the flank of the mouse. This model is technically straightforward and allows for easy monitoring of tumor growth by caliper measurements.[22]
-
Orthotopic Xenografts: Tumor cells are implanted into the corresponding organ of origin (e.g., breast cancer cells into the mammary fat pad). These models more accurately mimic the tumor microenvironment and metastatic potential of human cancers.[22]
-
Patient-Derived Xenografts (PDXs): Tumor fragments from a patient are directly implanted into mice. PDX models are considered to better retain the heterogeneity of the original tumor.[25]
Protocol 4: Subcutaneous Xenograft Model for Efficacy Studies
Materials:
-
Immunodeficient mice (e.g., female athymic nude mice, 6-8 weeks old)
-
Human cancer cell line
-
Propanoic acid derivative formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS/Matrigel) subcutaneously into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer the propanoic acid derivative to the treatment group according to a predetermined dose and schedule (e.g., daily intraperitoneal injection). The control group should receive the vehicle.
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.[23]
-
Endpoint: Continue the treatment for a specified period or until the tumors in the control group reach a maximum allowable size. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Calculate the tumor growth inhibition (TGI) for the treated group compared to the control group.
-
Monitor animal body weight as an indicator of toxicity.
Conclusion: An Integrated Approach to Anticancer Drug Discovery
The comprehensive assessment of propanoic acid derivatives as potential anticancer agents requires a multi-pronged approach that integrates in vitro screening, detailed mechanistic studies, and in vivo validation. This systematic methodology allows for the identification of potent and selective compounds, a thorough understanding of their mechanisms of action, and a robust evaluation of their therapeutic potential. By following the protocols and workflows outlined in this guide, researchers can effectively advance the discovery and development of novel propanoic acid-based cancer therapies.
References
- Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC. (n.d.). PubMed Central.
- Choi, J. H. (2012). Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. PubMed Central.
- Zhang, X., et al. (1999). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. PubMed.
- Grant, S., & Dai, Y. (2012). Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC. PubMed Central.
- Dykes, D. J., et al. (1988). Development of Human Tumor Xenograft Models for In Vivo Evaluation of New Antitumor Drugs. Cancer Research.
- Li, Z., & Seto, E. (n.d.). Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches - OUCI.
- Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. (2021, October 24). Crown Bioscience.
- Grant, S., & Dai, Y. (2014, April 24). Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights. PubMed.
- A Review on in-vitro Methods for Screening of Anticancer Drugs. (n.d.).
- Lee, S. H. (2016). Assaying cell cycle status using flow cytometry - PMC. PubMed Central.
- Li, Z., & Seto, E. (2019, April 1). Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches. MDPI.
- Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021, July 2). ACS Omega.
- In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences.
- A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. (n.d.).
- Patient-derived cancer models: Valuable platforms for anticancer drug testing. (n.d.). Frontiers.
- How to Complete Cell Cycle Analysis via Flow Cytometry. (2020, February 24). NanoCellect.
- Xenograft Models. (n.d.). Creative Biolabs.
- Cell Cycle Analysis Using Flow Cytometry. (2018, October 23). News-Medical.Net.
- Measuring Apoptosis using Annexin V and Flow Cytometry. (n.d.).
- What to Consider When Choosing Apoptotic Assays. (2018, March 8). Biocompare.
- Incucyte® Apoptosis Assays for Live-Cell Analysis. (n.d.). Sartorius.
- Papadimitriou, M., Hatzidaki, E., & Papasotiriou, I. (2019). Linearity Comparison of Three Colorimetric Cytotoxicity Assays. Scirp.org.
- Kulikauskas, P., et al. (2024, June 30). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC. PubMed Central.
- Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action. (n.d.). PubMed.
- Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. (2024, June 9). ResearchGate.
- Anticancer Effects of Propionic Acid Inducing Cell Death in Cervical Cancer Cells - PMC. (2021, August 16). PubMed Central.
- Cell Viability Assays. (2013, May 1). NCBI Bookshelf.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches [ouci.dntb.gov.ua]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. noblelifesci.com [noblelifesci.com]
- 10. scirp.org [scirp.org]
- 11. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - US [thermofisher.com]
- 12. MTT assay overview | Abcam [abcam.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Apoptosis Assays [sigmaaldrich.com]
- 15. Incucyte® Apoptosis Assays for Live-Cell Analysis | Sartorius [sartorius.com]
- 16. Flow cytometry with PI staining | Abcam [abcam.com]
- 17. news-medical.net [news-medical.net]
- 18. nanocellect.com [nanocellect.com]
- 19. miltenyibiotec.com [miltenyibiotec.com]
- 20. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 22. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 23. karger.com [karger.com]
- 24. Xenograft Models - Creative Biolabs [creative-biolabs.com]
- 25. Frontiers | Patient-derived cancer models: Valuable platforms for anticancer drug testing [frontiersin.org]
Application Note: A Protocol for Monitoring the Synthesis of 2-(4-Aminophenyl)propanoic Acid via Nitroarene Reduction
Abstract
This application note provides a comprehensive guide for monitoring the chemical synthesis of 2-(4-Aminophenyl)propanoic acid, a valuable building block in pharmaceutical development. The protocol focuses on the common synthetic route involving the reduction of 2-(4-nitrophenyl)propanoic acid. We present detailed, field-proven methodologies for in-process reaction monitoring using High-Performance Liquid Chromatography (HPLC) as the primary quantitative technique and Thin-Layer Chromatography (TLC) as a rapid, qualitative secondary method. Furthermore, we discuss the role of Nuclear Magnetic Resonance (NMR) spectroscopy for ultimate structural confirmation. This guide is designed for researchers, chemists, and drug development professionals, offering not just procedural steps, but also the scientific rationale behind them, data interpretation guidance, and extensive troubleshooting advice to ensure reliable and reproducible results.
Introduction: The Importance of In-Process Monitoring
The synthesis of active pharmaceutical ingredients (APIs) and their intermediates, such as this compound, demands precision and control. This compound belongs to the family of 2-arylpropionic acids, which includes widely used nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen.[1][2] The conversion of the nitro-precursor to the desired amino-product is a critical transformation that dictates the purity and yield of the final product.[3]
Effective in-process monitoring is not merely a quality control checkpoint; it is a fundamental component of process understanding and optimization. By tracking the consumption of the starting material and the formation of the product in near real-time, chemists can:
-
Determine Reaction Endpoint: Avoids unnecessarily long reaction times or premature quenching, saving time and resources.
-
Maximize Yield: Ensures the reaction has proceeded to maximum conversion.
-
Minimize Impurities: Allows for the detection and potential mitigation of side-product formation.
-
Ensure Safety: Provides control over reactions that may be exothermic or generate intermediates.
This document outlines a multi-tiered analytical approach to confidently monitor the reduction of 2-(4-nitrophenyl)propanoic acid.
The Synthetic Pathway: Reduction of a Nitroarene
The most common and efficient route to synthesize this compound is through the reduction of its nitro analogue, 2-(4-nitrophenyl)propanoic acid. This reduction is a six-electron process that can be achieved using various reagents, with catalytic hydrogenation (e.g., H₂ over Palladium on Carbon) being a clean and highly efficient method.[3][4] Other reliable methods include the use of metals in acidic media, such as iron, zinc, or tin(II) chloride.[3][4]
The fundamental transformation to be monitored is:
Caption: General reaction scheme for the synthesis.
Regardless of the chosen reducing agent, the analytical challenge remains the same: to differentiate and quantify the starting material and the product within the complex reaction matrix.
Primary Monitoring Technique: High-Performance Liquid Chromatography (HPLC)
Reverse-Phase HPLC (RP-HPLC) is the gold standard for this analysis due to its high resolution, sensitivity, and quantitative accuracy. The technique separates molecules based on their polarity. The starting material, 2-(4-nitrophenyl)propanoic acid, is significantly more non-polar than the resulting product, this compound, allowing for excellent chromatographic separation on a C18 stationary phase.[5][6]
Detailed HPLC Protocol
Instrumentation:
-
HPLC System: A standard system with a binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size). A column with high deactivation or "end-capping" is recommended to minimize peak tailing for the basic amine product.[7]
-
Software: Chromatography data station for system control and data analysis.
Reagents:
-
Mobile Phase A (Aqueous): 0.1% Phosphoric Acid or Formic Acid in HPLC-grade Water.[8] The acid is crucial for ensuring the carboxylic acid and amine functional groups are protonated, leading to sharper, more symmetrical peaks.[9]
-
Mobile Phase B (Organic): Acetonitrile (ACN).
-
Sample Diluent: 50:50 mixture of Mobile Phase A and Mobile Phase B.
Sample Preparation Workflow:
-
Aliquot Extraction: Carefully withdraw a small, representative aliquot (e.g., 50 µL) from the reaction mixture.
-
Quenching (if necessary): Immediately quench the reaction in the aliquot by diluting it into a vial containing a solvent that stops the reaction (e.g., the sample diluent). This is critical for time-point accuracy.
-
Dilution: Perform a serial dilution to bring the analyte concentration within the linear range of the detector. A dilution factor of 1000x to 5000x is a typical starting point.
-
Filtration: Filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter (e.g., PTFE or nylon) to remove particulate matter that could block the column.[10]
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard for reverse-phase separation of small aromatic molecules.[5] |
| Mobile Phase A | 0.1% H₃PO₄ in Water | Acid suppresses silanol interactions and ensures consistent protonation of analytes.[8][9] |
| Mobile Phase B | Acetonitrile (ACN) | Common organic modifier with good UV transparency. |
| Gradient Program | See Table 2 below | Ensures separation of components with different polarities and elutes all compounds in a reasonable time. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Improves peak shape and ensures reproducible retention times.[11] |
| Detection | UV at 280 nm | Both starting material and product have strong chromophores and absorb at this wavelength.[6] |
| Injection Volume | 5-10 µL | Small volume to prevent column overloading.[7] |
Table 1. Recommended HPLC Operating Conditions.
Gradient Elution Program:
| Time (min) | % Mobile Phase A (Aqueous) | % Mobile Phase B (ACN) |
| 0.0 | 90% | 10% |
| 10.0 | 10% | 90% |
| 12.0 | 10% | 90% |
| 12.1 | 90% | 10% |
| 15.0 | 90% | 10% |
Table 2. Illustrative Gradient Elution Program.
Data Interpretation
-
Identification: The starting material (nitro compound) will have a longer retention time (elute later) than the more polar product (amino compound).
-
Quantification: Reaction progress is determined by the relative peak areas of the starting material and product. The percent conversion can be approximated as: % Conversion = [Area(Product) / (Area(Product) + Area(Starting Material))] x 100% (Note: This assumes similar molar absorptivity at the detection wavelength. For precise quantification, response factors determined from pure standards should be used.)
HPLC Troubleshooting
Caption: Decision tree for common HPLC issues.[7][9][10][11]
Secondary Monitoring Technique: Thin-Layer Chromatography (TLC)
TLC is an invaluable tool for providing a rapid, cost-effective, and qualitative snapshot of the reaction's progress. It is excellent for quickly determining if the starting material is still present.[12][13]
Detailed TLC Protocol
Materials:
-
Plates: Silica gel 60 F₂₅₄ pre-coated aluminum or glass plates.
-
Developing Chamber: A glass tank with a lid.
-
Eluent (Mobile Phase): A mixture of a non-polar and a polar solvent. A good starting point is 70:30:1 Ethyl Acetate : Hexanes : Acetic Acid .
-
Rationale: The addition of a small amount of acetic acid is critical. Both the starting material and product contain a carboxylic acid, which can interact strongly with the acidic silica gel, causing streaking. The added acid suppresses this interaction, resulting in compact, well-defined spots.[12][13]
-
-
Visualization: UV lamp (254 nm).
Procedure:
-
Chamber Saturation: Pour the eluent into the developing chamber to a depth of ~0.5 cm. Line the chamber walls with filter paper soaked in the eluent to saturate the chamber atmosphere with solvent vapors.[12]
-
Spotting: Using a capillary tube, spot a small amount of the diluted reaction aliquot onto the TLC plate baseline. Also spot the starting material standard and a "co-spot" (standard on top of the reaction mixture) for reference.
-
Development: Place the plate in the chamber, ensuring the baseline is above the eluent level. Allow the solvent front to travel up the plate until it is ~1 cm from the top.[12]
-
Visualization: Remove the plate, immediately mark the solvent front with a pencil, and allow it to dry. Visualize the spots under a UV lamp. The aromatic rings will quench the fluorescence, appearing as dark spots.
Data Interpretation
-
Starting Material (Nitro): Will be less polar and have a higher Rf value (travel further up the plate).
-
Product (Amino): Will be more polar and have a lower Rf value (stay closer to the baseline).
-
Reaction Completion: The reaction is considered complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane.
Structural Confirmation: Nuclear Magnetic Resonance (NMR) Spectroscopy
While HPLC and TLC monitor the reaction progress, NMR spectroscopy provides definitive structural confirmation of the product.[14][15] It is typically performed on the final, isolated material but can be used on crude samples to verify the transformation.
Expected ¹H NMR Spectral Changes: The most significant change occurs in the aromatic region of the spectrum.
-
Starting Material (2-(4-nitrophenyl)propanoic acid): The powerful electron-withdrawing nitro group (-NO₂) deshields the aromatic protons, causing them to appear further downfield (higher ppm). The spectrum will show two distinct doublets characteristic of a 1,4-disubstituted benzene ring, typically in the range of δ 7.5-8.2 ppm.
-
Product (this compound): The electron-donating amino group (-NH₂) shields the aromatic protons, causing them to shift upfield (lower ppm). The two aromatic doublets for the product will appear significantly upfield, often in the δ 6.6-7.1 ppm range.[16]
Observing this distinct upfield shift of the aromatic signals is a clear confirmation of the successful reduction of the nitro group to an amine.
Integrated Analytical Workflow
The synergy of these techniques provides a robust monitoring strategy. TLC offers frequent, rapid checks, while HPLC provides precise, quantitative data for critical time points and final analysis.
Caption: Integrated workflow for reaction monitoring.
Conclusion
A well-designed protocol for reaction monitoring is indispensable for the successful synthesis of this compound. By combining the rapid, qualitative insights from TLC with the high-resolution, quantitative power of HPLC, researchers can track the reduction of 2-(4-nitrophenyl)propanoic acid with confidence and precision. This multi-faceted approach enables informed decision-making during the synthesis, leading to optimized reaction conditions, improved yields, and higher purity of the final product. The final structural confirmation by NMR spectroscopy provides the ultimate validation of a successful synthesis.
References
- Benchchem Technical Support Center. Troubleshooting HPLC Peak Tailing for Aromatic Compounds. Benchchem.
- University of Colorado Boulder, Department of Chemistry. Thin Layer Chromatography (TLC). Organic Chemistry at CU Boulder.
- Agency for Toxic Substances and Disease Registry. 6. Analytical Methods. ATSDR.
- Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall.
- SCION Instruments. HPLC Troubleshooting Guide. SCION Instruments.
- PharmaCores. Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. PharmaCores.
- Benchchem. A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis. Benchchem.
- Axion Labs. HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. Axion Labs.
- Ku, Y., et al. (2023). Efficient and Scalable Synthesis of Ketoprofen: A Pyrolytic Aromatization Approach. Organic Process Research & Development, ACS Publications.
- Chen, J., et al. (2022). Recent Advances in the Synthesis of Ibuprofen and Naproxen. Molecules, 27(13), 4247.
- Organic Chemistry Portal. Nitro Reduction.
- Wójcik-Pszczoła, K., et al. (2017). Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens). Pharmacological Reports, 69(5), 908-914.
- Cambeiro, F., et al. (2017). NMR reaction monitoring in flow synthesis. Beilstein Journal of Organic Chemistry, 13, 263-272.
- Benchchem. Identification and minimization of by-products in 2-(4-hydroxyphenyl)propionic acid synthesis. Benchchem.
- Lee, H. J., et al. (2017). Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. Journal of Food & Industrial Microbiology.
- Rizak, G. (2025). Use of NMR Spectroscopy for Studying 2,4-Dioxo- and 4-Imino-2-oxo-3-phenyl-5-R-6-R′-thieno[2,3-d]pyrimidines. Futurity Proceedings.
Sources
- 1. Recent Advances in the Synthesis of Ibuprofen and Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens) | Siódmiak | Medical Research Journal [journals.viamedica.pl]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 8. longdom.org [longdom.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. HPLC故障排除指南 [sigmaaldrich.com]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 14. NMR reaction monitoring in flow synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. futurity-proceedings.com [futurity-proceedings.com]
- 16. 3-(4-AMINOPHENYL)PROPIONIC ACID(2393-17-1) 1H NMR [m.chemicalbook.com]
Troubleshooting & Optimization
optimizing reaction conditions for "2-(4-Aminophenyl)propanoic acid" synthesis
Welcome to the technical support center for the synthesis of 2-(4-aminophenyl)propanoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this synthesis. We will move beyond simple procedural steps to explain the underlying chemical principles, helping you to not only solve immediate problems but also to build a robust and optimized process.
Overview of Synthetic Strategy
The most common and reliable route to synthesize this compound involves a two-step process. First, a suitable precursor, 2-(4-nitrophenyl)propanoic acid, is synthesized. This intermediate is then subjected to a reduction reaction to convert the nitro group (-NO₂) into the target primary amine (-NH₂). This strategy is generally preferred because the direct amination of a phenylpropanoic acid core is challenging, whereas the reduction of an aromatic nitro group is a well-established and high-yielding transformation.[1][2]
Caption: General two-step synthetic workflow.
Frequently Asked Questions (FAQs)
Q1: What is the best method for reducing the nitro group in 2-(4-nitrophenyl)propanoic acid?
A1: The "best" method depends on the equipment available, scale, and tolerance for specific reagents. Three excellent methods are commonly employed:
-
Catalytic Hydrogenation: Using hydrogen gas (H₂) with a palladium-on-carbon (Pd/C) catalyst is often the cleanest method, yielding the product and water as the only byproduct.[1] It offers high yields but requires specialized equipment like a Parr hydrogenator to handle pressurized hydrogen gas safely.
-
Metal and Acid Reduction: This is a classic, robust, and cost-effective method. Common combinations include iron powder in acidic media (Fe/HCl) or tin(II) chloride (SnCl₂) in concentrated HCl.[1][3] These methods are highly effective but can involve a more complex workup to remove metal salts. Iron-based reductions are known for their excellent chemoselectivity, tolerating a wide variety of other functional groups.[3]
-
Transfer Hydrogenation: This method uses a hydrogen donor like hydrazine (N₂H₄) or ammonium formate in the presence of a catalyst (e.g., Pd/C, Raney Nickel). It provides the benefits of hydrogenation without requiring pressurized H₂ gas, making it more accessible for standard laboratory setups.[4]
Q2: I am considering synthesizing the 2-(4-nitrophenyl)propanoic acid precursor. What is a reliable starting point?
A2: A reliable method starts from diethyl 2-methyl-2-(4-nitrophenyl)-malonate. This compound undergoes hydrolysis and decarboxylation to yield the desired 2-(4-nitrophenyl)propanoic acid.[5] This multi-step approach provides excellent control over the regiochemistry, ensuring the nitro group is in the para position, thus avoiding the formation of ortho and meta isomers that can occur with direct nitration of 2-phenylpropanoic acid.
Q3: My final product, this compound, has poor solubility. How can I effectively purify it?
A3: this compound is an amino acid and exists as a zwitterion at its isoelectric point. This structure gives it high polarity, making it soluble in water but often poorly soluble in common organic solvents. Purification is typically achieved by crystallization. The key is to manipulate the pH.
-
Acidification: Adding acid (e.g., HCl) will protonate the carboxylate group, making the molecule a positively charged ammonium salt, which is usually water-soluble.
-
Basification: Adding a base (e.g., NaOH) will deprotonate the ammonium group, forming a negatively charged carboxylate salt, which is also typically water-soluble.
-
Crystallization: By carefully adjusting the pH of an aqueous solution to the isoelectric point, the neutral zwitterion's solubility is minimized, causing it to precipitate out. Recrystallization from a water/ethanol mixture is a common and effective technique.
Detailed Experimental Protocol: Reduction of 2-(4-Nitrophenyl)propanoic Acid
This protocol details the reduction using activated iron powder, a cost-effective and highly reliable method.[3]
Materials:
-
2-(4-Nitrophenyl)propanoic acid (1.0 eq)
-
Iron powder (<100 mesh) (5.0 eq)
-
Ammonium chloride (NH₄Cl) (5.0 eq)
-
Ethanol (EtOH)
-
Water (H₂O)
-
5% Sodium Bicarbonate solution (NaHCO₃)
-
Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-(4-nitrophenyl)propanoic acid (1.0 eq), ethanol, and water (typically a 2:1 to 4:1 EtOH:H₂O ratio by volume). Stir to dissolve or form a fine slurry.
-
Addition of Reagents: Add ammonium chloride (5.0 eq) and iron powder (5.0 eq) to the mixture.
-
Heating: Heat the reaction mixture to reflux (approximately 80-85 °C). The reaction is exothermic, so initial heating may need to be controlled.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours. The disappearance of the starting material spot is a key indicator.
-
Workup - Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of Celite® to remove the iron salts and excess iron powder. Wash the Celite® pad thoroughly with hot ethanol to ensure all product is recovered.
-
Workup - Solvent Removal: Combine the filtrate and washes, and remove the ethanol under reduced pressure using a rotary evaporator.
-
Workup - Extraction & pH Adjustment: An aqueous slurry will remain. Add ethyl acetate to this slurry. While stirring vigorously, slowly add a 5% aqueous solution of sodium bicarbonate until the aqueous layer is slightly basic (pH ~ 8). This step neutralizes any remaining acid and helps precipitate iron hydroxides.
-
Workup - Final Extraction: Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate. Combine all organic extracts.
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: Recrystallize the crude product from a hot water/ethanol mixture to obtain pure this compound as a solid.
Troubleshooting Guide
Low yields and impurities are common issues that can often be resolved with systematic investigation.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction (Starting material remains) | 1. Insufficient Reducing Agent: The iron may have been oxidized or of low quality. 2. Inactive Catalyst (for hydrogenation): The Pd/C catalyst may be old or poisoned. 3. Insufficient Reaction Time/Temperature: The reaction may not have reached equilibrium or the activation energy barrier. | 1. Add More Reducing Agent: Add an additional 1-2 equivalents of iron powder and continue refluxing. 2. Use Fresh Catalyst: For hydrogenation, use a fresh batch of Pd/C. Ensure the system is free of catalyst poisons like sulfur compounds. 3. Increase Time/Temperature: Extend the reflux time by 1-2 hours. Ensure the internal temperature is at the target for reflux. |
| Low Yield (After workup) | 1. Product Loss During Workup: The product may be partially soluble in the aqueous phase, especially if the pH is not optimal. 2. Adsorption onto Celite/Iron Sludge: The polar amino acid product can adsorb onto the solid waste during filtration. 3. Mechanical Losses: Standard transfer losses during multiple extraction and filtration steps. | 1. Optimize pH and Extraction: Before extraction, carefully adjust the pH of the aqueous layer to the isoelectric point to minimize the product's solubility. Saturating the aqueous layer with NaCl can also help "salt out" the product into the organic layer. 2. Thorough Washing: Wash the Celite/iron filter cake with a larger volume of hot solvent (ethanol or methanol) to recover adsorbed product. 3. Careful Handling: Ensure quantitative transfers between vessels. |
| Formation of Side Products | 1. Over-reduction (Rare): Not typically an issue for aniline synthesis via nitro reduction. 2. Incomplete Reduction Intermediates: Presence of nitroso or hydroxylamine intermediates.[1] 3. Azo Compound Formation: Can occur with certain reducing agents like metal hydrides, but less common with Fe/HCl.[2] | 1. N/A 2. Drive Reaction to Completion: This is a sign of an incomplete reaction. See solutions for "Incomplete Reaction" above. 3. Change Reducing Agent: If azo compounds are detected, switch to a more reliable method like catalytic hydrogenation or SnCl₂/HCl. |
| Purification Difficulties (Product oils out or won't crystallize) | 1. Presence of Impurities: Small amounts of impurities can inhibit crystal lattice formation. 2. Incorrect Solvent System: The solvent system for recrystallization may not be optimal for your product's purity profile. 3. Rapid Cooling: Cooling the crystallization solution too quickly can cause the product to "crash out" as an amorphous solid or oil. | 1. Pre-purification: Consider passing the crude product through a short plug of silica gel with an appropriate solvent system (e.g., EtOAc/Hexane with a small amount of methanol) to remove non-polar impurities. 2. Screen Solvents: Experiment with different solvent pairs for recrystallization (e.g., Methanol/Water, Isopropanol/Water, Acetone/Hexane). 3. Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal growth. Seeding with a pure crystal can also help initiate crystallization. |
digraph "Troubleshooting_Logic" { graph [nodesep=0.3, ranksep=0.4]; node [shape=record, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];"Start" [label="Experiment Result:\nLow Yield or Impure Product", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Check_Reaction" [label="Analyze Reaction Crude\n(TLC, LC-MS, NMR)"]; "Incomplete" [label="{Problem: Incomplete Reaction | Causes:\n- Insufficient Reagent\n- Inactive Catalyst\n- Low Temp/Time}", fillcolor="#FBBC05"]; "Side_Products" [label="{Problem: Side Products | Causes:\n- Wrong Reagent Choice\n- Incomplete Reduction\n- Impure Starting Material}", fillcolor="#FBBC05"]; "Workup_Issue" [label="{Problem: Clean Reaction, Poor Yield | Causes:\n- Loss During Extraction\n- Loss During Filtration\n- Purification Issues}", fillcolor="#FBBC05"];
"Sol_Incomplete" [label="Solutions:\n- Add more reducing agent\n- Use fresh catalyst\n- Increase reaction time/temp", shape=note, fillcolor="#E8F0FE"]; "Sol_Side_Products" [label="Solutions:\n- Change reducing agent\n- Drive reaction to completion\n- Purify starting material", shape=note, fillcolor="#E8F0FE"]; "Sol_Workup" [label="Solutions:\n- Optimize workup pH\n- Wash filter cake thoroughly\n- Refine crystallization method", shape=note, fillcolor="#E8F0FE"];
"Start" -> "Check_Reaction"; "Check_Reaction" -> "Incomplete" [label="Starting Material\nPresent"]; "Check_Reaction" -> "Side_Products" [label="Unknown Spots/\nMasses Present"]; "Check_Reaction" -> "Workup_Issue" [label="Clean Conversion"];
"Incomplete" -> "Sol_Incomplete"; "Side_Products" -> "Sol_Side_Products"; "Workup_Issue" -> "Sol_Workup"; }
Sources
Technical Support Center: Crude 2-(4-Phenylphenoxy)propanoic Acid
Welcome to the technical support guide for 2-(4-Phenylphenoxy)propanoic acid. This document is designed for researchers, scientists, and drug development professionals to troubleshoot and identify common impurities encountered during the synthesis of this compound, a non-steroidal anti-inflammatory drug (NSAID) also known as Fenoprofen.[1][2] This guide provides in-depth, experience-based insights into the synthetic process, potential pitfalls, and analytical strategies for impurity profiling.
Synthesis Overview & Impurity Hotspots
The most common and reliable laboratory synthesis of 2-(4-Phenylphenoxy)propanoic acid is a two-step process.[1][2] Understanding this pathway is critical to anticipating potential impurities.
Step 1: Williamson Ether Synthesis. 4-Phenylphenol is reacted with an alkyl 2-halopropanoate (typically ethyl 2-bromopropanoate) in the presence of a base to form the ester intermediate.[1]
Step 2: Alkaline Hydrolysis. The resulting ester is then hydrolyzed, typically using a strong base like sodium hydroxide, to yield the final carboxylic acid product.[1]
This synthetic route, while robust, can introduce several classes of impurities that persist in the crude final product.[3]
Synthesis Workflow Diagram
Caption: High-level workflow for the synthesis of 2-(4-Phenylphenoxy)propanoic acid.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions regarding impurities found in the crude product. These impurities generally fall into categories such as unreacted starting materials, synthesis byproducts, residual solvents, and intermediates.[3][4][5]
Q1: My final product has a low melting point and appears oily. What are the likely culprits?
A low or broad melting point suggests the presence of significant impurities. The most common causes are residual starting materials or incomplete hydrolysis of the ester intermediate.
| Impurity Class | Specific Impurity | Source | Analytical Detection Method |
| Starting Material | 4-Phenylphenol | Incomplete reaction in Step 1. | HPLC, TLC, GC-MS |
| Intermediate | Ethyl 2-(4-phenylphenoxy)propanoate | Incomplete hydrolysis in Step 2. | HPLC, TLC, ¹H NMR |
| Residual Solvent | Acetone, DMF, Ethanol | Used as reaction or purification solvent. | GC-HS (Gas Chromatography-Headspace), ¹H NMR |
Troubleshooting Steps:
-
Verify Hydrolysis Completion: Ensure the hydrolysis step (Step 2) was run for a sufficient duration and at the appropriate temperature. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting ester spot has completely disappeared.
-
Optimize Stoichiometry: In Step 1, using a slight excess (1.1-1.2 equivalents) of ethyl 2-bromopropanoate can help drive the reaction to completion, consuming all the 4-phenylphenol.
-
Improve Drying: Ensure the crude product is thoroughly dried under vacuum to remove residual solvents.
Q2: I see several unexpected small peaks in my HPLC chromatogram. What are potential byproducts from the synthesis?
Side reactions are common in multi-step syntheses and can generate various process-related impurities.[6]
| Impurity Type | Potential Structure/Source | Rationale for Formation |
| Elimination Product | Ethyl acrylate | The base used in Step 1 (e.g., K₂CO₃) can induce E2 elimination of HBr from ethyl 2-bromopropanoate.[7] |
| Isomeric Byproduct | C-Alkylated Phenylphenol | The phenoxide ion is an ambident nucleophile; while O-alkylation is favored, some C-alkylation on the aromatic ring can occur. |
| Reagent-Related | Propionic Acid | The starting material ethyl 2-bromopropanoate can contain propionic acid as an impurity from its own synthesis.[8] |
Troubleshooting & Prevention:
-
Control Reaction Temperature: Williamson ether synthesis is exothermic. Maintaining a controlled temperature (e.g., gentle reflux) can minimize side reactions like elimination.[9]
-
Choice of Base: Using a milder base or carefully controlling the addition of a strong base can reduce elimination byproducts.[9]
-
Purity of Starting Materials: Always use high-purity starting materials.[9] Check the certificate of analysis for ethyl 2-bromopropanoate for potential acidic impurities.
Q3: My NMR spectrum shows unexpected signals. How can I identify the impurities?
¹H NMR spectroscopy is a powerful tool for identifying and quantifying impurities.
| Impurity | Key ¹H NMR Signals (approx. δ, in CDCl₃) |
| Ethyl 2-(4-phenylphenoxy)propanoate (Intermediate) | Triplet ~1.2-1.3 ppm (CH₃ of ethyl), Quartet ~4.1-4.2 ppm (CH₂ of ethyl) |
| 4-Phenylphenol (Starting Material) | Broad singlet for the phenolic -OH, distinct aromatic signals. |
| Ethanol (from Hydrolysis) | Triplet ~1.2 ppm, Quartet ~3.7 ppm, broad singlet for -OH. |
| Acetone (Solvent) | Sharp singlet at ~2.17 ppm. |
Protocol: Identifying Impurities via NMR
-
Acquire a high-resolution ¹H NMR spectrum of the crude product in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Integrate the product peaks relative to known impurity signals. For example, compare the integration of the product's methyl doublet (~1.6 ppm) to the triplet of the ethyl ester impurity (~1.2 ppm).
-
Spike the sample: If an impurity is suspected, add a small amount of the pure suspected compound to the NMR tube and re-acquire the spectrum. An increase in the signal's intensity confirms its identity.
Q4: How do I remove inorganic salt impurities from my crude product?
Inorganic salts, such as KBr or NaBr (from Step 1) and excess NaOH or NaCl (from Step 2), are common.[5]
Troubleshooting Logic:
Caption: Workflow for removing inorganic salt impurities during workup.
Key Experimental Insight: After acidification in Step 2, the product precipitates. It is crucial to wash this solid precipitate thoroughly with cold deionized water to remove the bulk of inorganic salts before proceeding with recrystallization or other purification methods.
Recommended Analytical Protocols
Protocol: HPLC Method for Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is the primary technique for separating and quantifying impurities in pharmaceutical substances.[10][11]
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[10]
-
Mobile Phase: A gradient of acetonitrile and water with an acid modifier (e.g., 0.1% phosphoric acid or formic acid). A typical starting condition might be 50:50 Acetonitrile:Buffer.[10][12]
-
Flow Rate: 1.0 mL/min.[10]
-
Detection: UV at 272 nm, where the phenylphenoxy chromophore has a strong absorbance.[2]
-
Column Temperature: 30 °C.[10]
-
Sample Preparation: Dissolve a known quantity of the crude product in the mobile phase or a compatible solvent like methanol.
This method will effectively separate the non-polar ester intermediate and 4-phenylphenol from the more polar final acid product.
References
- Benchchem. (n.d.). Laboratory Synthesis of 2-(4-Phenylphenoxy)propanoic Acid: Application Notes and Protocols.
- Simson Pharma Limited. (2024, July 22). Sources Of Impurities In Pharmaceutical Substances.
- Advent Chembio. (n.d.). Pharmaceutical Impurities & Their Effects.
- NIH National Center for Biotechnology Information. (n.d.). Recent trends in the impurity profile of pharmaceuticals. PMC.
- Aquigen Bio Sciences. (n.d.). Common Sources of Impurities in Pharmaceutical Substances.
- Benchchem. (n.d.). An In-depth Technical Guide to 2-(4-Phenylphenoxy)propanoic Acid (Fenoprofen).
- Veeprho. (2024, September 11). Sources and Types of Impurities in Pharmaceutical Substances.
- Pharmacia. (2022, April 5). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH.
- Creative Proteomics. (n.d.). Propanoic Acid: Properties, Production, Applications, and Analysis.
- Google Patents. (n.d.). Preparation method of 2-(4-alkylphenyl) propanoic acid.
- Google Patents. (n.d.). Preparation method of ethyl 2-bromopropionate.
- SIELC Technologies. (2018, May 16). Propionic acid.
- Collegepressbox. (2025, December 4). Mastering The Williamson Ether Synthesis.
- PubMed. (2009, July 12). An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase.
- PrepChem.com. (n.d.). Synthesis of 2-(4-hydroxyphenoxy)propanoic acid.
- Google Patents. (n.d.). Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid.
- Benchchem. (n.d.). Identifying and characterizing impurities in propionamide.
- GlobalCHEM. (2025, March 5). Ethyl 2-bromopropionate: A Versatile Intermediate in Chemical Synthesis.
- Williamson Ether Synthesis Lab. (n.d.). The Williamson Ether Synthesis.
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
- Wordpress. (2025, December 18). Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile.
- CymitQuimica. (n.d.). CAS 535-11-5: Ethyl 2-bromopropionate.
- CDH Fine Chemical. (n.d.). ETHYL-2-BROMO PROPIONATE CAS No 535-11-5 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Wikipedia. (n.d.). Williamson ether synthesis.
- NIH PubChem. (n.d.). Ethyl 2-bromopropionate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Common Sources of Impurities in Pharmaceutical Substances [aquigenbio.com]
- 4. Pharmaceutical Impurities & Their Effects | Advent [adventchembio.com]
- 5. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. veeprho.com [veeprho.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. nbinno.com [nbinno.com]
- 9. Mastering The Williamson Ether Synthesis [api.collegepressbox.com]
- 10. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 11. An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Propionic acid | SIELC Technologies [sielc.com]
Technical Support Center: Troubleshooting Low Yield in 2-(4-Aminophenyl)propanoic Acid Synthesis
Welcome to the Technical Support Center for the synthesis of 2-(4-Aminophenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis, with a primary focus on addressing and resolving issues of low product yield. Our approach is rooted in mechanistic understanding and field-proven strategies to ensure you can confidently troubleshoot and optimize your experimental outcomes.
Introduction: The Synthetic Pathway
The most prevalent and industrially scalable route to this compound involves the catalytic hydrogenation of its nitro precursor, 2-(4-nitrophenyl)propanoic acid. This transformation, while conceptually straightforward, is susceptible to a variety of factors that can significantly impact the reaction's efficiency and, consequently, the final yield.
Caption: General reaction scheme for the synthesis of this compound.
This guide is structured in a question-and-answer format to directly address the specific issues you may be facing in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low yields in this synthesis?
A1: The most frequently encountered issue is related to the catalytic hydrogenation step. Problems with the catalyst, such as deactivation or poisoning, are primary culprits. Suboptimal reaction conditions, including inadequate hydrogen pressure, poor agitation, or incorrect temperature, also play a significant role.
Q2: How pure does my starting material, 2-(4-nitrophenyl)propanoic acid, need to be?
A2: The purity of your starting material is critical. Impurities from its synthesis, such as residual acids or bases, can poison the palladium catalyst. It is highly recommended to purify the 2-(4-nitrophenyl)propanoic acid by recrystallization before use.
Q3: What are the best analytical techniques to monitor the reaction progress and assess final product purity?
A3: A combination of Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy is recommended.
-
TLC: Useful for a quick qualitative assessment of the reaction's progress by observing the disappearance of the starting material spot.
-
HPLC: Provides quantitative data on the conversion of the starting material and the formation of the product and any byproducts.[1][2][3]
-
NMR: Confirms the structure of the final product and can be used to identify impurities.
In-Depth Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common problems leading to low yields.
Guide 1: Issues with the Catalytic Hydrogenation
This is the most common set of issues and can usually be traced back to the catalyst or reaction conditions.
Caption: Troubleshooting workflow for low conversion in catalytic hydrogenation.
Possible Cause 1: Catalyst Poisoning
-
Explanation: The active sites on the palladium catalyst can be blocked by various substances, known as catalyst poisons. Common poisons include sulfur compounds, and residual reagents from the synthesis of the starting material. The starting material or product themselves, containing carboxylic acid and amine functionalities, can sometimes interact with the catalyst surface, though this is less common for simple reductions.
-
Solution:
-
Ensure Purity: Use highly purified 2-(4-nitrophenyl)propanoic acid. Recrystallize the starting material if its purity is questionable.
-
Use High-Purity Reagents: Employ high-purity solvents and ensure all glassware is scrupulously clean.
-
Consider a "Poisoned" Catalyst: In some cases, a partially deactivated or "poisoned" catalyst, like a Lindlar catalyst, can offer higher selectivity, though this is more relevant when other reducible functional groups are present.[4]
-
Possible Cause 2: Catalyst Deactivation or Insufficient Loading
-
Explanation: Palladium on carbon (Pd/C) can lose its activity over time due to improper storage or handling. Exposure to air can lead to oxidation of the palladium surface. Additionally, using too little catalyst will result in a slow or incomplete reaction.
-
Solution:
-
Use Fresh Catalyst: If in doubt, use a fresh batch of Pd/C.
-
Proper Handling: Handle the catalyst under an inert atmosphere (e.g., nitrogen or argon) as much as possible.
-
Optimize Catalyst Loading: A typical loading for Pd/C is 5-10 mol% relative to the substrate. If the reaction is slow, a modest increase in catalyst loading can be beneficial.
-
Possible Cause 3: Suboptimal Reaction Conditions
-
Explanation: Catalytic hydrogenation is a three-phase reaction (solid catalyst, liquid substrate solution, gaseous hydrogen). Efficient mixing and adequate hydrogen availability are crucial.
-
Solution:
| Parameter | Recommended Condition | Troubleshooting Action |
| Hydrogen Pressure | 1-4 atm (balloon to Parr apparatus) | Increase pressure if using a balloon is ineffective. Ensure no leaks in the system. |
| Temperature | Room Temperature to 40°C | Gentle heating can increase the reaction rate, but excessive heat can promote side reactions. |
| Agitation | Vigorous Stirring | Ensure the stirring is fast enough to keep the catalyst suspended and to maximize gas-liquid mixing. |
| Solvent | Ethanol, Methanol, Ethyl Acetate | Ensure the starting material is fully dissolved in the chosen solvent. |
Experimental Protocol: Catalytic Hydrogenation
-
In a suitable hydrogenation vessel, dissolve 2-(4-nitrophenyl)propanoic acid (1.0 eq) in a solvent such as ethanol or methanol.
-
Carefully add 10% Pd/C (5-10 mol%) to the solution.
-
Seal the vessel and purge the system with an inert gas (e.g., nitrogen or argon).
-
Evacuate the vessel and backfill with hydrogen gas. Repeat this cycle 3-5 times.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or by observing hydrogen uptake.
-
Upon completion, carefully vent the excess hydrogen and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Do not allow the filter cake to dry, as Pd/C can be pyrophoric. Keep it wet with the solvent.
-
Rinse the filter cake with a small amount of the reaction solvent.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude product.
Guide 2: Side Reactions and Byproduct Formation
Possible Cause 1: Incomplete Reduction
-
Explanation: The reduction of a nitro group proceeds through several intermediates, including nitroso and hydroxylamine species. If the reaction is stopped prematurely or if the catalyst is not active enough, these intermediates may be present in the final product mixture.
-
Solution:
-
Increase Reaction Time: Allow the reaction to stir for a longer period.
-
Increase Catalyst Loading or Hydrogen Pressure: This can help drive the reaction to completion.
-
Monitor Carefully: Use a sensitive analytical technique like HPLC to confirm the complete conversion to the desired amine.
-
Possible Cause 2: Decarboxylation
-
Explanation: While less common under standard catalytic hydrogenation conditions for this type of molecule, decarboxylation (loss of CO₂) can occur, especially at elevated temperatures, leading to the formation of 4-ethylaniline.
-
Solution:
-
Maintain Moderate Temperatures: Avoid excessive heating of the reaction mixture.
-
Use a Milder Catalyst if Necessary: If decarboxylation is a persistent issue, consider a less aggressive catalyst or alternative reduction methods.
-
Guide 3: Product Isolation and Purification
Purification by Recrystallization
-
Explanation: this compound is an amino acid and can be challenging to purify due to its zwitterionic nature and solubility characteristics. Choosing the right solvent system for recrystallization is key to obtaining a high-purity product with good recovery.
-
Recommended Protocol:
-
Solvent Selection: A mixed solvent system of ethanol and water is often effective. Other potential systems include isopropanol/water or acetone/water.[5][6]
-
Procedure: a. Dissolve the crude product in a minimal amount of hot ethanol (or another suitable alcohol). b. If there are insoluble impurities, perform a hot filtration. c. Slowly add hot water to the hot ethanolic solution until the solution becomes slightly turbid. d. If the solution becomes too cloudy, add a small amount of hot ethanol to redissolve the precipitate. e. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. f. Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol/water. g. Dry the purified crystals under vacuum.[7]
-
Analytical Data for Reference
¹H NMR of this compound:
-
A quartet for the methine proton (CH) coupled to the methyl group.
-
A doublet for the methyl group (CH₃) coupled to the methine proton.
-
Two doublets for the aromatic protons, characteristic of a 1,4-disubstituted benzene ring.
-
Broad singlets for the amine (NH₂) and carboxylic acid (COOH) protons, which may exchange with D₂O.
References
- ResearchGate. (2025). Continuous hydrogenation of 2-(4-nitrophenyl) butanoic acid: Kinetics study in a micropacked-bed reactor.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- MDPI. (n.d.). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives.
- Shimadzu. (n.d.). Various Analysis Techniques for Organic Acids and Examples of Their Application.
- PubChem. (n.d.). (2S)-2-(4-aminophenyl)propanoic acid.
- PubMed. (1973). The selective catalytic hydrogenation of 2-(4-nitrophenyl)-4(5)-nitroimidazole.
- Pharmacia. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH.
- ACS Publications. (n.d.). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines.
- ResearchGate. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH.
- ResearchGate. (2016). Is reduction of acid group in nitro substituted benzoic acid using lithium aluminium hydride possible and which one is side products?.
- Doc Brown's Advanced Organic Chemistry. (n.d.). 1H proton nmr spectrum of propanoic acid.
- OSTI.GOV. (2015). Theoretical investigation of the decarboxylation and decarbonylation mechanism of propanoic acid over a Ru(0 0 0 1) model surface.
- Sciencemadness.org. (2018). Reduction of 4-nitrobenzoic acid.
- TSI Journals. (2007). A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl) propionic acid.
- PMC. (n.d.). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives.
- ChemRxiv. (n.d.). Demonstrating the electron-proton transfer mechanism of aqueous phase 4-nitrophenol hydrogenation on supported metal catalyst.
- PMC. (2013). Simple and rapid hydrogenation of p-nitrophenol with aqueous formic acid in catalytic flow reactors.
- ResearchGate. (2013). What is the best way of reducing the nitro group, without affecting the 3-ethoxy substituted Benzisoxazoles?.
- ResearchGate. (n.d.). Synthesis of the analyzed 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl).
- UNL Digital Commons. (2017). Decarboxylative Elimination for the Synthesis of Olefins via Photoredox/Cobalt Dual Catalysis.
Sources
- 1. shimadzu.co.kr [shimadzu.co.kr]
- 2. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. mt.com [mt.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 3-(4-AMINOPHENYL)PROPIONIC ACID(2393-17-1) 1H NMR spectrum [chemicalbook.com]
preventing 'oiling out' during recrystallization of arylpropionic acids
A Guide to Preventing and Troubleshooting 'Oiling Out'
Welcome to our dedicated technical support center for scientists and researchers in the pharmaceutical industry. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address a common and frustrating challenge in the purification of arylpropionic acids: the phenomenon of 'oiling out' during recrystallization. As a class of non-steroidal anti-inflammatory drugs (NSAIDs) that includes widely used active pharmaceutical ingredients (APIs) like ibuprofen and naproxen, achieving high purity and the desired crystalline form is paramount for drug efficacy and manufacturability. This resource is designed to equip you with the foundational knowledge and practical protocols to overcome this hurdle and ensure robust and reproducible crystallization outcomes.
Understanding 'Oiling Out' in Arylpropionic Acid Crystallization
'Oiling out', or liquid-liquid phase separation (LLPS), is a phenomenon where a solute precipitates from a solution as a liquid (an oil) rather than a solid crystalline material.[1][2] This oil is a solute-rich, solvent-poor phase that is immiscible with the bulk solution. For arylpropionic acids, which often possess relatively low melting points and can be sensitive to solvent polarity, oiling out is a frequent obstacle to achieving a crystalline solid.[3][4]
The formation of this oily phase is detrimental to the purification process for several reasons:
-
Poor Impurity Rejection: The oil phase can act as a better solvent for impurities than the crystallization solvent itself. When the oil eventually solidifies, these impurities become entrapped, leading to a product of lower purity.[5]
-
Amorphous or Poorly Crystalline Product: The solidification of the oil often results in an amorphous or poorly crystalline solid, which can have undesirable physicochemical properties, such as altered solubility and stability.[1]
-
Handling and Isolation Difficulties: The sticky, viscous nature of the oil can make filtration and subsequent handling of the product challenging.[2]
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the common issues encountered when 'oiling out' occurs during the recrystallization of arylpropionic acids.
Q1: I've dissolved my crude arylpropionic acid in a hot solvent, but upon cooling, a cloudy, oily layer is forming instead of crystals. What is happening and why?
A1: You are observing the classic signs of 'oiling out'. This occurs when the solution becomes supersaturated at a temperature that is above the melting point of your compound (or a melting point significantly depressed by the presence of impurities).[5] Instead of the molecules arranging themselves into an ordered crystal lattice, they aggregate into a disordered, liquid-like state. Key contributing factors include:
-
High Supersaturation: Rapid cooling or using a highly concentrated solution can quickly push the system into a state of high supersaturation, kinetically favoring the formation of an oil over the slower process of crystal nucleation and growth.[1][2]
-
Inappropriate Solvent Choice: The solvent you've chosen may be too good at dissolving your arylpropionic acid, or its boiling point may be too high relative to your compound's melting point.[5]
-
Presence of Impurities: Impurities can significantly lower the melting point of your compound, making it more susceptible to oiling out.[3][6]
Q2: My arylpropionic acid has completely oiled out. Is the batch ruined, or can I salvage it?
A2: It is often possible to salvage the batch. The primary goal is to redissolve the oil and create conditions that favor crystallization. Here’s a step-by-step approach:
-
Reheat the Solution: Gently warm the mixture until the oil completely redissolves into a clear solution.
-
Add More Solvent: To reduce the supersaturation, add a small amount of additional hot solvent. This will lower the temperature at which the solution becomes saturated upon cooling.[5]
-
Attempt a Slower Cooling Rate: Allow the solution to cool much more slowly. Insulating the flask can help achieve a gradual temperature decrease.[3]
-
Induce Crystallization: At a temperature slightly below the boiling point of the solvent but hopefully above the "oiling out" temperature, try to induce crystallization by scratching the inner surface of the flask with a glass rod or by adding a seed crystal.[5]
Q3: How do I choose the right solvent system to prevent oiling out with arylpropionic acids from the start?
A3: Solvent selection is a critical first step. For arylpropionic acids, which contain both a nonpolar aromatic ring and a polar carboxylic acid group, a single solvent may not always be ideal. A mixed solvent system often provides the necessary control over solubility.[7][8]
Here is a systematic approach to solvent screening:
-
Identify a "Good" Solvent: Find a solvent that readily dissolves your arylpropionic acid at an elevated temperature. For arylpropionic acids, alcohols like ethanol or methanol are often good starting points.[4][9]
-
Identify a "Poor" Solvent (Anti-Solvent): Find a solvent in which your compound is poorly soluble, even when hot. Water is a common anti-solvent for arylpropionic acids when a water-miscible organic solvent is used as the "good" solvent.[7]
-
Test Mixed Solvent Systems: Dissolve your compound in a minimal amount of the hot "good" solvent. Then, slowly add the "poor" solvent dropwise until the solution becomes slightly turbid (cloudy). Add a drop or two of the "good" solvent to redissolve the precipitate, and then allow the solution to cool slowly.[10]
| Solvent System Component | Examples for Arylpropionic Acids | Rationale |
| Good Solvent | Ethanol, Methanol, Isopropanol, Acetone, Ethyl Acetate | Dissolves the compound at elevated temperatures. The carboxylic acid moiety provides some polarity. |
| Poor Solvent (Anti-Solvent) | Water, Heptane, Hexane | The compound has low solubility in these solvents. Creates a sharp solubility gradient upon cooling or addition. |
Q4: I've heard that the cooling rate is important. What is the recommended cooling profile to avoid oiling out?
A4: A slow and controlled cooling rate is crucial. Rapid cooling can lead to a sudden increase in supersaturation, which is a primary driver for oiling out.[1]
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
}
Caption: Impact of cooling rate on crystallization outcome.
A recommended strategy is a two-stage cooling process:
-
Slow Ambient Cooling: Allow the hot, saturated solution to cool to room temperature undisturbed. Insulating the flask by wrapping it in glass wool or placing it in a beaker of warm water can help slow this process.[5]
-
Gradual Chilling: Once the flask has reached room temperature and crystals have started to form, you can then place it in an ice bath to maximize the yield. A sudden plunge into an ice bath from a high temperature should be avoided.
Q5: How can I use seeding to prevent oiling out during the recrystallization of my arylpropionic acid?
A5: Seeding is a powerful technique to bypass the stochastic nature of primary nucleation and promote controlled crystal growth within the metastable zone, thereby preventing oiling out.[1][11] The metastable zone is a region of supersaturation where spontaneous nucleation is unlikely, but crystal growth on existing surfaces (like seed crystals) can occur.
Caption: Workflow for a seeding strategy to prevent oiling out.
Here is a general protocol for seeding:
-
Prepare Seed Crystals: If you have a small amount of pure crystalline material, you can use that. Otherwise, you may need to generate a small number of seed crystals through a small-scale, carefully controlled crystallization.
-
Cool to the Metastable Zone: Cool your hot, saturated solution to a temperature where it is supersaturated, but not to the point where oiling out or spontaneous nucleation occurs.
-
Add the Seeds: Add a small amount (typically 1-5% by weight) of finely ground seed crystals to the solution.[1]
-
Continue Slow Cooling: Allow the solution to continue cooling slowly. The seed crystals will provide a template for the dissolved molecules to deposit onto, promoting the growth of larger, well-formed crystals.
Experimental Protocols
Protocol 1: Two-Solvent Recrystallization of an Arylpropionic Acid (e.g., Ibuprofen)
This protocol is designed for situations where a single solvent does not provide the ideal solubility characteristics.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude ibuprofen (e.g., 10 g) in a minimal amount of hot methanol (a "good" solvent) with gentle heating and stirring.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Anti-Solvent Addition: While the methanol solution is still hot, add deionized water (an "anti-solvent") dropwise with continuous stirring until a faint, persistent cloudiness is observed.[7]
-
Clarification: Add a few drops of hot methanol to the mixture until the solution becomes clear again.
-
Slow Cooling: Cover the flask and allow it to cool slowly to room temperature, undisturbed.
-
Chilling: Once crystal formation is well underway at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold methanol/water mixture, and dry the crystals thoroughly.
Protocol 2: Seeding Strategy to Prevent Oiling Out
This protocol is particularly useful for arylpropionic acids that are highly prone to oiling out.
-
Determine the Metastable Zone Width (MSZW): This can be done experimentally by cooling solutions of known concentrations at a controlled rate and noting the temperature at which cloudiness (indicating either oiling out or nucleation) appears.
-
Prepare the Saturated Solution: Dissolve the crude arylpropionic acid in the chosen solvent or solvent system at an elevated temperature to create a clear, saturated solution.
-
Controlled Cooling: Cool the solution slowly to a temperature that is within the predetermined metastable zone.
-
Seed Addition: Introduce 1-5% (by weight of the solute) of pure, finely ground seed crystals of the arylpropionic acid.[1]
-
Crystal Growth: Continue to cool the solution slowly with gentle agitation. This allows the dissolved solute to deposit onto the seed crystals in an orderly fashion.
-
Final Cooling and Isolation: Once a significant amount of crystalline material has formed, cool the mixture to a lower temperature (e.g., in an ice bath) to maximize the yield before isolating the crystals by filtration.
Conclusion
Preventing 'oiling out' during the recrystallization of arylpropionic acids is a matter of carefully controlling the thermodynamic and kinetic factors that govern the crystallization process. By understanding the causes of this phenomenon and implementing strategies such as judicious solvent selection, controlled cooling rates, and effective seeding, researchers can consistently achieve high-purity crystalline products. This guide provides a framework for troubleshooting and optimizing your crystallization protocols, ultimately leading to more robust and successful drug development and manufacturing processes.
References
- University of Rochester, Department of Chemistry. "Reagents & Solvents: Solvents for Recrystallization".
- Ask This Paper. "seeding-techniques-and-optimization-of-solution-crystallization-processes". (2020-09-15).
- Reddit. "Recrystallization (help meeeeee)". (2013-02-03).
- Google Patents. "US4476248A - Crystallization of ibuprofen".
- Nature. "Impact of impurities on crystal growth".
- UCLA Chemistry. "Recrystallization - Single Solvent".
- Mettler Toledo. "Oiling Out in Crystallization".
- ResearchGate. "How to avoid the formation of oil droplets during recrystallization?". (2014-06-30).
- ResearchGate. "A method to crystallize substances that oil out". (2025-08-07).
- Reddit. "Help with recrystallization". (2022-05-27).
- MIT OpenCourseWare. "Two-Solvent Recrystallization Guide".
- Mettler Toledo. "Recrystallization Guide: Process, Procedure, Solvents".
- MDPI. "Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol".
- MDPI. "Overcoming the Solubility Barrier of Ibuprofen by the Rational Process Design of a Nanocrystal Formulation".
- White Rose Research Online. "Progress and Opportunities of Seeding Technique in Crystallization Processes".
- AIChE Proceedings. "(347f) Avoiding Oiling out in a Reactive Crystallization Using Insights from Thermodynamic and Reaction Kinetic Modeling".
- ResearchGate. "The schematic of the oiling out process during the cooling crystallization of an API.".
- ResearchGate. "The influence of impurities and solvents on crystallization".
- ResearchGate. "Operation Strategy for Avoiding Oiling-Out During the Anti-Solvent Crystallization Based on Ternary Phase Diagram". (2022-12-05).
- ResearchGate. "Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol". (2021-11-03).
- ResearchGate. "Overcoming the Solubility Barrier of Ibuprofen by the Rational Process Design of a Nanocrystal Formulation". (2025-10-15).
- STAX. "Impacts of structurally related impurities on crystal growth and purity in acetaminophen : a study of single crystal stagnant solution and bulk suspension crystallisation". (2024-07-24).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mt.com [mt.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. canli.dicp.ac.cn [canli.dicp.ac.cn]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Home Page [chem.ualberta.ca]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. ocw.mit.edu [ocw.mit.edu]
- 11. Seeding Techniques and Optimization of Solution Crystallization Processes: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
Technical Support Center: Enhancing the Enantiomeric Excess of Chiral 2-(4-Aminophenyl)propanoic Acid
Welcome to the technical support center for the chiral resolution of 2-(4-aminophenyl)propanoic acid. This resource is designed for researchers, scientists, and professionals in drug development who are working to improve the enantiomeric excess (ee) of this and structurally related compounds. In the following sections, we will explore common challenges and troubleshooting strategies for various resolution techniques in a practical question-and-answer format. Our guidance is grounded in established chemical principles and field-proven insights to help you navigate the complexities of chiral separation.
Section 1: Diastereomeric Salt Crystallization
Diastereomeric salt crystallization is a classical and widely used method for resolving racemic carboxylic acids.[1] This technique involves reacting the racemic acid with a chiral resolving agent, typically a chiral amine, to form diastereomeric salts.[2] These salts, having different physical properties, can then be separated by fractional crystallization.[3]
Frequently Asked Questions (FAQs)
Q1: My diastereomeric salt crystallization is not yielding a significant improvement in enantiomeric excess. What are the likely causes?
A1: This is a common issue that can stem from several factors:
-
Inappropriate Resolving Agent: The chosen chiral amine may not form salts with a sufficient difference in solubility between the two diastereomers. It is crucial to screen a variety of resolving agents to find one that provides a significant solubility differential.[2]
-
Suboptimal Solvent System: The solvent plays a critical role in the crystallization process. A solvent that is too good at solvating both diastereomeric salts will prevent either from crystallizing effectively. Conversely, a solvent in which both salts are poorly soluble will cause them to precipitate together. The ideal solvent system will maximize the solubility difference between the two diastereomers.
-
Incorrect Stoichiometry: The molar ratio of the resolving agent to the racemic acid is important. While a 1:1 ratio is often a good starting point, sometimes using a sub-stoichiometric amount of the resolving agent can lead to a higher enantiomeric excess in the crystallized salt.
-
Cooling Rate and Temperature Profile: A rapid cooling rate can lead to the co-precipitation of both diastereomers, trapping the undesired enantiomer in the crystal lattice. A slow, controlled cooling profile is generally preferred to allow for selective crystallization of the less soluble diastereomer.
Q2: How do I choose the best chiral resolving agent for this compound?
A2: The selection of an effective resolving agent is often empirical. However, some guiding principles can be applied. For acidic compounds like this compound, chiral amines are the resolving agents of choice.[2] Commonly used and commercially available chiral amines for resolving carboxylic acids include (R)-(+)-α-phenylethylamine, (S)-(-)-α-phenylethylamine, and alkaloids like brucine and quinine.[1] A screening process involving small-scale crystallization trials with a range of these agents is the most effective approach to identify the optimal one for your specific compound.
Q3: I've formed diastereomeric salts, but they won't crystallize out of solution. What can I do?
A3: If your diastereomeric salts remain in solution, consider the following troubleshooting steps:
-
Increase Concentration: The solution may be too dilute. Carefully evaporate some of the solvent to increase the concentration of the salts and induce crystallization.
-
Change the Solvent: The current solvent may be too effective at solvating the salts. Try adding an anti-solvent (a solvent in which the salts are less soluble) to decrease their solubility and promote crystallization.
-
Seeding: If you have a small amount of the desired enantiomerically pure salt, you can add a seed crystal to the supersaturated solution to initiate crystallization.[2]
-
Lower the Temperature: Decreasing the temperature of the solution will reduce the solubility of the salts and can induce crystallization.
Experimental Protocol: Diastereomeric Salt Crystallization
-
Salt Formation: In a suitable flask, dissolve one equivalent of racemic this compound in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or a mixture). In a separate container, dissolve one equivalent of the chosen chiral resolving agent (e.g., (R)-(+)-α-phenylethylamine) in the same solvent.
-
Mixing and Heating: Slowly add the resolving agent solution to the racemic acid solution with stirring. Gently heat the mixture until all solids are dissolved.
-
Controlled Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, you can try placing the flask in a refrigerator or freezer. A slow cooling rate is crucial for selective crystallization.
-
Isolation: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Liberation of the Free Acid: To recover the enantiomerically enriched acid, dissolve the diastereomeric salt in water and add an acid (e.g., HCl) to protonate the carboxylic acid, causing it to precipitate. The chiral resolving agent will remain in the aqueous solution as its corresponding ammonium salt.
-
Analysis: Collect the precipitated acid by filtration, wash with water, and dry. Determine the enantiomeric excess using chiral HPLC or another suitable analytical technique.
Visualization of the Workflow
Caption: Workflow for Diastereomeric Salt Crystallization.
Section 2: Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a powerful technique that utilizes the stereoselectivity of enzymes to differentiate between enantiomers.[4] Lipases are commonly employed for the resolution of profens and related carboxylic acids through enantioselective esterification or hydrolysis.[4][5]
Frequently Asked Questions (FAQs)
Q1: My enzymatic resolution is proceeding very slowly or not at all. What could be the problem?
A1: Several factors can contribute to low or no enzymatic activity:
-
Enzyme Inhibition: The substrate or product may be inhibiting the enzyme. Try running the reaction at a lower substrate concentration.
-
Incorrect pH: Enzymes have an optimal pH range for activity. Ensure the reaction medium is buffered to the appropriate pH for the specific lipase you are using.
-
Suboptimal Temperature: While higher temperatures can increase reaction rates, they can also lead to enzyme denaturation. Check the recommended temperature range for your enzyme.
-
Poor Enzyme Quality: The enzyme preparation may have lost activity due to improper storage or handling. It's advisable to use a fresh batch of enzyme.
-
Inappropriate Solvent: Organic solvents can affect enzyme activity and stability. If using an organic solvent, ensure it is compatible with the chosen lipase. Sometimes, a solvent-free system or a biphasic system can be more effective.[6]
Q2: The enantioselectivity of my enzymatic resolution is low. How can I improve it?
A2: Improving enantioselectivity often involves optimizing the reaction conditions:
-
Choice of Enzyme: Different lipases exhibit varying degrees of enantioselectivity for a given substrate. Screening a panel of lipases (e.g., from Candida antarctica, Candida rugosa, Rhizomucor miehei) is a critical first step.[5]
-
Acyl Donor/Acceptor: In an esterification reaction, the choice of alcohol (acyl acceptor) can significantly influence the enantioselectivity. Similarly, in a hydrolysis reaction, the nature of the ester group is important.
-
Solvent Engineering: The polarity and nature of the organic solvent can modulate the enzyme's conformation and, consequently, its enantioselectivity.
-
Temperature: Lowering the reaction temperature can sometimes enhance enantioselectivity, although it will also decrease the reaction rate.
-
Immobilization: Immobilizing the enzyme on a solid support can improve its stability and, in some cases, its enantioselectivity.
Q3: How do I stop the enzymatic reaction at the optimal point to maximize the enantiomeric excess of the remaining substrate?
A3: In a kinetic resolution, the enantiomeric excess of the unreacted starting material increases as the reaction progresses. For a highly selective enzyme, the optimal point to stop the reaction is typically around 50% conversion. To achieve this:
-
Monitor the Reaction: Regularly take aliquots from the reaction mixture and analyze them by chiral HPLC to determine the conversion and the enantiomeric excess of both the product and the remaining starting material.
-
Quench the Reaction: Once the desired conversion is reached, the reaction can be stopped by filtering off the enzyme (if immobilized) or by denaturing it, for example, by adding a water-miscible organic solvent like acetone or by adjusting the pH.
Visualization of the Process
Caption: Enzymatic Kinetic Resolution via Esterification.
Section 3: Chiral Chromatography
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for separating enantiomers. It relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers.
Troubleshooting Guide for Chiral HPLC
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Poor or No Resolution | - Inappropriate chiral stationary phase (CSP). - Incorrect mobile phase composition. - Temperature fluctuations. | - Screen different types of CSPs (e.g., polysaccharide-based, protein-based). - Optimize the mobile phase by varying the organic modifier and additives.[7] - Use a column oven to maintain a constant temperature.[8] |
| Peak Tailing | - Strong interactions between the analyte and the CSP. - Column overload. - Presence of active sites on the silica support. | - Add a competitor (e.g., a small amount of acid or base) to the mobile phase. - Inject a smaller sample volume or a more dilute sample. - Use an end-capped column or a CSP with a different support material. |
| Irreproducible Retention Times | - Inconsistent mobile phase preparation. - Column not properly equilibrated. - Leaks in the HPLC system. | - Prepare fresh mobile phase and ensure accurate composition. - Equilibrate the column with at least 10-20 column volumes of the mobile phase.[8] - Check for leaks at all fittings and connections.[9] |
| High Backpressure | - Blockage in the column inlet frit. - Precipitation of buffer in the system. - Particulate matter from the sample. | - Reverse-flush the column (if permitted by the manufacturer).[10] - Ensure buffer solubility in the mobile phase and flush the system with water after use.[8] - Filter all samples before injection and use a guard column.[10] |
Section 4: Dynamic Kinetic Resolution (DKR)
Dynamic kinetic resolution is an advanced technique that combines the kinetic resolution of a racemic mixture with in-situ racemization of the slower-reacting enantiomer.[11] This allows for a theoretical yield of up to 100% of the desired enantiomer, overcoming the 50% yield limitation of standard kinetic resolution.[12]
Frequently Asked Questions (FAQs)
Q1: What are the key components of a successful dynamic kinetic resolution process?
A1: A successful DKR requires the careful orchestration of three main components:
-
An effective kinetic resolution method: This is typically an enzymatic or chemo-catalytic process that selectively converts one enantiomer.
-
A compatible racemization catalyst: This catalyst must rapidly interconvert the enantiomers of the starting material under conditions that do not interfere with the resolution catalyst.
-
Orthogonal reaction conditions: The conditions for the resolution and racemization must be compatible, meaning they should not inhibit or degrade each other.
Q2: I am attempting a DKR, but the enantiomeric excess of my product is low. What could be the issue?
A2: Low enantiomeric excess in a DKR often points to an imbalance between the rates of resolution and racemization:
-
Racemization is too slow: If the rate of racemization is significantly slower than the rate of resolution, the faster-reacting enantiomer will be depleted, and the process will behave more like a standard kinetic resolution, leading to a lower yield of the desired enantiomer. In this case, you may need to find a more active racemization catalyst or adjust the conditions (e.g., temperature, catalyst loading) to increase the racemization rate.
-
Resolution is not selective enough: If the resolution step itself has low enantioselectivity, this will naturally lead to a product with low enantiomeric excess. The troubleshooting steps for improving the selectivity of the kinetic resolution (as discussed in Section 2) should be applied.
-
Catalyst incompatibility: The racemization catalyst might be inhibiting or deactivating the resolution catalyst, or vice versa. It is important to ensure that the two catalytic cycles do not interfere with each other.
References
- Foresti, M. L., & Ferreira, M. L. (2015). Enzymatic Kinetic Resolution of Racemic Ibuprofen: Past, Present and Future. Biotechnology Progress, 31(5), 1163-1182. [Link]
- Wikipedia. (n.d.). Chiral resolution.
- Foresti, M. L., & Ferreira, M. L. (2015). Enzymatic kinetic resolution of racemic ibuprofen: past, present and future.
- National Center for Biotechnology Information. (2022). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. PubMed Central. [Link]
- ResearchGate. (n.d.).
- Chiralpedia. (2025). Part 6: Resolution of Enantiomers. [Link]
- Davies, S. G., Fletcher, A. M., & Thomson, J. E. (2010). Parallel kinetic resolution of D-labelled 2-aryl-propionic and butanoic acids using quasi-enantiomeric combinations of oxazolidin-2-ones. Chirality, 22(2), 193-205. [Link]
- White Rose eTheses Online. (n.d.).
- Kawabata, T., et al. (2012). A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids. Molecules, 17(6), 7355-7368. [Link]
- ResearchGate. (n.d.). Scheme 14. Enzymatic kinetic resolution of the racemic alcohol.... [Link]
- Phenomenex. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. [Link]
- Garcia-Delgado, N., et al. (2021). Lipase Assisted (S)-Ketoprofen Resolution from Commercially Available Racemic Mixture. Molecules, 26(19), 5969. [Link]
- ResearchGate. (n.d.). Reductive enzymatic dynamic kinetic resolution of racemic 2-phenylpropanal. [Link]
- Park, J., & Kim, M. J. (2013). Non-enzymatic dynamic kinetic resolution of racemic α-arylalkanoic acids: an advanced asymmetric synthesis of chiral nonsteroidal anti-inflammatory drugs (NSAIDs). Catalysis Science & Technology, 3(9), 2269-2272. [Link]
- MDPI. (2022). Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. [Link]
- ElectronicsAndBooks. (n.d.). arylpropanoic acids, Î -. [Link]
- ResearchGate. (n.d.). Determination of profens in pharmaceuticals by heart-cut achiral-chiral two-dimensional HPLC. [Link]
- Phenomenex. (n.d.). Troubleshooting Guide. [Link]
- Wainer, I. W., & Doyle, T. D. (1987). Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid.
- ResearchGate. (n.d.). A Validated chiral liquid chromatographic method for the enantiomeric separation of ß-amino-ß-(4-bromophenyl) propionic acid. [Link]
- Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. [Link]
Sources
- 1. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Enzymatic kinetic resolution of racemic ibuprofen: past, present and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 9. phenomenex.com [phenomenex.com]
- 10. chiraltech.com [chiraltech.com]
- 11. Non-enzymatic dynamic kinetic resolution of racemic α-arylalkanoic acids: an advanced asymmetric synthesis of chiral nonsteroidal anti-inflammatory drugs (NSAIDs) - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Solution Stability of 2-(4-Aminophenyl)propanoic acid
Welcome to the dedicated technical support resource for 2-(4-Aminophenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot solution stability challenges. Recognizing that the integrity of your experimental outcomes is paramount, this document provides in-depth, scientifically grounded advice in a practical question-and-answer format. We will explore the chemical causality behind potential degradation and equip you with robust methodologies to investigate and mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary structural features of this compound that may contribute to its instability in solution?
A1: The structure of this compound contains two key functional groups that can influence its stability: a primary aromatic amine (-NH₂) and a carboxylic acid (-COOH). The primary aromatic amine is susceptible to oxidation, which can be catalyzed by light, metal ions, or dissolved oxygen, often leading to colored degradation products.[1][2] The carboxylic acid group can undergo reactions typical of its class, though it is generally more stable. The interplay between these two groups, and their ionization state at a given pH, will be a critical determinant of the compound's overall stability in solution.[3][4]
Q2: I've observed a yellowing or browning of my this compound solution over time. What is the likely cause?
A2: The development of color in your solution is a strong indicator of oxidative degradation of the primary aromatic amine. This is a common issue with compounds containing an aminophenyl moiety.[1][2] The oxidation process can be complex, potentially leading to the formation of quinone-imine structures and subsequent polymerization, which results in colored byproducts. This process can be accelerated by exposure to light (photodegradation), the presence of trace metal ions, or a higher pH, which favors the unprotonated, more easily oxidized form of the amine.
Q3: My bioassay results using a stock solution of this compound are inconsistent, showing a decrease in potency over time. How can I confirm if this is due to compound instability?
A3: A loss of potency is a classic sign of degradation. To confirm this, a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC), is required.[5][6][7] Such a method should be able to separate the intact this compound from its potential degradation products. By analyzing your stock solution at different time points and comparing the peak area of the parent compound, you can quantify the extent of degradation. A decrease in the main peak area, often accompanied by the appearance of new peaks representing degradation products, would confirm instability as the root cause of your inconsistent bioassay results.
Troubleshooting Guide: From Problem to Protocol
This section provides a structured approach to identifying and resolving common stability issues.
Problem 1: Unexpected Peaks in HPLC Analysis
Scenario: You are analyzing a solution of this compound and observe additional peaks that were not present in the initial analysis of the solid material.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected HPLC peaks.
Investigative Protocols:
To systematically investigate the stability of your compound, a forced degradation study is the industry-standard approach.[8][9][10] This involves intentionally subjecting the compound to stress conditions to predict its degradation pathways.
Protocol 1: General Forced Degradation Study
This protocol outlines the conditions to test the stability of this compound against hydrolysis, oxidation, heat, and light.
1. Stock Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60°C for up to 72 hours.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at 60°C for up to 72 hours.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature, protected from light, for up to 72 hours.
-
Thermal Degradation: Incubate an aliquot of the stock solution at 60°C, protected from light, for up to 72 hours.
-
Photodegradation: Expose an aliquot of the stock solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[11] A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24, 48, 72 hours), withdraw a sample from each stress condition.
-
If necessary, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
| Stress Condition | Reagent/Parameter | Temperature | Duration (Typical) |
| Acid Hydrolysis | 0.1 M HCl | 60°C | Up to 72 hours |
| Base Hydrolysis | 0.1 M NaOH | 60°C | Up to 72 hours |
| Oxidation | 3% H₂O₂ | Room Temperature | Up to 72 hours |
| Thermal | None | 60°C | Up to 72 hours |
| Photolytic | ICH Q1B compliant light source | Ambient | Per ICH guidelines |
Table 1: Recommended Forced Degradation Conditions
Problem 2: Developing a Stability-Indicating HPLC Method
Scenario: You need to develop an HPLC method to separate this compound from its potential degradation products.
Method Development Workflow:
Caption: Workflow for developing a stability-indicating HPLC method.
Protocol 2: HPLC Method Development and Validation
1. Initial HPLC Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a shallow gradient (e.g., 5-95% B over 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the parent compound and potential degradation products absorb (a photodiode array detector is ideal for this).
2. Method Optimization:
-
Inject a mixture of your stressed samples (from Protocol 1) to challenge the separation capability of your method.
-
Adjust the gradient slope, mobile phase pH, and organic modifier to achieve baseline separation of all peaks. The goal is a resolution of >1.5 between the parent peak and the closest eluting degradation product peak.
3. Method Validation (ICH Q2B):
-
Once optimized, validate the method for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.[12]
Potential Degradation Pathways
Based on the chemical structure of this compound, the following degradation pathways are plausible under forced degradation conditions:
Caption: Plausible degradation pathways for this compound.
Concluding Remarks
The stability of this compound in solution is a critical parameter that requires careful consideration and empirical investigation. While the primary aromatic amine presents a likely point of oxidative and photolytic instability, a systematic forced degradation study is the most reliable way to understand its specific degradation profile. By employing the troubleshooting strategies and experimental protocols outlined in this guide, researchers can proactively identify and mitigate stability issues, thereby ensuring the accuracy and reproducibility of their experimental results.
References
- Pathways of Amino Acid Degradation. (2025, August 28). Biology LibreTexts.
- Editorial: Aromatic Amino Acid Metabolism. (2019, April 10). Frontiers in Plant Science.
- Degradation pathways of amino acids during thermal utilization of biomass: a review. (n.d.). Journal of the Energy Institute.
- Evolution of aromatic amino acid metabolism in plants: a key driving force behind plant chemical diversity in aromatic natural products. (2024, September 30). Philosophical Transactions of the Royal Society B: Biological Sciences.
- Strategies for Resolving Stability Issues in Drug Formulations. (2025, April 9). Pharmaguideline.
- Photochemical Oxidation of p-Aminophenol by Fenton Reagent. (n.d.). TSI Journals.
- Photochemical oxidation of p-aminophenol by Fenton reagent. (2011, June 5). Trade Science Inc.
- Oxidation of p-aminophenol catalyzed by horseradish peroxidase and prostaglandin synthase. (1983, March). Molecular Pharmacology.
- SIDS INITIAL ASSESSMENT PROFILE: Propionic anhydride. (n.d.). OECD.
- stability-indicating hplc method: Topics by Science.gov. (n.d.).
- Stability-indicating HPLC method optimization using quality by design with design of experiments approach for quantitative estimation of organic related impurities of Doripenem in pharmaceutical formulations. (n.d.). Journal of Applied Pharmaceutical Science.
- Photochemical oxidation of p-aminophenol by fenton reagent. (2025, August 6). ResearchGate.
- Physicochemical properties of synthesized propionic acid derivatives. (n.d.). ResearchGate.
- Assessment of p-aminophenol oxidation by simulating the process of hair dyeing and occurrence in hair salon wastewater and drinking water from treatment plant. (2020, April 5). Journal of Hazardous Materials.
- Why are certain acids/bases protonated/deprotonated at certain pHs? (2022, March 7). Reddit.
- Forced Degradation Studies. (2016, December 14). MedCrave.
- The Impact of pH on Chemical Stability in Lab Experiments. (2025, May 1). Ibis Scientific, LLC.
- Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International.
- Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2025, August 8). ResearchGate.
- development of forced degradation and stability indicating studies for drug substance and drug product. (n.d.). International Journal of Research in Pharmacology & Pharmacotherapeutics.
- Role of pH in partitioning and cation exchange of aromatic amines on water-saturated soils. (n.d.). PubMed.
- Role of pH in partitioning and cation exchange of aromatic amines on water-saturated soils. (2025, August 10). ResearchGate.
- Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. (2014, May 31). International Journal of Pharmaceutical Sciences Review and Research.
- Solution Stability Methods. (n.d.). ResearchGate.
- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (n.d.). LCGC International.
- The Stability Challenges for Pharmaceutical Products. (n.d.). RSSL.
- Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). International Journal of Advanced Research in Pharmaceutical & Bio Sciences.
- What are the derivatives of Propanoic Acid? (2025, November 6). Goradia Industries.
- Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. (2022, April 5). Pharmacia.
- Propionic Acid. (n.d.). PubChem.
- Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. (2022, April 5). ResearchGate.
- Propionic acid. (n.d.). Wikipedia.
Sources
- 1. Oxidation of p-aminophenol catalyzed by horseradish peroxidase and prostaglandin synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of p-aminophenol oxidation by simulating the process of hair dyeing and occurrence in hair salon wastewater and drinking water from treatment plant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ibisscientific.com [ibisscientific.com]
- 4. researchgate.net [researchgate.net]
- 5. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 6. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. The Stability Challenges for Pharmaceutical Products | RSSL [rssl.com]
- 12. ijrpp.com [ijrpp.com]
Technical Support Center: Degradation Pathways of 2-(4-Aminophenyl)propanoic Acid
Welcome to the technical support center for "2-(4-Aminophenyl)propanoic acid". This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of studying the degradation pathways of this molecule under various stress conditions. Here, we provide troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter during your experiments.
I. Understanding the Molecule: Key Structural Features and Potential Liabilities
This compound possesses two key functional groups that are susceptible to degradation under stress conditions: a primary aromatic amine on the phenyl ring and a carboxylic acid group on the propanoic acid side chain. The interplay of these groups will dictate the degradation profile of the molecule.
II. FAQs: Predicted Degradation Pathways and Products
This section addresses the most common questions regarding the expected degradation of this compound under standard forced degradation conditions.
Q1: What are the likely degradation pathways for this compound under oxidative stress?
Under oxidative conditions, typically using hydrogen peroxide (H₂O₂), the primary aromatic amine is the most probable site of attack. The degradation is likely to proceed through N-oxidation.[1][2]
-
Initial Oxidation: The primary amine can be oxidized to form the corresponding N-hydroxylamine.
-
Further Oxidation: This N-hydroxylamine is often unstable and can be further oxidized to a nitroso derivative.[2]
-
Polymerization: Aromatic amines can also undergo oxidative coupling to form colored polymeric degradation products.
The propanoic acid side chain is generally more resistant to mild oxidative stress compared to the primary aromatic amine.
Q2: What degradation products should I expect under hydrolytic conditions?
Hydrolysis targets the carboxylic acid and amide bonds if any are formed. For this compound itself, the molecule is relatively stable to hydrolysis. However, under forced conditions (strong acid or base with heat), some degradation of the propanoic acid side chain may be observed.[3] The primary aromatic amine is generally stable under hydrolytic conditions, though its basicity will be affected by pH.
-
Acidic Hydrolysis: Under strong acidic conditions and heat, decarboxylation of the propanoic acid moiety could potentially occur, leading to the formation of 4-ethylaniline.
-
Basic Hydrolysis: Strong basic conditions with heat are unlikely to cause significant degradation of the parent molecule. However, if any ester impurities are present from the synthesis, they will be readily hydrolyzed.
Q3: How is this compound likely to degrade under photolytic stress?
Exposure to UV light can induce photodegradation, primarily affecting the aromatic amine.
-
Photo-oxidation: The primary aromatic amine can be photo-oxidized, leading to the formation of colored degradation products. This can involve the formation of radical intermediates.[4]
-
Ring Opening: In more extensive degradation, cleavage of the aromatic ring can occur, leading to smaller aliphatic fragments.
-
Decarboxylation: Photodegradation can also potentially lead to the decarboxylation of the propanoic acid side chain.
III. Troubleshooting Guide for Analytical Method Development
Developing a stability-indicating analytical method is crucial for accurately quantifying the degradation of this compound. Here are some common challenges and their solutions.
Problem 1: Poor peak shape or tailing for the parent compound.
-
Cause: The primary amine group can interact with residual silanols on the silica-based HPLC column, leading to peak tailing. The carboxylic acid group can also contribute to this issue.
-
Troubleshooting:
-
Mobile Phase pH: Adjust the pH of the aqueous portion of your mobile phase. For a C18 column, a pH between 3 and 4 will protonate the carboxylic acid and the primary amine, which can improve peak shape. A pH around 7 will deprotonate the carboxylic acid and leave the amine neutral, which can also be effective. Experiment with different pH values to find the optimal separation and peak shape.
-
Buffer Selection: Use an appropriate buffer for your chosen pH range (e.g., phosphate, acetate).
-
Column Choice: Consider using a column with end-capping or a phenyl-hexyl column to minimize interactions with the aromatic ring.
-
Problem 2: Co-elution of degradation products with the parent peak.
-
Cause: Degradation products may have similar polarity to the parent compound, making separation challenging.
-
Troubleshooting:
-
Gradient Optimization: Develop a gradient elution method. Start with a higher aqueous composition to retain polar degradants and gradually increase the organic solvent to elute the parent compound and less polar degradants. A shallow gradient can improve the resolution of closely eluting peaks.
-
Organic Modifier: Experiment with different organic modifiers (acetonitrile vs. methanol). Acetonitrile often provides sharper peaks and different selectivity compared to methanol.
-
Column Selectivity: Try a column with a different stationary phase (e.g., phenyl, cyano) to exploit different separation mechanisms.
-
Problem 3: Appearance of new, colored impurities in stressed samples.
-
Cause: Oxidative and photolytic degradation of the primary aromatic amine often leads to the formation of colored polymeric or oxidized species.[4]
-
Troubleshooting:
-
Wavelength Selection: Use a photodiode array (PDA) detector to monitor the purity of the main peak across a range of wavelengths. These colored impurities may have different UV-Vis spectra than the parent compound.
-
Mass Spectrometry (MS): Use LC-MS to identify the mass of the degradation products. This information is invaluable for proposing their structures and understanding the degradation pathway.
-
IV. Experimental Protocols
Here are detailed protocols for performing forced degradation studies and developing a stability-indicating HPLC method.
Forced Degradation Protocol
Objective: To generate potential degradation products of this compound under various stress conditions.
| Stress Condition | Protocol |
| Acid Hydrolysis | 1. Prepare a 1 mg/mL solution of this compound in 0.1 M HCl. 2. Heat the solution at 80°C for 24 hours. 3. Cool the solution, neutralize with an appropriate amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis. |
| Base Hydrolysis | 1. Prepare a 1 mg/mL solution of this compound in 0.1 M NaOH. 2. Heat the solution at 80°C for 24 hours. 3. Cool the solution, neutralize with an appropriate amount of 0.1 M HCl, and dilute with the mobile phase. |
| Oxidative Degradation | 1. Prepare a 1 mg/mL solution of this compound in a mixture of water and a suitable organic co-solvent. 2. Add 3% hydrogen peroxide. 3. Keep the solution at room temperature for 24 hours, protected from light. 4. Dilute with the mobile phase for analysis. |
| Photolytic Degradation | 1. Prepare a 1 mg/mL solution of this compound in a suitable solvent. 2. Expose the solution to a calibrated light source (e.g., Xenon lamp) providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. 3. Analyze a control sample stored in the dark. |
| Thermal Degradation | 1. Place the solid compound in a controlled temperature oven at 105°C for 24 hours. 2. Dissolve the stressed solid in a suitable solvent and dilute for HPLC analysis. |
Stability-Indicating HPLC Method Development Protocol
Objective: To develop a robust HPLC method for the separation and quantification of this compound and its degradation products.
| Parameter | Recommended Starting Conditions |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 10% B 5-25 min: 10-90% B 25-30 min: 90% B 30-31 min: 90-10% B 31-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detector | PDA detector, monitor at the λmax of this compound and also scan from 200-400 nm. |
| Injection Volume | 10 µL |
V. Visualizing Degradation Pathways and Workflows
Diagrams
Caption: Predicted degradation pathways of this compound.
Caption: Workflow for developing a stability-indicating HPLC method.
VI. References
-
Hlavica, P. (n.d.). Primary aromatic amines: Their N-oxidative bioactivation. ResearchGate. Retrieved from [Link]
-
Kowalska, G., et al. (2019). Kinetics and Mechanism of Aniline and Chloroanilines Degradation Photocatalyzed by Halloysite-TiO2 and Halloysite-Fe2O3 Nanocomposites. MDPI. Retrieved from [Link]
-
Anonymous. (n.d.). Oxidation of Secondary and Primary Amines. Retrieved from
-
Corbett, M. D., & Corbett, B. R. (1981). Oxidation of phenylhydroxylamine in aqueous solution: a model for study of the carcinogenic effect of primary aromatic amines. PMC. Retrieved from [Link]
-
Anonymous. (2021). DEGRADATION KINETICS OF P-AMINOBENZOIC ACID BY PEROXIDATION, PHOTO-PEROXIDATION AND PHOTOFENTON PROCESSES. ijrbat. Retrieved from [Link]
-
Sultana, N., et al. (2017). Chromatogram of oxidative stress induced degradation of p -aminobenzoic acid and methoxsalen. ResearchGate. Retrieved from [Link]
-
Anonymous. (2024). Photodegradation of polylactide with phenol and aniline terpene derivatives additives. Retrieved from
-
Anonymous. (n.d.). 7.7 Other Reactions of Carboxylic Acid Derivatives – Organic Chemistry II. KPU Pressbooks. Retrieved from [Link]
-
Ibne-Rasa, K. M., & Edwards, J. O. (1962). The Mechanism of the Oxidation of Some Aromatic Amines by Peroxyacetic Acid. Journal of the American Chemical Society. Retrieved from [Link]
-
Lendenmann, U., et al. (2000). Continuous degradation of mixtures of 4-nitrobenzoate and 4-aminobenzoate by immobilized cells of Burkholderia cepacia strain PB4. PubMed. Retrieved from [Link]
-
Anonymous. (2021). 23.11: Oxidation of Amines. Chemistry LibreTexts. Retrieved from [Link]
-
Martin, R. J. (2015). The Simple and General-Base Catalyzed Aqueous Hydrolyses of Propionic and Butyric Anhydride. ARC Journals. Retrieved from [Link]
-
He, J., et al. (2007). Photodegradation of aniline in aqueous suspensions of microalgae. PubMed. Retrieved from [Link]
-
Chen, C., et al. (2016). Degradation of triclosan in the presence of p-aminobenzoic acid under simulated sunlight irradiation. PubMed. Retrieved from [Link]
-
Turhan, K., & Uzman, S. (2007). The degradation products of aniline in the solutions with ozone and kinetic investigations. PubMed. Retrieved from [Link]
-
He, J., et al. (2007). Photodegradation of aniline in aqueous suspensions of microalgae. ResearchGate. Retrieved from [Link]
-
Majumdar, S., & Sloan, K. B. (2007). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. PMC. Retrieved from [Link]
-
Smith, C. R., & Yates, K. (1972). Mechanisms of Acid Hydrolysis of Carboxylic Acid Esters and Amides. ACS Publications. Retrieved from [Link]
-
Anonymous. (2020). Solved part 5: Ester Hydrolysis For this assignment, the. Chegg.com. Retrieved from [Link]
-
Anonymous. (2002). FIA-spectrophotometric determination of 8-hydroxyquinoline with p-aminophenol. ResearchGate. Retrieved from [Link]
-
Samel, U. R., et al. (2000). Propionic Acid and Derivatives. ResearchGate. Retrieved from [Link]
-
Khoddami, A., et al. (2013). Techniques for Analysis of Plant Phenolic Compounds. PMC. Retrieved from [Link]
-
Vladimirova, S., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia. Retrieved from [Link]
-
Pandit, S. B., et al. (2024). Chromatographic Assurance: Validating Analytical Methods for Novel N-(4-Bromophenyl)-2-Phenyl-6,7-Dihydro-5hCyclopenta[D]Pyrimidin-4-Amine Using Rp-HPLC by a Qbd Approach. Journal of Chemical Health Risks. Retrieved from [Link]
-
de Oliveira, A. R. M., & de Santana, D. P. (2018). A Review of Analytical Methods for p-Coumaric Acid in Plant-Based Products, Beverages, and Biological Matrices. PubMed. Retrieved from [Link]
Sources
Technical Support Center: Minimizing Side Reactions in the Derivatization of 2-(4-Aminophenyl)propanoic Acid
Welcome to the technical support hub for researchers, scientists, and drug development professionals working with 2-(4-aminophenyl)propanoic acid. This guide provides in-depth, experience-driven answers to common challenges encountered during the chemical modification of this versatile bifunctional molecule. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to troubleshoot effectively and minimize unwanted side reactions.
Section 1: Understanding the Core Problem: Competing Reactivity
FAQ: Why is the derivatization of this compound so prone to side reactions?
The primary challenge stems from the molecule's bifunctional nature. It possesses two reactive centers with distinct chemical properties: a nucleophilic primary aromatic amine (-NH₂) and an acidic carboxylic acid (-COOH).[1][2] During a derivatization reaction, reagents intended for one functional group can often react with the other, leading to a mixture of products, low yields of the desired compound, and the formation of polymeric byproducts. The most common side reaction, particularly under conditions that activate the carboxylic acid, is intermolecular condensation, where the amine of one molecule attacks the carboxyl group of another, forming polyamide chains.
This inherent conflict requires a strategic approach, typically involving the temporary "masking" of one functional group while the other is being modified. This strategy is known as using protecting groups .[2][3]
Caption: Competing reaction pathways for a bifunctional molecule.
Section 2: Troubleshooting Guide: Derivatizing the Carboxylic Acid Group (e.g., Amide Bond Formation, Esterification)
This section focuses on reactions where the carboxylic acid is the target for modification.
Question 1: "I'm trying to form an amide by coupling an amine to the carboxylic acid of this compound, but my yield is very low and I'm getting a lot of insoluble polymeric material. What is happening and how do I fix it?"
Answer: This is a classic symptom of competitive self-polymerization. The coupling reagents you are using to activate the carboxylic acid (e.g., carbodiimides like DCC, EDC, or phosphonium salts like HATU) are also activating it towards reaction with the amino group of another molecule of your starting material.[4][5]
The most reliable solution is to protect the amino group before performing the amide coupling. By converting the highly nucleophilic -NH₂ group into a non-nucleophilic functional group, you temporarily deactivate it, allowing the amide coupling to proceed cleanly at the carboxylic acid.[2][6] The tert-butoxycarbonyl (Boc) group is an excellent choice for this purpose due to its ease of installation and its stability to common coupling conditions. It can be removed later under acidic conditions.[6][7]
Experimental Protocol: Boc-Protection of this compound
Objective: To selectively protect the amino group to enable subsequent derivatization of the carboxylic acid.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Sodium hydroxide (NaOH)
-
1,4-Dioxane
-
Water (deionized)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve this compound (1 equivalent) in a 1:1 mixture of 1,4-dioxane and 1 M aqueous NaOH. Stir at room temperature until all solids have dissolved.
-
Addition of Boc Anhydride: Cool the solution to 0 °C in an ice bath. Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) portion-wise over 15 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.
-
Workup - Quenching: Concentrate the mixture under reduced pressure to remove the dioxane. Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted (Boc)₂O.
-
Workup - Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 1 M HCl. A white precipitate of the Boc-protected product should form.
-
Workup - Extraction: Extract the acidified aqueous layer three times with ethyl acetate.
-
Workup - Drying: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Boc-protected product.
Validation: The success of the reaction can be confirmed by ¹H NMR (disappearance of the aromatic amine protons and appearance of the Boc t-butyl peak at ~1.5 ppm) and LC-MS (correct mass for the protected product).
Table 1: Comparison of Common Amine Protecting Groups
| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Conditions | Stability |
| tert-Butoxycarbonyl | Boc | (Boc)₂O | Mild acid (e.g., TFA, HCl in dioxane)[6] | Base-stable, stable to hydrogenolysis |
| Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-OSu, Fmoc-Cl | Mild base (e.g., Piperidine in DMF)[3][8] | Acid-stable |
| Carboxybenzyl | Cbz | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenolysis (H₂, Pd/C)[6][7] | Acid-stable, base-stable |
graph TD { A[Start: this compound] -->|Step 1: Protection| B(Boc-Protected Intermediate); B -->|Step 2: Amide Coupling| C{Boc-Protected Final Product}; C -->|Step 3: Deprotection| D[Final Derivatized Product];subgraph Step 1 [Protection] B; B_details[Reagent: (Boc)₂O, Base]; end subgraph Step 2 [Amide Coupling] C; C_details[Reagents: Amine of Interest, Coupling Agent (e.g., HATU, EDC)]; end subgraph Step 3 [Deprotection] D; D_details[Reagent: Acid (e.g., TFA)]; end style A fill:#FBBC05,stroke:#333,stroke-width:2px,fontcolor:#202124 style D fill:#34A853,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF
}
Caption: Workflow for Amide Formation via Amine Protection.
Section 3: Troubleshooting Guide: Derivatizing the Amino Group (e.g., N-Acylation)
This section addresses reactions targeting the primary amine.
Question 2: "I want to perform an N-acylation using an acid chloride, but the reaction is messy and gives multiple products. How can I achieve a clean reaction at the amino group?"
Answer: This issue arises because the carboxylic acid can interfere with the acylation reaction. The acidic proton of the -COOH group can be deprotonated by bases used in the acylation (like triethylamine or pyridine), forming a carboxylate salt. This can lead to solubility issues and potential side reactions.
To ensure a clean and selective N-acylation, the carboxylic acid group should be protected, typically as an ester.[9] A methyl or ethyl ester is a common choice as it is relatively easy to form and can be hydrolyzed back to the carboxylic acid under basic or acidic conditions after the N-acylation is complete.[7][9]
Experimental Protocol: Methyl Esterification of this compound
Objective: To protect the carboxylic acid as a methyl ester to enable selective N-acylation.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂) or concentrated Sulfuric Acid (H₂SO₄)[10][11]
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure (using Thionyl Chloride):
-
Setup: Suspend this compound (1 equivalent) in anhydrous methanol in a round-bottom flask equipped with a stir bar and a reflux condenser.
-
Reagent Addition: Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride (SOCl₂, 1.2 equivalents) dropwise via syringe. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux for 3-4 hours, or until TLC/LC-MS analysis shows complete consumption of the starting material.
-
Workup - Quenching: Cool the reaction mixture to room temperature and carefully remove the methanol under reduced pressure.
-
Workup - Neutralization: Dissolve the residue in ethyl acetate and slowly add saturated NaHCO₃ solution until gas evolution ceases and the aqueous layer is basic (pH > 8).
-
Workup - Extraction & Drying: Separate the layers. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the methyl ester product.
Validation: The product can be characterized by ¹H NMR (appearance of a methyl singlet at ~3.7 ppm) and LC-MS (correct mass for the ester).
Caption: Workflow for N-Acylation via Carboxyl Protection.
Section 4: Advanced Topics & General FAQs
FAQ: Can I derivatize both the amine and the carboxylic acid with different groups in a specific sequence?
Yes, this is a common requirement in complex molecule synthesis and is achieved using an orthogonal protection strategy .[12][13] This strategy involves using two different protecting groups for the amine and carboxylic acid that can be removed under distinct, non-interfering conditions.[12][14]
For example, you could protect the amine with a Boc group (acid-labile) and the carboxylic acid as a benzyl ester (removable by hydrogenolysis).[3] This allows you to selectively deprotect and react one site while the other remains protected.
FAQ: How can I minimize the risk of racemization at the chiral center during derivatization?
The chiral center alpha to the carboxylic acid is susceptible to racemization, especially under harsh basic conditions or during certain activation procedures for amide coupling.[15][16]
To minimize racemization:
-
Amide Coupling: Use racemization-suppressing additives like 1-Hydroxybenzotriazole (HOBt) or OxymaPure alongside your coupling reagent.[4][15] Running the reaction at lower temperatures (e.g., 0 °C) can also help.[4]
-
Base Choice: Use sterically hindered, non-nucleophilic bases like diisopropylethylamine (DIPEA) instead of triethylamine where possible.[4][15]
-
Avoid Harsh Conditions: Avoid prolonged exposure to strong acids or bases, especially at elevated temperatures.
FAQ: What are the best analytical techniques to identify and quantify side products?
A combination of Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is ideal.
-
LC-MS: Excellent for separating components of a reaction mixture and identifying them by their mass-to-charge ratio.[17][18] It can quickly reveal the presence of starting material, desired product, and byproducts like dimers or polymers.
-
NMR: Provides detailed structural information, allowing for unambiguous identification of products and side products.[18][19] It is also inherently quantitative, which can help determine the purity of your product without needing a reference standard for every impurity.[19]
References
- Albericio, F., & Kruger, H. G. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123–139. [Link]
- Fiveable. (n.d.). 11.3 Protecting groups - Organic Chemistry II.
- Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link.
- Slideshare. (n.d.). Protection for amino group and amino acid.
- Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis.
- Wikipedia. (n.d.). Protecting group.
- Organic Chemistry Portal. (n.d.). Protective Groups.
- Ashenhurst, J. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry.
- Armstrong, D. W., et al. (2019). Derivatize, Racemize, and Analyze-an Easy and Simple Procedure for Chiral Amino Acid Standard Preparation for Enantioselective Metabolomics. Analytical Chemistry, 91(13), 8569–8576. [Link]
- Fiveable. (n.d.). Orthogonal Protection Definition.
- YouTube. (2020). Protecting Groups for Carboxylic acid.
- Armstrong, D. W., et al. (2019). Derivatize, Racemize, and Analyze—an Easy and Simple Procedure for Chiral Amino Acid Standard Preparation for Enantioselective Metabolomics. Analytical Chemistry, 91(13), 8569-8576. [Link]
- Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability.
- American Chemical Society. (n.d.). Amino Acid Racemization.
- ResearchGate. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis.
- Chemistry LibreTexts. (2021). 25.5: Reactions of Amino Acids.
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry.
- Reddit. (2023). How do I avoid side reactions while doing this peptide coupling reaction?
- Pearson. (2024). Reactions of Amino Acids: Esterification.
- Chemistry Stack Exchange. (2021). Temperature control and side reactions in PPAA (T3P) couplings.
- Kates, S. A., & Albericio, F. (Eds.). (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press.
- Waters. (n.d.). Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry.
- ResearchGate. (2019). Derivatization of the amino acids glycine and valine causes peptide formation—relevance for the analysis of prebiotic oligomerization.
- ACS Publications. (2023). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film.
- ACS Publications. (2013). Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development.
- AK Lectures. (n.d.). Acylation and Esterification of Amino Acids.
- Chemistry LibreTexts. (2023). Derivatization.
- NIH National Center for Biotechnology Information. (2023). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film.
- News-Medical.Net. (n.d.). Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR.
- MDPI. (2021). Complementary Analytical Platforms of NMR Spectroscopy and LCMS Analysis in the Metabolite Profiling of Isochrysis galbana.
- ScienceDirect. (n.d.). Strategies for detecting aminoacylation and aminoacyl-tRNA editing in vitro and in cells.
- ResearchGate. (2018). A Review of LC–NMR Methods and Applications for Pharmaceutical and Natural Product Analysis.
- Wiley Analytical Science. (2014). A Primer on LC/NMR/MS.
- NIH National Center for Biotechnology Information. (2023). Protein N-terminal acylation: An emerging field in bacterial cell physiology.
- NIH National Center for Biotechnology Information. (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes.
- PubMed. (2015). A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry.
Sources
- 1. Protection for amino group and amino acid | PPTX [slideshare.net]
- 2. Protective Groups [organic-chemistry.org]
- 3. Protecting group - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. hepatochem.com [hepatochem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. fiveable.me [fiveable.me]
- 9. learninglink.oup.com [learninglink.oup.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. fiveable.me [fiveable.me]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 16. Thieme E-Books & E-Journals [thieme-connect.de]
- 17. news-medical.net [news-medical.net]
- 18. mdpi.com [mdpi.com]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Solvent Selection for Efficient Purification of 2-(4-Aminophenyl)propanoic Acid
Welcome to the technical support guide for the purification of 2-(4-Aminophenyl)propanoic acid. This document is designed for researchers, scientists, and drug development professionals who may encounter challenges during the purification of this and structurally similar molecules. As an amphoteric compound containing both a basic amino group and an acidic carboxylic acid group, its solubility behavior can be complex. This guide provides a structured, question-and-answer approach to troubleshooting common issues in crystallization and chromatography, grounding all recommendations in fundamental chemical principles.
Section 1: Fundamentals & Initial Solvent Screening
This section addresses the foundational knowledge required before attempting purification. Understanding the molecule's properties is the first step to a logical and efficient solvent selection process.
Q1: What are the key physicochemical properties of this compound that influence solvent selection?
Answer: The purification strategy for this compound is dictated by its unique combination of functional groups: a primary aromatic amine, a carboxylic acid, and a phenylpropanoic core. This structure makes it an amphoteric molecule, capable of acting as both an acid and a base. Its solubility is therefore highly dependent on pH. At its isoelectric point (pI), the molecule exists predominantly as a zwitterion, which typically minimizes its solubility in water.
Understanding these properties is critical for selecting an appropriate solvent system.
Table 1: Key Physicochemical Properties of this compound
| Property | Value / Description | Implication for Purification |
|---|---|---|
| Molecular Formula | C₉H₁₁NO₂[1][2] | - |
| Molecular Weight | 165.19 g/mol [1][2] | Influences diffusion and chromatographic behavior. |
| Functional Groups | Carboxylic Acid (-COOH) | Acidic; can be deprotonated (to -COO⁻) in basic conditions, increasing polarity and aqueous solubility. |
| Aromatic Amine (-NH₂) | Basic; can be protonated (to -NH₃⁺) in acidic conditions, increasing polarity and aqueous solubility. | |
| XLogP3 | 1.2[1] | Indicates moderate lipophilicity, suggesting solubility in polar organic solvents. |
| Amphoteric Nature | Can exist as a cation, anion, or zwitterion. | Solubility is lowest at the isoelectric point (pI). This can be exploited for neutralization crystallization. |
Q2: How should I perform an initial, systematic solvent screen for crystallization?
Answer: A systematic solvent screen is the most effective empirical method to identify a suitable crystallization solvent. The goal is to find a solvent that dissolves the compound poorly at room temperature but completely at an elevated temperature (e.g., the solvent's boiling point).
Experimental Protocol: Small-Scale Solubility Screening
-
Preparation: Place approximately 10-20 mg of your crude this compound into several small vials (e.g., 1-dram vials).
-
Solvent Addition: To each vial, add a different test solvent dropwise (e.g., using a Pasteur pipette) at room temperature. Start with 0.1 mL. Stir or sonicate briefly after each addition.
-
Room Temperature Assessment: Observe the solubility.
-
Insoluble: If the compound does not dissolve after adding 1 mL of solvent, it is a potential candidate for crystallization. Proceed to step 4.
-
Soluble: If the compound dissolves completely at room temperature, the solvent is unsuitable for single-solvent crystallization but may be useful as the "solvent" component in an anti-solvent system.
-
-
High-Temperature Assessment: For solvents where the compound was insoluble at room temperature, heat the vial carefully (e.g., in a heated sand bath or on a hot plate) towards the solvent's boiling point. Continue adding the solvent dropwise until the solid dissolves completely.
-
Cooling & Observation: Allow the clear, hot solution to cool slowly to room temperature, and then further cool in an ice bath.
-
Ideal Outcome: Abundant, well-formed crystals appear. This is a promising solvent.
-
No Precipitation: The compound is too soluble even at low temperatures.
-
"Oiling Out": An oil/liquid phase separates instead of a solid. See Section 2, Q2 for troubleshooting.
-
-
Classification: Use the results to classify each solvent.
Table 2: Recommended Solvents for Initial Screening
| Class | Solvent | Boiling Point (°C) | Polarity |
|---|---|---|---|
| Protic | Water | 100 | High |
| Methanol | 65 | High | |
| Ethanol | 78 | High | |
| Isopropanol (IPA) | 82 | Medium | |
| Aprotic Polar | Acetonitrile | 82 | High |
| Acetone | 56 | Medium | |
| Ethyl Acetate (EtOAc) | 77 | Medium | |
| Aprotic Non-polar | Toluene | 111 | Low |
| | Heptane/Hexane | 98 / 69 | Low |
Section 2: Troubleshooting Crystallization
Crystallization is often the most efficient method for purifying solids at scale. However, it can present unique challenges, especially for molecules with complex solubility profiles.
Q1: My compound is either too soluble or nearly insoluble in most single solvents. How do I develop a solvent/anti-solvent system?
Answer: This is a very common scenario. A solvent/anti-solvent system is the ideal solution. You need one solvent in which the compound is highly soluble (the "solvent") and another in which it is poorly soluble (the "anti-solvent"). The two solvents must be miscible.
Experimental Protocol: Developing a Solvent/Anti-Solvent System
-
Selection: Choose a "solvent" in which your compound is freely soluble at room temperature (e.g., methanol, DMF). Select an "anti-solvent" in which your compound is insoluble but that is miscible with the primary solvent (e.g., water, toluene, or heptane).
-
Dissolution: Dissolve the crude compound in the minimum amount of the hot "solvent".
-
Anti-Solvent Addition: While the solution is still warm, add the "anti-solvent" dropwise until the solution just begins to turn cloudy (this is the point of saturation).
-
Clarification: Add a few drops of the hot "solvent" to redissolve the precipitate and make the solution clear again.
-
Crystallization: Allow the solution to cool slowly. The gradual decrease in solubility should promote the formation of high-purity crystals.
Diagram: Crystallization Solvent Selection Workflow
Caption: A systematic workflow for identifying a suitable crystallization solvent system.
Q2: My compound "oiled out" instead of crystallizing. What is happening and how do I fix it?
Answer: "Oiling out" is a liquid-liquid phase separation that occurs when a solute is extruded from a solution at a temperature above its melting point or when a supersaturated solution fails to nucleate properly, forming a metastable liquid phase. For this compound, this can be common if the concentration is too high or cooling is too rapid.
Table 3: Troubleshooting Guide for "Oiling Out"
| Probable Cause | Explanation | Recommended Solution |
|---|---|---|
| Solution is too concentrated. | The solubility limit is exceeded so dramatically that the system phase-separates into two liquids instead of forming an ordered solid lattice. | Dilute the solution by adding more hot solvent before cooling. |
| Cooling rate is too fast. | The molecules don't have enough time to arrange themselves into a crystal lattice and instead aggregate as a disordered, high-energy liquid. | Slow down the cooling process. Let the flask cool to room temperature on the benchtop (do not place directly in an ice bath). Insulating the flask can help. |
| Solvent is too "good". | The solvent-solute interactions are very strong, making it difficult for solute-solute interactions (crystallization) to occur. | Switch to a slightly "poorer" solvent or solvent system (one in which the compound has slightly lower solubility at boiling). |
| Presence of impurities. | Impurities can disrupt crystal lattice formation and depress the melting point of the solute/solvent mixture. | Attempt to purify the material by another method first (e.g., a quick filtration through a silica plug) to remove gross impurities. |
Q3: Can I use pH to my advantage for crystallization?
Answer: Absolutely. For an amphoteric molecule like this, neutralization (or pH-swing) crystallization is one of the most powerful purification techniques. The strategy relies on the fact that the compound's salt form is highly soluble in water, while the neutral/zwitterionic form at the isoelectric point (pI) is much less soluble.
Experimental Protocol: Neutralization Crystallization
-
Acidic Dissolution: Dissolve the crude material in a dilute aqueous acid solution (e.g., 1 M HCl). The amine group will be protonated (-NH₃⁺), forming a highly water-soluble hydrochloride salt.
-
(Optional) Filtration: If there are insoluble non-basic impurities, you can perform a filtration at this stage to remove them.
-
Neutralization: Slowly add a dilute aqueous base (e.g., 1 M NaOH or NH₄OH) dropwise with vigorous stirring. As the pH approaches the molecule's pI, the carboxylic acid will be deprotonated and the amine will be in its free base form. The zwitterion will form and precipitate out of the solution.
-
pH Monitoring: Monitor the pH with a pH meter or pH paper. The point of maximum precipitation corresponds to the pI.
-
Isolation: Age the resulting slurry (stirring at room temperature for a period) to allow for complete crystallization, then collect the solid by filtration, wash with cold water, and dry.
Section 3: Troubleshooting Chromatography (HPLC)
When high-purity material is required for analytical or biological testing, High-Performance Liquid Chromatography (HPLC) is the method of choice.
Q1: What is the best starting point for purifying this compound using Reverse-Phase HPLC?
Answer: Reverse-phase (RP) HPLC is the ideal starting point. The stationary phase is non-polar (e.g., C18), and the mobile phase is a polar solvent mixture. The key to good peak shape for this molecule is controlling its ionization state.
Recommended Starting Conditions:
-
Column: C18 stationary phase (e.g., 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid (or 0.1% Acetic Acid).
-
Mobile Phase B: Acetonitrile (or Methanol) with 0.1% Formic Acid.
-
Gradient: Start with a low percentage of B (e.g., 5-10%) and ramp up to a high percentage (e.g., 95%) over 10-20 minutes.
-
Detection: UV, typically at 254 nm or 280 nm.
Causality: The acidic modifier (formic acid) serves two purposes:
-
It protonates the amino group to -NH₃⁺, preventing it from interacting with acidic residual silanol groups on the silica backbone of the stationary phase.
-
It suppresses the deprotonation of the carboxylic acid group, keeping it as -COOH. This makes the molecule less polar overall, increasing its retention on the C18 column and allowing for better separation. This approach is well-documented for the separation of aromatic amino acids.[3]
Q2: My chromatographic peaks are broad or tailing. What are the common causes and solutions?
Answer: Peak tailing is a common issue when analyzing basic compounds like primary amines on silica-based columns. It leads to poor resolution and inaccurate quantification.
Diagram: Troubleshooting HPLC Peak Tailing
Caption: Logic diagram for diagnosing and solving HPLC peak tailing for basic analytes.
Table 4: Troubleshooting Guide for RP-HPLC Peak Shape
| Symptom | Probable Cause | Recommended Solution |
|---|---|---|
| Peak Tailing | Interaction of the basic amine group with acidic silanol groups on the C18 stationary phase. | Ensure an acidic modifier (0.1% formic acid or acetic acid) is present in the mobile phase. Alternatively, use a modern, end-capped column designed to shield residual silanols. |
| Peak Fronting | Column overload; injecting too much mass of the compound. | Dilute your sample and inject a smaller volume. |
| Broad Peaks | Slow kinetics of interaction, or extra-column band broadening. | Check for leaks in the system. Ensure the gradient is not too steep. A slower gradient often improves peak shape and resolution. |
| Split Peaks | Issue with the column (e.g., a void at the inlet) or a partially blocked frit. | Try reversing and flushing the column (check manufacturer's instructions first). If the problem persists, the column may need to be replaced. |
References
- PubChem. (S)-2-(4-Aminophenyl)propanoic acid.
- Jurková, M., & Wurst, M. (1988). Chromatography of microbial metabolites of aromatic amino acids.
- Zarkadas, C. G., et al. (1995). Assessment of the protein quality of fourteen soybean [Glycine max (L.) Merr.] cultivars using amino acid analysis and two-dimensional electrophoresis. Journal of Agricultural and Food Chemistry, 43(3), 624-632.
- Majhi, K. C., et al. (2020). Chromatographic Separation of Amino Acids. In Separation Science and Technology.
- Igarashi, K., et al. (1992). U.S. Patent No. 5,118,815. Washington, DC: U.S. Patent and Trademark Office.
- Asahi, K. (2010). Separation and Refining of Amino acids. Diaion. [Link]
Sources
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Amino Acids
Welcome to the Technical Support Center for HPLC Analysis of Amino Acids. As a Senior Application Scientist, I've designed this guide to provide in-depth, practical solutions to one of the most common challenges in this field: peak tailing. This resource is structured to not only offer immediate troubleshooting steps but also to explain the underlying scientific principles, empowering you to develop robust and reliable analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC?
A1: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, with a trailing edge that is longer than the leading edge.[1] In an ideal chromatogram, peaks have a symmetrical, Gaussian shape.[2] Peak tailing can compromise the accuracy and reproducibility of your analysis by making it difficult to integrate peaks and resolve closely eluting compounds.[2][3]
Q2: Why is peak tailing a common problem in amino acid analysis?
A2: Amino acids are zwitterionic molecules, meaning they have both acidic (carboxyl) and basic (amino) functional groups. This makes them susceptible to secondary interactions with the stationary phase, particularly with residual silanol groups on silica-based columns.[4][5] These interactions can lead to multiple retention mechanisms, causing peak tailing.[5]
Q3: Can my HPLC system itself cause peak tailing?
A3: Yes, issues with the HPLC system, such as extra-column volume (e.g., from using tubing with a large internal diameter), can cause peak tailing.[3][6] Physical problems like a void at the top of the column or a partially blocked frit can also lead to distorted peak shapes for all analytes in your chromatogram.[6][7]
Q4: How does mobile phase pH affect peak shape?
A4: The pH of the mobile phase is a critical factor in controlling the retention and peak shape of ionizable compounds like amino acids.[8][9][10] It influences the ionization state of both the amino acids and the stationary phase.[8][9] Operating at a pH close to the pKa of an analyte can result in poor peak shape.[3][9][10]
Troubleshooting Guide: A Deeper Dive into Peak Tailing
This guide is organized by the potential root causes of peak tailing. For each issue, you'll find an explanation of the underlying mechanism and a step-by-step protocol to diagnose and resolve the problem.
Issue 1: Secondary Interactions with the Stationary Phase
Q: My basic amino acids (e.g., Lysine, Arginine, Histidine) are showing significant tailing, while my acidic and neutral amino acids look fine. What's happening?
A: This is a classic sign of secondary interactions between your basic amino acids and residual silanol groups on the silica-based stationary phase.
-
The Science Behind It: Silica-based columns have silanol groups (Si-OH) on their surface. At a mobile phase pH above 3, these silanol groups can become deprotonated (Si-O-), creating a negatively charged surface.[3][5] Basic amino acids, which are positively charged at this pH, can then interact with these negatively charged silanol groups. This secondary ionic interaction, in addition to the primary reversed-phase interaction, leads to a mixed-mode retention mechanism and results in tailing peaks.[5]
-
Diagnostic Protocol:
-
Inject a Neutral Compound: Inject a neutral, non-polar compound (e.g., Toluene or Naphthalene) under the same chromatographic conditions. If the neutral compound does not show tailing, it strongly suggests that the issue is chemical (acid-base interactions) rather than physical (system problems).[6]
-
Vary the Mobile Phase pH: Gradually lower the pH of your mobile phase in 0.2 unit increments and observe the effect on the peak shape of your basic amino acids.
-
-
Resolution Protocol:
-
Lower the Mobile Phase pH: Adjust the mobile phase pH to a lower value (e.g., pH 2.5-3.0). At this pH, the silanol groups will be fully protonated (Si-OH), minimizing the secondary ionic interactions with your basic amino acids.[5]
-
Use a Base-Deactivated or End-Capped Column: These columns are specifically designed to minimize the number of accessible silanol groups, thereby reducing secondary interactions.[3][5][11]
-
Add a Competing Base to the Mobile Phase: Adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can help to saturate the active silanol sites, reducing their interaction with your amino acid analytes.
-
Diagram: The Impact of Mobile Phase pH on Silanol Interactions
Caption: Effect of pH on silanol interactions and peak shape.
Issue 2: Column Contamination and Degradation
Q: All the peaks in my chromatogram are tailing, and I've noticed an increase in backpressure. What could be the cause?
A: This suggests a physical problem with your column, likely contamination or degradation of the column packing material. [7][12]
-
The Science Behind It: Over time, particulate matter from your samples or mobile phase can accumulate on the column inlet frit, causing a blockage.[7] This can distort the flow path of the sample onto the column, leading to peak tailing for all analytes.[7] Additionally, strongly retained sample components can irreversibly adsorb to the stationary phase, leading to a loss of column performance.[4]
-
Diagnostic Protocol:
-
Resolution Protocol:
-
Sample Filtration: Always filter your samples through a 0.22 µm or 0.45 µm filter before injection to remove any particulate matter.[4]
-
Use a Guard Column: A guard column is a small, disposable column placed before the analytical column to protect it from contaminants.[2][4]
-
Column Washing Protocol:
-
Disconnect the column from the detector.
-
Reverse the column direction.
-
Flush the column with a series of solvents of increasing and decreasing polarity. A typical sequence for a reversed-phase column is:
-
Mobile phase without buffer
-
Water
-
Isopropanol
-
Hexane (if compatible with your stationary phase)
-
Isopropanol
-
Water
-
Mobile phase without buffer
-
-
Always follow the column manufacturer's recommendations for cleaning and regeneration.
-
-
Diagram: Troubleshooting Workflow for General Peak Tailing
Caption: Workflow for addressing generalized peak tailing.
Issue 3: Sample Overload
Q: My peaks are tailing, and I've noticed that the retention times are shifting to earlier times as I inject more concentrated samples. What's going on?
A: This is a classic symptom of column overload, which can be either mass overload or volume overload. [7]
-
The Science Behind It:
-
Mass Overload: When you inject too much analyte mass onto the column, you saturate the stationary phase.[12][13] This leads to a non-linear relationship between the concentration of the analyte in the mobile and stationary phases, resulting in peak distortion.[7]
-
Volume Overload: Injecting too large a volume of a sample dissolved in a strong solvent can cause the sample to spread out on the column before the separation begins, leading to broad and tailing peaks.[12]
-
-
Diagnostic and Resolution Protocol:
-
Reduce Sample Concentration: Dilute your sample by a factor of 10 and re-inject. If the peak shape improves and the retention time increases, you were experiencing mass overload.[4][7]
-
Reduce Injection Volume: Inject a smaller volume of your original sample. If the peak shape improves, you were likely experiencing volume overload.[12]
-
Match Sample Solvent to Mobile Phase: If possible, dissolve your sample in the initial mobile phase or a weaker solvent to ensure proper focusing of the sample at the head of the column.[13]
-
Table: Recommended Injection Volumes for Different Column Dimensions
| Column ID (mm) | Recommended Max Injection Volume (µL) |
| 4.6 | 20 |
| 2.1 | 5 |
| 1.0 | 1 |
References
- Restek Corporation. (2014, March 11). Troubleshooting HPLC- Tailing Peaks. Restek. [Link]
- Hawach Scientific. (n.d.). Reasons for Peak Tailing of HPLC Column. Hawach. [Link]
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide. SCION Instruments. [Link]
- Rao, B. M., et al. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research.
- Chrom Tech. (n.d.). What Causes Peak Tailing in HPLC?. Chrom Tech, Inc. [Link]
- Veeprho. (n.d.).
- Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems.
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- uHPLCs. (2024, October 21). HPLC Tailing Peaks All You Like to Know. uHPLCs. [Link]
- Al-Ghanayem, A. A. (2012). Simple and rapid quantitative high-performance liquid chromatographic analysis of plasma amino acids. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences. [Link]
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Element Lab Solutions. [Link]
- Al-Ghanayem, A. A., et al. (2022). Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements. ACS Omega. [Link]
- Dereziński, P., & Klupczynska, A. (2021). Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review. Critical reviews in analytical chemistry. [Link]
- Khan, I., et al. (2019). Analysis of amino acids by high performance liquid chromatography.
- ALWSCI. (2024, July 17).
- Labcompare. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. Labcompare. [Link]
- MtoZ Biolabs. (n.d.). Amino Acid Analysis Using HPLC. MtoZ Biolabs. [Link]
- Crawford Scientific. (n.d.).
- Axion Labs. (n.d.). HPLC Peak Tailing. Axion Labs. [Link]
- Crawford Scientific. (2018, November 28). The Importance of Understanding Secondary Interactions When Analysing Peptides. Crawford Scientific. [Link]
- Al-Ghanayem, A. A., et al. (2022). Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements. ACS Omega. [Link]
- ResearchGate. (n.d.). Does the pH of sample solvent really matter in HPLC?.
- Moravek. (n.d.).
- Crawford Scientific. (2023, September 26).
Sources
- 1. uhplcs.com [uhplcs.com]
- 2. waters.com [waters.com]
- 3. chromtech.com [chromtech.com]
- 4. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. veeprho.com [veeprho.com]
- 9. moravek.com [moravek.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. labcompare.com [labcompare.com]
- 12. Blogs | Restek [discover.restek.com]
- 13. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
challenges in scaling up the synthesis of "2-(4-Aminophenyl)propanoic acid"
Welcome to the technical support center for the synthesis and scale-up of 2-(4-Aminophenyl)propanoic acid. This guide is designed for researchers, chemists, and process development professionals. Here, we address common challenges encountered during synthesis, offering troubleshooting advice and in-depth FAQs based on established chemical principles and field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: The most prevalent and industrially viable route involves a two-step process starting from 2-phenylpropanoic acid or its derivatives. The core strategy is:
-
Nitration: Electrophilic nitration of the phenyl ring to introduce a nitro group, predominantly at the para-position, yielding 2-(4-nitrophenyl)propanoic acid. The starting material's stereochemistry is typically retained.
-
Reduction: Subsequent reduction of the nitro group to an amine to form the final product, this compound.
An alternative, often used for chiral synthesis, starts from L-phenylalanine or D-phenylalanine, which is nitrated and then reduced.[1] This approach often requires protection of the existing amino group before nitration to prevent side reactions.
Q2: Why is the reduction of the nitro-intermediate often the most challenging step during scale-up?
A2: The reduction of 2-(4-nitrophenyl)propanoic acid is a critical step that presents several challenges, particularly during scale-up:
-
Catalyst Sensitivity: Catalytic hydrogenation (e.g., using Pd/C) is highly efficient but the catalyst can be poisoned by impurities, leading to incomplete reactions.[2]
-
Exothermic Reaction: The reduction of a nitro group is highly exothermic. Managing heat dissipation in large reactors is crucial to prevent runaway reactions and the formation of byproducts.
-
Byproduct Formation: Incomplete reduction can lead to nitroso or hydroxylamine intermediates. Over-reduction is also a concern if harsh reagents are used, potentially affecting the carboxylic acid group.
-
Work-up & Purification: Separating the final product from the catalyst (in heterogeneous catalysis) and any soluble byproducts can be complex on a larger scale.
Q3: What analytical methods are recommended for monitoring reaction progress and final product purity?
A3: A combination of chromatographic and spectroscopic methods is essential:
-
Thin Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the disappearance of starting material and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): The primary tool for quantitative analysis. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with an acid modifier like 0.1% TFA) can effectively separate the starting nitro-compound, the final amino-product, and various impurities.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Indispensable for structural confirmation of the final product and identification of impurities. The shift in aromatic proton signals and the appearance of the -NH₂ proton signal are key indicators.
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the product and identify unknown impurities.[3]
Troubleshooting Guide: Scaling Up the Reduction Step
This section focuses on the critical conversion of 2-(4-nitrophenyl)propanoic acid to this compound.
Workflow for Synthesis of this compound
The diagram below outlines the common synthetic pathway, highlighting the critical reduction step.
Sources
Technical Support Center: Temperature Management in Reactions of 2-(4-Aminophenyl)propanoic Acid
Welcome to the technical support center for managing reactions involving 2-(4-Aminophenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for temperature control during syntheses utilizing this versatile intermediate. Precise temperature management is critical not only for product yield and purity but also for ensuring the safety and predictability of your chemical transformations.
Understanding the Thermal Profile of this compound
Before delving into specific reaction troubleshooting, it is crucial to understand the inherent thermal characteristics of this compound. As an aromatic amino acid, its stability is influenced by both the amino and carboxylic acid functionalities, as well as the aromatic ring. While a specific Differential Scanning Calorimetry (DSC) thermogram for this compound is not publicly available, data from analogous aromatic amino acids such as phenylalanine and tyrosine suggest that thermal decomposition typically begins at elevated temperatures, often above 200°C.[1][2][3] Decomposition can proceed through various pathways, including decarboxylation and deamination.[4]
Key considerations for the thermal profile include:
-
Potential for Exothermic Reactions: The amino group can participate in highly exothermic reactions, such as diazotization, requiring stringent temperature control to prevent runaway reactions.[1]
-
Side Reaction Kinetics: Temperature fluctuations can significantly alter the kinetic profiles of desired versus undesired reactions, leading to the formation of impurities.
-
Solubility: The solubility of this compound and its derivatives is temperature-dependent, which is a critical factor in reaction setup, workup, and crystallization.[5]
Troubleshooting Guide: Common Temperature-Related Issues
This section addresses specific problems you may encounter during your experiments in a question-and-answer format, focusing on the causality behind the recommended solutions.
Issue 1: Low Yield and/or Formation of Multiple Byproducts in Amide Coupling Reactions
Question: "I am performing an amide coupling reaction with this compound using a standard carbodiimide activator (e.g., EDC) and obtaining a low yield of my desired product along with several impurities. How can temperature be affecting this?"
Answer:
This is a common issue in amide bond formation, and temperature plays a pivotal role. The problem can often be traced back to two main factors: the stability of the activated acid intermediate and the potential for side reactions, both of which are highly temperature-sensitive.
-
Causality: Amide coupling reagents like EDC form a highly reactive O-acylisourea intermediate with the carboxylic acid. This intermediate is thermally labile. If the reaction temperature is too high, this intermediate can decompose before it has a chance to react with the amine. Furthermore, it can rearrange to form a stable N-acylurea byproduct, which is a common impurity and reduces the yield of the desired amide. Low temperatures are often recommended for carbodiimide-mediated couplings to minimize these side reactions.[6]
-
Troubleshooting Protocol:
-
Initial Cooling: Begin the reaction by dissolving the this compound and the coupling agent (e.g., EDC) in an appropriate aprotic solvent (e.g., DMF, DCM) and cool the mixture to 0°C in an ice bath before adding the amine.
-
Controlled Temperature Increase: After the addition of the amine and a suitable base (e.g., DIPEA), allow the reaction to slowly warm to room temperature and stir overnight. This allows for the controlled formation of the amide bond while minimizing the decomposition of the activated intermediate.
-
Monitor Progress: Use TLC or LC-MS to monitor the reaction progress. If the reaction is sluggish at room temperature, a slight increase in temperature (e.g., to 40°C) can be considered, but this should be done cautiously while monitoring for the formation of byproducts.
-
-
Best Practices for Amide Coupling Temperature:
| Reagent Class | Recommended Starting Temperature | Rationale |
| Carbodiimides (EDC, DCC) | 0°C | Minimizes decomposition of the O-acylisourea intermediate and formation of N-acylurea byproducts.[6] |
| Uronium/Phosphonium (HATU, HBTU) | 0°C to Room Temperature | Generally more stable than carbodiimide intermediates, but starting at a lower temperature is still a good practice to control the initial reaction rate. |
Issue 2: Uncontrolled Exotherm and Foaming During Diazotization
Question: "When I add sodium nitrite to my acidic solution of this compound for a Sandmeyer reaction, I observe a rapid temperature spike and vigorous gas evolution. How can I control this?"
Answer:
Diazotization of aromatic amines is a notoriously exothermic reaction that also produces nitrogen gas.[1][7] The diazonium salt intermediate is also thermally unstable and can decompose violently if the temperature is not strictly controlled.
-
Causality: The reaction between the amine and nitrous acid (formed in situ from sodium nitrite and a strong acid) is very fast and releases a significant amount of heat.[8] If the heat is not dissipated effectively, the reaction rate will increase exponentially, leading to a thermal runaway. The decomposition of the diazonium salt is also accelerated at higher temperatures, leading to the rapid evolution of N2 gas and potential safety hazards.
-
Troubleshooting Protocol:
-
Strict Temperature Control: The reaction must be maintained at a low temperature, typically between 0°C and 5°C. Use a well-maintained ice/salt bath or a cryo-cooler for this purpose.
-
Slow, Sub-surface Addition: Prepare a solution of sodium nitrite in water and add it slowly and dropwise to the acidic solution of the amine. Ensure the tip of the addition funnel is below the surface of the reaction mixture to prevent localized heating and immediate decomposition at the surface.
-
Efficient Stirring: Vigorous stirring is essential to ensure rapid heat dissipation throughout the reaction mixture.
-
Monitoring: Continuously monitor the internal temperature of the reaction with a calibrated thermometer.
-
-
Workflow for Safe Diazotization:
Caption: Workflow for controlled diazotization.
Issue 3: Product Ratio Varies Between Batches (Kinetic vs. Thermodynamic Control)
Question: "I am performing a reaction that can yield two different isomers. I've noticed that the ratio of these isomers changes from batch to batch. Could temperature be the cause?"
Answer:
Absolutely. When a reaction can produce two or more different products, the product ratio is often governed by whether the reaction is under kinetic or thermodynamic control, which is highly dependent on temperature.[9][10][11][12]
-
Causality:
-
Kinetic Control: At lower temperatures, the reaction is typically irreversible. The major product will be the one that is formed the fastest, i.e., the one with the lowest activation energy. This is the kinetic product.[10][12]
-
Thermodynamic Control: At higher temperatures, the reaction becomes reversible. Given enough energy and time, the products can revert to the intermediate and then form the most stable product. The major product will be the one that is the most thermodynamically stable (lowest in Gibbs free energy). This is the thermodynamic product.[6][9]
-
-
Troubleshooting and Gaining Control:
-
For the Kinetic Product: Run the reaction at a consistently low temperature. This will favor the faster-forming product and prevent equilibration to the more stable product. Precisely controlling the temperature is key to reproducibility.
-
For the Thermodynamic Product: Run the reaction at a higher temperature for a longer period. This will ensure that the system reaches equilibrium and the most stable product is the major isomer.
-
Consistency is Key: To ensure batch-to-batch consistency, you must precisely control the reaction temperature and time. A difference of even 10-20°C can significantly shift the product ratio.
-
-
Decision Logic for Isomer Control:
Caption: Temperature control for product selectivity.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for running reactions with this compound at elevated temperatures?
A1: The choice of solvent is critical. For higher temperature reactions, polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are often used due to their high boiling points and ability to dissolve a wide range of reagents. However, be aware that the solubility of this compound and its salts can vary significantly with temperature in these solvents.[5] It is advisable to perform a solubility test at your target reaction temperature before running on a large scale.
Q2: Can I use microwave heating to accelerate my amide coupling reaction?
A2: Yes, microwave heating can significantly accelerate both deprotection and coupling steps in peptide synthesis.[3] However, the higher temperatures achieved can also increase the risk of side reactions, particularly racemization of the chiral center in this compound. It is recommended to use lower microwave coupling temperatures (e.g., 50°C) to mitigate this risk.[3]
Q3: How does temperature affect the crystallization and purification of my final product?
A3: Temperature has a profound effect on crystallization. The solubility of your product will generally increase with temperature. A successful crystallization protocol often involves dissolving the crude product in a minimal amount of a suitable hot solvent and then allowing it to cool slowly. The rate of cooling will affect the crystal size and purity. A slower cooling rate generally leads to larger, purer crystals. If your product is "crashing out" of solution as an oil or amorphous solid, the cooling rate may be too fast, or the solution may be too concentrated.
Q4: What are the signs of thermal decomposition of this compound during a reaction?
A4: Signs of thermal decomposition can include a darkening of the reaction mixture (often to a dark brown or black), unexpected gas evolution, and the appearance of multiple unidentifiable spots on a TLC plate. If you suspect decomposition, it is crucial to immediately cool the reaction and re-evaluate your temperature parameters. Running a reaction at the lowest possible temperature that still allows for a reasonable reaction rate is always the safest approach.
References
- Continuous diazotization of aromatic amines with high acid and sodium nitrite concentrations in microreactors.
- How to Troubleshoot a Reaction. University of Rochester Department of Chemistry.
- Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. PubMed.
- Best Practices for Working with Chemical Reactions in the Lab. X-Mol.
- Amide and Peptide Bond Formation in Water at Room Temper
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- Recent trends in the chemistry of Sandmeyer reaction: a review. PMC.
- Sandmeyer reaction. Wikipedia.
- The effect of temperature on the kinetics of enhanced amide bond formation from lactic acid and valine driven by deep eutectic solvents. RSC Publishing.
- Amide and Peptide Bond Formation in Water at Room Temper
- The role of temperature in Solid Phase Peptide Synthesis (SPPS). CSBio.
- Stirring Peptide Synthesis to a New Level of Efficiency. ChemRxiv.
- A general electrochemical str
- Solubility selectivity of DMF and IPA to AN and CAR.
- Diazotis
- Coupling method for peptide synthesis at elevated temperatures.
- A New Wave of Amide Bond Formations for Peptide Synthesis.
- TFPN-mediated racemization/epimerization-free amide and peptide bond formation. Organic Chemistry Frontiers (RSC Publishing).
- Exothermic, Endothermic, & Chemical Change.
- How To Learn About Exothermic Reactions. YouTube.
- Exothermic Reactions Explained. The Chemistry Blog.
- β-(4-Aminophenyl)propionic acid. NIST WebBook.
- 2-(4-Aminophenyl)acetonitrile. Chemsrc.
- This compound. LGC Standards.
- Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry.
- (2S)-2-(4-aminophenyl)propanoic acid. PubChem.
- Diazotiz
- Numerical Analysis of Sulfamerazine Solubility in Acetonitrile + 1-Propanol Cosolvent Mixtures at Different Temper
- Suggestions for double Sandmeyer-type iodination with intramolecular byproducts. Reddit.
- Sandmeyer Reaction. Organic Chemistry Portal.
- Diazotiz
- Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms. PubMed.
- Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. PMC.
- 3-(4-Aminophenyl)propionic acid 97 2393-17-1. Sigma-Aldrich.
- Which acids can I use that are insoluble in DMF and in most of the polar aprotic solvents?.
- An analysis of the thermal decomposition reactions of organic electrolytes used in lithium-ion batteries.
- The thermal decomposition of propionic acid. Journal of the Chemical Society B.
- 2-(4-aminophenyl)acetonitrile. Sigma-Aldrich.
- The thermal decomposition of propanoic and 2-methylpropanoic anhydrides in the gas phase. Journal of the Chemical Society, Perkin Transactions 2.
- (2R)-2-Amino-3-(4-aminophenyl).
- 3-(4-Aminophenyl)propionic acid 97 2393-17-1. Sigma-Aldrich.
- 2-(4-aminophenyl)acetonitrile. Sigma-Aldrich.
- The Co-Crystallization of 4-Halophenylboronic Acid with Aciclovir, Caffeine, Nitrofurazone, Theophylline, and Proline in Function of Weak Interactions. MDPI.
- SOLUBILITY STUDY OF 3-(1-(4-METHYLPHENYL)-5-PHENYLPYRROL-2-YL)PROPANOIC ACID IN ORGANIC SOLVENTS. Journal of Chemistry and Technologies.
- 3-(4-aminophenyl)propanoic Acid CAS 2393-17-1. Home Sunshine Pharma.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Troubleshooting [chem.rochester.edu]
- 3. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. labproinc.com [labproinc.com]
- 5. mdpi.com [mdpi.com]
- 6. bachem.com [bachem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. byjus.com [byjus.com]
- 9. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 11. The effect of temperature on the kinetics of enhanced amide bond formation from lactic acid and valine driven by deep eutectic solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. Amide and Peptide Bond Formation in Water at Room Temperature [organic-chemistry.org]
Technical Support Center: Improving the Solubility of 2-(4-Aminophenyl)propanoic acid for Bioassays
Welcome to the technical support guide for 2-(4-Aminophenyl)propanoic acid. This document provides researchers, scientists, and drug development professionals with a comprehensive resource for effectively solubilizing and handling this compound in biological assays. Low solubility is a frequent challenge in bioassays, leading to issues like underestimated activity, poor reproducibility, and inaccurate structure-activity relationships (SAR)[1][2]. This guide offers detailed, evidence-based strategies to overcome these obstacles.
Section 1: Compound Overview & Physicochemical Properties
This compound is an amphoteric molecule, meaning it possesses both acidic (carboxylic acid) and basic (amino group) functional groups. This dual nature is central to understanding its solubility behavior.
-
Molecular Formula: C₉H₁₁NO₂[3]
-
Appearance: Solid
-
Key Structural Features: A propanoic acid moiety and an aminophenyl group.
The solubility of such compounds is highly dependent on the pH of the solvent because the ionization state of the acidic and basic groups can be manipulated to favor dissolution[5].
Table 1: Physicochemical Characteristics of this compound
| Property | Value/Information | Significance for Solubility |
| pKa¹ (α-carboxyl group) | ~2-3 (Estimated) | Below this pH, the carboxyl group is protonated (-COOH) and neutral. Above this pH, it is deprotonated (-COO⁻) and negatively charged. |
| pKa² (α-amino group) | ~4-5 (Estimated) | Below this pH, the amino group is protonated (-NH₃⁺) and positively charged. Above this pH, it is deprotonated (-NH₂) and neutral. |
| Isoelectric Point (pI) | ~3-4 (Estimated) | The pH at which the net charge of the molecule is zero. Solubility in aqueous solutions is typically at its minimum near the pI[5]. |
| Aqueous Solubility | Very low | The neutral, zwitterionic form that exists near the pI is often the least soluble state. |
| Organic Solvent Solubility | Soluble in DMSO | Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions of poorly soluble compounds[1][6]. |
Note: The pKa values are estimated based on typical values for carboxylic acids and anilines. The pI is the average of the two pKa values. For amino acids, the α-carboxyl group typically has a pKa around 2, and the α-ammonium ion has a pKa around 9-10[7]. However, the aromatic amine in this specific compound is significantly less basic.
Section 2: Frequently Asked Questions (FAQs)
Q1: My this compound won't dissolve in water or my aqueous buffer. What is the first thing I should try?
A1: Direct dissolution in neutral aqueous buffers is often unsuccessful because the compound exists in its least soluble zwitterionic form near its isoelectric point (pI)[5]. The recommended first step is to prepare a concentrated stock solution in an organic solvent, typically dimethyl sulfoxide (DMSO)[1][6]. This stock can then be serially diluted into your final aqueous assay buffer.
Q2: What is the best organic solvent for making a stock solution?
A2: DMSO is the most widely used and recommended solvent for creating high-concentration stock solutions of compounds with low aqueous solubility for bioassays[2][6][8]. It is miscible with water and generally well-tolerated by many cell-based and enzymatic assays at low final concentrations (typically <0.5%)[2]. Other potential organic solvents include ethanol, methanol, or dimethylformamide (DMF), but their compatibility with your specific assay must be verified[2].
Q3: I've dissolved the compound in DMSO, but it precipitates when I dilute it into my cell culture medium. How can I prevent this?
A3: This is a common issue known as "compound dropout." It occurs when the compound's concentration in the final aqueous medium exceeds its thermodynamic solubility limit. Here are several strategies to address this:
-
Reduce the Final Concentration: The simplest solution is to lower the final concentration of the compound in your assay.
-
Optimize the Dilution Protocol: Add the DMSO stock to the aqueous buffer slowly while vortexing or stirring to facilitate mixing and prevent localized high concentrations that can trigger precipitation[2].
-
Adjust the pH of the Final Buffer: Since this compound is amphoteric, altering the pH of the final assay medium can significantly increase solubility.
-
Acidic Conditions (pH < pI): Making the buffer more acidic (e.g., pH 2-3) will protonate the carboxylate group, resulting in a net positive charge (-NH₃⁺), which should increase solubility.
-
Basic Conditions (pH > pI): Making the buffer more basic (e.g., pH 8-9) will deprotonate the ammonium group, resulting in a net negative charge (-COO⁻), which should also increase solubility[5].
-
-
Use Sonication: Brief sonication can help break up small precipitates and re-dissolve the compound after dilution[8].
Q4: Can I use pH adjustment to dissolve the compound directly in an aqueous solution without DMSO?
A4: Yes, this is a viable alternative to using organic solvents, especially if your assay is sensitive to DMSO. You can attempt to dissolve the compound in a dilute acidic solution (e.g., 0.1 M HCl) or a dilute basic solution (e.g., 0.1 M NaOH) and then carefully neutralize it with the corresponding base or acid to the desired final pH[9]. It is critical to ensure the final pH is compatible with your biological assay.
Q5: Are there any stability concerns I should be aware of?
A5: Yes. Compounds with aminophenyl groups can be susceptible to oxidation and photodegradation, which may result in a color change (e.g., turning yellow or brown) or loss of activity[10].
-
Storage: Store stock solutions in the dark (using amber vials or foil) at -20°C or -80°C to minimize degradation[10].
-
Handling: Prepare fresh working solutions for each experiment from the frozen stock. Avoid repeated freeze-thaw cycles, which can lead to water absorption in DMSO stocks and cause compound precipitation[6].
-
Assay Conditions: Be aware that components in complex biological media could potentially interact with or degrade the compound over long incubation times[10].
Section 3: Troubleshooting Guide
Use this guide to diagnose and solve common issues encountered during the solubilization and use of this compound.
Table 2: Troubleshooting Common Solubility Issues
| Observation | Potential Cause(s) | Recommended Solution(s) |
| Solid powder does not dissolve in DMSO. | Insufficient solvent volume or low-quality DMSO. | Increase the volume of DMSO. Ensure you are using anhydrous, high-purity DMSO. Gentle warming (to 37°C) or brief sonication may also aid dissolution[8]. |
| Solution is cloudy or has visible precipitate after dilution into aqueous buffer. | Compound concentration exceeds its aqueous solubility limit. The pH of the buffer is too close to the compound's pI. | Decrease the final compound concentration. Add the DMSO stock to the buffer drop-wise while vortexing. Adjust the pH of the final buffer to be at least 2-3 units away from the estimated pI. |
| Assay results are inconsistent or show a loss of activity over time. | Compound degradation in the stock solution or assay medium. Precipitation of the compound during the experiment. | Prepare fresh working solutions for each experiment. Store stock solutions properly (protected from light, at low temperature)[10]. Visually inspect assay plates for precipitation before and after incubation. Run a stability control by incubating the compound in the assay medium for the duration of the experiment and analyzing it via HPLC[10]. |
| Solution has changed color (e.g., turned yellow/brown). | Oxidation or photodegradation of the aminophenyl group. | Discard the solution and prepare a fresh stock. Always protect solutions from light and store them under inert gas (e.g., argon or nitrogen) if high stability is required[10]. |
Section 4: Experimental Protocols & Workflows
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the standard method for preparing a concentrated stock solution.
Materials:
-
This compound (MW: 165.19 g/mol )
-
Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Sterile microcentrifuge tube or amber glass vial
Procedure:
-
Weighing: Accurately weigh out 1.65 mg of this compound.
-
Transfer: Carefully transfer the weighed powder into the vial.
-
Dissolution: Add 1.0 mL of anhydrous DMSO to the vial.
-
Mixing: Cap the vial tightly and vortex thoroughly for 1-2 minutes. If needed, sonicate for 5-10 minutes in a water bath to ensure complete dissolution[8].
-
Inspection: Visually inspect the solution to confirm that no solid particles remain. The solution should be clear.
-
Storage: Store the stock solution in small aliquots in amber vials at -20°C or -80°C to protect from light and prevent multiple freeze-thaw cycles[10].
Workflow for Solubilization Strategy Selection
This diagram outlines the decision-making process for choosing the appropriate solubilization method.
Caption: Ionization states of the compound at different pH values.
At very low pH, both the amino and carboxyl groups are protonated, giving the molecule a net positive charge. At very high pH, both groups are deprotonated, resulting in a net negative charge. In both cases, the charged species are more polar and exhibit greater solubility in water. Near the isoelectric point, the molecule exists as a neutral zwitterion, which is less polar and thus has minimal aqueous solubility.[5]
References
- Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]
- Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization.
- Kozikowski, B. A., et al. (2003). In vitro and in vivo validation of a kinetic solubility screen in drug discovery. Journal of medicinal chemistry, 46(2), 205-13. (Note: This reference is cited within reference [7]on ResearchGate, illustrating the concept of freeze/thaw issues). [Link]
- Various Authors. (2022). How do you dissolve chemicals in the culture medium?.
- Katra, J., et al. (2015). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Molecules, 20(11), 20541-20554. [Link]
- Tautz, D., et al. (2024). Aqueous solution and solid-state behaviour of l-homophenylalanine: experiment, modelling, and DFT calculations. RSC Advances, 14, 10769-10780. [Link]
- NIST. β-(4-Aminophenyl)propionic acid. NIST WebBook. [Link]
- PubChem. (2S)-2-(4-aminophenyl)propanoic acid.
- Bordwell pKa Table.
- Ferreira, G. F., et al. (2023). CO2 Solubility in Aqueous Solutions of Amine–Ionic Liquid Blends. International Journal of Molecular Sciences, 24(13), 10543. [Link]
- Isca Biochemicals. Amino acid pKa and pKi values. Isca Biochemicals Resources. [Link]
Sources
- 1. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scbt.com [scbt.com]
- 4. (2S)-2-(4-aminophenyl)propanoic acid | C9H11NO2 | CID 6998892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Aqueous solution and solid-state behaviour of l-homophenylalanine: experiment, modelling, and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. iscabiochemicals.com [iscabiochemicals.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Enhancing the Metabolic Stability of Propanoic Acid Analogs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered when working to enhance the metabolic stability of propanoic acid analogs. Our focus is on providing not just protocols, but the scientific reasoning behind them to empower you to make informed decisions in your experiments.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Metabolic Challenge
Q1: What are the primary metabolic liabilities of drug candidates containing a propanoic acid moiety?
The carboxylic acid group, including the one in propanoic acid analogs, is a common pharmacophore that can be crucial for target engagement. However, it presents significant metabolic challenges. The primary liability is its susceptibility to Phase II conjugation, specifically Uridine Diphosphate Glucuronosyltransferase (UGT)-mediated glucuronidation.[1][2][3] This process forms an acyl glucuronide, a metabolite that can be chemically reactive and has been associated with idiosyncratic drug toxicities.[3][4][5] Additionally, the ionized nature of the carboxylate at physiological pH can limit passive diffusion across biological membranes, affecting permeability and oral bioavailability.[1][3] While less common for the acid itself, the surrounding molecular scaffold can be vulnerable to Phase I oxidation by Cytochrome P450 (CYP) enzymes.[1][6]
Q2: How does the metabolism of propanoic acid itself inform strategies for its analogs?
In endogenous metabolism, propanoic acid is converted to propionyl-CoA in the mitochondria.[7][8] This intermediate can arise from the breakdown of odd-chain fatty acids or certain amino acids.[7] Propionyl-CoA is then carboxylated to methylmalonyl-CoA, which is ultimately converted to succinyl-CoA, an intermediate of the citric acid cycle (TCA).[7][9]
In genetic disorders like propionic acidemia, a deficiency in the propionyl-CoA carboxylase enzyme leads to the accumulation of propionyl-CoA and its derivatives.[10][11][12] This buildup can be toxic, primarily by impairing mitochondrial energy metabolism through sequestration of free Coenzyme A ("CoA trapping") and inhibition of TCA cycle flux.[11][13] This underlying biochemistry highlights a key vulnerability: any analog that is readily converted to a propionyl-CoA thioester could potentially interfere with mitochondrial function. Therefore, a primary goal is to design analogs that are poor substrates for the enzymes that would initiate this conversion or for the UGT enzymes responsible for glucuronidation.
Caption: Endogenous metabolism of propanoic acid.
Section 2: FAQs - Strategic Solutions & Experimental Design
Q3: What is the most effective strategy to block the metabolism of propanoic acid analogs?
The most widely employed and successful strategy is bioisosteric replacement of the carboxylic acid group.[4][14] A bioisostere is a functional group with similar physicochemical or biological properties to the moiety it replaces. The goal is to maintain the key interactions required for pharmacological activity (e.g., hydrogen bonding, electrostatic interactions) while eliminating the metabolic soft spot.[14][15]
This strategy can dramatically improve the metabolic profile, enhance oral bioavailability by increasing lipophilicity, and reduce the risk of forming reactive acyl glucuronide metabolites.[1][2]
Q4: Which bioisosteres are most commonly used for carboxylic acids, and what are their pros and cons?
Choosing a bioisostere is context-dependent, and screening a panel is often necessary.[4] Key factors to consider are the required pKa, geometry, and the specific interactions with the biological target.
| Bioisostere Class | Example(s) | Key Advantages | Potential Disadvantages |
| Ionized (Acidic) | |||
| Tetrazoles | Losartan | Metabolically stable to acyl glucuronidation; mimics acidity and geometry of COOH.[1][2] | Can be susceptible to N-glucuronidation or oxidative metabolism.[2] |
| Acyl Sulfonamides | Celecoxib | Strongly acidic; can act as both H-bond donor and acceptor.[3][14] | High acidity can lead to poor membrane permeability.[14] |
| Hydroxamic Acids | Vorinostat | Less acidic than COOH, improving permeability; potent metal chelators.[4][14] | Can be susceptible to hydrolysis, sulfation, or glucuronidation; potential toxicity from metal chelation.[4][14] |
| Isoxazolols | Can beneficially alter physicochemical properties and target interactions.[3] | Synthetic accessibility can be a challenge. | |
| Neutral | |||
| Heterocycles | Oxadiazoles, Triazoles | Improves CNS distribution (no ionization); relies on H-bonding or cation-π interactions.[2][14] | May not sufficiently mimic the charge-based interactions of a carboxylate. |
| Fluorinated Alcohols | Can serve as effective hydrogen bond donors without the liability of an acidic proton.[1] | May alter lipophilicity and binding mode in unpredictable ways. |
Q5: Beyond bioisosteres, what other structural modifications can enhance stability?
While bioisosteric replacement is primary, other strategies can be complementary:
-
Steric Hindrance: Introducing bulky groups near the carboxylic acid can shield it from the active site of metabolizing enzymes like UGTs. For example, adding an N-t-butyl group can prevent N-dealkylation on a nearby nitrogen.[5]
-
Blocking Metabolic Hotspots: Use in silico prediction tools or experimental metabolite identification to find other metabolically labile sites ("hotspots") on the molecule.[16] Strategically placing blocking groups, such as fluorine atoms or replacing a metabolically active phenyl ring with a more stable heterocycle, can prevent oxidation at those sites.[15]
-
Deuteration: Replacing hydrogen atoms with deuterium at a site of metabolism can slow the rate of CYP-mediated bond cleavage due to the kinetic isotope effect. This can be a subtle but effective modification.[5]
Section 3: Troubleshooting Guide - In Vitro Metabolic Stability Assays
This section addresses common issues encountered during the experimental determination of metabolic stability. The standard assays involve incubating the test compound with a metabolically active matrix and measuring its disappearance over time.[6][17][18]
Q6: I'm setting up my first metabolic stability assay. Should I use liver microsomes or hepatocytes?
This is a critical decision that depends on your objective.
-
Use Liver Microsomes for:
-
Initial Screening & Phase I Metabolism: Microsomes are subcellular fractions containing most of the CYP450 and UGT enzymes.[19][20] They are cost-effective, high-throughput, and ideal for assessing Phase I (oxidative) metabolism.[6]
-
Cause: Microsomes are enriched with the primary enzymes responsible for the initial metabolic modifications of many drugs.
-
Troubleshooting: If you see rapid clearance in microsomes, your compound is likely a substrate for CYP enzymes. If it's stable, it may still be cleared by Phase II or cytosolic enzymes, necessitating further tests.
-
-
Use Hepatocytes for:
-
"Gold Standard" Assessment: Intact hepatocytes contain the full complement of Phase I, Phase II, and cytosolic enzymes, as well as transporters and cofactors, providing a more physiologically relevant system.[19][20]
-
Cause: Hepatocytes mimic the in vivo environment more closely, allowing for the assessment of total hepatic clearance, including pathways absent in microsomes (e.g., sulfation, aldehyde oxidase metabolism).[19][21]
-
Troubleshooting: If a compound is stable in microsomes but shows rapid clearance in hepatocytes, it is likely metabolized by Phase II or cytosolic enzymes. This is a common scenario for propanoic acid analogs susceptible to glucuronidation.
-
Caption: Comparison of Microsome and Hepatocyte Assays.
Q7: My compound shows >95% remaining after a 60-minute incubation in microsomes and even after 4 hours in hepatocytes. How can I accurately determine its intrinsic clearance (CLint)?
This is a common challenge with highly stable or "low-clearance" compounds.[22] Standard incubation times are often too short to observe significant depletion, making the calculation of a half-life (t1/2) and CLint inaccurate.
-
Problem: Insufficient compound turnover within the assay's linear range of enzyme activity. Enzyme activity itself declines over longer incubation periods in standard suspension assays.[22]
-
Solution 1: Extend Incubation Time with Specialized Models.
-
Hepatocyte Relay Method: This technique involves incubating the compound with a fresh suspension of hepatocytes for a set period (e.g., 4 hours), then centrifuging to pellet the cells and transferring the supernatant (containing the remaining parent compound) to a new batch of fresh hepatocytes for another incubation period. This process can be repeated to extend the total incubation time up to 20 hours or more while maintaining robust enzyme activity.[22]
-
Plated Hepatocytes: Culturing hepatocytes in a monolayer allows for much longer incubation times (24-48 hours) as the cells are more stable than in suspension. This is another excellent option for low-clearance compounds.[22]
-
-
Solution 2: Increase Protein Concentration. Carefully increasing the microsomal or hepatocyte concentration can increase the rate of metabolism, but be cautious of non-specific binding issues.
Q8: My results show high variability between replicate wells. What is the likely cause?
High variability often points to issues with compound solubility, non-specific binding, or inconsistent quenching.
-
Cause: Poor Solubility. If your compound precipitates in the aqueous incubation buffer, the actual concentration available to the enzymes will be inconsistent.
-
Troubleshooting:
-
Check the final concentration of your organic solvent (e.g., DMSO, acetonitrile) in the incubation; it should typically be <1%, often <0.5%, to avoid inhibiting enzyme activity.
-
Visually inspect wells for precipitation.
-
Consider using a lower compound concentration.
-
-
-
Cause: Non-Specific Binding (NSB). Highly lipophilic compounds can stick to the plastic of the incubation plate, reducing the concentration available for metabolism and leading to artificially high stability readings.
-
Troubleshooting:
-
Run a parallel incubation without the NADPH cofactor (for microsomes) or in heat-inactivated matrix. The disappearance of the compound in this control condition is indicative of NSB, not metabolism.
-
Use low-binding plates.
-
-
-
Cause: Inconsistent Quenching. The reaction must be stopped completely and instantaneously at each time point.
Section 4: Experimental Protocol - Standard Microsomal Stability Assay
This protocol provides a general workflow for determining intrinsic clearance in human liver microsomes.
Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of a propanoic acid analog.
Materials:
-
Test Compound (10 mM stock in DMSO)
-
Pooled Human Liver Microsomes (HLM) (e.g., 20 mg/mL stock)
-
Phosphate Buffer (e.g., 100 mM, pH 7.4)
-
NADPH Regenerating System (Solution A and B)
-
Positive Control Compound (e.g., Verapamil, Testosterone)
-
Quenching Solution: Ice-cold Acetonitrile with an appropriate internal standard (e.g., Tolbutamide).
-
96-well incubation and collection plates.
Methodology:
-
Preparation:
-
Thaw HLM and NADPH solutions on ice.
-
Prepare a master mix of HLM in phosphate buffer to achieve a final protein concentration of 0.5-1.0 mg/mL in the incubation. Keep on ice.
-
Prepare working solutions of the test compound and positive control by diluting stock solutions in buffer. Final substrate concentration should be low (e.g., 1 µM) to be under the Km.
-
-
Incubation Setup (NADPH-containing wells):
-
In a 96-well plate, combine the HLM master mix and the NADPH regenerating system.
-
Pre-incubate the plate at 37°C for 5-10 minutes to bring the system to temperature.
-
Initiate the reaction by adding the test compound working solution to the wells.
-
-
Time Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the incubation mixture to a collection plate containing the ice-cold quenching solution. The 0-minute time point should be taken immediately after adding the compound.
-
Mix thoroughly to stop the reaction.
-
-
Control Incubations:
-
Run a parallel set of incubations without the NADPH regenerating system to assess non-CYP metabolism or degradation.
-
Run a control with a known substrate (positive control) to verify the metabolic activity of the microsome batch.
-
-
Sample Processing & Analysis:
-
Seal the collection plate, vortex, and centrifuge at high speed (e.g., 4000 rpm for 20 min) to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the concentration of the remaining parent compound at each time point using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural log of the percentage of parent compound remaining versus time.
-
Determine the slope (k) of the linear portion of the decay curve.
-
Calculate the half-life: t1/2 = -0.693 / k
-
Calculate intrinsic clearance: CLint (µL/min/mg protein) = (0.693 / t1/2) * (Incubation Volume / mg of microsomal protein)
-
References
- Hall, A., Chatzopoulou, M., & Frost, J. (2024). Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorganic & Medicinal Chemistry, 104, 117653. [Link]
- Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395. [Link]
- Bloom, S., et al. (2020). One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis.
- Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery.
- Hypha Discovery. (2024). Bioisosteres for carboxylic acid groups.
- Hall, A., Chatzopoulou, M., & Frost, J. (2024). Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. PubMed. [Link]
- BioIVT. (n.d.). Metabolic Stability Assay Services.
- Creative Bioarray. (n.d.). In Vitro Metabolic Stability.
- Frontage Laboratories. (n.d.). Metabolic Stability.
- New England DMDG. (n.d.). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability.
- Ghuys, G. P., & Larrouquere-Regnier, S. (1957). The metabolism of propionic acid. Biochemical Journal, 66(1), 2P. [Link]
- Gonzalez-Garcia, R. A., et al. (2017). Microbial Propionic Acid Production.
- Yuan, Y., et al. (2024). Overview of metabolic pathways of carboxylic-acid-containing drugs leading to idiosyncratic toxicity.
- National Center for Biotechnology Information. (n.d.). Propanoate Metabolism. PubChem.
- Admescope. (2025). How to Conduct an In Vitro Metabolic Stability Study.
- eCampusOntario Pressbooks. (n.d.). Drug Modifications to Improve Stability.
- Li, Z., et al. (2016). Recent advances in engineering propionyl-CoA metabolism for microbial production of value-added chemicals and biofuels. Critical Reviews in Biotechnology, 36(4), 701-712. [Link]
- Filipowicz, H. R., et al. (2006). Metabolic changes associated with hyperammonemia in patients with propionic acidemia. Molecular Genetics and Metabolism, 88(1), 65-70. [Link]
- Optibrium. (2024). How to improve metabolic stability in drug discovery. YouTube. [Link]
- XenoTech. (2020). ADME 101: Drug Metabolism Studies – Metabolic Stability. YouTube. [Link]
- Filipowicz, H. R., et al. (2006). Metabolic changes associated with hyperammonemia in patients with propionic acidemia.
- Amore, G., et al. (2019). Metabolism of propionic acid to a novel acyl-coenzyme A thioester by mammalian cell lines and platelets. Journal of Biological Chemistry, 294(14), 5493-5504. [Link]
- Al-Lahham, S., et al. (2010). Biological effects of propionic acid in humans; metabolism, potential applications and underlying mechanisms. Translational Research, 155(5), 224-230. [Link]
- Yang, Y., et al. (2023). Pathophysiological mechanisms of complications associated with propionic acidemia. Molecular Genetics and Metabolism. [Link]
- Medscape. (2024). Propionic Acidemia: Overview, Etiology and Pathophysiology, Epidemiology.
- Brass, E. P., & Beyerinck, R. A. (1986). Inhibition of oxidative metabolism by propionic acid and its reversal by carnitine in isolated rat hepatocytes. Biochemical Journal, 236(1), 131-136. [Link]
- Wang, Y., et al. (2019). Propionate-induced changes in cardiac metabolism, notably CoA trapping, are not altered by l-carnitine. Journal of Biological Chemistry, 294(21), 8448-8458. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. hyphadiscovery.com [hyphadiscovery.com]
- 3. Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nedmdg.org [nedmdg.org]
- 6. bioivt.com [bioivt.com]
- 7. Propanoate Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Metabolism of propionic acid to a novel acyl-coenzyme A thioester by mammalian cell lines and platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. staff.najah.edu [staff.najah.edu]
- 10. Metabolic changes associated with hyperammonemia in patients with propionic acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pathophysiological mechanisms of complications associated with propionic acidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. emedicine.medscape.com [emedicine.medscape.com]
- 13. Propionate-induced changes in cardiac metabolism, notably CoA trapping, are not altered by l-carnitine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 16. youtube.com [youtube.com]
- 17. nuvisan.com [nuvisan.com]
- 18. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 19. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 20. Metabolic Stability • Frontage Laboratories [frontagelab.com]
- 21. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 22. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the Biological Activity of 2-(4-Aminophenyl)propanoic Acid Enantiomers
For Researchers, Scientists, and Drug Development Professionals
In the field of pharmacology, the stereochemistry of a drug candidate can be the determining factor in its efficacy, safety, and overall therapeutic profile. For chiral molecules, enantiomers—non-superimposable mirror images—often exhibit distinct biological activities. This guide provides a comprehensive comparison of the expected biological activities of the (S)- and (R)-enantiomers of 2-(4-Aminophenyl)propanoic acid, a compound belonging to the profen class of non-steroidal anti-inflammatory drugs (NSAIDs). While specific experimental data for this particular compound is not extensively available in public literature, this guide will extrapolate from the well-established principles of the 2-arylpropionic acid class to provide a robust framework for researchers.
The Significance of Chirality in Profens
This compound, like other profens such as ibuprofen and ketoprofen, possesses a chiral center at the alpha-carbon of the propanoic acid moiety. This results in the existence of two enantiomers: (S)-2-(4-Aminophenyl)propanoic acid and (R)-2-(4-Aminophenyl)propanoic acid. The spatial arrangement of the substituents around this chiral center dictates how the molecule interacts with its biological targets, primarily the cyclooxygenase (COX) enzymes.
The primary mechanism of action for NSAIDs is the inhibition of COX enzymes, which exist in two main isoforms: COX-1 and COX-2. COX-1 is constitutively expressed in many tissues and is involved in homeostatic functions, while COX-2 is inducible and its expression is upregulated at sites of inflammation. The anti-inflammatory effects of NSAIDs are primarily mediated through the inhibition of COX-2.
For the vast majority of profens, the (S)-enantiomer is the more potent inhibitor of both COX-1 and COX-2 enzymes. The (R)-enantiomer is typically much less active in this regard. This stereoselectivity is a critical consideration in drug development, as the administration of a single, more active enantiomer can potentially offer a better therapeutic window and reduce side effects associated with the less active or inactive enantiomer.
Expected Differential Biological Activity: (S)- vs. (R)-2-(4-Aminophenyl)propanoic Acid
Based on the established pharmacology of the profen class, we can anticipate the following differences in the biological activities of the enantiomers of this compound.
| Biological Activity | (S)-2-(4-Aminophenyl)propanoic Acid | (R)-2-(4-Aminophenyl)propanoic Acid | Rationale & Key Considerations |
| COX-1/COX-2 Inhibition | Expected to be the potent inhibitor (eutomer). | Expected to be significantly less potent (distomer). | The spatial arrangement of the (S)-enantiomer allows for a more favorable binding interaction within the active site of the COX enzymes. |
| Anti-inflammatory Efficacy | High | Low (in vitro) | Directly correlated with COX-2 inhibition. The (S)-enantiomer is predicted to be the primary contributor to the anti-inflammatory effects. |
| Analgesic Activity | High | Low (in vitro) | Pain relief from NSAIDs is largely due to the reduction of prostaglandin synthesis via COX inhibition. |
| Potential for GI Side Effects | Higher | Lower | Inhibition of COX-1 in the gastric mucosa can lead to gastrointestinal irritation. The more potent COX inhibitor is more likely to cause these effects. |
| In Vivo Activity | High | Can exhibit significant activity due to chiral inversion. | A key phenomenon for many profens is the unidirectional metabolic conversion of the (R)-enantiomer to the (S)-enantiomer in the body.[1][2][3] |
| Cytotoxicity | To be determined. | To be determined. | Studies on the related compound 3-(4-Aminophenyl)propionic acid showed moderate cytotoxicity to liver cells in vitro.[4][5] The enantioselectivity of this effect for the 2-isomer is unknown. |
The Critical Role of Chiral Inversion
A crucial aspect of profen pharmacology is the in vivo chiral inversion of the (R)-enantiomer to the active (S)-enantiomer.[1][2][3] This metabolic process is unidirectional and can lead to the (R)-enantiomer exhibiting significant pharmacological activity after administration, despite its low intrinsic activity. The extent of this inversion can vary between species and individuals.[6][7]
This phenomenon has significant implications for drug development and clinical use. While administering a racemic mixture may appear to be a straightforward approach, the unpredictable nature of chiral inversion can lead to variable therapeutic responses and side effect profiles. Therefore, the development of enantiopure drugs is often preferred to ensure predictable pharmacokinetics and pharmacodynamics.
Experimental Protocols for Comparative Analysis
To definitively characterize the biological activities of the this compound enantiomers, a series of in vitro and in vivo experiments are necessary. Below are detailed protocols for key assays.
Chiral Separation and Purity Analysis
The first and most critical step is to obtain the individual enantiomers in high purity. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective method for this.
Workflow for Chiral HPLC Separation:
Caption: Workflow for the separation and purity analysis of enantiomers.
Step-by-Step Protocol for Chiral HPLC:
-
Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for separating profens.
-
Mobile Phase Optimization: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an acidic additive (e.g., trifluoroacetic acid) to improve peak shape.
-
Method Development:
-
Inject the racemic mixture and optimize the mobile phase composition to achieve baseline separation of the two enantiomeric peaks.
-
Adjust the flow rate and column temperature to improve resolution and reduce analysis time.
-
-
Preparative Separation: Scale up the optimized analytical method to a preparative scale to isolate sufficient quantities of each enantiomer.
-
Purity Assessment:
-
Analyze the collected fractions using the analytical chiral HPLC method to determine the enantiomeric excess (% ee) of each isolated enantiomer.
-
Confirm the chemical identity and purity using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
In Vitro COX Inhibition Assay
This assay will quantify the inhibitory potency of each enantiomer against COX-1 and COX-2.
Experimental Workflow for COX Inhibition Assay:
Caption: Workflow for determining COX inhibition.
Step-by-Step Protocol:
-
Reagents:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes.
-
Arachidonic acid (substrate).
-
A detection system to measure prostaglandin E2 (PGE2) production (e.g., an Enzyme Immunoassay (EIA) kit).
-
(S)- and (R)-2-(4-Aminophenyl)propanoic acid solutions at various concentrations.
-
-
Assay Procedure:
-
In a multi-well plate, add the enzyme (COX-1 or COX-2) to a reaction buffer.
-
Add the test compound (each enantiomer at a range of concentrations) or vehicle control.
-
Pre-incubate for a specified time at a controlled temperature (e.g., 10 minutes at 37°C).
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a further period (e.g., 2 minutes at 37°C).
-
Stop the reaction.
-
Measure the amount of PGE2 produced using an EIA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the percentage of inhibition of PGE2 production against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) for each enantiomer against both COX-1 and COX-2.
-
Cell-Based Anti-inflammatory Assay
This assay assesses the ability of the enantiomers to reduce the production of inflammatory mediators in a cellular context.
Step-by-Step Protocol (using Lipopolysaccharide-stimulated Macrophages):
-
Cell Culture: Culture a suitable macrophage cell line (e.g., RAW 264.7) in appropriate media.
-
Treatment:
-
Seed the cells in a multi-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of each enantiomer or vehicle control for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.
-
-
Measurement of Inflammatory Mediators:
-
After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatant.
-
Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and prostaglandins (e.g., PGE2) using ELISA or EIA kits.
-
-
Data Analysis:
-
Determine the concentration-dependent effect of each enantiomer on the production of inflammatory mediators.
-
In Vitro Cytotoxicity Assay
This assay evaluates the potential toxicity of the enantiomers to cells.
Step-by-Step Protocol (MTT Assay):
-
Cell Culture: Seed cells (e.g., a relevant cell line such as hepatocytes or gastric epithelial cells) in a 96-well plate.
-
Treatment: Treat the cells with a range of concentrations of each enantiomer for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 (concentration that causes 50% reduction in cell viability).
Conclusion
The stereochemistry of this compound is predicted to be a critical determinant of its biological activity. Based on the well-established pharmacology of the profen class of NSAIDs, the (S)-enantiomer is expected to be the primary contributor to the anti-inflammatory and analgesic effects through potent inhibition of COX enzymes. Conversely, the (R)-enantiomer is likely to be significantly less active in vitro. However, the potential for in vivo chiral inversion of the (R)- to the (S)-enantiomer necessitates a thorough investigation of both enantiomers.
The experimental protocols outlined in this guide provide a clear roadmap for researchers to elucidate the specific biological activities of each enantiomer. A comprehensive understanding of the stereoselective pharmacology of this compound is essential for its potential development as a safe and effective therapeutic agent.
References
- In Vivo Studies on Chiral Inversion and Amino Acid Conjugation of 2-[4-(3-methyl-2-thienyl)
- The metabolic chiral inversion of 2-phenylpropionic acid in r
- Table 2 Summary of in vitro COX inhibition assays. IC 50 values reflect... (URL: [Link])
- Chiral inversion - Wikipedia. (URL: [Link])
- Chiral inversion of drugs: coincidence or principle? (URL: [Link])
- The metabolic chiral inversion and dispositional enantioselectivity of the 2-arylpropionic acids and their biological consequences. (URL: [Link])
- TABLE 2 Summary of in vitro COX inhibition assays IC 50 values reflect... (URL: [Link])
- Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (URL: [Link])
- In vitro cytotoxic potential of 3 propionic acid derivatives to normal and cancer liver cell lines. (URL: [Link])
- Comparison of Cytotoxicity Effects of Propionic Acid Compounds to THLE-2 and HEP-G2 Cells. (URL: [Link])
Sources
- 1. Chiral inversion - Wikipedia [en.wikipedia.org]
- 2. Chiral inversion of drugs: coincidence or principle? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The metabolic chiral inversion and dispositional enantioselectivity of the 2-arylpropionic acids and their biological consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ViewArticleDetail [ijpronline.com]
- 5. scialert.net [scialert.net]
- 6. In vivo studies on chiral inversion and amino acid conjugation of 2-[4-(3-methyl-2-thienyl)phenyl]propionic acid in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The metabolic chiral inversion of 2-phenylpropionic acid in rat, mouse and rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Integration of 2-(4-Aminophenyl)propanoic Acid in Peptide Synthesis
Introduction: The Expanding Chemical Toolbox for Peptide Therapeutics
The therapeutic landscape is increasingly shaped by peptide-based drugs, owing to their high specificity and biological activity. A key strategy in modern peptide drug development is the incorporation of non-canonical or "unnatural" amino acids to enhance potency, improve metabolic stability, and introduce novel functionalities. Phenylalanine, with its versatile aromatic side chain, has been a frequent target for modification. This guide provides an in-depth comparison of 2-(4-Aminophenyl)propanoic acid , a derivative of phenylalanine, with other commonly used phenylalanine analogs in the context of solid-phase peptide synthesis (SPPS). We will explore the unique chemical properties imparted by the 4-amino substitution, its implications for peptide synthesis protocols, and its potential to modulate the biological activity of the final peptide.
The Unique Profile of this compound
This compound, also known as 4-aminohydratropic acid, is a substituted alpha-methylated version of 4-aminophenylalanine. The presence of the amino group at the para position of the phenyl ring introduces a significant electronic modification compared to the parent phenylalanine. This electron-donating group can influence the chemical reactivity of the aromatic ring and the overall properties of a peptide in which it is incorporated.
Structural and Electronic Considerations
The key differentiator of this compound is the nucleophilic amino group on the phenyl ring. This feature presents both opportunities and challenges in peptide synthesis. The electron-donating nature of the amino group can impact pi-stacking interactions with other aromatic residues within a peptide, potentially influencing its secondary and tertiary structure.[1] From a synthesis perspective, this additional reactive site necessitates a careful protecting group strategy to prevent unwanted side reactions.
Comparative Analysis with Other Phenylalanine Derivatives
The choice of a phenylalanine analog in peptide design is dictated by the desired modification to the peptide's properties. Here, we compare this compound with other commonly employed phenylalanine derivatives.
| Derivative | Key Feature | Impact on Peptide Properties | Synthesis Considerations |
| L-Phenylalanine (Phe) | Natural, hydrophobic | Baseline for comparison. | Standard, well-established protocols. |
| This compound | Electron-donating amino group | Can alter electronic interactions and serve as a handle for further modifications. | Requires side-chain protection of the amino group. Potential for side reactions if not properly protected. |
| 4-Nitrophenylalanine (Phe(4-NO2)) | Strong electron-withdrawing group | Can modulate bioactivity and serve as a precursor for 4-aminophenylalanine. | Generally straightforward incorporation. The nitro group is stable to standard SPPS conditions. |
| 4-Chlorophenylalanine (Phe(4-Cl)) | Electron-withdrawing halogen | Can enhance binding affinity and metabolic stability.[2] | Standard incorporation protocols are effective. |
| 4-Fluorophenylalanine (Phe(4-F)) | Minimally sterically perturbing, electron-withdrawing | Can improve binding affinity and stability without significant structural changes.[3] | Readily incorporated using standard SPPS protocols.[4] |
Experimental Protocols and Methodologies
The successful incorporation of this compound into a peptide sequence via Fmoc-based solid-phase peptide synthesis (SPPS) hinges on a robust protocol that accounts for the reactivity of the side-chain amino group.
Protecting Group Strategy for Fmoc-2-(4-aminophenyl)propanoic acid
To prevent side reactions, the amino group on the phenyl ring must be protected with a group that is orthogonal to the N-terminal Fmoc group and the side-chain protecting groups of other amino acids in the sequence. A common strategy is the use of a Boc (tert-butyloxycarbonyl) group, which is acid-labile and can be removed during the final cleavage from the resin with trifluoroacetic acid (TFA).
General Workflow for SPPS
The following diagram illustrates a typical workflow for the incorporation of a non-canonical amino acid like Fmoc-2-(4-aminophenyl(Boc))-propanoic acid into a peptide chain.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Step-by-Step Protocol for Incorporating Fmoc-2-(4-aminophenyl(Boc))-propanoic acid
This protocol outlines the manual synthesis of a peptide containing this compound using Fmoc/tBu chemistry.
Materials:
-
Rink Amide resin (or other suitable resin for C-terminal amide)
-
Fmoc-protected amino acids (including Fmoc-2-(4-aminophenyl(Boc))-propanoic acid)
-
N,N'-Diisopropylcarbodiimide (DIC) or HBTU/HATU
-
Hydroxybenzotriazole (HOBt) or Oxyma Pure
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water, deionized
-
Diethyl ether, cold
Procedure:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 30 minutes with gentle agitation.[5]
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating it with a 20% solution of piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.[6]
-
Washing: Thoroughly wash the resin with DMF to remove excess piperidine and the dibenzofulvene-piperidine adduct.
-
Amino Acid Coupling: a. In a separate vessel, pre-activate the Fmoc-2-(4-aminophenyl(Boc))-propanoic acid (3 equivalents relative to resin loading) with a suitable coupling reagent (e.g., HATU, 2.9 equivalents) and a base (e.g., DIPEA, 6 equivalents) in DMF.[6] b. Add the activated amino acid solution to the deprotected resin. c. Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation. Monitoring the reaction completion with a Kaiser test is recommended.
-
Washing: Wash the resin with DMF to remove unreacted reagents and byproducts.
-
Repeat Cycles: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Side-Chain Deprotection: a. Wash the resin with DCM and dry it under vacuum. b. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours at room temperature.[7]
-
Peptide Precipitation and Purification: a. Filter the resin and collect the TFA solution containing the cleaved peptide. b. Precipitate the crude peptide by adding the TFA solution to cold diethyl ether. c. Centrifuge the mixture to pellet the crude peptide. d. Wash the peptide pellet with cold diethyl ether. e. Dry the crude peptide under vacuum. f. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[8]
Potential Side Reactions and Mitigation Strategies
The incorporation of any amino acid can be accompanied by side reactions that can impact the purity and yield of the final peptide.[9][10] When using this compound, the primary concern is the reactivity of the side-chain amino group if it is not adequately protected.
-
Incomplete Protection: If the Boc protecting group on the 4-amino function is compromised, the free amine can react with activated carboxyl groups, leading to branched peptides or other undesired modifications.
-
Oxidation: The amino group can be susceptible to oxidation, especially during cleavage. The use of scavengers in the cleavage cocktail can help mitigate this.
The following diagram outlines the decision-making process for troubleshooting potential issues during the synthesis.
Caption: Troubleshooting workflow for peptide synthesis.
Conclusion and Future Outlook
This compound represents a valuable addition to the peptide chemist's toolkit. Its unique electronic properties offer a means to modulate peptide structure and function. While its incorporation requires careful consideration of protecting group strategies to avoid side reactions, the use of a well-protected derivative such as Fmoc-2-(4-aminophenyl(Boc))-propanoic acid within established SPPS protocols should allow for its efficient integration into peptide sequences. The resulting peptides, bearing a versatile amino group on the phenyl ring, open up new avenues for post-synthesis modification and the development of novel peptide-based therapeutics and research tools. Further studies directly comparing the coupling efficiencies and the impact on peptide properties of this amino acid with other phenylalanine analogs will be invaluable in fully realizing its potential.
References
- Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview.
- BenchChem. (2025). Application Notes and Protocols: Step-by-Step Incorporation of 4-Fluorophenylalanine into a Peptide Chain.
- ScienceOpen. (n.d.).
- ResearchGate. (n.d.). Amino Acid-Protecting Groups.
- AAPPTEC. (n.d.).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Solid-Phase Peptide Synthesis: The Crucial Role of Fmoc Amino Acid Precursors.
- Mant, C. T., & Hodges, R. S. (Eds.). (2002). HPLC Analysis and Purification of Peptides. In Methods in Molecular Biology, vol. 194. Humana Press.
- BenchChem. (2025). Applications of Chlorinated Phenylalanine in Peptide Design: A Technical Guide.
- Aguilar, M. I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. In Methods in Molecular Biology, vol. 251. Humana Press.
- Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
- Royal Society of Chemistry. (2024).
- PubMed. (1996). Side reactions in solid-phase peptide synthesis and their applications. International Journal of Peptide and Protein Research, 48(3), 292-8.
- BenchChem. (2025).
- SlideShare. (n.d.). Spps and side reactions in peptide synthesis.
- Royal Society of Chemistry. (2018).
- Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239-254.
- PubMed. (2007). Effect of electron-donating and electron-withdrawing groups on peptide/single-walled carbon nanotube interactions.
- ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
- Springer. (2018). Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. Food Analytical Methods.
- Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- ResearchGate. (2018). Side reactions in peptide synthesis: An overview.
- Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS.
- ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis.
- AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis.
- National Institutes of Health. (n.d.). Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition.
- Max Planck Society. (2018).
- National Institutes of Health. (n.d.). Greening the synthesis of peptide therapeutics: an industrial perspective.
- BenchChem. (2025). Application Notes and Protocols for Labeling Peptides with 4-Fluorophenylalanine.
- National Institutes of Health. (2020).
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 151001, 4-Aminophenylalanine.
- ResearchGate. (2018). Comparison of Glycomacropeptide with Phenylalanine Free-Synthetic Amino Acids in Test Meals to PKU Patients: No Significant Differences in Biomarkers, Including Plasma Phe Levels.
- eLife. (2025). Crossover in Aromatic Amino Acid Interaction Strength: Tyrosine vs.
Sources
- 1. Electronic substituent effect on the conformation of a phenylalanine-incorporated cyclic peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. biosynth.com [biosynth.com]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. chem.uci.edu [chem.uci.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
A Head-to-Head Comparison of the Antimicrobial Activity of Propanoic Acid Derivatives: A Guide for Researchers
In the relentless pursuit of novel antimicrobial agents to combat the escalating threat of drug-resistant pathogens, the structural scaffold of propanoic acid has emerged as a versatile and promising starting point. While propanoic acid itself possesses inherent antimicrobial properties, its chemical modification into a diverse array of derivatives has unlocked significantly enhanced potency and a broader spectrum of activity. This guide provides a comprehensive, head-to-head comparison of the antimicrobial prowess of key classes of propanoic acid derivatives, offering experimentally-backed insights for researchers, scientists, and drug development professionals.
This analysis is built upon a synthesis of publicly available research, focusing on structure-activity relationships (SAR), mechanisms of action, and quantitative data from antimicrobial susceptibility testing. We will dissect the antimicrobial profiles of esters, hydrazide-hydrazones, and arylpropanoic acid derivatives, providing a clear, comparative framework to guide future research and development efforts.
The Antimicrobial Landscape of Propanoic Acid Derivatives
The fundamental antimicrobial action of propanoic acid is largely attributed to its ability as a short-chain fatty acid to disrupt the cellular integrity of microorganisms. In its undissociated form, it can passively diffuse across the microbial cell membrane. Once inside the more alkaline cytoplasm, it dissociates, releasing protons that lower the intracellular pH[1]. This acidification can inhibit essential metabolic enzymes and damage cellular structures, ultimately leading to cell death.
However, the true potential of this scaffold lies in its derivatization. By modifying the carboxylic acid group, researchers have developed compounds with tailored activities against a wide range of pathogens, including multidrug-resistant (MDR) strains[2][3]. This guide will focus on a comparative analysis of three major classes of these derivatives.
Head-to-Head Comparison: Esters vs. Hydrazide-Hydrazones vs. Arylpropanoic Acid Derivatives
For a meaningful comparison, we will evaluate these derivatives based on their chemical structure, antimicrobial spectrum, potency (as indicated by Minimum Inhibitory Concentration - MIC), and proposed mechanisms of action.
Propanoic Acid Esters
Esterification of the carboxylic acid group of propanoic acid represents a fundamental modification. This alteration primarily impacts the molecule's lipophilicity, which in turn influences its ability to penetrate microbial cell membranes.
-
Structural Characteristics: The general structure is R-COOR', where R is the ethyl group from propanoic acid and R' is an alkyl or aryl group.
-
Antimicrobial Spectrum and Potency: Studies have shown that simple esters of propanoic acid can retain or, in some cases, exhibit slightly modified antimicrobial activity compared to the parent acid. For instance, an esterified derivative of propanoic acid was found to have equivalent efficacy in suppressing the growth of methicillin-resistant Staphylococcus aureus (MRSA) USA300 as propanoic acid itself[4][5]. However, broader studies comparing a range of esters to other derivatives like Schiff bases have indicated that esters are generally less potent antimicrobial agents[6][7].
-
Mechanism of Action: The mechanism is believed to be similar to that of propanoic acid, relying on the release of the acid moiety within the cell upon hydrolysis of the ester bond by microbial esterases. However, their increased lipophilicity may also contribute to the disruption of the cell membrane's lipid bilayer.
Propanoic Acid Hydrazide-Hydrazones
The condensation of propanoic acid hydrazide with various aldehydes and ketones yields hydrazide-hydrazone derivatives. This class of compounds has garnered significant attention for its potent and broad-spectrum antimicrobial activities.
-
Structural Characteristics: These molecules contain the characteristic -CONH-N=CH- functional group. The diversity of this class stems from the wide variety of aldehydes and ketones that can be used in their synthesis, allowing for fine-tuning of their biological activity.
-
Antimicrobial Spectrum and Potency: Hydrazide-hydrazones of propanoic acid have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as various fungal species[2][3]. Notably, certain hydrazones containing heterocyclic substituents have shown potent activity against ESKAPE pathogens and drug-resistant Candida species, with MIC values as low as 0.5 µg/mL against vancomycin-resistant Enterococcus faecalis[2][3]. Comparative studies have often shown that Schiff bases (a related class) and hydrazones are more potent than their ester counterparts[6][7].
-
Mechanism of Action: The enhanced antimicrobial activity of hydrazide-hydrazones is likely due to the presence of the azomethine group (-N=CH-). This functional group is a key pharmacophore in many antimicrobial compounds and is thought to interfere with various cellular processes, potentially through chelation of essential metal ions or by inhibiting key enzymes involved in microbial metabolism. Their mechanism is likely multifactorial and extends beyond the simple intracellular acidification of the parent acid.
Arylpropanoic Acid Derivatives (Ibuprofen as a Model)
Arylpropanoic acids, a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen, have also been explored for their antimicrobial properties. Derivatization of the carboxylic acid group of these molecules has led to compounds with significant antibacterial and antifungal activities.
-
Structural Characteristics: These are propanoic acid derivatives with an aryl substituent at the C2 position. Modifications often involve the conversion of the carboxylic acid into amides or various heterocyclic rings (e.g., oxadiazoles, thiadiazoles).
-
Antimicrobial Spectrum and Potency: Ibuprofen itself exhibits some activity against Gram-positive bacteria[8]. However, its derivatives have shown markedly improved and broader activity. For example, amide derivatives of ibuprofen have demonstrated stronger inhibitory effects against both Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative) than ester derivatives, with MIC values in the range of 2-20 mg/mL[9]. The introduction of heterocyclic moieties has also been shown to enhance antibacterial activity[10][11].
-
Mechanism of Action: While the parent NSAIDs are known for their inhibition of cyclooxygenase (COX) enzymes, their antimicrobial mechanism is thought to be distinct and may involve the disruption of bacterial cell membranes and biofilms[8]. The derivatization can introduce new mechanisms; for instance, the incorporation of heterocyclic rings can lead to interactions with different microbial targets.
Quantitative Comparison of Antimicrobial Activity
To facilitate a direct comparison, the following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for representative propanoic acid derivatives against common pathogens. It is important to note that these values are compiled from different studies and direct, side-by-side experimental comparisons under identical conditions are limited in the current literature.
| Derivative Class | Representative Compound(s) | Staphylococcus aureus (MRSA) | Escherichia coli | Candida albicans | Reference(s) |
| Propanoic Acid | Propanoic Acid | Growth suppression observed | MIC: 10 mM | MIC: 10 mM | [1][4][5] |
| Ester Derivative | Esterified Propanoic Acid | Equivalent to propanoic acid | Broad-spectrum activity noted | Broad-spectrum activity noted | [4][5] |
| Hydrazide-Hydrazone | Hydrazones with heterocyclic substituents | MIC: 1-8 µg/mL | MIC: 8-64 µg/mL | MIC: 8-64 µg/mL | [2][3] |
| Arylpropanoic Acid Derivative | Ibuprofen Amides | MIC: 2-20 mg/mL | MIC: 2-20 mg/mL | - | [9] |
Note: MIC values are presented in different units (mM, µg/mL, mg/mL) as reported in the respective studies, highlighting the need for standardized testing for direct comparisons.
Structure-Activity Relationship (SAR) Insights
The antimicrobial efficacy of propanoic acid derivatives is intrinsically linked to their chemical structure. Several key SAR principles can be derived from the available data:
-
The Carboxylic Acid Moiety: While essential for the activity of the parent acid, its modification is key to unlocking greater potency.
-
Lipophilicity: Increasing lipophilicity through esterification or the addition of aryl groups can enhance membrane permeability, but an optimal balance is crucial.
-
Azomethine Group: The presence of the -N=CH- group in hydrazones and Schiff bases is strongly correlated with increased antimicrobial activity.
-
Heterocyclic Scaffolds: The incorporation of heterocyclic rings into the propanoic acid backbone is a highly effective strategy for enhancing antimicrobial potency and broadening the spectrum of activity.
-
Substituent Effects: The nature and position of substituents on aryl rings can significantly influence activity. Electron-withdrawing groups have been shown to improve antibacterial activity in some cases[6].
The following diagram illustrates the key structural modifications of the propanoic acid scaffold and their general impact on antimicrobial activity.
Caption: Structural modifications of propanoic acid and their general effect on antimicrobial activity.
Experimental Protocols for Antimicrobial Susceptibility Testing
To ensure the generation of reliable and reproducible data, standardized protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are essential. The broth microdilution method is a widely accepted technique.
Protocol for Broth Microdilution MIC Assay
-
Preparation of Microbial Inoculum:
-
From a fresh culture plate (18-24 hours), select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antimicrobial Agent Dilutions:
-
Prepare a stock solution of the propanoic acid derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
-
Inoculation and Incubation:
-
Add the standardized microbial inoculum to each well of the microtiter plate containing the diluted antimicrobial agent.
-
Include a growth control (no antimicrobial agent) and a sterility control (no inoculum).
-
Incubate the plates at 35-37°C for 16-20 hours for most bacteria, or as appropriate for the specific microorganism.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
-
The following workflow diagram illustrates the key steps in the broth microdilution MIC assay.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Protocol for MBC Determination
-
Subculturing from MIC Assay:
-
Following the determination of the MIC, take a small aliquot (e.g., 10 µL) from the wells of the MIC plate that show no visible growth.
-
Spread the aliquot onto an appropriate agar plate (e.g., Tryptic Soy Agar for bacteria).
-
-
Incubation:
-
Incubate the agar plates under the same conditions as the initial MIC assay.
-
-
Determination of MBC:
-
The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count.
-
Conclusion and Future Directions
The derivatization of propanoic acid offers a fertile ground for the discovery of novel antimicrobial agents. This comparative guide highlights that while simple esters may offer limited advantages over the parent acid, the incorporation of hydrazone functionalities and the modification of arylpropanoic acid scaffolds are highly effective strategies for enhancing antimicrobial potency and broadening the spectrum of activity.
Hydrazide-hydrazone derivatives, in particular, stand out for their potent activity against challenging and drug-resistant pathogens. The future of research in this area should focus on:
-
Direct Comparative Studies: Conducting comprehensive studies that evaluate different classes of propanoic acid derivatives against a standardized panel of clinically relevant pathogens under identical experimental conditions.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and mechanisms of action for the most potent derivatives, moving beyond the general understanding of intracellular acidification.
-
QSAR and In Silico Modeling: Employing computational tools to refine the design of new derivatives with optimized antimicrobial activity and favorable pharmacokinetic profiles[12][13][14].
-
Toxicity and In Vivo Efficacy: Assessing the safety profiles and in vivo efficacy of the most promising candidates to translate these findings into tangible therapeutic solutions.
By leveraging the insights from this comparative analysis and focusing on these future research directions, the scientific community can continue to unlock the full potential of propanoic acid derivatives in the critical fight against infectious diseases.
References
- Kumar, S., Kumar, P., Marwaha, R. K., & Narasimhan, B. (2013). Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives. Arabian Journal of Chemistry, 10, S882-S894. [Link]
- Kavaliauskas, P., Grybaitė, B., Sapijanskaitė-Banevič, B., Vaickelionienė, R., Petraitis, V., Petraitienė, R., ... & Mickevičius, V. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)
- Wang, Y., Dai, A., Huang, S., Kuo, S., Shu, M., & Gallo, R. L. (2014). Propionic acid and its esterified derivative suppress the growth of methicillin-resistant Staphylococcus aureus USA300. Beneficial microbes, 5(2), 161–168. [Link]
- Bansal, A., Kumar, P., & Narasimhan, B. (2014). Synthesis, antimicrobial evaluation and QSAR studies of 2-hydroxy propanoic acid derivatives. Drug research, 64(5), 240–245. [Link]
- Kumar, S., Kumar, P., Marwaha, R. K., & Narasimhan, B. (2013). Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives. Arabian Journal of Chemistry, 10, S882-S894. [Link]
- Wang, Y., Dai, A., Huang, S., Kuo, S., Shu, M., & Gallo, R. L. (2014). Propionic acid and its esterified derivative suppress the growth of methicillin-resistant Staphylococcus aureus USA300. Beneficial Microbes, 5(2), 161-168. [Link]
- Kamal, S., Hussain, A. I., Bibi, I., & Munir, B. (2015). Synthesis of Ibuprofen Derivatives with Improved Antibacterial Activity. Asian Journal of Chemistry, 27(5), 1823-1827. [Link]
- Vaickelioniene, R., Kavaliauskas, P., Sapijanskaite-Banevic, B., Mickevicius, V. (2022). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)
- Abdulla, I. (2014). Synthesis and antimicrobial activity of Ibuprofen derivatives.
- Kumar, S., et al. (2013). Antimicrobial activity of synthesized synthesized propionic acid derivatives. [Table].
- Abdulla, I. (2014). Synthesis and antimicrobial activity of Ibuprofen derivatives.
- Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens.
- Abdulla, I. (2014).
- Naz, A. (n.d.). Antimicrobial Activity of Ibuprofen. Scribd. [Link]
- Wang, Y., et al. (2014). Propionic acid and its esterified derivative suppress the growth of methicillin-resistant Staphylococcus aureus USA300.
- Kumar, S., et al. (2013).
- Duscha, M., et al. (2021). A review of the antimicrobial and immune-modulatory properties of the gut microbiota-derived short chain fatty acid propionate – What is new?. Frontiers in Microbiology, 12, 680122. [Link]
- El Shehry, M. F., et al. (2018). Comparison of the antimicrobial activity between our synthesized hydrazone derivatives and standard antimicrobial reference drugs. [Table].
- Kumar, S., et al. (2013). Antimicrobial activity of synthesized synthesized propionic acid derivatives. [Table].
- Krátký, M., et al. (2021). Design and Synthesis of Highly Active Antimycobacterial Mutual Esters of 2-(2-Isonicotinoylhydrazineylidene)propanoic Acid. Molecules, 26(24), 7585. [Link]
- Brock, M., & Buckel, W. (2004). On the mechanism of action of the antifungal agent propionate. European Journal of Biochemistry, 271(16), 3227-3241. [Link]
- Jabbar, S. S., Omar, T. N. A., & Mohammed, M. H. (2025). Design, Molecular Docking and QSAR Study for New Propionic Acid Derivatives. Iraqi Journal of Pharmaceutical Sciences, 34(4), 184-196. [Link]
Sources
- 1. A review of the antimicrobial and immune-modulatory properties of the gut microbiotaderived short chain fatty acid propionate – What is new? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Propionic acid and its esterified derivative suppress the growth of methicillin-resistant Staphylococcus aureus USA300 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. asianpubs.org [asianpubs.org]
- 10. scirp.org [scirp.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. scilit.com [scilit.com]
- 13. Synthesis, antimicrobial evaluation and QSAR studies of 2-hydroxy propanoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
A Comparative Guide to the Validation of an HPLC Method for the Quantification of 2-(4-Aminophenyl)propanoic Acid
An In-Depth Analysis for Researchers and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the robust quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 2-(4-Aminophenyl)propanoic acid, a key structural motif in various pharmacologically active molecules, requires a precise and reliable analytical method for its quantification. This guide provides a comprehensive, experience-driven approach to the validation of a High-Performance Liquid Chromatography (HPLC) method for this analyte. We will delve into the rationale behind methodological choices, present a complete validation protocol based on international guidelines, and compare the proposed method against viable alternatives.
Foundational Strategy: Method Development and Rationale
The development of a successful analytical method is not a matter of chance, but of systematic, science-led choices. The chemical nature of this compound—containing both a basic amino group (-NH2) and an acidic carboxylic acid group (-COOH)—makes it an amphoteric compound. This dictates our choice of a reversed-phase HPLC (RP-HPLC) method, which is the workhorse of the pharmaceutical industry for its versatility in analyzing compounds of moderate polarity.
The Causality Behind Our Chromatographic Choices:
-
Stationary Phase Selection: A C18 (octadecylsilane) column is the logical starting point. Its non-polar nature provides effective retention for the phenyl ring of the analyte. The choice of a modern, end-capped C18 column is critical to minimize peak tailing, a common issue with basic compounds like ours due to interactions with residual silanol groups on the silica support.
-
Mobile Phase pH Control: The ionization state of our analyte is pH-dependent. To ensure consistent retention time and peak shape, the mobile phase must be buffered. A pH of around 3.0-4.0 is optimal. At this pH, the carboxylic acid group (pKa ~4.5) will be largely protonated (neutral), while the amino group (pKa ~4.0-5.0) will be protonated (positive charge). This results in a well-behaved cationic analyte that interacts predictably with the C18 stationary phase. A phosphate buffer is an excellent choice due to its ideal buffering capacity in this pH range.
-
Organic Modifier: Acetonitrile is selected over methanol as the organic component of the mobile phase. Its lower viscosity leads to better column efficiency and lower backpressure. Furthermore, its UV cutoff is lower, which is beneficial for UV detection at lower wavelengths.
-
Detection: The presence of the phenyl ring provides a strong chromophore, making UV detection the ideal choice for its simplicity, robustness, and sensitivity. A preliminary scan of the analyte would reveal a lambda max (λmax) around 240 nm, offering a good balance of sensitivity and selectivity against potential impurities.
Workflow for HPLC Method Development & Validation
Caption: Overall workflow from method development to validation and comparison.
The Validated HPLC Method: Protocol and Parameters
This section details the finalized experimental conditions and the rigorous validation protocol designed to meet the standards of regulatory bodies like the International Council for Harmonisation (ICH).
Experimental Protocol: HPLC Quantification
-
Standard Preparation: Prepare a stock solution of this compound reference standard at 1.0 mg/mL in methanol. From this, create a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by diluting with the mobile phase.
-
Sample Preparation: Accurately weigh and dissolve the sample containing the analyte in methanol to achieve a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Instrument: Agilent 1260 Infinity II LC System or equivalent.
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.5 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 70% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 240 nm.
-
-
Analysis: Inject the standards and samples. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the samples from this curve.
Method Validation: A Self-Validating System
Method validation is the documented evidence that a method is fit for its intended purpose. We will follow the ICH Q2(R1) guideline "Validation of Analytical Procedures: Text and Methodology".
Logical Interdependence of Validation Parameters
Caption: Interconnectivity of key HPLC method validation parameters.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Protocol: A forced degradation study is performed. The analyte is exposed to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H2O2), thermal (80 °C), and photolytic (UV light) stress conditions. The stressed samples are then chromatographed to ensure that the peak for this compound is free from co-eluting degradants. Peak purity analysis using a Diode Array Detector (DAD) is essential here.
-
Acceptance Criteria: The analyte peak must be spectrally pure and well-resolved from all degradation peaks (Resolution > 2).
Linearity and Range
-
Protocol: Analyze five concentrations of the reference standard, spanning 50% to 150% of the expected working concentration (e.g., 10, 25, 50, 75, 100 µg/mL). Plot a graph of peak area versus concentration.
-
Acceptance Criteria: The correlation coefficient (R²) of the linear regression should be ≥ 0.999. The y-intercept should be insignificant.
Accuracy
-
Protocol: Accuracy is determined by a recovery study. A known amount of analyte is spiked into a placebo (a mixture of all excipients without the analyte) at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery is calculated.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
Precision
Precision is assessed at two levels:
-
Repeatability (Intra-day precision): Six replicate injections of the same sample (at 100% concentration) are made on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision (Inter-day precision): The repeatability assay is performed on a different day, by a different analyst, or on a different instrument.
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) for both repeatability and intermediate precision should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Protocol: These are typically determined from the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope.
-
Acceptance Criteria: The LOQ should be demonstrated to be quantifiable with acceptable accuracy and precision.
Robustness
-
Protocol: The method's robustness is tested by deliberately introducing small variations in the method parameters and observing the effect on the results. Parameters to vary include mobile phase pH (± 0.2 units), column temperature (± 5 °C), and flow rate (± 0.1 mL/min).
-
Acceptance Criteria: The %RSD of the results from the varied conditions compared to the nominal conditions should not exceed 2.0%.
Summary of Validation Data (Illustrative)
| Validation Parameter | Specification | Result |
| Linearity (R²) | ≥ 0.999 | 0.9998 |
| Range | 10 - 100 µg/mL | Confirmed |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% - 101.2% |
| Precision (Repeatability %RSD) | ≤ 2.0% | 0.85% |
| Precision (Intermediate %RSD) | ≤ 2.0% | 1.20% |
| LOD | Report Value | 0.2 µg/mL |
| LOQ | Report Value | 0.7 µg/mL |
| Robustness | System suitability passes | Passed |
Comparative Analysis: HPLC vs. Alternative Methods
While the validated RP-HPLC-UV method is robust and fit-for-purpose for most quality control applications, it is instructive to compare it with other potential analytical technologies.
| Method | Principle | Advantages | Disadvantages | Best For |
| RP-HPLC-UV (This Guide) | Differential partitioning between a non-polar stationary phase and a polar mobile phase. | Cost-effective, robust, widely available, simple operation. | Moderate sensitivity, potential for interference from co-eluting compounds with similar UV spectra. | Routine QC, content uniformity, purity testing. |
| UPLC-UV | Similar to HPLC but uses columns with smaller particles (<2 µm) and higher pressures. | Faster run times, higher resolution, and better sensitivity than HPLC. | Higher instrument cost, more susceptible to clogging. | High-throughput screening, complex mixture analysis. |
| LC-MS/MS | HPLC coupled with a mass spectrometer for detection. | Extremely high sensitivity and selectivity, provides structural information. | Very high cost, complex operation and maintenance, matrix effects can be an issue. | Trace-level quantification, metabolite identification, bioanalysis. |
The choice of method is ultimately dictated by the application. For routine quality control of bulk drug substance or formulated product, where the analyte concentration is relatively high, the validated HPLC-UV method offers the optimal balance of performance, cost, and reliability. UPLC is a superior alternative when sample throughput is the primary concern. LC-MS/MS is generally overkill for this application unless extremely low-level impurities or metabolites are being investigated.
Conclusion
This guide has detailed a systematic approach to the development and validation of a robust RP-HPLC method for the quantification of this compound. By grounding our experimental design in the physicochemical properties of the analyte and adhering to the rigorous framework of the ICH Q2(R1) guidelines, we have established a method that is specific, linear, accurate, precise, and robust. The comparative analysis confirms that for its intended purpose in a quality control environment, this method represents the gold standard of analytical practice, providing a self-validating system that ensures data integrity and product quality.
References
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
- Analytical Procedures and Methods Validation for Drugs and Biologics. U.S.
A Senior Application Scientist's Guide to Assessing the In Vitro Cytotoxicity of "2-(4-Aminophenyl)propanoic acid" Analogs
Introduction: The Imperative for Cytotoxicity Profiling in Early-Stage Drug Discovery
In the landscape of modern therapeutics, particularly within oncology, the identification of novel chemical scaffolds that can be elaborated into potent and selective agents is of paramount importance. Arylpropionic acid derivatives, a well-established class of compounds, have demonstrated a wide spectrum of biological activities, including anti-inflammatory, analgesic, and even anticancer effects.[1] The parent compound, "2-(4-Aminophenyl)propanoic acid," presents a simple yet versatile scaffold ripe for chemical modification.[2] By synthesizing analogs of this core structure, researchers can explore the chemical space to identify derivatives with enhanced biological activity.
However, a foundational step in the preclinical evaluation of any new chemical entity is the rigorous assessment of its cytotoxic potential.[3] In vitro cytotoxicity assays are the bedrock of this process, serving as a rapid and cost-effective method to determine a compound's ability to induce cell death, thereby providing critical data on its potency and potential therapeutic window.[4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to comparatively assess the in vitro cytotoxicity of novel "this compound" analogs. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and interpret hypothetical data to illuminate structure-activity relationships (SAR).
Foundational Principles of In Vitro Cytotoxicity Assessment
Before embarking on experimental work, it is crucial to understand the biological questions being asked. Cytotoxicity is not a monolithic event; it is the culmination of various cellular insults. Our assessment, therefore, should employ assays that probe different physiological endpoints.
-
Metabolic Activity (Viability): Assays like the MTT assay measure the activity of mitochondrial dehydrogenases.[3] A reduction in this activity is an early indicator that cells are no longer viable.
-
Membrane Integrity (Cell Death): The loss of plasma membrane integrity is a hallmark of late-stage apoptosis or necrosis. The Lactate Dehydrogenase (LDH) assay quantifies the release of this stable cytosolic enzyme into the culture medium, providing a direct measure of cell death.[3][5]
By utilizing assays that measure both a viability marker (MTT) and a death marker (LDH), we can create a more robust and nuanced picture of a compound's cytotoxic profile, distinguishing between cytostatic effects (growth inhibition) and overtly cytotoxic effects (cell killing).[6]
Experimental Design and Protocols
A well-designed experiment is a self-validating one. The following protocols are designed to be rigorous and reproducible, incorporating necessary controls to ensure data integrity.
Cell Line Selection and Maintenance
The choice of cell lines is critical and should be hypothesis-driven. For this guide, we will use a panel comprising:
-
A549 (Human Lung Carcinoma): A common, adherent cancer cell line for initial screening.
-
MCF-7 (Human Breast Carcinoma): Another widely used epithelial cancer cell line.
-
HEK293 (Human Embryonic Kidney): A non-cancerous cell line to serve as a control for general toxicity and to assess preliminary selectivity.
Standard Cell Culture Protocol: All cell lines should be cultured in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2. Cells should be passaged upon reaching 80-90% confluency and should not be used beyond passage 20 to avoid phenotypic drift.
Master Workflow for Cytotoxicity Screening
The overall experimental process follows a standardized workflow to ensure consistency across different analogs and assays.
Caption: Simplified overview of drug-induced apoptotic pathways.
Failure to properly engage apoptotic machinery is a common mechanism of drug resistance in cancer cells. [7][8]Therefore, confirming that lead compounds like Analog A induce apoptosis is a critical next step. This can be investigated using techniques such as Annexin V/PI staining, caspase activity assays, or Western blotting for cleaved PARP.
Conclusion and Future Directions
This guide has outlined a robust, multi-faceted approach to assessing the in vitro cytotoxicity of novel "this compound" analogs. By employing complementary assays, maintaining rigorous experimental design, and carefully analyzing the resulting data, researchers can effectively identify promising lead compounds and build a foundational understanding of their structure-activity relationships.
The hypothetical case study identified Analog A, the nitro-substituted derivative, as a lead candidate worthy of further investigation. The logical next steps in its preclinical evaluation would include:
-
Mechanism of Action Studies: Confirming the induction of apoptosis via caspase activation assays.
-
Broader Selectivity Profiling: Screening against a larger panel of cancer and non-cancerous cell lines.
-
Pharmacokinetic Profiling: Assessing ADME (Absorption, Distribution, Metabolism, and Excretion) properties in vitro.
-
Further SAR Studies: Synthesizing additional analogs to optimize potency and selectivity based on the insights gained from this initial screen.
By systematically applying these principles, the journey from a simple chemical scaffold to a potential therapeutic candidate can be navigated with scientific rigor and a higher probability of success.
References
- Vertex AI Search. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
- Benchchem. Application Notes and Protocols for In-Vitro Cytotoxicity Assays of Novel Bioactive Compounds.
- Science Gateway. How to calculate IC50.
- Hickman, J. A. (1992). Apoptosis induced by anticancer drugs. Cancer and Metastasis Reviews, 11(2), 121–139.
- Olney, J. W. (2002). Drug-Induced Apoptosis: Mechanism by which Alcohol and Many Other Drugs can Disrupt Brain Development. Brain Pathology, 12(4), 488-493.
- ResearchGate. (2016, October 4). How to calculate IC50 for my dose response?.
- Benchchem. Application Notes and Protocols for Testing Cytotoxicity of Natural Compounds.
- Sarvaiya, J. (2013). Apoptosis Significance and Molecular Mechanisms- A Review. International Journal of Pharmaceutical & Biological Archives, 4(5), 838-845.
- OriginLab. (2022, December 21). How to compute EC50 C50 in Dose Response fitting.
- Hartert, K. (2025, August 22). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. YouTube.
- Fulda, S., & Debatin, K. M. (2003). Apoptosis in Drug Response. Current Pharmacogenomics, 1(1), 1-1.
- Semantic Scholar. Apoptosis induced by anticancer drugs.
- Riss, T. L., & Moravec, R. A. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI.
- ResearchGate. (2025, August 6). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time.
- Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting.
- Martin, S. M., et al. (2011, November 17). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908.
- PubChem. (2S)-2-(4-aminophenyl)propanoic acid.
- Tan, M. L., et al. (2019). A Review of the Structure–Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Molecules, 24(15), 2787.
- Abcam. MTT assay protocol.
- ResearchGate. The Practice of Structure Activity Relationships (SAR) in Toxicology.
- Sigma-Aldrich. (2S)-2-(4-aminophenyl)propanoic acid.
- ResearchGate. Antimicrobial activity of synthesized synthesized propionic acid derivatives.
Sources
- 1. researchgate.net [researchgate.net]
- 2. (2S)-2-(4-aminophenyl)propanoic acid | C9H11NO2 | CID 6998892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ajrconline.org [ajrconline.org]
- 8. Apoptosis in Drug Response | Bentham Science [eurekaselect.com]
A Comparative Guide to the Anti-inflammatory Properties of Arylpropionic Acids
This guide provides an in-depth comparison of the anti-inflammatory properties of common arylpropionic acid derivatives, a prominent class of non-steroidal anti-inflammatory drugs (NSAIDs). The information herein is intended for researchers, scientists, and drug development professionals, offering objective experimental data and detailed methodological context to support research and development efforts in pharmacology and medicinal chemistry.
Introduction: The Role of Arylpropionic Acids in Inflammation Management
Arylpropionic acid derivatives, including widely recognized drugs like ibuprofen, naproxen, and ketoprofen, form a cornerstone of anti-inflammatory therapy.[1][2] Their therapeutic effects stem from the modulation of the inflammatory cascade, a complex biological process initiated by tissue injury or irritation.[3] Understanding the nuances of their mechanisms and comparative potencies is critical for the rational design of new chemical entities and for optimizing their clinical application.
The Arachidonic Acid Cascade: The Primary Target
The anti-inflammatory, analgesic, and antipyretic effects of arylpropionic acids are primarily exerted through the inhibition of the cyclooxygenase (COX) enzymes.[1] These enzymes are pivotal in the metabolism of arachidonic acid, a polyunsaturated fatty acid released from cell membranes in response to inflammatory stimuli.[3] The inhibition of COX enzymes curtails the production of prostaglandins, which are key mediators of inflammation, pain, and fever.[4]
There are two primary isoforms of the COX enzyme:
-
COX-1: A constitutively expressed "housekeeping" enzyme found in most tissues. It is involved in producing prostaglandins that protect the gastrointestinal lining and maintain renal function.[1]
-
COX-2: An inducible enzyme, its expression is significantly upregulated at sites of inflammation and is the primary source of prostaglandins that mediate inflammatory responses.[1]
The therapeutic benefits of arylpropionic acids are largely attributed to the inhibition of COX-2, while common side effects, such as gastrointestinal distress, are linked to the concurrent inhibition of COX-1.[2]
Caption: The Arachidonic Acid Pathway and the inhibitory action of Arylpropionic Acid NSAIDs.
Quantitative Comparison of COX Inhibition
The potency and selectivity of different arylpropionic acids against COX-1 and COX-2 can be quantified by determining their half-maximal inhibitory concentration (IC50) values. A lower IC50 value indicates greater inhibitory potency. The ratio of IC50 (COX-1/COX-2) is often used as a selectivity index; a lower ratio suggests a preference for COX-1 inhibition, while a higher ratio indicates selectivity for COX-2.
| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |
| Ibuprofen | 12 | 80 | 0.15 |
| Naproxen | 2.5 | 4.9 | 0.51 |
| Ketoprofen | 0.5 | 10 | 0.05 |
| Aspirin | 3.5 | 250 | 0.014 |
Data compiled from a study using human peripheral monocytes. Note that IC50 values can vary based on the specific assay conditions.[1]
From this data, it is evident that ketoprofen is a potent inhibitor of COX-1, more so than ibuprofen and naproxen. Naproxen shows a relatively balanced inhibition of both isoforms compared to ibuprofen, which is more selective for COX-1. Aspirin, included for reference, is a very potent, irreversible inhibitor of COX-1.
Experimental Protocol: In Vitro Fluorometric COX Inhibition Assay
To ensure the trustworthiness and reproducibility of comparative data, a standardized experimental protocol is essential. The following is a representative protocol for an in vitro fluorometric assay to determine the inhibitory activity of test compounds on COX-1 and COX-2. This method is adapted from commercially available kits and is suitable for high-throughput screening.[4][5][6][7]
Principle: This assay measures the peroxidase activity of the COX enzyme. The COX component converts arachidonic acid to prostaglandin G2 (PGG2). The peroxidase component then reduces PGG2 to prostaglandin H2, a reaction that can be coupled to the oxidation of a fluorogenic probe, producing a fluorescent signal. The rate of fluorescence generation is proportional to COX activity, and its inhibition by a test compound can be quantified.
Materials and Reagents:
-
Purified recombinant human or ovine COX-1 and COX-2 enzymes
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Fluorogenic Probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP)
-
COX Cofactor (e.g., Hematin)
-
Arachidonic Acid (Substrate)
-
Test compounds (e.g., Ibuprofen) and control inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2) dissolved in DMSO
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader (Excitation: 535 nm, Emission: 587 nm)
Step-by-Step Procedure:
-
Reagent Preparation:
-
Prepare working solutions of the fluorogenic probe, cofactor, and arachidonic acid in COX Assay Buffer according to the manufacturer's instructions.
-
Prepare serial dilutions of the test compounds and control inhibitors in COX Assay Buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
-
Reaction Setup:
-
In a 96-well plate, add the following to each well:
-
150 µL COX Assay Buffer
-
10 µL COX Cofactor working solution
-
10 µL Fluorogenic Probe working solution
-
10 µL of test compound dilution or control inhibitor. For "Enzyme Control" wells (maximum activity), add 10 µL of the vehicle (e.g., Assay Buffer with DMSO).
-
-
Add 10 µL of either purified COX-1 or COX-2 enzyme solution to the appropriate wells.
-
-
Initiate Reaction:
-
Start the reaction by adding 10 µL of the arachidonic acid working solution to each well. It is advisable to use a multi-channel pipette for simultaneous initiation.
-
-
Measurement:
-
Immediately place the plate in the microplate reader pre-set to 25°C.
-
Measure the fluorescence in a kinetic mode for 5-10 minutes, taking readings every 30-60 seconds.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope) from the linear portion of the kinetic curve for each well.
-
Determine the percent inhibition for each concentration of the test compound relative to the Enzyme Control wells: % Inhibition = [1 - (Slope of Test Well / Slope of Enzyme Control Well)] x 100
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve (e.g., using a four-parameter logistic model) to determine the IC50 value.
-
Caption: Workflow for the in vitro fluorometric COX inhibition assay.
Structure-Activity Relationships (SAR)
The anti-inflammatory potency and COX selectivity of arylpropionic acids are dictated by their chemical structure. Understanding these relationships is fundamental for designing more effective and safer NSAIDs.
-
Carboxylic Acid Moiety: This acidic group is essential for activity. It forms a critical ionic bond with a positively charged arginine residue (Arg120) in the active site of both COX-1 and COX-2, anchoring the molecule for effective inhibition.[8]
-
α-Methyl Group: The presence of a methyl group on the carbon adjacent to the carboxylic acid is crucial. This creates a chiral center, and it is consistently observed that the (S)-enantiomer is the pharmacologically active form responsible for COX inhibition.
-
Aryl Group: The aromatic ring (e.g., phenyl in ibuprofen, naphthyl in naproxen) binds within a hydrophobic channel in the COX active site. The size and nature of this group and its substituents significantly influence potency and selectivity.
-
Ibuprofen: The isobutyl group at the para-position of the phenyl ring contributes to its binding affinity.
-
Naproxen: The larger naphthyl ring system allows for more extensive hydrophobic interactions within the COX active site, contributing to its high potency.
-
Ketoprofen: The benzoylphenyl group provides a different conformation and set of interactions within the active site.
-
Caption: Key Structure-Activity Relationships of Arylpropionic Acids for COX Inhibition.
Conclusion
This guide has provided a comparative analysis of the anti-inflammatory properties of key arylpropionic acids, grounded in their mechanism of action, quantitative inhibitory data, and structure-activity relationships. The presented data indicates that while all members of this class act through COX inhibition, there are significant differences in their potency and selectivity for the COX-1 and COX-2 isoforms. Ketoprofen and naproxen are more potent inhibitors than ibuprofen, with varying degrees of selectivity. These differences underscore the importance of specific structural features in dictating pharmacological activity. The provided experimental protocol offers a robust framework for the in-house evaluation and comparison of novel anti-inflammatory compounds, ensuring data integrity and reproducibility. This foundational understanding is crucial for the continued development of next-generation anti-inflammatory agents with improved efficacy and safety profiles.
References
- Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777).
- Interchim. (n.d.). COX Fluorescent Inhibitor Screening Assay Kit.
- Snow, D. H., & Ricketts, S. W. (1984). The acute inflammatory process, arachidonic acid metabolism and the mode of action of anti-inflammatory drugs. Equine Veterinary Journal, 16(3), 289-304.
- ResearchGate. (n.d.). Structures of synthesized derivatives and of ibuprofen, ketoprofen, and naproxen.
- Kato, M., Nishida, S., Kitasato, H., Sakata, N., & Kawai, S. (2001). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes. Journal of Pharmacy and Pharmacology, 53(12), 1679-1685.
- Gpatindia. (2020). IBUPROFEN Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses.
- Slideshare. (n.d.). Synthesis of Naproxen, Ketoprofen, Ketorolac, Diclofenac and Ibuprofen.
- ResearchGate. (n.d.). IC50 Values for COX-1 and COX-2 Enzymes.
- ResearchGate. (n.d.). IC50 values for the inhibition of COX-1 and COX-2 in the human whole blood assays.
- Al Mekhlafi, S., et al. (2015). Synthesis and anti-inflammatory activity of novel Ketoprofen and Ibuprofen derivatives. Journal of Chemical and Pharmaceutical Research, 7(2), 503-510.
- Naaz, T. U., et al. (2017). Structure Based Drug Design and Synthesis of Ibuprofen analogs as Cox Inhibitors. International Journal of Pharmacy, 7(2), 69-76.
- Okazaki, T., et al. (2024). Comparative Evaluation of Cyclooxygenase Inhibition Profiles Across Various NSAID Forms and Doses: Implications for Efficacy and Adverse Effects. Clinical Pharmacology & Therapeutics.
Sources
- 1. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04686B [pubs.rsc.org]
- 4. assaygenie.com [assaygenie.com]
- 5. interchim.fr [interchim.fr]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. pharmascholars.com [pharmascholars.com]
structure-activity relationship of "2-(4-Aminophenyl)propanoic acid" derivatives
An In-Depth Technical Guide to the Structure-Activity Relationship of 2-(4-Aminophenyl)propanoic Acid Derivatives
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for derivatives of the this compound scaffold. While direct research on this specific parent compound is limited, its structural similarity to well-known classes of bioactive molecules, such as arylpropionic acid anti-inflammatory drugs and various enzyme inhibitors, allows for a robust comparative analysis. This document synthesizes data from diverse studies on analogous structures to elucidate the therapeutic potential and guide future drug discovery efforts targeting this versatile chemical framework.
The this compound Scaffold: A Framework of Potential
The this compound molecule integrates three key functional regions that can be systematically modified to tune its biological activity:
-
The Aromatic Phenyl Ring: This unit can be substituted to alter electronic properties, hydrophobicity, and steric profile, influencing target binding and pharmacokinetics.
-
The Para-Amino Group: A critical site for hydrogen bonding and salt bridge formation. It can be acylated, alkylated, or incorporated into heterocyclic systems to modulate activity and selectivity.
-
The Propanoic Acid Moiety: The carboxylic acid is a key pharmacophore, often involved in binding to enzyme active sites. The adjacent methyl group creates a chiral center, introducing stereoselectivity in biological interactions.
This guide will explore the SAR of derivatives by examining how modifications at these positions impact various biological activities, drawing parallels from closely related chemical series.
Comparative Analysis I: Anti-Inflammatory Activity
The 2-arylpropanoic acid motif is the hallmark of the "profen" class of non-steroidal anti-inflammatory drugs (NSAIDs). These agents primarily function by inhibiting cyclooxygenase (COX) enzymes, which are key to prostaglandin biosynthesis.
Expertise & Experience: The Causality Behind NSAID Design
The anti-inflammatory action of profens is critically dependent on the (S)-enantiomer, which correctly orients the carboxylic acid group within the COX active site to block substrate access. The substituent at the para-position of the phenyl ring significantly influences potency and COX-1/COX-2 selectivity. For instance, the isobutyl group of Ibuprofen occupies a hydrophobic pocket in the enzyme.
The introduction of a 4-amino group, as in our core scaffold, would drastically alter the physicochemical properties at this position from hydrophobic to polar and basic. This modification would likely change the binding mode within the COX active site. While direct data is scarce, we can hypothesize that the amino group could form new hydrogen bonds with residues outside the traditional hydrophobic pocket, potentially leading to a different selectivity profile.
Data Presentation: Comparison of Arylpropionic Acid NSAIDs
| Compound | R Group (para-position) | Target(s) | Notes |
| Ibuprofen | Isobutyl | COX-1/COX-2 | Widely used NSAID with analgesic and anti-inflammatory effects.[1] |
| Ketoprofen | Benzoyl | COX-1/COX-2 | Potent NSAID; its binding to serum albumin is well-characterized.[2] |
| Fenoprofen | Phenoxy | COX-1/COX-2 | Another member of the profen class of NSAIDs.[1] |
| This compound | Amino | (Hypothetical) | The polar amino group is expected to alter binding interactions compared to hydrophobic R groups. |
Experimental Protocols: In Vitro COX Inhibition Assay
This protocol describes a common method to determine the inhibitory potency (IC50) of a compound against COX-1 and COX-2.
-
Enzyme Preparation: Recombinant human COX-1 or COX-2 is pre-incubated with the test compound at various concentrations for 15 minutes at room temperature.
-
Reaction Initiation: The reaction is initiated by adding arachidonic acid, the enzyme's substrate.
-
Prostaglandin Measurement: The reaction is allowed to proceed for a specified time (e.g., 2 minutes) and then terminated. The amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to a vehicle control. The IC50 value is determined by fitting the data to a dose-response curve.
Comparative Analysis II: Anticancer Activity
Recent studies have explored aminophenylpropanoic acid derivatives as scaffolds for novel anticancer agents. These investigations reveal that modifications, particularly on the amino and carboxylic acid groups, can induce potent antiproliferative effects.
Trustworthiness: Self-Validating Systems in SAR
A robust SAR study relies on a self-validating system. By systematically altering one part of the molecule while keeping the core constant, the resulting changes in activity can be confidently attributed to that specific modification. Studies on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives exemplify this, where derivatization of the carboxylic acid into hydrazides and subsequent conversion to hydrazones with various heterocyclic substituents led to a clear, structure-dependent increase in anticancer activity against A549 lung cancer cells.[3][4][5]
Key SAR Findings for Anticancer Activity:
-
Carboxylic Acid Modification: The parent compounds with a free carboxylic acid often show little to no activity. Conversion to hydrazides, and especially to hydrazones bearing heterocyclic rings (e.g., furyl, indolinone), significantly enhances cytotoxicity.[4]
-
Amino Group Substitution: In a related series, 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives, the presence of an oxime moiety was found to dramatically increase antiproliferative activity, with IC50 values reaching the low micromolar range, surpassing the efficacy of cisplatin in A549 cells.[6]
-
Dual-Targeting Potential: In silico studies suggest that the most potent derivatives may act as dual inhibitors of targets like the Epidermal Growth Factor Receptor (EGFR) and Sirtuin 2 (SIRT2), highlighting a promising mechanism for overcoming drug resistance.[6]
Data Presentation: Anticancer Activity of Aminopropanoic Acid Derivatives
| Compound Series | Key Modification | Cell Line | IC50 (µM) | Reference |
| 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid | Oxime derivative 22 | A549 | 2.47 | [6] |
| 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid | Oxime derivative 21 | A549 | 5.42 | [6] |
| 3-((4-hydroxyphenyl)amino)propanoic acid | 2-furyl substituted derivative 20 | A549 | ~50% viability reduction | [4] |
| Cisplatin (Reference) | - | A549 | >10 | [6] |
Experimental Protocols: MTT Assay for Cell Viability
-
Cell Seeding: Cancer cells (e.g., A549) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 24-72 hours).
-
MTT Addition: The media is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is incubated for 3-4 hours to allow viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a purple solution.
-
Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a wavelength of ~570 nm. The absorbance is directly proportional to the number of viable cells.
Mandatory Visualization: SAR Logic for Anticancer Derivatives
Caption: Logic diagram illustrating how modifications to the core scaffold enhance anticancer activity.
Comparative Analysis III: Enzyme Inhibition
The aminophenyl and propanoic acid moieties are common features in various enzyme inhibitors, where they play specific roles in binding to active sites.
-
Factor Xa Inhibitors: In the design of Factor Xa inhibitors for anticoagulation, propionic acid substituents have been incorporated into an amidinophenyl moiety. This was a rational design strategy to introduce a favorable interaction with the oxy-anion hole in the enzyme's catalytic triad, significantly increasing inhibitory activity.[7]
-
Dipeptidyl Peptidase IV (DPP-4) Inhibitors: A series of 4-aminophenylalanine derivatives were evaluated as DPP-4 inhibitors for the treatment of diabetes.[8] While potent, these compounds suffered from poor oral bioavailability. Replacing the phenyl ring with a cyclohexylalanine core improved pharmacokinetic exposure, demonstrating the importance of the aromatic system in ADME properties.[8]
-
Digestive Enzyme Inhibitors: Synthetic amino acid derivatives have shown inhibitory potential against digestive enzymes like pancreatic lipase and α-amylase, suggesting applications in controlling metabolic disorders.[9]
Mandatory Visualization: Experimental Workflow for Enzyme Inhibition
Caption: A generalized workflow for determining enzyme inhibitory activity in vitro.
Conclusion and Future Directions
The this compound scaffold represents a promising, albeit underexplored, starting point for the development of novel therapeutics. Through comparative analysis with structurally related compounds, clear SAR trends emerge:
-
Anti-inflammatory: The 4-amino group is a significant departure from traditional NSAIDs and warrants investigation for novel COX inhibitors with potentially different selectivity profiles.
-
Anticancer: The scaffold is highly amenable to derivatization. Modifications of the amino and carboxyl groups, particularly the introduction of heterocyclic and oxime functionalities, are key strategies for enhancing potency.
-
Enzyme Inhibition: The core structure contains recognized pharmacophoric elements for binding to a range of enzyme active sites, suggesting broad potential as enzyme inhibitors.
Future research should focus on the systematic synthesis and screening of this compound derivatives. Key experiments should include profiling against a panel of cancer cell lines, testing for COX-1/COX-2 inhibition, and screening against other relevant enzyme targets to fully unlock the therapeutic potential of this versatile chemical framework.
References
- Nagasawa, T., et al. (2010). 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs. Bioorganic & Medicinal Chemistry, 18(9), 3212-23. [Link]
- Al-Warhi, T., et al. (2024). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules, 29(12), 2849. [Link]
- Ito, K., et al. (2002). Rational design, synthesis, and structure-activity relationships of novel factor Xa inhibitors: (2-substituted-4-amidinophenyl)pyruvic and -propionic acids. Journal of Medicinal Chemistry, 45(2), 305-20. [Link]
- Al-Warhi, T., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties.
- Al-Warhi, T., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules, 29(13), 3125. [Link]
- Al-Warhi, T., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. MDPI. [Link]
- Al-Warhi, T., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Pharmaceuticals, 17(2), 253. [Link]
- Debug Lies News (2024). Innovative Approaches in Anticancer Drug Discovery: Exploring the Potential of 3-((4-Hydroxyphenyl)amino)
- Yurttaş, L., et al. (2014). Synthesis and antitumor activity evaluation of new 2-(4-aminophenyl)benzothiazole derivatives bearing different heterocyclic rings. Archiv der Pharmazie, 347(9), 624-34. [Link]
- Review Article. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. Asian Journal of Pharmaceutical and Clinical Research. [Link]
- PubChem. (2S)-2-(4-aminophenyl)propanoic acid.
- Lo Piparo, E., et al. (2022). Inhibitory Potential of Synthetic Amino Acid Derivatives against Digestive Enzymes as Promising Hypoglycemic and Anti-Obesity Agents. International Journal of Molecular Sciences, 23(19), 11883. [Link]
- Chien, C. S., et al. (2001). Some 3-(4-aminophenyl)pyrrolidine-2,5-diones as all-trans-retinoic acid metabolising enzyme inhibitors (RAMBAs). Journal of Pharmacy and Pharmacology, 53(8), 1125-32. [Link]
- Duffy, J. L., et al. (2007). 4-aminophenylalanine and 4-aminocyclohexylalanine derivatives as potent, selective, and orally bioavailable inhibitors of dipeptidyl peptidase IV. Bioorganic & Medicinal Chemistry Letters, 17(10), 2879-85. [Link]
- Le, T. B., et al. (2021). A Review of Fatty Acid Biosynthesis Enzyme Inhibitors as Promising Antimicrobial Drugs. Molecules, 26(18), 5463. [Link]
- Zhong, M., et al. (2011). Structure-activity relationship (SAR) of the α-amino acid residue of potent tetrahydroisoquinoline (THIQ)-derived LFA-1/ICAM-1 antagonists. Bioorganic & Medicinal Chemistry Letters, 21(1), 307-10. [Link]
- Drug Design Org.
- Jakobsen, E., et al. (2024). Structure-activity relationship of amino acid analogs to probe the binding pocket of sodium-coupled neutral amino acid transporter SNAT2. European Journal of Pharmaceutical Sciences, 199, 106864. [Link]
- Morris, H., et al. (2022). Structure-Activity Relationships for the Anaesthetic and Analgaesic Properties of Aromatic Ring-Substituted Ketamine Esters. Molecules, 27(19), 6195. [Link]
- Fiveable. Key Concepts of Structure-Activity Relationships to Know for Medicinal Chemistry. [Link]
- ResearchGate. (2017).
- Gzyl-Malcher, B., et al. (2022). New amino acid propyl ester ibuprofenates from synthesis to use in drug delivery systems. RSC Advances, 12(35), 22756-22769. [Link]
- Sekuła, B., et al. (2021). Organism-specific differences in the binding of ketoprofen to serum albumin. Acta Crystallographica Section D: Structural Biology, 77(Pt 7), 935-946. [Link]
Sources
- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. journals.iucr.org [journals.iucr.org]
- 3. researchgate.net [researchgate.net]
- 4. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties | MDPI [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Rational design, synthesis, and structure-activity relationships of novel factor Xa inhibitors: (2-substituted-4-amidinophenyl)pyruvic and -propionic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4-aminophenylalanine and 4-aminocyclohexylalanine derivatives as potent, selective, and orally bioavailable inhibitors of dipeptidyl peptidase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibitory Potential of Synthetic Amino Acid Derivatives against Digestive Enzymes as Promising Hypoglycemic and Anti-Obesity Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for 2-(4-Aminophenyl)propanoic Acid
This guide provides an in-depth technical comparison and cross-validation protocol for two common analytical methods for the quantification of 2-(4-Aminophenyl)propanoic acid, an important intermediate in pharmaceutical synthesis. The content herein is designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights to ensure data integrity and regulatory compliance.
Introduction: The Critical Role of Method Validation in Pharmaceutical Analysis
In the landscape of pharmaceutical development and manufacturing, the reliability of analytical data is paramount. The quantification of active pharmaceutical ingredients (APIs) and their intermediates, such as this compound, necessitates robust and validated analytical methods. Method validation provides documented evidence that a procedure is suitable for its intended purpose, a cornerstone of Good Manufacturing Practices (GMP).[1] Furthermore, when multiple analytical techniques are employed across different stages of development or in different laboratories, cross-validation becomes essential to ensure the consistency and comparability of results.[2]
This guide will explore two widely used analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry. We will delve into the validation of each method according to the International Council for Harmonisation (ICH) Q2(R2) guidelines and provide a detailed protocol for their cross-validation.[3][4][5][6]
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing effective analytical methods.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO₂ | PubChem[7] |
| Molecular Weight | 165.19 g/mol | PubChem[7] |
| Appearance | Solid | --- |
| Solubility | Soluble in polar organic solvents and aqueous acidic solutions | Inferred from structure |
| Chromophores | Phenyl ring, Amino group, Carboxylic acid | Inferred from structure |
The presence of a phenyl ring and an amino group provides strong chromophores, making UV-Vis detection a viable analytical approach. The molecule's polarity and functional groups are well-suited for separation by reverse-phase HPLC.
Methodologies for Quantification: HPLC and UV-Vis Spectrophotometry
The choice of an analytical method is often a balance between performance characteristics, sample complexity, and resource availability. HPLC is renowned for its high specificity and sensitivity, making it ideal for complex matrices.[1] In contrast, UV-Vis spectrophotometry offers a simpler, faster, and more cost-effective solution for routine analysis of simpler sample matrices.[1]
Proposed High-Performance Liquid Chromatography (HPLC) Method
This proposed stability-indicating RP-HPLC method is designed for the accurate quantification of this compound and the separation of potential process-related impurities and degradation products.
Experimental Protocol: HPLC Method
-
Instrumentation: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: A mixture of 0.1% trifluoroacetic acid in water (Solvent A) and acetonitrile (Solvent B) (70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm.
-
Sample Preparation:
-
Prepare a stock solution of the this compound reference standard in the mobile phase at a concentration of 1 mg/mL.
-
Prepare working standard solutions by serial dilution of the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Dissolve samples containing this compound in the mobile phase to achieve a concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
Proposed UV-Vis Spectrophotometric Method
This method provides a rapid and straightforward approach for the quantification of this compound in samples with minimal interfering substances.
Experimental Protocol: UV-Vis Spectrophotometric Method
-
Instrumentation: A calibrated UV-Vis spectrophotometer.
-
Solvent (Diluent): 0.1 M Hydrochloric Acid.
-
Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of this compound in the diluent from 200 nm to 400 nm. The expected λmax is around 230 nm.
-
Sample Preparation:
-
Prepare a stock solution of the this compound reference standard in the diluent at a concentration of 100 µg/mL.
-
Prepare a series of working standard solutions by diluting the stock solution to concentrations ranging from 2 µg/mL to 20 µg/mL.
-
Dissolve samples containing this compound in the diluent to achieve a concentration within the calibration range.
-
-
Measurement:
-
Use the diluent as a blank.
-
Measure the absorbance of each standard and sample solution at the λmax.
-
Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.
-
Determine the concentration of the sample solutions from the calibration curve.
-
Method Validation: Demonstrating Fitness for Purpose
According to ICH Q2(R2) guidelines, analytical methods must be validated to ensure they are suitable for their intended use.[3][5][6] The following tables summarize the validation parameters and hypothetical but realistic experimental data for the proposed HPLC and UV-Vis methods.
Validation of the Proposed HPLC Method
Table 1: Validation Parameters and Results for the HPLC Method
| Validation Parameter | Experimental Approach | Acceptance Criteria | Hypothetical Results | Conclusion |
| Specificity | Forced degradation studies (acid, base, oxidative, thermal, photolytic). Analysis of placebo samples. | The method must resolve the analyte peak from all degradation products and placebo components. Peak purity index > 0.99. | Analyte peak is well-resolved from all degradation peaks and excipients. Peak purity index = 0.999. | Method is specific and stability-indicating. |
| Linearity | Analysis of five concentrations (10-100 µg/mL) in triplicate. | Correlation coefficient (r²) ≥ 0.999. | r² = 0.9998. | Excellent linearity over the specified range. |
| Range | Confirmed by linearity, accuracy, and precision data. | 10-100 µg/mL | 10-100 µg/mL | The method is suitable for quantification within this range. |
| Accuracy | Recovery studies at three levels (80%, 100%, 120% of a 50 µg/mL solution) in triplicate. | Mean recovery between 98.0% and 102.0%. | Mean recovery = 99.5% - 101.2%. | Method is accurate. |
| Precision (Repeatability) | Six replicate injections of a 50 µg/mL solution. | Relative Standard Deviation (RSD) ≤ 2.0%. | RSD = 0.8%. | Method is precise. |
| Precision (Intermediate) | Analysis of a 50 µg/mL solution by two different analysts on two different days. | RSD ≤ 2.0%. | RSD = 1.2%. | Method demonstrates good intermediate precision. |
| Limit of Detection (LOD) | Based on signal-to-noise ratio (3:1). | Report the value. | 0.5 µg/mL. | Method is sensitive for detecting low levels of the analyte. |
| Limit of Quantitation (LOQ) | Based on signal-to-noise ratio (10:1). | Report the value. | 1.5 µg/mL. | The lowest concentration that can be reliably quantified. |
| Robustness | Deliberate variations in flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2%). | RSD ≤ 2.0%. | All variations resulted in RSD < 2.0%. | Method is robust under minor variations. |
Validation of the Proposed UV-Vis Spectrophotometric Method
Table 2: Validation Parameters and Results for the UV-Vis Method
| Validation Parameter | Experimental Approach | Acceptance Criteria | Hypothetical Results | Conclusion |
| Specificity | Analysis of placebo samples. Comparison of spectra of analyte in the presence of potential interferences. | No significant interference at the analytical wavelength. | Placebo shows negligible absorbance at 230 nm. | Method is specific for the analyte in the absence of co-absorbing impurities. |
| Linearity | Analysis of five concentrations (2-20 µg/mL) in triplicate. | Correlation coefficient (r²) ≥ 0.999. | r² = 0.9995. | Excellent linearity over the specified range. |
| Range | Confirmed by linearity, accuracy, and precision data. | 2-20 µg/mL | 2-20 µg/mL | The method is suitable for quantification within this range. |
| Accuracy | Recovery studies at three levels (80%, 100%, 120% of a 10 µg/mL solution) in triplicate. | Mean recovery between 98.0% and 102.0%. | Mean recovery = 99.2% - 101.5%. | Method is accurate. |
| Precision (Repeatability) | Six replicate measurements of a 10 µg/mL solution. | Relative Standard Deviation (RSD) ≤ 2.0%. | RSD = 1.1%. | Method is precise. |
| Precision (Intermediate) | Analysis of a 10 µg/mL solution by two different analysts on two different days. | RSD ≤ 2.0%. | RSD = 1.5%. | Method demonstrates good intermediate precision. |
| Limit of Detection (LOD) | Based on the standard deviation of the blank. | Report the value. | 0.2 µg/mL. | Method is sensitive. |
| Limit of Quantitation (LOQ) | Based on the standard deviation of the blank. | Report the value. | 0.6 µg/mL. | The lowest concentration that can be reliably quantified. |
| Robustness | Deliberate variations in the preparation of the 0.1 M HCl diluent. | RSD ≤ 2.0%. | Minor variations in acid concentration did not significantly affect the results (RSD < 2.0%). | Method is robust. |
Cross-Validation: Bridging the Methodological Gap
Cross-validation is the process of demonstrating that two or more analytical procedures can be used for the same intended purpose and produce comparable results.[2] This is crucial when, for instance, a rapid UV-Vis method is used for in-process controls, while a more comprehensive HPLC method is used for final product release.
The Rationale for Cross-Validation
The primary objective of this cross-validation is to establish a statistical correlation between the results obtained from the HPLC and UV-Vis methods. This ensures that data generated by either method throughout the product lifecycle is reliable and interchangeable within acceptable limits.
Caption: Rationale for cross-validating HPLC and UV-Vis methods.
Experimental Design for Cross-Validation
A robust cross-validation study requires a well-defined protocol. The following workflow outlines the key steps.
Caption: Workflow for the cross-validation of analytical methods.
Experimental Protocol: Cross-Validation
-
Sample Selection: Prepare a minimum of 10 independent samples of this compound with concentrations spanning the analytical range of both methods. These can be prepared by spiking a placebo matrix or using actual process samples if available.
-
Analysis:
-
Divide each sample into two aliquots.
-
Analyze one aliquot using the validated HPLC method.
-
Analyze the second aliquot using the validated UV-Vis spectrophotometric method.
-
Ensure that the analyses are performed by the same analyst on the same day to minimize variability.
-
-
Data Evaluation:
-
Tabulate the concentration values obtained for each sample from both methods.
-
Calculate the percentage difference for each sample pair.
-
Perform statistical analysis to compare the two datasets. Recommended statistical tests include a paired t-test and Bland-Altman analysis.[3]
-
Acceptance Criteria and Data Interpretation
The acceptance criteria for cross-validation should be pre-defined in the validation protocol.
-
Percentage Difference: The percentage difference between the results from the two methods for each sample should not exceed a pre-defined limit, typically ±10%.
-
Paired t-test: The p-value from the paired t-test should be greater than 0.05, indicating no statistically significant difference between the means of the two datasets.
-
Bland-Altman Plot: This graphical method plots the difference between the two measurements against their average. The majority of the data points should lie within the 95% limits of agreement.
Table 3: Hypothetical Cross-Validation Data
| Sample ID | HPLC Result (µg/mL) | UV-Vis Result (µg/mL) | % Difference |
| 1 | 5.2 | 5.1 | -1.9% |
| 2 | 7.8 | 7.9 | 1.3% |
| 3 | 10.1 | 10.3 | 2.0% |
| 4 | 12.5 | 12.2 | -2.4% |
| 5 | 15.3 | 15.0 | -2.0% |
| 6 | 17.9 | 18.2 | 1.7% |
| 7 | 20.1 | 19.8 | -1.5% |
| 8 | 30.5 | Not Applicable | --- |
| 9 | 50.2 | Not Applicable | --- |
| 10 | 98.7 | Not Applicable | --- |
Interpretation of Hypothetical Data:
The data in Table 3 demonstrates good agreement between the HPLC and UV-Vis methods within the overlapping range of the UV-Vis method (up to 20 µg/mL). The percentage differences are all within ±5%, which would likely meet the acceptance criterion. A paired t-test on samples 1-7 would be expected to yield a p-value > 0.05. This would confirm that for samples within the validated range of the UV-Vis method, the two techniques provide comparable results. Samples 8-10 are outside the range of the UV-Vis method and therefore cannot be compared.
Conclusion: Ensuring Data Integrity Across the Analytical Lifecycle
The robust validation of analytical methods is a non-negotiable aspect of pharmaceutical development and quality control. This guide has provided a comprehensive framework for the validation of both a high-specificity HPLC method and a high-throughput UV-Vis spectrophotometric method for the analysis of this compound, in line with ICH Q2(R2) guidelines.
The detailed protocol for cross-validation further ensures that data generated by either method is comparable and reliable, allowing for flexibility in the selection of analytical techniques for different applications without compromising data integrity. By adhering to these principles of scientific integrity and logical validation, researchers and drug development professionals can have high confidence in their analytical results, ultimately contributing to the safety and efficacy of the final pharmaceutical product.
References
- ICH Harmonised Guideline, Q2(R2) Validation of Analytical Procedures (2024). [Link]
- ICH Harmonised Guideline, Q14 Analytical Procedure Development (2024). [Link]
- PharmaGuru. (2025).
- AMSlab. (2024). New update for ICH Q2 (R2)
- European Medicines Agency. (2024). ICH Q2(R2)
- YouTube. (2025). Understanding ICH Q2(R2)
- Journal of Pharma and Biomedics. (2025). Analytical Method Validation for Quantification of Active Pharmaceutical Ingredients (APIs): A Comparative Study of HPLC and UV-Spectrophotometry. [Link]
- Scribd. Validation of Analytical Methods in Accordance With ICH Guidelines Q2. [Link]
- Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. [Link]
- MedCrave. (2016).
- National Center for Biotechnology Information. (2016). Development and validation of an in-line API quantification method using AQbD principles based on UV-Vis spectroscopy to monitor and optimise continuous hot melt extrusion process. [Link]
- Taylor & Francis Online. (2016).
- American Pharmaceutical Review. (2014). Are HPLC-UV Methods Fit for Purpose as True Arbiters of Quality for APIs? [Link]
- PubChem. (2S)-2-(4-aminophenyl)propanoic acid. [Link]
Sources
- 1. jpbsci.com [jpbsci.com]
- 2. tandfonline.com [tandfonline.com]
- 3. fda.gov [fda.gov]
- 4. youtube.com [youtube.com]
- 5. New update of the ICH Q2 (R2) Guideline [ams-lab.com]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. jpbsci.com [jpbsci.com]
A Comparative Study of 2-(4-Aminophenyl)propanoic Acid and Ibuprofen Analogs: A Guide for Drug Development Professionals
In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), the 2-arylpropionic acid class, commonly known as "profens," stands as a cornerstone for pain and inflammation management.[1] Ibuprofen, a household name, is a primary example of this class.[2] However, the quest for agents with improved efficacy, enhanced safety profiles, and modulated pharmacokinetic properties has led to extensive research into its analogs. This guide provides a detailed comparative analysis of 2-(4-Aminophenyl)propanoic acid and various ibuprofen analogs, offering insights into their chemical synthesis, biological activities, and structure-activity relationships (SAR). This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of next-generation anti-inflammatory agents.
Introduction: Chemical Structures and Rationale for Comparison
Ibuprofen's therapeutic effects are primarily mediated through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[3] While COX-2 inhibition is responsible for the desired anti-inflammatory and analgesic effects, the simultaneous inhibition of the constitutively expressed COX-1 can lead to undesirable gastrointestinal side effects.[4] This has been a major driver for the development of ibuprofen analogs with altered selectivity and improved safety profiles.
This compound , while not a widely studied NSAID itself, represents a key structural analog of ibuprofen, featuring an amino group on the phenyl ring. This modification can significantly alter the compound's physicochemical properties, such as its polarity and basicity, which in turn can influence its pharmacokinetic and pharmacodynamic profile. The presence of the amino group offers a reactive handle for further chemical modifications, making it an interesting scaffold for medicinal chemistry exploration.
This guide will delve into a comparative analysis of these compounds, focusing on key performance indicators such as anti-inflammatory potency, COX enzyme selectivity, and cytotoxicity.
Synthesis and Characterization of Lead Compounds
The synthesis of ibuprofen and its analogs typically involves multi-step reactions. A general synthetic pathway often starts with a suitable aromatic precursor, followed by the introduction of the propionic acid moiety.
For instance, the original synthesis of ibuprofen by the Boots Group began with 2-methylpropyl benzene.[5] The synthesis of ibuprofen analogs, such as amide and hydrazide derivatives, often involves the activation of the carboxylic acid group of ibuprofen, followed by reaction with an appropriate amine or hydrazine.[6][7]
The synthesis of this compound can be achieved through various routes, often involving the reduction of a corresponding nitro-substituted precursor. The characterization of these synthesized compounds is crucial to confirm their structure and purity, employing techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.[8]
Experimental Methodologies for Comparative Evaluation
To provide a robust comparison, a standardized set of in vitro and in vivo assays are employed. The causality behind these experimental choices lies in their ability to provide quantitative data on the key performance indicators relevant to NSAID drug action.
In Vitro Anti-inflammatory Assays
-
Cyclooxygenase (COX) Inhibition Assay: This is a fundamental assay to determine the potency and selectivity of the compounds against COX-1 and COX-2. The assay typically measures the production of prostaglandins (e.g., PGE2) from arachidonic acid by purified enzymes or cell-based systems.[9] The half-maximal inhibitory concentration (IC50) is a key parameter derived from this assay. A lower IC50 value indicates higher potency. The ratio of IC50 (COX-1)/IC50 (COX-2) is used to determine the selectivity profile of the compound.
-
Protocol: LC-MS/MS-based COX Inhibition Assay [9]
-
Prepare a reaction mixture containing Tris-HCl buffer, hematin, and L-epinephrine.
-
Add purified COX-1 or COX-2 enzyme to the mixture and incubate.
-
Introduce the test compound (dissolved in DMSO) at various concentrations and pre-incubate.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate at 37°C for a defined period.
-
Stop the reaction and extract the prostaglandins.
-
Quantify the amount of prostaglandin E2 (PGE2) produced using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Calculate the percent inhibition at each compound concentration and determine the IC50 value.
-
-
-
Inhibition of Albumin Denaturation Assay: Protein denaturation is a hallmark of inflammation. This assay assesses the ability of a compound to prevent heat-induced denaturation of bovine serum albumin (BSA), providing a measure of its anti-inflammatory potential.[10]
In Vivo Anti-inflammatory Models
-
Carrageenan-Induced Paw Edema in Rats: This is a widely used and well-established model of acute inflammation.[7] Carrageenan injection into the rat paw induces a localized inflammatory response characterized by edema. The reduction in paw volume after administration of the test compound is a measure of its anti-inflammatory activity.
Cytotoxicity Assays
-
MTT Assay: This colorimetric assay assesses cell metabolic activity and is used to determine the cytotoxicity of a compound. It measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.[11]
-
Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of LDH, a cytosolic enzyme, from damaged cells into the culture medium, serving as an indicator of cell membrane integrity and cytotoxicity.[12]
Comparative Performance Analysis
The following tables summarize the available experimental data for ibuprofen, its analogs, and related aminoprofen compounds. It is important to note that direct experimental data for this compound is scarce in publicly available literature. Therefore, data for structurally similar compounds like alminoprofen are included to provide a basis for comparison.
Table 1: Comparative COX Inhibition Data
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Ibuprofen | 12 | 80 | 0.15 | [13] |
| Ibuprofen-Amino Acid Conjugates | Varied, generally maintained COX-1 preference | Varied | Maintained COX-1 preference | [14] |
| Alminoprofen | Exhibits anti-COX-2 activity | Exhibits anti-COX-2 activity | Selective for COX-2 | [15] |
Table 2: Comparative In Vivo Anti-inflammatory Activity
| Compound | Model | Dose | % Inhibition of Edema | Reference |
| Ibuprofen | Carrageenan-induced paw edema | 30 mg/kg | Significant inhibition | [7] |
| Ibuprofen Hydrazide Derivatives | Carrageenan-induced paw edema | 100 & 150 mg/kg | Significant attenuation | [7] |
| S(-)-2-amino-2-methyl-3-phenylpropanoic acid | Xylene-induced ear edema | 10 mg/kg | 31.1% | [16] |
Table 3: Comparative Cytotoxicity Data
| Compound | Cell Line | Assay | IC50/LD50 | Reference |
| Ibuprofen | Human Cholangiocarcinoma Cells | MTT | Cytotoxic at high concentrations | [11] |
| Ibuprofen Zinc (II)-Nicotinamide Complex | Breast Cancer Cell Lines | MTT | Increased cytotoxicity compared to ibuprofen | [7] |
| Ibuprofen-appended benzoxazole analogues | MCF-7, MDA-MB-231 | MTT | Some analogues showed potent anticancer activity | [14] |
Structure-Activity Relationship (SAR) and Mechanistic Insights
The collected data allows for the derivation of key structure-activity relationships:
-
Modification of the Carboxylic Acid Group: Conversion of the carboxylic acid moiety of ibuprofen to amides or hydrazides can lead to compounds with improved anti-inflammatory activity and reduced ulcerogenic potential.[6][7] This is likely due to the masking of the acidic group, which is implicated in gastrointestinal irritation.
-
Introduction of an Amino Group: The presence of an amino group on the phenyl ring, as in this compound and its analogs like alminoprofen, can shift the selectivity towards COX-2.[15] This is a desirable feature for developing NSAIDs with a better safety profile. The amino group can also serve as a point for further derivatization to fine-tune the compound's properties.
-
Stereochemistry: For profens, the S-(+)-enantiomer is generally responsible for the majority of the anti-inflammatory activity through COX inhibition.[15] The R-(-)-enantiomer is often less active but can undergo in vivo inversion to the S-(+)-enantiomer.
Visualizing Experimental Workflows and Pathways
To better illustrate the experimental and biological processes discussed, the following diagrams are provided.
Caption: A generalized experimental workflow for the synthesis and biological evaluation of ibuprofen analogs.
Caption: The cyclooxygenase (COX) pathway and the mechanism of action of ibuprofen and its analogs.
Conclusion and Future Directions
This comparative guide highlights the potential of structural modifications to the ibuprofen scaffold to generate novel anti-inflammatory agents with improved pharmacological profiles. The introduction of an amino group, as seen in the conceptual framework of this compound, and the derivatization of the carboxylic acid moiety in various ibuprofen analogs, present promising strategies to enhance COX-2 selectivity and reduce gastrointestinal toxicity.
While direct experimental data on this compound is limited, the analysis of its structural analogs suggests that this compound could serve as a valuable starting point for the development of new NSAIDs. Future research should focus on the comprehensive biological evaluation of this compound and its derivatives, including detailed pharmacokinetic and toxicology studies, to fully elucidate their therapeutic potential. The continued exploration of SAR in this chemical space will undoubtedly contribute to the discovery of safer and more effective treatments for inflammatory conditions.
References
- Anti-inflammatory mechanism of alminoprofen: action on the phospholipid metabolism p
- Ibuprofen amino acid derivatives: synthesis, docking and biological studies.
- Comprehensive evaluation of ibuprofenate amino acid isopropyl esters: insights into antioxidant activity, cytocompatibility, and cyclooxygenase inhibitory potential.
- Measurement of cyclooxygenase inhibition using liquid chrom
- Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid.
- Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investig
- Recent Advancements and Biological Activities of Aryl Propionic Acid Deriv
- SYNTHESIS, PHARMACOLOGICAL AND TOXICOLOGICAL EVALUATION OF AMIDE DERIV
- Comprehensive evaluation of ibuprofenate amino acid isopropyl esters: insights into antioxidant activity, cytocompatibility, and cyclooxygenase inhibitory potential.
- Comprehensive evaluation of ibuprofenate amino acid isopropyl esters: insights into antioxidant activity, cytocompatibility, and cyclooxygenase inhibitory potential.
- The in vitro inhibitory activity of the ibuprofen amino acid...
- Bio-oriented synthesis of ibuprofen derivatives for enhancement efficacy in post-operative and chronic inflamm
- New amino acid propyl ester ibuprofenates from synthesis to use in drug delivery systems.
- Application Note: Evaluating 2-(4-Phenylphenoxy)propanoic Acid and its Analogs in Cyclooxygenase (COX) Inhibition Assays.
- LDH assay kit guide: Principles and applic
- In vitro and In vivo Models for Anti-inflammation: An Evalu
- Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors.
- In vivo and in vitro anti-inflamm
- Synthesis, In Vitro Anti-Inflammatory Activity, and HRMS Analysis of New Amphetamine Deriv
- Table 2 Summary of in vitro COX inhibition assays. IC 50 values reflect...
- Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investig
- IC 50 Values for COX-1 and COX-2 Enzymes.
- Synthesis, Inhibitory Activity, and In Silico Modeling of Selective COX-1 Inhibitors with a Quinazoline Core.
- Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents.
- Inhibitory activity of compounds synthesized and selectiv- ity against COX-2 over COX-1.
- Anti-inflammatory activity of amine cyanoboranes, amine carboxyboranes, and rel
- Nonsteroidal anti-inflamm
- SYNTHESIS AND PRELIMINARY PHARMACOLOGY OF 2-AMINOPHENOL DERIV
- Ibuprofen and its different analytical and manufacturing methods: A review.
- Profen (drug class).
- Syntheses of Coordination Compounds of (±)-2-Amino-3-(4-Hydroxyphenyl)Propionic Acid, Mixed Ligand Complexes and Their Biological Activities.
- Full article: Design, Synthesis, and Anti-Inflammatory Activity of Some Coumarin Schiff Base Deriv
- Toxic, Genotoxic and Teratogenic Effects of Ibuprofen and its Deriv
- Dexibuprofen amide derivatives as potential anticancer agents: synthesis, in silico docking, bioevaluation, and molecular dynamic simul
- Recent development on COX-2 inhibitors as promising anti-inflamm
- Synthesis and biological evaluation of esterified anti-inflammatory drugs with ethylene glycol linkers.
- Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents.
- A Novel Ibuprofen Derivative and Its Complexes: Physicochemical Characterization, DFT Modeling, Docking, In Vitro Anti-Inflamm
- The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflamm
- ADMET and Pharmacokinetics.
- In Silico Molecular Docking and ADMET Evaluation for Investigating the Anti-Cancer Potential of Ketoprofen Amides.
- Target-based drug discovery, ADMET profiling and bioactivity studies of antibiotics as potential inhibitors of SARS-CoV-2 main protease (Mpro).
- From Chemistry to Pharmacology: Exploring the Anti-Inflammatory and Antioxidant Potential of Novel Dexketoprofen Amide Deriv
- ADMET profiling and molecular docking of potential antimicrobial peptides previously isolated from African c
- The Effects of Ibuprofen, Naproxen and Diclofenac on cell Apoptosis, Cell Proliferation and Histology Changes in Human Cholangiocarcinoma Cell Lines.
- ADMET-score – a comprehensive scoring function for evalu
- Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties.
Sources
- 1. In Silico Evaluation of Ibuprofen and Two Benzoylpropionic Acid Derivatives with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. orientjchem.org [orientjchem.org]
- 3. Synthesis, In Vitro Anti-Inflammatory Activity, and HRMS Analysis of New Amphetamine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. sphinxsai.com [sphinxsai.com]
- 7. Bio-oriented synthesis of ibuprofen derivatives for enhancement efficacy in post-operative and chronic inflammatory pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hypolipidemic, anti-obesity, anti-inflammatory, anti-osteoporotic, and anti-neoplastic properties of amine carboxyboranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scialert.net [scialert.net]
- 10. researchgate.net [researchgate.net]
- 11. The Effects of Ibuprofen, Naproxen and Diclofenac on cell Apoptosis, Cell Proliferation and Histology Changes in Human Cholangiocarcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. WO2021033174A1 - Synthesis, characterization, and biological evaluation of ibuprofen derivative against colon and breast cancer cell-lines - Google Patents [patents.google.com]
- 14. Comprehensive evaluation of ibuprofenate amino acid isopropyl esters: insights into antioxidant activity, cytocompatibility, and cyclooxygenase inhibitory potential - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anti-inflammatory mechanism of alminoprofen: action on the phospholipid metabolism pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Validation of "2-(4-Aminophenyl)propanoic acid" as a Tool Compound
Prepared for: Researchers, Scientists, and Drug Development Professionals
Author's Note: The compound "2-(4-Aminophenyl)propanoic acid" is not a recognized tool compound with established biological targets or validated use in specific assays. This guide, therefore, uses it as a hypothetical case study to present a rigorous, universally applicable framework for the validation of any novel or uncharacterized small molecule. The principles, protocols, and decision-making logic described herein represent the gold standard in chemical biology and preclinical drug discovery for establishing a compound's utility as a reliable research tool.
Introduction: The Imperative for Rigorous Tool Compound Validation
The validation process is a multi-step, evidence-based workflow designed to build confidence in a compound's potency, selectivity, and mechanism of action within a relevant biological context.[2] This guide will walk through this critical path using the hypothetical molecule, "this compound," to illustrate the necessary experiments and intellectual rigor required.
Foundational Characterization: Know Your Molecule
Before any biological experiments are conducted, the fundamental chemical identity and purity of the compound batch must be unequivocally established. This is a non-negotiable first step.[3]
Core Requirements:
-
Identity Confirmation: The chemical structure must be confirmed. Standard methods include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[4] For our example compound, C9H11NO2, we would expect NMR signals consistent with the aminophenyl and propanoic acid moieties and an MS signal corresponding to its molecular weight of ~165.19 g/mol .[5]
-
Purity Assessment: The purity of the compound should be ≥95%, as determined by a quantitative method like High-Performance Liquid Chromatography (HPLC) or quantitative 1H NMR (qHNMR).[6] Impurities can have their own biological activities, confounding results.[3]
-
Physicochemical Properties: Solubility and stability in assay buffers and cell culture media must be determined to ensure the compound remains in solution at the concentrations used for experiments.
The Unbiased Search for a Target: What Does It Bind To?
With a validated chemical entity in hand, the next phase is to identify its biological target(s). This process, often called target deconvolution, moves from broad, unbiased screening to specific, high-confidence validation.[7][8]
Target Identification Strategies
A multi-pronged approach combining direct biochemical methods with genetic and computational strategies is often required to identify potential protein binders.[8]
-
Affinity-Based Approaches: These methods are a cornerstone of target identification, relying on the physical interaction between the small molecule and its protein target.[7] A common technique is Affinity Chromatography coupled with Mass Spectrometry (AC-MS), where an analog of the compound is immobilized on a solid support to "pull down" its binding partners from a cell lysate.[9]
-
Genetic and Genomic Approaches: These methods identify targets by observing how perturbing specific genes affects the cell's response to the compound.[10] For example, a genome-wide RNAi or CRISPR screen can identify genes whose knockdown or knockout confers resistance or sensitivity to the compound, pointing to a potential target or pathway.[7]
-
Label-Free Approaches: Techniques like the Cellular Thermal Shift Assay (CETSA) or Drug Affinity Responsive Target Stability (DARTS) can identify targets by detecting changes in protein stability upon compound binding.[9][11]
Let's hypothesize that an AC-MS screen with "this compound" identifies a statistically significant and reproducible interaction with a hypothetical enzyme, "Synthase Alpha." This now becomes our primary target hypothesis.
In Vitro Validation: Proving a Direct and Specific Interaction
The target hypothesis must be rigorously tested through a cascade of in vitro experiments. The goal is to prove a direct, potent, and selective interaction between the compound and the purified target protein.
Diagram: The Tool Compound Validation Workflow
Caption: CETSA demonstrates target engagement via ligand-induced thermal stabilization.
On-Target Pathway Modulation & Phenotypic Response
The final validation step is to connect target engagement to a measurable biological outcome. This involves demonstrating that the compound modulates a known downstream signaling pathway and elicits a predicted cellular phenotype.
-
Biomarker Analysis: Measure the levels of the product of "Synthase Alpha" in cells treated with the compound. A dose-dependent decrease in the product would confirm on-target activity.
-
Phenotypic Assay: If "Synthase Alpha" is known to be essential for cell proliferation, treating cells with "this compound" should result in a dose-dependent decrease in cell viability. The EC50 from this phenotypic assay should be consistent with the potency observed in the target engagement and biomarker assays.
-
Genetic Controls: The most rigorous control is to test the compound in cells where "Synthase Alpha" has been knocked out or knocked down (e.g., via CRISPR or siRNA). The compound should have a significantly reduced or no effect in these cells compared to wild-type cells, providing the strongest evidence that the observed phenotype is on-target.
Conclusion and Recommendations
Following this comprehensive validation cascade, we could hypothetically conclude with high confidence that "this compound" is a potent, selective, and cell-active inhibitor of "Synthase Alpha." Only after completing this rigorous process can the compound be considered a validated tool for studying the biology of its target. Researchers should always demand this level of evidence for any tool compound they use and be skeptical of those without it. [1]
References
- EFMC Best Practices in Medicinal Chemistry WG. (n.d.). Validating Chemical Probes. European Federation for Medicinal Chemistry and Chemical Biology.
- Broad Institute. (n.d.). Small-molecule Target and Pathway Identification.
- Al-Mokrab, M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Ovarian Research.
- Al-Mokrab, M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. ResearchGate.
- The Chemical Probes Portal. (n.d.). Probe Evaluation.
- ACD/Labs. (2024). Cracking the Code of Drug Discovery: Small Molecules and Target Identification.
- National Center for Biotechnology Information. (n.d.). (2S)-2-(4-aminophenyl)propanoic acid. PubChem.
- Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology.
- BioCurate. (n.d.). Small molecule tool compound validation – BioCurate's perspective.
- Alphalyse. (n.d.). Orthogonal method in pharmaceutical product analysis.
- Creative Biolabs. (n.d.). Orthogonal Assay Service.
- Jafari, R., et al. (2014). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology.
- Robers, M. B., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology.
- Axxam. (n.d.). From gene to validated and qualified hits.
- Frye, S. V. (2019). Validating Small Molecule Chemical Probes for Biological Discovery. ResearchGate.
- Brennan, P., & Rodriguez, S. V. (2020). CHAPTER 4: Best Practices for Design and Characterization of Covalent Chemical Probes. Royal Society of Chemistry.
- Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net.
- Dahlin, J. L., et al. (2015). Assay Guidance Manual: Quantitative Biology and Pharmacology in Preclinical Drug Discovery. SLAS Discovery.
- Revvity Signals Software. (2022). Improving Therapeutics Discovery with Orthogonal Assay Data.
- Buchi.com. (n.d.). Melting Point Matters: The Key to Purity, Identification, and Quality Control.
- Wang, Y., & Jenkins, J. L. (2018). Quantitative Prioritization of Tool Compounds for Phenotypic Screening. Methods in Molecular Biology.
- Research and Reviews. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques.
- Koutsoukas, A., et al. (2019). Validation strategies for target prediction methods. Journal of Cheminformatics.
- Wisdomlib. (n.d.). Purity of compounds: Significance and symbolism.
- Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry.
- Neves, P., et al. (2024). Validation guidelines for drug-target prediction methods. Expert Opinion on Drug Discovery.
- Chemistry LibreTexts. (2021). 5.3: MELTING POINT ANALYSIS- IDENTITY AND PURITY.
- ResearchGate. (n.d.). Antimicrobial activity of synthesized propionic acid derivatives.
- MDPI. (n.d.). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates.
- Rufus, V. (2026). Compound Engineering - The Next Paradigm Shift in Software Engieering.
- MDPI. (n.d.). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates.
- National Center for Biotechnology Information. (n.d.). 3-(4-Aminophenyl)propionic acid. PubChem.
Sources
- 1. biocurate.com [biocurate.com]
- 2. Advancing Biomedical Research with Quality Chemical Probes [worldwide.promega.com]
- 3. Purity of compounds: Significance and symbolism [wisdomlib.org]
- 4. rroij.com [rroij.com]
- 5. (2S)-2-(4-aminophenyl)propanoic acid | C9H11NO2 | CID 6998892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]
- 9. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cracking the Code of Drug Discovery: Small Molecules and Target Identification - PharmaFeatures [pharmafeatures.com]
- 11. researchgate.net [researchgate.net]
assessing the selectivity of "2-(4-Aminophenyl)propanoic acid" derivatives for biological targets
A Researcher's Guide to Assessing the Selectivity of 2-(4-Aminophenyl)propanoic Acid Derivatives
In the pursuit of novel therapeutics, the principle of selectivity is paramount. For researchers investigating the diverse biological activities of this compound derivatives, which range from anti-inflammatory to anticancer, understanding and quantifying target selectivity is a critical step in drug development.[1][2][3][4] This guide provides an in-depth comparison of methodologies to assess the selectivity of these compounds, offering experimental insights and robust protocols to ensure data integrity and reproducibility.
The core structure of this compound is a foundational scaffold for many non-steroidal anti-inflammatory drugs (NSAIDs).[1] A primary mechanism of action for many of these derivatives is the inhibition of cyclooxygenase (COX) enzymes.[1] The COX enzyme exists in two primary isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is inducible and primarily involved in the inflammatory response.[5][6] Therefore, the selective inhibition of COX-2 over COX-1 is a key objective in developing anti-inflammatory agents with fewer gastrointestinal side effects.[5][6]
Comparative Analysis of Selectivity Profiling Techniques
The choice of assay for determining selectivity is contingent on the specific biological target and the desired throughput. Below is a comparison of commonly employed methods for assessing the selectivity of enzyme inhibitors, a frequent application for this compound derivatives.
| Assay Type | Principle | Advantages | Limitations | Typical Application |
| In Vitro Enzyme Inhibition Assays | Measures the direct inhibition of purified or recombinant enzyme activity. | High precision, allows for detailed mechanistic studies (e.g., determination of IC50 and Ki values).[7] | May not fully recapitulate the cellular environment; potential for false positives/negatives. | Primary screening and lead optimization for enzyme inhibitors like COX-1 and COX-2. |
| Cell-Based Assays | Evaluates the effect of a compound on a specific cellular pathway or function. | More physiologically relevant than in vitro assays; provides insights into cell permeability and metabolism. | Can be more complex to interpret due to multiple interacting pathways. | Secondary screening to confirm on-target activity and assess cellular efficacy. |
| Off-Target Screening Panels | Screens a compound against a broad panel of known biological targets (e.g., kinases, GPCRs). | Provides a comprehensive overview of potential off-target interactions, aiding in early safety assessment.[8][9] | Can be costly and time-consuming; the panel may not include all relevant off-targets. | Lead optimization and preclinical safety assessment. |
| Computational (In Silico) Profiling | Uses computer models to predict potential on- and off-target interactions based on the compound's structure.[10] | Rapid and cost-effective; can prioritize compounds for experimental testing.[8][10] | Predictions require experimental validation; accuracy depends on the quality of the models and databases. | Early-stage virtual screening and hypothesis generation. |
In-Depth Experimental Protocols
To ensure the generation of reliable and comparable data, the following detailed protocols are provided for key selectivity assessment experiments.
Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay (Colorimetric)
This protocol outlines a common method to determine the half-maximal inhibitory concentration (IC50) for COX-1 and COX-2, allowing for the calculation of a selectivity index.
Causality: The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), provides a quantitative measure of a compound's preference for inhibiting COX-2 over COX-1.[11] A higher SI value indicates greater COX-2 selectivity.
Experimental Workflow:
Caption: Workflow for in vitro COX inhibition assay.
Detailed Methodology:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. The assay buffer should typically be a Tris-HCl buffer at a physiological pH.
-
Compound Preparation: Create a dilution series of the this compound derivatives. A common starting concentration is 10 mM, with serial dilutions down to the nanomolar range.
-
Assay Plate Setup: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to each well.
-
Compound Addition: Add the diluted test compounds and controls to the appropriate wells.
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the compounds to bind to the enzymes.
-
Reaction Initiation: Add arachidonic acid to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for 5 minutes.
-
Detection: Add the colorimetric probe (N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) and measure the absorbance at 590 nm using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration to generate a dose-response curve and determine the IC50 value. The selectivity index is then calculated as IC50(COX-1)/IC50(COX-2).
Protocol 2: Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful technique for verifying target engagement in a cellular context. The principle is that ligand binding stabilizes the target protein, increasing its melting temperature.[12]
Causality: An observed thermal shift upon compound treatment provides direct evidence of target engagement within the complex cellular milieu, validating in vitro findings.
Experimental Workflow:
Caption: Cellular Thermal Shift Assay (CETSA®) workflow.
Detailed Methodology:
-
Cell Culture and Treatment: Culture an appropriate cell line (e.g., a human monocytic cell line for inflammation studies) and treat with the this compound derivative or vehicle control for a specified time.
-
Cell Lysis: Harvest the cells and lyse them to release the cellular proteins.
-
Heat Treatment: Aliquot the cell lysate and heat the samples across a range of temperatures (e.g., 37°C to 70°C).
-
Separation: Centrifuge the heated samples to pellet the aggregated (denatured) proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble proteins and quantify the amount of the target protein (e.g., COX-2) using a method like Western blotting or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the treated and control samples. A shift in the melting curve to a higher temperature in the treated sample indicates stabilization of the target protein by the compound.
Quantitative Data Summary
The following table provides a template for summarizing the selectivity data for a series of hypothetical this compound derivatives compared to a reference compound like Celecoxib.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | CETSA® Tm Shift (°C for COX-2) |
| Derivative A | 15.2 | 0.1 | 152 | +3.5 |
| Derivative B | 50.8 | 5.3 | 9.6 | +1.2 |
| Derivative C | 2.5 | 0.05 | 50 | +4.1 |
| Celecoxib | 15.0 | 0.04 | 375 | +5.0 |
Trustworthiness and Self-Validation
To ensure the integrity of the findings, each experimental protocol should incorporate self-validating systems:
-
Positive and Negative Controls: The inclusion of a known selective inhibitor (e.g., Celecoxib) and a non-selective inhibitor (e.g., Ibuprofen) as positive controls, along with a vehicle-only negative control, is essential for validating assay performance.[13]
-
Dose-Response Analysis: Full dose-response curves should be generated to accurately determine IC50 values and to identify any potential artifacts such as compound insolubility or aggregation at high concentrations.[12]
By employing a multi-faceted approach that combines robust in vitro and cell-based assays with careful data analysis, researchers can confidently assess the selectivity of this compound derivatives, paving the way for the development of safer and more effective therapeutics.
References
- Frontiers in Pharmacology. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. [Link]
- PubMed. (2025).
- PubMed Central. (2025).
- StatPearls - NCBI Bookshelf. (n.d.).
- The American Journal of Managed Care. (n.d.).
- ResearchGate. (n.d.). (PDF) Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals. [Link]
- PubMed Central. (n.d.). In silico off-target profiling for enhanced drug safety assessment. [Link]
- Creative Diagnostics. (n.d.). Off-Target Effects Analysis. [Link]
- Assay Guidance Manual - NCBI Bookshelf. (2012). Mechanism of Action Assays for Enzymes. [Link]
- PubMed Central. (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. [Link]
- Analgesics for Osteoarthritis - NCBI Bookshelf. (n.d.). [Table, Cyclooxygenase Selectivity of NSAIDs]. [Link]
- PubMed Central. (n.d.). Prodrugs for Amines. [Link]
- PubMed. (n.d.).
- McGill Newsroom. (2018). A near-universal way to measure enzyme inhibition. [Link]
- International Journal of Pharmacy and Technology. (2015).
- Chemistry Stack Exchange. (2015). How to determine enzyme inhibitor efficacy?. [Link]
- PubMed Central. (n.d.).
- Journal of Pharmaceutical, Chemical and Biological Sciences. (n.d.).
- ACS Omega. (n.d.). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. [Link]
- PubMed Central. (n.d.).
- MDPI. (n.d.). Molecular Periphery Design Allows Control of the New Nitrofurans Antimicrobial Selectivity. [Link]
- MDPI. (n.d.). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)
- PubChem. (n.d.). (2S)-2-(4-aminophenyl)propanoic acid. [Link]
- PubMed Central. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. [Link]
- MDPI. (n.d.). Synthesis of 3-((4-Hydroxyphenyl)amino)
- PubMed. (n.d.). Synthesis and pharmacological properties of derivatives of alpha-amino-beta-(p-chlorobenzoyl)-propionic acid and alpha-amino-gamma-(p-chlorophenyl)-tetrahydrofuran-2-one. [Link]
- PubMed. (2010). 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs. [Link]
- PubMed. (2010). 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. part 2: optimization of the side chains to improve in vitro and in vivo potencies. [Link]
Sources
- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. mdpi.com [mdpi.com]
- 3. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ijpda.org [ijpda.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 9. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 10. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ajmc.com [ajmc.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Understanding the selectivity of nonsteroidal anti-inflammatory drugs for cyclooxygenases using quantum crystallography and electrostatic interaction energy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antioxidant Properties of Aminophenylpropanoic Acids: A Guide for Researchers
This guide provides an in-depth comparative analysis of the antioxidant properties of aminophenylpropanoic acid isomers. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to explain the causality behind experimental choices and the structural basis for antioxidant activity. We will explore the core principles of radical scavenging, delve into the structure-activity relationships that govern the efficacy of these compounds, and provide detailed, validated protocols for the most common antioxidant assays.
Introduction: Oxidative Stress and the Promise of Aminophenylpropanoic Acids
Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide array of pathologies, including neurodegenerative diseases, cancer, and cardiovascular conditions.[1][2] Antioxidants are molecules that can safely interact with free radicals, terminating the chain reactions they cause before vital molecules are damaged.[3]
Aminophenylpropanoic acids, structural isomers of the amino acid phenylalanine, represent an interesting class of compounds for antioxidant research. Their structure, featuring an amino group and a carboxylic acid group attached to a phenyl ring, provides a backbone that can be rationally modified to enhance its radical scavenging capabilities. The position of the amino group (ortho, meta, or para) relative to the propanoic acid side chain is a critical determinant of this activity. This guide will dissect these structural nuances to provide a clear framework for understanding and evaluating their antioxidant potential.
The Structural Basis of Antioxidant Activity
The antioxidant capacity of aminophenylpropanoic acids and related phenolic compounds is primarily dictated by their ability to donate a hydrogen atom or an electron to neutralize free radicals.[2][4] This process is governed by the structure of the molecule, specifically the arrangement of functional groups on the aromatic ring.
Structure of Aminophenylpropanoic Acid Isomers
The three primary isomers—2-aminophenylpropanoic acid (ortho), 3-aminophenylpropanoic acid (meta), and 4-aminophenylpropanoic acid (para)—differ in the substitution pattern on the phenyl ring. This seemingly minor change has profound implications for the molecule's electronic properties and, consequently, its antioxidant efficacy.
Caption: Chemical structures of the ortho, meta, and para isomers.
Core Mechanisms of Antioxidant Action
Antioxidants primarily operate through two mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[2]
-
Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to a free radical (R•), quenching it and forming a stable antioxidant radical (A•).
AH + R• → A• + RH
-
Single Electron Transfer (SET): The antioxidant donates an electron to the free radical, forming a radical cation (AH•+) and an anion (R:-).
AH + R• → AH•+ + R:-
The effectiveness of an antioxidant is heavily dependent on the stability of the resulting antioxidant radical (A• or AH•+). Ortho and para substituted compounds are often more effective because they can better stabilize this radical through resonance, delocalizing the unpaired electron across the aromatic system.[4] In contrast, the meta position does not permit this same degree of resonance stabilization, typically resulting in lower antioxidant activity.[4] This principle is well-documented for aminophenols and is expected to apply to aminophenylpropanoic acids as well.[4]
Caption: The two primary mechanisms of free radical scavenging by antioxidants.
Standardized Assays for In Vitro Antioxidant Evaluation
To quantitatively compare the antioxidant potential of different compounds, standardized in vitro assays are essential. The most widely used methods are the DPPH, ABTS, and FRAP assays, each relying on a distinct chemical principle.[5]
Caption: A generalized workflow for common in vitro antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures a compound's ability to act as a hydrogen donor.[6] The stable DPPH free radical has a deep violet color. When it accepts a hydrogen atom from an antioxidant, it is converted to its non-radical form, resulting in a color change to pale yellow.[7] The decrease in absorbance at ~517 nm is proportional to the antioxidant activity.[7][8]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
This assay measures the ability of a compound to scavenge the ABTS radical cation (ABTS•+), which is a blue-green chromophore.[9] In the presence of an antioxidant, the ABTS•+ is reduced, causing the solution to decolorize.[10] This reduction in absorbance, typically measured at 734 nm, is proportional to the antioxidant concentration.[11] A key advantage of the ABTS assay is its applicability to both hydrophilic and lipophilic compounds.[12]
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay does not measure radical scavenging directly but rather the reducing power of a compound.[13] It is based on the ability of an antioxidant to reduce the ferric (Fe³⁺) to the ferrous (Fe²⁺) ion at low pH.[14][15] This reduction results in the formation of an intensely blue-colored ferrous-tripyridyltriazine complex, and the absorbance is measured around 593 nm.[13][14] The intensity of the color is directly proportional to the reducing power of the sample.[13]
Comparative Analysis: Isomer-Specific Antioxidant Activity
While direct comparative studies on the base isomers of aminophenylpropanoic acid are limited in the literature, we can infer their relative activities from studies on closely related structures, such as aminophenols and substituted aminophenylpropanoic acids.
A study on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives (a para-substituted structure with an additional hydroxyl group) demonstrated significant antioxidant activity in both DPPH and FRAP assays.[16][17] The presence of the phenolic hydroxyl group and the amino group are noted as key contributors to this activity, enhancing the molecule's electron-donating capacity and stabilizing the resulting phenoxyl radical.[17]
Based on the principles of radical stabilization, the expected order of antioxidant activity for the aminophenylpropanoic acid isomers is:
para (4-amino) ≥ ortho (2-amino) > meta (3-amino)
This hypothesis is grounded in the superior ability of the para and ortho isomers to delocalize the unpaired electron of the radical formed after hydrogen or electron donation, a stabilizing effect that is not possible for the meta isomer.[4]
| Assay | Principle | Typical Wavelength | Measures | Reference |
| DPPH | Hydrogen Atom Transfer | ~517 nm | Radical Scavenging | [6][7] |
| ABTS | Electron/Hydrogen Transfer | ~734 nm | Radical Scavenging | [9][11] |
| FRAP | Electron Transfer | ~593 nm | Reducing Power | [13][14][15] |
| Table 1. Summary of Standard Antioxidant Assays. |
Detailed Experimental Protocols
The following protocols are provided as a trusted, self-validating framework for assessing antioxidant activity. Including a known antioxidant standard, such as Ascorbic Acid, Trolox, or Gallic Acid, is critical for validating assay performance and comparing results across experiments.
Protocol: DPPH Radical Scavenging Assay
Rationale: This protocol is designed to measure the hydrogen-donating capacity of the test compounds by monitoring the quenching of the stable DPPH radical. The use of a standard allows for the calculation of a relative activity metric (IC₅₀).
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol
-
Test compounds and standard antioxidant (e.g., Ascorbic Acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark, as DPPH is light-sensitive. The absorbance of this solution at 517 nm should be approximately 1.0.[8]
-
Preparation of Sample Solutions: Prepare a stock solution of each test compound and the standard (e.g., 1 mg/mL) in methanol. Perform serial dilutions to obtain a range of concentrations (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).[7]
-
Assay Procedure: a. To a 96-well plate, add 100 µL of each sample dilution. b. Add 100 µL of the 0.1 mM DPPH solution to each well. c. A control well should contain 100 µL of methanol and 100 µL of the DPPH solution. d. A blank well for each sample should contain 100 µL of the sample dilution and 100 µL of methanol (to account for any sample color).
-
Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes.[8] After incubation, measure the absorbance at 517 nm.
-
Calculation: Calculate the percentage of radical scavenging activity using the following formula:[7]
% Scavenging = [ (A_control - (A_sample - A_blank)) / A_control ] x 100
-
A_control = Absorbance of the control
-
A_sample = Absorbance of the test sample with DPPH
-
A_blank = Absorbance of the test sample without DPPH
-
-
Data Analysis: Plot the % Scavenging against the sample concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals). A lower IC₅₀ value indicates higher antioxidant activity.
Protocol: ABTS Radical Cation Decolorization Assay
Rationale: This protocol generates a stable blue-green ABTS radical cation, which is then quenched by the test antioxidant. This assay is versatile as it can be used for both hydrophilic and lipophilic samples.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Ethanol or phosphate-buffered saline (PBS)
-
Test compounds and standard (e.g., Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Stock Solution: a. Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. b. Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours before use. This forms the ABTS•+ stock solution.
-
Preparation of ABTS•+ Working Solution: Dilute the stock solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.
-
Preparation of Sample Solutions: Prepare serial dilutions of the test compounds and the standard in the same solvent used for the working solution.
-
Assay Procedure: a. To a 96-well plate, add 20 µL of each sample dilution. b. Add 180 µL of the ABTS•+ working solution to each well. c. A control well should contain 20 µL of the solvent and 180 µL of the ABTS•+ working solution.
-
Incubation and Measurement: Incubate the plate at room temperature for 6 minutes. Read the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition using a formula analogous to the DPPH assay. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Protocol: Ferric Reducing Antioxidant Power (FRAP) Assay
Rationale: This protocol quantifies the ability of a compound to donate an electron, measured by its capacity to reduce Fe³⁺ to Fe²⁺. It provides a direct measure of the total reducing power of a sample.
Materials:
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-Tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
Ferrous sulfate (FeSO₄) for standard curve
-
Test compounds
-
96-well microplate and reader
Procedure:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm this solution to 37°C before use.[14]
-
Preparation of Standard and Samples: Prepare a standard curve using known concentrations of FeSO₄. Prepare solutions of your test compounds in an appropriate solvent.
-
Assay Procedure: a. To a 96-well plate, add 20 µL of the sample, standard, or blank (solvent). b. Add 180 µL of the pre-warmed FRAP reagent to all wells.
-
Incubation and Measurement: Incubate the plate at 37°C for at least 4 minutes (reaction time can be extended for slower-reacting compounds).[13] Measure the absorbance at 593 nm.[14]
-
Calculation: Determine the FRAP value of the samples by comparing their absorbance change to the standard curve. Results are typically expressed as µM Fe²⁺ equivalents.
Conclusion and Future Directions
The analysis of aminophenylpropanoic acids reveals a class of compounds whose antioxidant potential is intrinsically linked to their isomeric structure. Based on established chemical principles, the para and ortho isomers are predicted to be significantly more potent antioxidants than the meta isomer due to superior radical stabilization. This structure-activity relationship provides a foundational principle for the rational design of novel antioxidants. For instance, the addition of electron-donating groups (like a hydroxyl group, as seen in some derivatives) to the phenyl ring, particularly at positions that enhance resonance stabilization, could further boost antioxidant activity.[16][17]
Future research should focus on direct, quantitative comparisons of the ortho, meta, and para isomers using the standardized assays outlined in this guide. Such studies would provide the empirical data needed to validate the predicted activity hierarchy and would be invaluable for professionals in drug discovery seeking to develop new therapeutic agents to combat oxidative stress-related diseases.
References
- G-Biosciences. ABTS Antioxidant Capacity Assay.
- Benzie, I. F., & Strain, J. J. (1996). The ferric reducing ability of plasma (FRAP) as a measure of "antioxidant power": the FRAP assay. Analytical biochemistry, 239(1), 70–76.
- Cell Biolabs, Inc. OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit.
- Arbor Assays. (2016). FRAP - Measuring antioxidant potential.
- Assay Genie. Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric).
- Elpidera. (2024). ABTS Antioxidant Assay Kit: A Comprehensive Tool for Measuring Antioxidant Capacity.
- Ultimate Treat. (2024). A Detailed Look At Ferric Reducing Antioxidant Power (FRAP).
- ABTS Assay. (2025). ABTS assay: Significance and symbolism.
- BenchChem.
- BenchChem. Application Note: DPPH Assay Protocol for Determining the Antioxidant Activity of Mesuol.
- Ilg, P., & Krewinkel, C. (2018).
- Arts, M. J., Haenen, G. R., Voss, H. P., & Bast, A. (2023).
- G-Biosciences. DPPH Antioxidant Assay.
- Shimamura, T., Sumikura, Y., Yamazaki, T., Tada, A., & Kashiwagi, T. (2014). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. MethodsX, 1, 137-140.
- Molyneux, P. (2004). The use of the stable free radical diphenylpicrylhydrazyl (DPPH) for estimating antioxidant activity. Songklanakarin Journal of Science and Technology, 26(2), 211-219.
- Kedare, S. B., & Singh, R. P. (2011). Genesis and development of DPPH method of antioxidant assay. Journal of food science and technology, 48(4), 412–422.
- Al-Warhi, T., Al-Thiabat, M. G., Al-Shar'i, N. A., Sabt, A., Al-Salahi, R., & Patrič, A. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Pharmaceuticals, 17(7), 868.
- Lobo, V., Patil, A., Phatak, A., & Chandra, N. (2010). Free radicals, antioxidants and functional foods: Impact on human health. Pharmacognosy reviews, 4(8), 118–126.
- Al-Warhi, T., Al-Thiabat, M. G., Al-Shar'i, N. A., Sabt, A., Al-Salahi, R., & Patrič, A. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties.
- Pisoschi, A. M., & Pop, A. (2015). The role of antioxidants in the chemistry of oxidative stress: A review. European journal of medicinal chemistry, 97, 55–74.
- Al-Warhi, T., Al-Thiabat, M. G., Al-Shar'i, N. A., Sabt, A., Al-Salahi, R., & Patrič, A. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Antioxidants, 13(7), 868.
- Maliar, T., Maliarová, M., & Valko, M. (2024). Antioxidant and Pro-Oxidant Properties of Selected Clinically Applied Antibiotics: Therapeutic Insights. International Journal of Molecular Sciences, 25(19), 10569.
Sources
- 1. arborassays.com [arborassays.com]
- 2. scispace.com [scispace.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. asci-jci.org [asci-jci.org]
- 10. ABTS assay: Significance and symbolism [wisdomlib.org]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. ultimatetreat.com.au [ultimatetreat.com.au]
- 14. The ferric reducing ability of plasma (FRAP) as a measure of "antioxidant power": the FRAP assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. assaygenie.com [assaygenie.com]
- 16. mdpi.com [mdpi.com]
- 17. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 2-(4-Aminophenyl)propanoic Acid: A Benchmarking Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and material science, the efficient synthesis of key intermediates is paramount. 2-(4-Aminophenyl)propanoic acid, a valuable building block, is no exception. This guide provides an in-depth comparative analysis of two primary synthetic routes to this compound: the classical nitration and subsequent reduction of a phenylpropanoic precursor, and a modern palladium-catalyzed approach, the Buchwald-Hartwig amination. By examining the underlying chemistry, reaction efficiency, and operational considerations of each method, this document serves as a practical resource for researchers aiming to select the most suitable synthetic strategy for their specific needs.
Introduction: The Significance of this compound
This compound and its derivatives are important precursors in the synthesis of a variety of biologically active molecules and polymers. The presence of both an aromatic amine and a carboxylic acid functionality makes it a versatile scaffold for further chemical modifications. Consequently, the development of efficient and scalable synthetic routes to this compound is of significant interest to the chemical and pharmaceutical industries.
Synthetic Strategies: A Head-to-Head Comparison
This guide will focus on two distinct and representative strategies for the synthesis of this compound:
-
Classical Approach: A two-step sequence involving the nitration of a suitable phenylpropanoic acid derivative followed by the reduction of the nitro group to an amine.
-
Modern Catalytic Approach: A direct C-N bond formation via the Buchwald-Hartwig amination of a halogenated phenylpropanoic acid.
The following sections will delve into the mechanistic details, experimental protocols, and a comparative analysis of these two methodologies.
Method 1: The Classical Nitration-Reduction Pathway
This long-established route is a workhorse in organic synthesis for introducing an amino group onto an aromatic ring. The strategy relies on the electrophilic nitration of a phenylpropanoic acid precursor, followed by the reduction of the resulting nitro-intermediate.
Mechanistic Rationale
The synthesis begins with the nitration of 2-phenylpropanoic acid. This electrophilic aromatic substitution reaction introduces a nitro group (-NO2) onto the aromatic ring, primarily at the para position due to the directing effect of the alkyl side chain. The subsequent step involves the reduction of the nitro group to a primary amine (-NH2). This transformation can be achieved through various reducing agents, with catalytic hydrogenation and metal-mediated reductions being the most common.
Experimental Protocols
Step 1: Synthesis of 2-(4-Nitrophenyl)propanoic Acid
A detailed protocol for the synthesis of the nitro-intermediate is available in the literature.[1]
Step 2: Reduction of 2-(4-Nitrophenyl)propanoic Acid to this compound
Two common and effective methods for the reduction of the nitro group are presented below.
Protocol 1A: Catalytic Transfer Hydrogenation
Catalytic transfer hydrogenation using ammonium formate as a hydrogen donor is a mild and efficient method for the reduction of nitroarenes.[2][3][4][5]
-
Reactants: 2-(4-nitrophenyl)propanoic acid, Ammonium formate, 10% Palladium on carbon (Pd/C)
-
Solvent: Methanol
-
Procedure:
-
To a solution of 2-(4-nitrophenyl)propanoic acid (1.0 eq.) in methanol, add 10% Pd/C (catalytic amount, e.g., 5-10 mol%).
-
Add ammonium formate (3.0-5.0 eq.) in portions to the stirred suspension.
-
The reaction is typically stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst.
-
The filtrate is concentrated under reduced pressure.
-
The residue is taken up in water and the pH is adjusted to be neutral or slightly basic to precipitate the product.
-
The solid product is collected by filtration, washed with cold water, and dried.
-
Protocol 1B: Iron-Mediated Reduction
Reduction using iron powder in the presence of an acid or an ammonium salt is a classic, cost-effective, and reliable method.[6][7]
-
Reactants: 2-(4-nitrophenyl)propanoic acid, Iron powder, Ammonium chloride
-
Solvent: Ethanol/Water mixture
-
Procedure:
-
In a round-bottom flask, suspend 2-(4-nitrophenyl)propanoic acid (1.0 eq.) and iron powder (3.0-5.0 eq.) in a mixture of ethanol and water.
-
Add a solution of ammonium chloride (4.0 eq.) in water to the suspension.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
After completion, the hot reaction mixture is filtered through celite to remove the iron salts.
-
The filtrate is concentrated under reduced pressure to remove the ethanol.
-
The aqueous residue is then neutralized with a base (e.g., sodium bicarbonate) to precipitate the product.
-
The product is collected by filtration, washed with water, and dried.
-
Visualizing the Classical Pathway
Caption: The classical two-step synthesis of this compound.
Method 2: The Modern Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[8][9][10] This method offers a more direct approach to the target molecule, avoiding the use of strong acids and the generation of a nitro-intermediate.
Mechanistic Rationale
This strategy involves the direct coupling of an aryl halide, in this case, 2-(4-bromophenyl)propanoic acid, with an ammonia surrogate. The catalytic cycle, pioneered by Stephen Buchwald and John Hartwig, involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to form the desired C-N bond and regenerate the catalyst. The choice of ligand for the palladium catalyst is crucial for the efficiency of the reaction.
Experimental Protocols
Step 1: Synthesis of 2-(4-Bromophenyl)propanoic Acid
The starting material, 2-(4-bromophenyl)propanoic acid, can be synthesized via various methods, including the bromination of 2-phenylpropanoic acid.[11][12][13]
Step 2: Buchwald-Hartwig Amination
The amination of the aryl bromide can be achieved using an ammonia surrogate, such as an ammonium salt or aqueous ammonia, in the presence of a suitable palladium catalyst and ligand.[14][15][16]
-
Reactants: 2-(4-bromophenyl)propanoic acid, Ammonia source (e.g., Ammonium sulfate, aqueous ammonia), Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), Phosphine ligand (e.g., XPhos, RuPhos), Base (e.g., NaOtBu, K₃PO₄)
-
Solvent: Toluene or Dioxane
-
Procedure:
-
To an oven-dried Schlenk tube, add 2-(4-bromophenyl)propanoic acid (1.0 eq.), the palladium catalyst (e.g., 1-5 mol%), and the phosphine ligand (e.g., 1.2-1.5 eq. relative to Pd).
-
Add the base (e.g., 2.0-3.0 eq.) and the ammonia source (e.g., 1.5-2.0 eq.).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the required temperature (typically 80-110 °C) and stir until TLC or GC-MS analysis indicates complete consumption of the starting material.
-
After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization.
-
Visualizing the Modern Catalytic Pathway
Caption: The modern two-step synthesis via Buchwald-Hartwig amination.
Comparative Analysis: Efficiency and Practicality
| Feature | Classical Nitration-Reduction | Buchwald-Hartwig Amination |
| Overall Yield | Generally high, often >80% for both steps combined. | Can be high, but is highly dependent on catalyst, ligand, and substrate. Potentially lower overall yield due to the synthesis of the halo-precursor. |
| Reaction Conditions | Nitration requires strong, corrosive acids. Reduction can be performed under mild (catalytic hydrogenation) or harsh (metal/acid) conditions. | Generally requires inert atmosphere and anhydrous conditions. Often involves heating. |
| Reagent Cost & Availability | Reagents for nitration and common reduction methods (e.g., iron) are inexpensive and readily available. Pd/C for hydrogenation is more expensive. | Palladium catalysts and specialized phosphine ligands can be expensive. |
| Substrate Scope & Functional Group Tolerance | Nitration conditions are harsh and not tolerant of many functional groups. Reduction methods have varying functional group compatibility. | The Buchwald-Hartwig amination is known for its excellent functional group tolerance. |
| Safety & Environmental Considerations | Use of concentrated nitric and sulfuric acids poses significant safety and disposal challenges. The use of heavy metals in some reduction methods also has environmental implications. | Palladium is a precious metal with a high environmental impact from mining. Use of organic solvents and specialized ligands also contributes to the environmental footprint. |
| Scalability | The classical route is well-established for large-scale industrial synthesis. | Can be challenging to scale up due to the cost of the catalyst and the need for stringent inert conditions. |
Product Characterization
The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (typically two doublets in the aromatic region), the methine proton of the propanoic acid chain (a quartet), the methyl group (a doublet), and the amino and carboxylic acid protons (broad singlets).
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the carbonyl carbon of the carboxylic acid, the methine carbon, and the methyl carbon.[17]
-
IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the O-H stretching of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), and the C=O stretching of the carbonyl group (around 1700 cm⁻¹).[18][19][20]
Conclusion and Future Perspectives
Both the classical nitration-reduction pathway and the modern Buchwald-Hartwig amination offer viable routes to this compound, each with its own set of advantages and disadvantages.
The classical method remains a robust and cost-effective option, particularly for large-scale production where the cost of reagents is a primary concern. Its main drawbacks are the harsh reaction conditions and the associated safety and environmental issues.
The Buchwald-Hartwig amination , on the other hand, represents a more elegant and versatile approach with superior functional group tolerance. While the cost of the catalyst and ligands can be a limiting factor, for the synthesis of complex molecules or in cases where mild conditions are essential, it is an invaluable tool.
The choice between these two methods will ultimately depend on the specific requirements of the synthesis, including the scale of the reaction, the presence of other functional groups in the molecule, cost considerations, and the available laboratory infrastructure. Future research in this area may focus on the development of more sustainable and cost-effective catalytic systems for C-N bond formation, potentially bridging the gap between the classical and modern approaches.
References
- A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. (2025).
- Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. (n.d.).
- Preparation method of 2-(4-bromomethyl)phenyl propionic acid. (2017).
- Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. (2012).
- EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. (2012).
- Buchwald–Hartwig amin
- 2-amino-3-(4-aminophenyl)propionic acid - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase. [Link]
- Synthesis of 2-(4-nitrophenyl)propionic acid. (n.d.). PrepChem.com. [Link]
- Catalytic Hydrogen Transfer Reductions Using Ammonium Form
- Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts. (2014).
- Review: Catalytic Hydrogen Transfer Reductions Using Ammonium Form
- Buchwald–Hartwig Amination with Aqueous Ammonia. (n.d.). Synthesis Spotlight. [Link]
- 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (n.d.). MDPI. [Link]
- Catalytic Transfer Hydrogenation of Aromatic Nitro Compounds by Employing Ammonium Formate and 5% Platinum on Carbon. (n.d.).
- (2S)-2-(4-aminophenyl)propanoic acid. (n.d.). PubChem. [Link]
- β-(4-Aminophenyl)propionic acid. (n.d.). NIST WebBook. [Link]
- New Ammonia Equivalents for the Pd-Catalyzed Amination of Aryl Halides. (2001). Organic Chemistry Portal. [Link]
- Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. (n.d.).
- Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. (n.d.). Royal Society of Chemistry. [Link]
- US5099067A - Use of ammonium formate as a hydrogen transfer reagent for reduction of chiral nitro compounds with retention of configuration. (1992).
- Palladium-catalysed amination of bromofluorans and an investigation of their thermochromic behaviour. (n.d.). University of Huddersfield Research Portal. [Link]
- 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000237). (n.d.).
- 2-(p-AMINOPHENYL)PROPIONIC ACID - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. [Link]
- 3-(4-Aminophenyl)propionic acid. (n.d.). PubChem. [Link]
Sources
- 1. Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. zenodo.org [zenodo.org]
- 3. Review: Catalytic Hydrogen Transfer Reductions Using Ammonium Formate - [www.rhodium.ws] [erowid.org]
- 4. researchgate.net [researchgate.net]
- 5. US5099067A - Use of ammonium formate as a hydrogen transfer reagent for reduction of chiral nitro compounds with retention of configuration - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Visible-light-induced iron-catalyzed reduction of nitroarenes to anilines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. This compound | LGC Standards [lgcstandards.com]
- 10. pure.hud.ac.uk [pure.hud.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. Visible-Light-Driven Chemoselective Hydrogenation of Nitroarenes to Anilines in Water through Graphitic Carbon Nitride Metal-Free Photocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Buchwald–Hartwig Amination with Aqueous Ammonia [synthesisspotlight.com]
- 16. New Ammonia Equivalents for the Pd-Catalyzed Amination of Aryl Halides [organic-chemistry.org]
- 17. spectrabase.com [spectrabase.com]
- 18. β-(4-Aminophenyl)propionic acid [webbook.nist.gov]
- 19. 3-(4-AMINOPHENYL)PROPIONIC ACID(2393-17-1) IR Spectrum [chemicalbook.com]
- 20. 3-(4-Aminophenyl)propionic acid | C9H11NO2 | CID 75451 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating the Mechanism of Action for Novel 2-(4-Aminophenyl)propanoic Acid Derivatives
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate and validate the mechanism of action (MoA) of novel 2-(4-Aminophenyl)propanoic acid derivatives. Recognizing that this chemical scaffold has shown potential in preliminary studies but lacks a well-defined molecular target, we will proceed with a systematic, phenotype-first approach. This strategy, often termed "phenotypic drug discovery" or "reverse pharmacology," begins by characterizing the compound's effect on cellular behavior and progressively narrows the focus to identify the specific molecular interactions responsible for its activity.[1][2][3]
Our approach is structured as a multi-stage investigative funnel, designed to build a robust, evidence-based understanding of the compound's MoA. Each stage incorporates self-validating experimental loops and compares alternative methodologies to ensure the generation of high-confidence data.
Part 1: Characterizing the Cellular Phenotype
The initial step is to move beyond preliminary findings and quantitatively characterize the cellular effects of your this compound derivatives. This phase is critical for confirming the compound's activity and guiding the subsequent target identification efforts.
Comparative Analysis of Cell Viability: MTT vs. XTT Assays
A fundamental aspect of characterizing a novel compound is to determine its effect on cell viability and proliferation.[4] Among the most common methods are the MTT and XTT assays, both of which measure the metabolic activity of living cells as an indicator of viability.[5][6]
Scientific Rationale: The core principle of these assays is the reduction of a tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells to produce a colored formazan product.[5] The choice between MTT and XTT depends on experimental workflow and potential compound interference. The MTT assay produces a water-insoluble formazan, requiring an additional solubilization step, whereas the XTT assay yields a water-soluble product, streamlining the protocol.[5]
Comparative Data Presentation:
| Feature | MTT Assay | XTT Assay | Rationale for Selection |
| Principle | Reduction of MTT to insoluble purple formazan by mitochondrial dehydrogenases.[5][7] | Reduction of XTT to soluble orange formazan by mitochondrial dehydrogenases.[4][5] | XTT is often preferred for higher throughput due to the elimination of the solubilization step.[5] |
| Workflow | Requires a solubilization step (e.g., with DMSO) after formazan formation.[5][7] | No solubilization step is needed; the formazan product is water-soluble.[4][5] | Simpler workflow reduces potential for error and saves time. |
| Sensitivity | Generally high sensitivity. | Can be more sensitive than MTT in some cell lines. | Dependent on cell type and metabolic activity. |
| Interference | Can be affected by compounds that alter cellular redox potential. | Also susceptible to redox-active compounds. | Important to run appropriate controls. |
Experimental Protocol: XTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium and incubate for 24 hours.
-
Compound Treatment: Add various concentrations of the this compound derivative to the wells and incubate for the desired time (e.g., 24, 48, or 72 hours).
-
Reagent Preparation: Prepare the XTT/electron-coupling solution according to the manufacturer's instructions immediately before use.
-
XTT Addition: Add 50 µL of the prepared XTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator.[5]
-
Data Acquisition: Measure the absorbance of the wells at a wavelength between 450-500 nm using a microplate reader.[5]
Workflow Visualization:
Caption: XTT cell viability assay workflow.
Part 2: Unbiased Target Identification
With a confirmed cellular phenotype, the next crucial phase is to identify the molecular target(s) of your compound. This is often the most challenging step in MoA validation. We will compare two powerful, unbiased approaches: a label-free method (Cellular Thermal Shift Assay) and an affinity-based method (Kinobeads).
Comparative Analysis of Target Identification Methods: CETSA vs. Kinobeads
Scientific Rationale: The Cellular Thermal Shift Assay (CETSA) is based on the principle that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[8][9][10] This change in thermal stability can be detected and quantified, providing direct evidence of target engagement within the native cellular environment.[11][12][13] In contrast, Kinobeads are an affinity chromatography-based chemical proteomics tool. They consist of broad-spectrum kinase inhibitors immobilized on beads to capture a large portion of the cellular kinome.[14][15] By performing a competition binding experiment, where your compound competes with the kinobeads for kinase binding, you can identify its kinase targets.[16]
Comparative Data Presentation:
| Feature | Cellular Thermal Shift Assay (CETSA) | Kinobeads Competition Binding | Rationale for Selection |
| Principle | Ligand binding alters the thermal stability of the target protein.[8][9] | Competition between a free compound and immobilized ligands for binding to target proteins.[15][16] | CETSA is broadly applicable to any protein that exhibits a thermal shift, while Kinobeads are specific to ATP-binding proteins (primarily kinases). |
| Compound Requirements | No modification of the compound is necessary.[17] | No modification of the compound is necessary. | Both methods allow the use of the native, unmodified compound. |
| Target Scope | Potentially proteome-wide. | Primarily kinases and other ATP-binding proteins.[14] | If a kinase is suspected, Kinobeads are highly effective. For a truly unbiased search, CETSA is superior. |
| Readout | Western Blot, Mass Spectrometry, ELISA.[17] | Mass Spectrometry.[16] | Both typically rely on mass spectrometry for proteome-wide analysis. |
| Environment | Intact cells, cell lysates, or tissues.[10] | Cell or tissue lysates.[16] | CETSA can be performed in live cells, which is a significant advantage. |
Experimental Protocol: Cellular Thermal Shift Assay (CETSA) with Mass Spectrometry Readout
-
Cell Culture and Treatment: Culture cells to ~80% confluency. Treat cells with the this compound derivative or vehicle (DMSO) control for a specified time.
-
Heating: Harvest and resuspend cells in a buffer. Aliquot the cell suspension and heat each aliquot to a different temperature for 3 minutes, followed by cooling.
-
Lysis and Fractionation: Lyse the cells by freeze-thawing. Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.[9]
-
Protein Digestion: Prepare the soluble fractions for mass spectrometry by reduction, alkylation, and tryptic digestion.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins in each sample.
-
Data Analysis: Plot the relative amount of each protein remaining in the soluble fraction as a function of temperature. A shift in the melting curve in the presence of the compound indicates target engagement.[9]
Workflow Visualization:
Caption: CETSA workflow for target identification.
Part 3: Target Validation and Downstream Pathway Analysis
Identifying a putative target is a major milestone, but it is not the final step. The next phase is to validate that the interaction between your compound and the identified target is responsible for the observed cellular phenotype. This involves confirming target engagement and then mapping the downstream signaling consequences.
Confirming Target Engagement in Cells
Even after a proteome-wide screen, it is essential to confirm target engagement with an orthogonal, lower-throughput method. CETSA followed by Western blotting is an excellent choice for this.
Probing Downstream Signaling Pathways: A Case Study on MAPK and NF-κB
Assuming your phenotypic screen and target identification point towards an anti-proliferative or pro-inflammatory mechanism, two key pathways to investigate are the Mitogen-Activated Protein Kinase (MAPK) and the Nuclear Factor-kappa B (NF-κB) pathways.[18][19][20]
Scientific Rationale: The MAPK pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[21] The NF-κB pathway is a master regulator of inflammation, immunity, and cell survival.[18][22] Dysregulation of both pathways is a hallmark of many diseases, including cancer.[18][19] By examining the phosphorylation status of key proteins in these pathways (e.g., ERK, JNK, p38 for MAPK; IκB, p65 for NF-κB), you can determine if your compound modulates their activity.[23][24]
Experimental Approach 1: Western Blotting for Phospho-Proteins
Protocol:
-
Cell Treatment and Lysis: Treat cells with your compound for various times and at various concentrations. Lyse the cells in a buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Probe the membranes with primary antibodies specific for the phosphorylated and total forms of your target proteins (e.g., phospho-ERK and total ERK).[25][26]
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.
-
Analysis: Quantify the band intensities to determine the change in phosphorylation of the target protein relative to the total protein.
Signaling Pathway Visualization (MAPK):
Caption: The MAPK/ERK signaling pathway.
Experimental Approach 2: NF-κB Luciferase Reporter Assay
Scientific Rationale: To measure the transcriptional activity of NF-κB, a luciferase reporter assay can be employed.[27][28][29] This involves transfecting cells with a plasmid containing a luciferase gene under the control of a promoter with NF-κB binding sites.[30][31] If your compound inhibits the NF-κB pathway, it will prevent the translocation of NF-κB to the nucleus, leading to a decrease in luciferase expression and, consequently, a reduced luminescent signal.[20][22]
Protocol:
-
Transfection: Co-transfect cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) in a 96-well plate.
-
Compound Treatment: After 24 hours, treat the cells with your compound for a specified duration.
-
Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α) to induce pathway activation.
-
Cell Lysis: Lyse the cells using the assay-specific lysis buffer.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activity using a luminometer according to the dual-luciferase assay system protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A decrease in the normalized signal in compound-treated cells compared to control cells indicates inhibition of the NF-κB pathway.
Signaling Pathway Visualization (NF-κB):
Caption: The canonical NF-κB signaling pathway.
Conclusion
Validating the mechanism of action for a novel compound class like this compound derivatives is a complex but essential process in drug discovery. By employing a systematic, multi-faceted approach that begins with broad phenotypic characterization and progresses through unbiased target identification to specific pathway analysis, researchers can build a compelling, data-driven narrative of their compound's biological activity. The comparative methodologies and detailed protocols outlined in this guide provide a robust framework for navigating this journey, ultimately leading to a higher probability of success in translating a promising chemical scaffold into a validated therapeutic lead.
References
- Phenotypic screening - Wikipedia.
- Phenotypic Screening: A Powerful Tool for Drug Discovery. Technology Networks.
- Phenotypic profiling in drug discovery. Drug Target Review.
- Phenotype-Based Drug Screening. Creative Bioarray.
- Detection of E2F-Induced Transcriptional Activity Using a Dual Luciferase Reporter Assay.
- Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry.
- Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. NIH.
- Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH.
- NF-kappa B signaling pathway. Cusabio.
- The NF-kB Signaling Pathway. Creative Diagnostics.
- Western blot results of the mitogen-activated protein kinase (MAPK)... ResearchGate.
- Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. PMC - NIH.
- CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. ResearchGate.
- NF-κB Signaling Pathway. Boster Biological Technology.
- Analysis of NF-kappaB signaling pathways by proteomic approaches. PubMed.
- Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells. PubMed.
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
- Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery.
- Importance of Quantifying Drug-Target Engagement in Cells. ACS Publications.
- Target Identification and Validation (Small Molecules). UCL.
- MAPK signaling pathway. Representative images of Western blot (A) from... ResearchGate.
- Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. PMC - NIH.
- The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews.
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.
- Target identification and mechanism of action in chemical biology and drug discovery. NIH.
- Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. PMC.
- Cellular Thermal Shift Assay (CETSA). News-Medical.Net.
- Biophysical Approaches to Small Molecule Discovery and Validation. YouTube.
- CETSA.
- Optimized chemical proteomics assay for kinase inhibitor profiling. Semantic Scholar.
- Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute.
- Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. PMC.
Sources
- 1. Phenotypic screening - Wikipedia [en.wikipedia.org]
- 2. Achieving Modern Success in Phenotypic Drug Discovery [pfizer.com]
- 3. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - US [thermofisher.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Invitrogen CyQUANT MTT and XTT Cell Viability Assays MTT | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. annualreviews.org [annualreviews.org]
- 10. CETSA [cetsa.org]
- 11. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. news-medical.net [news-medical.net]
- 14. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 16. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. cusabio.com [cusabio.com]
- 19. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bosterbio.com [bosterbio.com]
- 21. p44/42 MAPK (Erk1/2) Antibody | Cell Signaling Technology [cellsignal.com]
- 22. creative-diagnostics.com [creative-diagnostics.com]
- 23. researchgate.net [researchgate.net]
- 24. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 25. researchgate.net [researchgate.net]
- 26. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Detection of E2F-Induced Transcriptional Activity Using a Dual Luciferase Reporter Assay | Springer Nature Experiments [experiments.springernature.com]
- 28. goldbio.com [goldbio.com]
- 29. Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. biocat.com [biocat.com]
- 31. レポーター遺伝子アッセイ | Thermo Fisher Scientific - JP [thermofisher.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-(4-Aminophenyl)propanoic Acid for Laboratory Professionals
Navigating the complexities of chemical waste management is a critical responsibility for researchers and scientists. This guide provides an in-depth, procedural framework for the safe and compliant disposal of 2-(4-Aminophenyl)propanoic acid, ensuring the protection of laboratory personnel and the environment. The protocols outlined herein are built on a foundation of scientific integrity and field-proven safety practices, designed to empower you with the knowledge to manage this chemical waste stream with confidence.
Hazard Assessment and Chemical Profile of this compound
Before handling any chemical for disposal, a thorough understanding of its intrinsic hazards is paramount. This compound is an aromatic amino acid derivative. While specific toxicological data is not extensively published, Safety Data Sheets (SDS) for structurally similar compounds provide critical safety information.
Key Hazards:
-
Irritation: Causes skin and serious eye irritation.[1]
-
Respiratory Effects: May cause respiratory irritation.[1]
-
Ingestion: May be harmful if swallowed.
Given these hazards, this compound must be managed as a hazardous chemical waste.[2] It is imperative to consult your institution's specific safety guidelines and the manufacturer's SDS before proceeding.
Chemical Incompatibilities: To prevent dangerous reactions, this compound should be stored and disposed of separately from:
-
Strong oxidizing agents
-
Strong acids
-
Strong bases[1]
Mixing incompatible chemicals can lead to violent reactions, the release of toxic gases, or other hazardous situations.[3]
Personal Protective Equipment (PPE) and Safe Handling
Strict adherence to proper PPE is the first line of defense against chemical exposure. When handling this compound for disposal, the following PPE is mandatory:
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a full-face shield. | Protects against splashes and airborne particles that can cause severe eye irritation. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | Prevents skin contact and irritation. |
| Body Protection | A lab coat and, if handling large quantities, a chemical-resistant apron. | Minimizes contamination of personal clothing. |
| Respiratory Protection | To be used in a well-ventilated area or under a chemical fume hood to avoid inhaling dust or aerosols.[1] | Protects against respiratory tract irritation. |
Always wash your hands thoroughly after handling the chemical, even if gloves were worn.[1]
Spill Management Protocol
In the event of a spill, a swift and safe response is crucial. The following procedure is for a small, manageable spill of solid this compound. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
Step-by-Step Spill Cleanup:
-
Alert Personnel: Immediately notify others in the vicinity of the spill.
-
Isolate the Area: If safe to do so, restrict access to the spill area.
-
Don Appropriate PPE: Before beginning cleanup, ensure you are wearing the correct PPE as detailed in the section above.
-
Contain the Spill: Gently cover the spill with an inert absorbent material, such as vermiculite or sand, to prevent the powder from becoming airborne.[4][5]
-
Collect the Material: Carefully sweep or scoop the absorbed material into a designated, compatible waste container.[5] Avoid creating dust.
-
Decontaminate the Area: Wipe the spill area with a damp cloth or paper towel. Place all cleanup materials (including contaminated gloves) into the hazardous waste container.[5]
-
Label and Seal: Securely close the waste container and label it clearly as "Hazardous Waste: this compound spill debris."
-
Dispose of Waste: Arrange for the disposal of the container through your institution's EHS department.
Disposal Decision Workflow
The following flowchart provides a logical pathway for the proper disposal of this compound and associated materials.
Caption: Disposal decision workflow for this compound.
Step-by-Step Disposal Protocol
This protocol outlines the standard procedure for disposing of this compound as a hazardous waste.
Step 1: Waste Classification and Segregation
-
Classification: In the absence of a specific listing, this compound should be treated as a non-specified hazardous waste. The final waste determination, including the assignment of appropriate waste codes under the Resource Conservation and Recovery Act (RCRA), should be made by a trained EHS professional at your institution.[6][7]
-
Segregation: Do not mix this compound waste with other chemical waste streams, especially those it is incompatible with.[8] Keeping waste streams separate is crucial for safe disposal and can reduce disposal costs.
Step 2: Containerization
-
Select an Appropriate Container: Use a container that is compatible with the chemical. The original container is often a good choice, provided it is in good condition.[9] For solid waste, a securely sealable, wide-mouth plastic container is recommended. For liquid waste (e.g., from rinsing contaminated glassware), use a designated, shatter-resistant carboy.
-
Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name: "this compound".[10] The date of accumulation should also be noted.
Step 3: Accumulation in a Satellite Accumulation Area (SAA)
-
Designated Area: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.[9][10]
-
Storage Conditions: The SAA should be a secure location, away from drains and incompatible materials. Ensure the container is kept closed at all times, except when adding waste.[11]
Step 4: Arranging for Pickup and Disposal
-
Contact EHS: Once the container is full, or in accordance with your institution's policies, contact your EHS department or licensed hazardous waste contractor to arrange for pickup.[2]
-
Documentation: Provide a complete and accurate description of the waste, including the chemical name and quantity, as required for the waste manifest.
Step 5: Handling "Empty" Containers
-
According to EPA regulations, a container that held a non-acutely hazardous waste is considered "empty" if all possible contents have been removed.[12]
-
Procedure: To render a container "empty," triple rinse it with a suitable solvent (e.g., water or methanol). The first rinsate must be collected and disposed of as hazardous liquid waste.[11] Subsequent rinsates may be permissible for drain disposal, but you must consult your local regulations and institutional policies. Once properly rinsed and air-dried, the "empty" container can often be disposed of as non-hazardous waste after defacing the original label.[11]
References
- Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA. (2025).
- EPA tweaks hazardous waste rules for academic labs | News - Chemistry World. (2008).
- Laboratory Hazardous Waste Disposal Guidelines - Central Washington University. (n.d.).
- Safe Chemical Waste Disposal in Labs - Environmental Marketing Services. (2025).
- Laboratory Environmental Sample Disposal Information Document - EPA. (n.d.).
- Regulation of Laboratory Waste - American Chemical Society. (n.d.).
- Managing Hazardous Chemical Waste in the Lab. (n.d.).
- Frequent Questions About Managing Hazardous Waste at Academic Laboratories | US EPA. (2025).
- Spill procedure: Clean-up guidance. (n.d.).
- Chemical Spill Cleanup - Purdue University. (n.d.).
- Guidance for Hazardous Waste Spill Cleanup in Laboratories. (n.d.).
- Laboratory Chemical Spill Cleanup and Response Guide - CUNY. (n.d.).
- Method of removing heavy metals from solutions of amino-carboxylic acids for disposal purposes - Google Patents. (n.d.).
- Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. (n.d.).
- Hazardous Waste Disposal Guide - Research Safety - Northwestern University. (2023).
- Hazardous Waste Disposal Guide - Research Areas - Dartmouth Policy Portal. (n.d.).
- Proper Hazardous Waste Disposal in a Laboratory Setting - MCF Environmental Services. (2023).
- Neutralization of strong acids and bases can reduce the size of your laboratory's and KSU's aqueous waste stream. (n.d.).
- EPA HAZARDOUS WASTE CODES | My Alfred University. (n.d.).
- How to Dispose of Acid Safely: A Step-by-Step Guide - Greenflow. (2024).
- EPA HAZARDOUS WASTE CODES. (n.d.).
- Incompatible Chemicals - Risk Management and Safety. (n.d.).
- Example RCRA Waste Codes for Hazardous Waste Pharmaceuticals. (n.d.).
- INCOMPATIBLE CHEMICALS - University of Washington. (2017).
- Waste Code - EPA. (n.d.).
- EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk - ESSR. (n.d.).
- Waste Neutralization Guidance - Missouri State University. (2023).
Sources
- 1. fishersci.com [fishersci.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 4. qmul.ac.uk [qmul.ac.uk]
- 5. ehs.utk.edu [ehs.utk.edu]
- 6. epa.gov [epa.gov]
- 7. acs.org [acs.org]
- 8. Safe Chemical Waste Disposal in Labs [emsllcusa.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 12. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Navigating the Safe Handling of 2-(4-Aminophenyl)propanoic acid: A Guide for Laboratory Professionals
In the fast-paced environment of drug discovery and development, the imperative to innovate is matched only by the commitment to safety. The handling of novel chemical entities requires a robust understanding of their potential hazards and the implementation of rigorous safety protocols. This guide provides essential, in-depth information on the safe handling of 2-(4-Aminophenyl)propanoic acid, a compound of interest for researchers in various therapeutic areas. Our focus is to empower you, the researcher, with the knowledge to manage this substance confidently and safely from receipt to disposal, ensuring the integrity of your work and the well-being of your team.
Understanding the Hazard Profile of this compound
This compound is a solid, powdered substance that, like many aromatic amines, presents specific health and safety considerations. The primary hazards associated with this compound are irritation to the skin, eyes, and respiratory system.[1][2][3] Inhalation of the powder can lead to respiratory tract irritation, while skin contact may cause redness and irritation.[2][3] Direct contact with the eyes can result in serious irritation.[2] Therefore, all handling procedures must be designed to minimize direct contact and prevent the generation of airborne dust.
To ensure a clear understanding of the immediate hazards, the following table summarizes the key safety information for this compound.
| Hazard Statement | Description | Precautionary Statement |
| H315 | Causes skin irritation | P264: Wash skin thoroughly after handling.[4] P280: Wear protective gloves/protective clothing/eye protection/face protection.[4] |
| H319 | Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] |
| H335 | May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4][5] P271: Use only outdoors or in a well-ventilated area.[4] |
This information is grounded in the globally harmonized system (GHS) of classification and labeling of chemicals and is a critical first step in a comprehensive risk assessment. All personnel handling this compound must be familiar with the Safety Data Sheet (SDS) and receive training on the specific hazards involved, in accordance with the Occupational Safety and Health Administration's (OSHA) Hazard Communication Standard (29 CFR 1910.1200).[3][6][7][8][9]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are paramount when handling this compound. The following is a detailed breakdown of the required PPE, explaining the rationale behind each selection to ensure comprehensive protection.
Hand Protection: Choosing the Right Gloves
Standard disposable nitrile gloves, while common in laboratory settings, are not recommended for prolonged handling of aromatic amines as they offer poor resistance.[3][6] The selection of appropriate glove material is critical to prevent skin absorption of the chemical.
Based on chemical compatibility data for aromatic amines, the following glove materials are recommended:
| Glove Material | Breakthrough Time | Recommendation |
| Butyl Rubber | Excellent (>8 hours) | Primary recommendation for prolonged handling or in situations with a high risk of splash. Butyl gloves offer superior resistance to a wide range of chemicals, including aromatic amines.[10][11][12] |
| Neoprene | Good (>4 hours) | Suitable alternative for tasks with moderate exposure. Neoprene provides a good balance of chemical resistance, flexibility, and dexterity.[5][11][13][14] |
| Nitrile | Poor (<1 hour) | Not recommended for direct handling. May be used as a splash guard over a more resistant glove but should be changed immediately upon contact. |
It is crucial to inspect gloves for any signs of degradation or perforation before each use. Double-gloving, with the outer glove being a chemically resistant material like butyl or neoprene, provides an additional layer of safety.
Eye and Face Protection
Chemical splash goggles are mandatory whenever handling this compound in its powdered form or in solution. For procedures with a higher risk of splashing or aerosol generation, a face shield should be worn in conjunction with splash goggles to protect the entire face.
Respiratory Protection
All handling of powdered this compound must be conducted within a certified chemical fume hood to minimize the risk of inhalation. If a fume hood is not available or if the procedure has a high potential for generating dust, a NIOSH-approved respirator with an N95, P95, or P100 particulate filter is required. A full respiratory protection program, including fit-testing and training, should be in place as per OSHA regulations.
Protective Clothing
A flame-resistant lab coat, fully buttoned, is required to protect against skin contact. For larger-scale operations, a chemical-resistant apron over the lab coat is recommended. It is also important to wear long pants and closed-toe shoes to ensure no skin is exposed.
Operational Plans: From Weighing to Experimentation
A systematic approach to handling this compound is essential for maintaining a safe laboratory environment. The following workflow outlines the key steps and associated safety measures.
Caption: Experimental workflow for handling this compound.
Step-by-Step Handling Protocol:
-
Preparation: Before beginning any work, thoroughly review the Safety Data Sheet (SDS) and any relevant Standard Operating Procedures (SOPs). Ensure that all necessary PPE is available and in good condition.
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the previous section, including double gloves (butyl or neoprene outer layer), chemical splash goggles, a face shield (if necessary), and a lab coat.
-
Weighing the Compound:
-
Perform all weighing operations inside a certified chemical fume hood.
-
To minimize dust generation, use a spatula to carefully transfer the powder. Avoid pouring the powder directly from the bottle.
-
Use a tared weigh boat or container to accurately measure the desired amount.
-
Immediately close the stock container after dispensing the material.
-
-
Dissolving the Compound:
-
Add the solvent to the vessel containing the weighed powder slowly and carefully to avoid splashing.
-
If necessary, gently swirl or stir the mixture to facilitate dissolution.
-
-
Performing the Experiment:
-
Conduct all experimental procedures within the chemical fume hood.
-
Keep all containers clearly labeled with the chemical name and any associated hazards.
-
-
Cleanup and Decontamination:
-
After completing the experiment, decontaminate all glassware and surfaces that may have come into contact with the compound. Use a suitable solvent to rinse glassware, and collect the rinsate as hazardous waste.
-
Wipe down the work surface in the fume hood with a damp cloth, and dispose of the cloth as contaminated waste.
-
Disposal Plan: Cradle-to-Grave Responsibility
The proper disposal of this compound and any associated contaminated materials is a critical component of safe laboratory practice and is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][2][15][16][17] Improper disposal can pose a significant threat to human health and the environment.
Waste Segregation and Labeling:
-
Solid Waste: Collect any unused this compound, contaminated weigh boats, and other solid materials in a designated, sealed, and clearly labeled hazardous waste container. The label must include the words "Hazardous Waste," the chemical name, and the associated hazards (e.g., "Irritant").
-
Liquid Waste: Collect all solutions containing this compound and any solvent rinsate in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Contaminated PPE: Dispose of all used gloves, disposable lab coats, and other contaminated PPE in a designated hazardous waste container.
Disposal Method:
Due to the nature of aromatic amines, landfilling is not a recommended disposal method. The preferred method for the disposal of this compound and its associated waste is incineration by a licensed hazardous waste disposal company.[2][17] These companies have the expertise and facilities to handle and destroy chemical waste in an environmentally sound and compliant manner.[4][18][19][20]
Step-by-Step Disposal Protocol:
-
Segregate Waste: At the point of generation, separate solid, liquid, and PPE waste into their respective, clearly labeled containers.
-
Secure Containers: Ensure all waste containers are tightly sealed to prevent leaks or spills.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal vendor to schedule a pickup of the full waste containers.
-
Maintain Records: Keep accurate records of the amount of waste generated and the date of disposal, as required by your institution and regulatory agencies.
By adhering to these comprehensive safety and handling protocols, researchers can confidently work with this compound while minimizing risks to themselves, their colleagues, and the environment. This commitment to safety is the foundation of responsible and impactful scientific discovery.
References
- Environment, Health & Safety, University of California, Berkeley. (n.d.). Weighing Hazardous Powders in the Laboratory.
- SKC Inc. (2024, January 9). Aromatic Amine Cleaning Developing Solution Safety Data Sheet.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-(4-Aminophenyl)-1,1,1,3,3,3-hexafluoro-2-propanol.
- International Safety, Inc. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart.
- University of Pennsylvania, Environmental Health and Radiation Safety. (n.d.). Nitrile Glove Chemical-Compatibility Reference.
- Occupational Safety and Health Administration. (n.d.). 29 CFR 1910.1200 - Hazard communication.
- U.S. Government Publishing Office. (2007, July 1). § 1910.1200 Hazard communication.
- GulfLINK. (n.d.). Hazard Communication. - 1910.1200.
- U.S. Government Publishing Office. (n.d.). Occupational Safety and Health Admin., Labor § 1910.1200.
- National Association of Safety Professionals. (n.d.). OSHA Hazard Communication Standard (HAZCOM) 1910.1200.
- U.S. Environmental Protection Agency. (2025, September 5). Resource Conservation and Recovery Act (RCRA) Overview.
- U.S. Environmental Protection Agency. (2025, July 25). Summary of the Resource Conservation and Recovery Act.
- Quantum Compliance. (n.d.). An Overview of the Resource Conservation and Recovery Act (RCRA).
- National Environmental Trainers. (n.d.). RCRA Regulations Explained.
- Wikipedia. (n.d.). Resource Conservation and Recovery Act.
- Easy RX Cycle. (n.d.). Medical & Pharmaceutical Waste Disposal for Research Labs.
- Harmony Lab & Safety Supplies. (n.d.). MAPA NL339 ChemZoil Knit Lined 50 Mil Neoprene Chemical Resistant Gloves, Black.
- HeighTech Safety. (2025, December 16). Understanding the Composition of Chemical Resistant Gloves.
- All Safety Products. (n.d.). Glove Selection Chart - Chemical Breakthrough Times.
Sources
- 1. epa.gov [epa.gov]
- 2. epa.gov [epa.gov]
- 3. eCFR :: 29 CFR 1910.1200 -- Hazard communication. [ecfr.gov]
- 4. Hazardous Waste Disposal for Research Institutions — Hazardous & Regulated Waste Disposal [hazardouswastedisposal.com]
- 5. heightechsafety.com.au [heightechsafety.com.au]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. Hazard Communication. - 1910.1200 [gulflink.osd.mil]
- 8. govinfo.gov [govinfo.gov]
- 9. naspweb.com [naspweb.com]
- 10. cdn.mscdirect.com [cdn.mscdirect.com]
- 11. esafetysupplies.com [esafetysupplies.com]
- 12. safety.fsu.edu [safety.fsu.edu]
- 13. gotopac.com [gotopac.com]
- 14. al-bahri.com [al-bahri.com]
- 15. usequantum.com [usequantum.com]
- 16. natlenvtrainers.com [natlenvtrainers.com]
- 17. Resource Conservation and Recovery Act - Wikipedia [en.wikipedia.org]
- 18. easyrxcycle.com [easyrxcycle.com]
- 19. Pharmaceutical Waste Disposal | [Clean Earth [cleanearthinc.com]
- 20. Pharmaceutical Waste Disposal for Healthcare Facilities [stericycle.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
